Mdmb-fubinaca
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-22(2,3)19(21(28)29-4)24-20(27)18-16-7-5-6-8-17(16)26(25-18)13-14-9-11-15(23)12-10-14/h5-12,19H,13H2,1-4H3,(H,24,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDVEHNYDVCMU-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501010003 | |
| Record name | MDMB-FUBINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971007-93-8, 1715016-77-5 | |
| Record name | MDMB-FUBINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MDMB-FUBINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501010003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MDMB-FUBINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544DR70TN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mdmb-fubinaca chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of MDMB-FUBINACA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical settings globally.[1][2] Its high affinity and efficacy at the human cannabinoid type 1 (CB₁) receptor, significantly greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), are responsible for its profound physiological and psychoactive effects.[1][3][4] The substance is classified as a Schedule I controlled substance in the United States and is regulated in numerous other countries, reflecting its high potential for abuse and lack of accepted medical use.[2][5] This guide provides a detailed examination of the chemical architecture of this compound, its pharmacological profile, and a comprehensive overview of its chemical synthesis, offering field-proven insights for professionals in research and drug development.
Part 1: Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is fundamental to comprehending its function and synthesis. This compound is characterized by a complex molecular architecture that dictates its interaction with cannabinoid receptors.
Chemical Identifiers
The compound is systematically identified by several conventions:
| Identifier | Value |
| IUPAC Name | Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate[1][5] |
| CAS Number | 1971007-93-8[1][5][6] |
| Molecular Formula | C₂₂H₂₄FN₃O₃[1][5][6] |
| Molecular Weight | 397.4 g/mol [1][5] |
| Canonical SMILES | O=C(OC)C(NC(=O)C1=NN(C=2C=CC=CC12)CC3=CC=C(F)C=C3)C(C)(C)C[1] |
| InChI Key | RFCDVEHNYDVCMU-LJQANCHMSA-N[1][2][6] |
Core Structural Features
This compound's structure can be deconstructed into three key components, each contributing to its pharmacological activity:
-
Indazole Core: A bicyclic aromatic system that serves as a rigid scaffold. The substituent at the 3-position is critical for agonist activity.
-
N-1 Linkage: A 4-fluorobenzyl group is attached to the N-1 position of the indazole ring. This lipophilic tail is crucial for anchoring the ligand within the receptor binding pocket.
-
L-tert-Leucinate Moiety: An amino acid derivative, specifically the methyl ester of L-tert-leucine (3-methyl-L-valine), is linked to the indazole-3-position via a carboxamide bridge. This group significantly influences the compound's potency and efficacy.
Stereochemistry
This compound possesses a single stereogenic center at the α-carbon of the amino acid moiety (C2).[1] Consequently, it exists as two enantiomers: (S) and (R). The (S)-enantiomer is the configuration predominantly found in illicit markets and is significantly more potent at the CB₁ receptor than its (R)-counterpart, highlighting the stereospecificity of the cannabinoid receptor binding pocket.[1][7]
Part 2: Pharmacological Profile: The Rationale for Potency
This compound's intense biological effects are a direct result of its high-affinity binding and potent activation of cannabinoid receptors. It acts as a full agonist at both CB₁ and CB₂ receptors, in contrast to Δ⁹-THC, which is a partial agonist.[4][8] This high efficacy is believed to contribute to the severe adverse events associated with its use.[3]
Receptor Binding and Functional Activity
Quantitative data underscore the compound's exceptional potency. Its binding affinity (Ki) and functional activity (EC₅₀) values are orders of magnitude lower than those for Δ⁹-THC, indicating a much stronger interaction with the receptor.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC₅₀) |
| This compound | hCB₁ | 0.10 - 1.14 nM[1] | 0.06 - 3.9 nM[1] |
| hCB₂ | 0.12 - 0.13 nM[1] | 0.14 - 55 nM[1] | |
| Δ⁹-THC | hCB₁ | 3.87 - 16.17 nM[1] | - |
Data compiled from multiple studies as cited by the World Health Organization.[1]
The cryo-electron microscopy structure of the ligand-receptor complex has revealed that this compound locks the CB₁ receptor into a fully active conformation, providing a structural basis for its high efficacy.[9]
Part 3: Chemical Synthesis Protocol
The synthesis of this compound can be accomplished through a logical, multi-step sequence that is well-documented in scientific literature and patents.[1] The process involves building the molecule by sequentially attaching its core components. The following protocol represents a common and reliable pathway.
Synthesis Workflow Overview
The synthesis begins with a commercially available indazole derivative, which is first N-alkylated. The resulting intermediate is then hydrolyzed (saponified) to form a carboxylic acid, which is finally coupled with the appropriate amino acid ester to yield the target compound.
Caption: A three-step synthetic pathway for this compound.
Detailed Step-by-Step Methodology
Step 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate
-
Objective: To regioselectively attach the 4-fluorobenzyl group to the N-1 position of the indazole ring.
-
Protocol:
-
To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a strong base such as potassium tert-butoxide (t-BuOK).
-
Stir the mixture for a short period to allow for the deprotonation of the indazole nitrogen.
-
Add 1-(bromomethyl)-4-fluorobenzene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
-
-
Causality: The use of a strong, non-nucleophilic base like t-BuOK ensures efficient deprotonation of the indazole nitrogen, facilitating the subsequent Sₙ2 reaction with the electrophilic benzyl bromide. The N-1 position is generally favored for alkylation under these conditions.[1]
Step 2: Saponification to the Carboxylic Acid
-
Objective: To hydrolyze the methyl ester of the intermediate to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.
-
Protocol:
-
Dissolve the product from Step 1 in methanol (MeOH).
-
Add an aqueous solution of a strong base, typically 1 M sodium hydroxide (NaOH).
-
Heat the mixture to reflux and maintain for several hours (e.g., 24 hours) until the hydrolysis is complete.[1]
-
After cooling, acidify the reaction mixture with an acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with water, and dry to yield 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid.
-
-
Causality: Saponification is a classic ester hydrolysis mechanism. Refluxing with a strong base provides the necessary energy to overcome the activation barrier for the nucleophilic attack of the hydroxide ion on the ester carbonyl, driving the reaction to completion.
Step 3: Amide Coupling to form this compound
-
Objective: To form the final amide bond between the indazole carboxylic acid and the amino group of methyl L-tert-leucinate.
-
Protocol:
-
Dissolve the carboxylic acid from Step 2, methyl L-tert-leucinate hydrochloride, and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in an aprotic solvent such as dimethyl sulfoxide (DMSO).[1]
-
Add an auxiliary coupling agent, N-hydroxybenzotriazole (HOBt), to the mixture.
-
Add a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product, typically by column chromatography, to yield pure this compound.
-
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amino group. HOBt is added to suppress side reactions and minimize racemization of the chiral center. DIPEA acts as a proton scavenger without interfering with the coupling reagents.[1]
Part 4: Protocol Validation and Analytical Characterization
A synthesis is only complete upon rigorous confirmation of the final product's identity and purity. This constitutes a self-validating system, ensuring the protocol's success.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a primary tool for confirming the molecular weight of the product (m/z [M+H]⁺ ≈ 398.18) and for structural elucidation through fragmentation analysis.[1][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for purity assessment and identification based on the compound's mass spectrum. However, thermal degradation can occur at high temperatures, potentially forming by-products like 1-(4-fluorobenzyl)-1H-indazole.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation. The spectra will show characteristic signals for the aromatic protons, the benzyl group, the tert-butyl group, and the methoxy group, confirming the complete assembly of the molecule.[1]
Conclusion
This compound is a structurally complex synthetic cannabinoid whose high potency is directly linked to its specific molecular features: an N-1 substituted indazole core coupled to an L-tert-leucinate moiety. Its synthesis is a multi-step process requiring careful control of reaction conditions, particularly in the N-alkylation and amide coupling stages. The detailed protocols and mechanistic rationale provided in this guide serve as a comprehensive resource for researchers engaged in the study of synthetic cannabinoids and the development of analytical standards and detection methodologies.
References
- World Health Organization. (2020). Critical Review Report: this compound. [Link]
- PubChem. (n.d.). This compound.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437–446. [Link]
- Banister, S. D., et al. (2021). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Forensic Toxicology, 39(2), 347–366. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]
- United Nations Office on Drugs and Crime. (n.d.). Substance Details this compound. [Link]
- Wikipedia. (n.d.). This compound. [Link]
- National Institute of Justice. (2020).
- Antonides, L. H., et al. (2020). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. ACS Chemical Neuroscience, 11(10), 1433–1446. [Link]
- World Health Organization. (2017). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). [Link]
- Castaneto, M. S., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences, 21(15), 5349. [Link]
- Costa, J. L., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences, 21(15), 5349. [Link]
- Wikipedia. (n.d.). AMB-FUBINACA. [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. ojp.gov [ojp.gov]
In-Depth Technical Guide: The Mechanism of Action of MDMB-FUBINACA on Cannabinoid Receptors
<-4> <5> <6> <7> <8> <9> <10> <11> <12> <13> <14> <15> <16> <17> <18> <19> <20> <21> <22> <23> <24> <25> <26> <27> <28> <29> <30> <31> <32> <33> <34> <35> <36> <37> <38> <39> <40> <41> <42> <43> <44> <45> <46> <47> <48> <49> <50> <51> <52> <53> <54> <55> <56> <57> <58> <59> <60> <61> <62> <63> <64> <65> <66> <67> <68> <69> <70> <71> <72> <73> <74> <75> <76> <77> <78> <79> <80> <81> <82> <83> <84> <85> <86> <87> <88> <89> <90> <91> <92> <93> <94> <95> <96> <97> <98> <99> <100> <101> <102> <103> <104> <105> <106> <107> <108> <109> <110> <111> <112> <113> <114> <115> <116> <117> <118> <119> <120> <121> <122> <123> <124> <125> <126> <127> <128> <129> <130> <131> <132> <133> <134> <135> <136> <137> <138> <139> <140> <141> <142> <143> <144> <145> <146> <147> <148> <149> <150> <151> <152> <153> <154> <155> <156> <157> <158> <159> <160> <161> <162> <163> <164> <165> <166> <167> <168> <169> <170> <171> <172> <173> <174> <175> <176> <177> <178> <179> <180> <181> <182> <183> <184> <185> <186> <187> <188> <189> <190> <191> <192> <193> <194> <195> <196> <197> <198> <199> <200> <201> <202> <203> <204> <205> <206> <207> <208> <209> <210> <211> <212> <213> <214> <215> <216> <217> <218> <219> <220> <221> <222> <223> <224> <225> <226> <227> <228> <229> <230> <231> <232> <233> <234> <235> <236> <237> <238> <239> <240> <241> <242> <243> <244> <245> <246> <247> <248> <249> <250> <251> <252> <253> <254> <255> <256> <257> <258> <259> <260> <261> <262> <263> <264> <265> <266> <267> <268> <269> <270> <271> <272> <273> <274> <275> <276> <277> <278> <279> <280> <281> <282> <283> <284> <285> <286> <287> <288> <289> <290> <291> <292> <293> <294> <295> <296> <297> <298> <299> <300> <301> <302> <303> <304> <305> <306> <307> <308> <309> <310> <311> <312> <313> <314> <315> <316> <317> <318> <319> <320> <321> <322> <323> <324> <325> <326> <327> <328> <329> <330> <331> <332> <333> <334> <335> <336> <337> <338> <339> <340> <341> <342> <343> <344> <345> <346> <347> <348> <349> <350> <351> <352> <353> <354> <355> <356> <357> <358> <359> <360> <361> <362> <363> <364> <365> <366> <367> <368> <369> <370> <371> <372> <373> <374> <375> <376> <377> <378> <379> <380> <381> <382> <383> <384> <385> <386> <387> <388> <389> <390> <391> <392> <393> <394> <395> <396> <397> <398> <399> <400> <401> <402> <403> <404> <405> <406> <407> <408> <409> <410> <411> <412> <413> <414> <415> <416> <417> <418> <419> <420> <421> <422> <423> <424> <425> <426> <427> <428> <429> <430> <431> <432> <433> <434> <435> <436> <437> <438> <439> <440> <441> <442> <443> <444> <445> <446> <447> <448> <449> <450> <451> <452> <453> <454> <455> <456> <457> <458> <459> <460> <461> <462> <463> <464> <465> <466> <467> <468> <469> <470> <471> <472> <473> <474> <475> <476> <477> <478> <479> <480> <481> <482> <483> <484> <485> <486> <487> <488> <489> <490> <491> <492> <493> <494> <495> <496> <497> <498> <499> <500> <501> <502> <503> <504> <505> <506> <507> <508> <509> <510> <511> <512> <513> <514> <515> <516> <517> <518> <519> <520> <521> <522> <523> <524> <525> <526> <527> <528> <529> <530> <531> <532> <533> <534> <535> <536> <537> <538> <539> <540> <541> <542> <543> <544> <545> <546> <547> <548> <549> <550> <551> <552> <553> <554> <555> <556> <557> <558> <559> <560> <561> <562> <563> <564> <565> <566> <567> <568> <569> <570> <571> <572> <573> <574> <575> <576> <577> <578> <579> <580> <581> <582> <583> <584> <585> <586> <587> <588> <589> <590> <591> <592> <593> <594> <595> <596> <597> <598> <599> <600> <601> <602> <603> <604> <605> <606> <607> <608> <609> <610> <611> <612> <613> <614> <615> <616> <617> <618> <619> <620> <621> <622> <623> <624> <625> <626> <627> <628> <629> <630> <631> <632> <633> <634> <635> <636> <637> <638> <639> <640> <641> <642> <643> <644> <645> <646> <647> <648> <649> <650> <651> <652> <653> <654> <655> <656> <657> <658> <659> <660> <661> <662> <663> <664> <665> <666> <667> <668> <669> <670> <671> <672> <673> <674> <675> <676> <677> <678> <679> <680> <681> <682> <683> <684> <685> <686> <687> <688> <689> <690> <691> <692> <693> <694> <695> <696> <697> <698> <699> <700> <701> <702> <703> <704> <705> <706> <707> <708> <709> <710> <711> <712> <713> <714> <715> <716> <717> <718> <719> <720> <721> <722> <723> <724> <725> <726> <727> <728> <729> <730> <731> <732> <733> <734> <735> <736> <737> <738> <739> <740> <741> <742> <743> <744> <745> <746> <747> <748> <749> <750> <751> <752> <753> <754> <755> <756> <757> <758> <759> <760> <761> <762> <763> <764> <765> <766> <767> <768> <769> <770> <771> <772> <773> <774> <775> <776> <777> <778> <779> <780> <781> <782> <783> <784> <785> <786> <787> <788> <789> ... <790> <791> <792> <793> <794> <795> <796> <797> <798> <799> <800> <801> <802> <803> <804> <805> <806> <807> <808> <809> <810> <811> <812> <813> <814> <815> <816> <817> <818> <819> <820> <821> <822> <823> <824> <825> <826> <827> <828> <829> <830> <831> <832> <833> <834> ... <835> <836> <837> <838> <839> <840> <841> <842> <843> <844> <845> <846> <847> <848> <849> <850> <851> <852> <853> <854> <855> <856> <857> <858> <859> <860> <861> <862> <863> <864> <865> <866> <867> <868> <869> <870> <871> <872> <873> <874> <875> <876> <877> <878> <879> <880> <881> <882> <883> <884> <885> <886> <887> <888> <889> <890> <891> <892> <893> <894> <895> <896> <897> <898> <899> <900> <901> <902> <903> <904> <905> <906> <907> <908> <909> <910> <911> <912> <913> <914> <915> <916> <917> <918> <919> <920> <921> <922> <923> <924> <925> <926> <927> <928> <929> <930> <931> <932> <933> <934> <935> <936> <937> <938> <939> <940> <941> <942> <943> <944> <945> <946> <947> <948> <949> <950> <951> <952> <953> <954> <955> <956> <957> <958> <959> <960> <961> <962> <963> <964> <965> <966> <967> <968> <969> <970> <971> <972> <973> <974> <975> <976> <977> <978> <979> <980> <981> <982> <983> <984> <985> <986> <987> <988> <989> <990> <991> <992> <993> <994> <995> <996> <997> <998> <999> <1000> <1001> <1002> <1003> <1004> <1005> <1006> <1007> <1008> <1009> <1010> <1011> <1012> <1013> <1014> <1015> <1016> <1017> <1018> <1019> <1020> <1021> <1022> <1023> <1024> <1025> <1026> <1027> <1028> <1029> <1030> <1031> <1032> <1033> <1034> <1035> <1036> <1037> <1038> <1039> <1040> <1041> <1042> <1043> <1044> <1045> <1046> <1047> <1048> <1049> <1050> <1051> <1052> <1053> <1054> <1055> <1056> <1057> <1058> <1059> <1060> <1061> <1062> <1063> <1064> <1065> <1066> <1067> <1068> <1069> <1070> <1071> <1072> <1073> <1074> <1075> <1076> <1077> <1078> <1079> <1080> <1081> <1082> <1083> <1084> <1085> <1086> <1087> <1088> <1089> <1090> <1091> <1092> <1093> <1094> <1095> <1096> <1097> <1098> <1099> <1100> <1101> <1102> <1103> <1104> <1105> <1106> <1107> <1108> <1109> <1110> <1111> <1112> <1113> <1114> <1115> <1116> <1117> <1118> <1119> <1120> <1121> <1122> <1123> <1124> <1125> <1126> <1127> <1128> <1129> <1130> <1131> <1132> <1133> <1134> <1135> <1136> <1137> <1138> <1139> <1140> <1141> <1142> <1143> <1144> <1145> <1146> <1147> <1148> <1149> <1150> <1151> <1152> <1153> <1154> <1155> <1156> <1157> <1158> <1159> <1160> <1161> <1162> <1163> <1164> <1165> <1166> <1167> <1168> <1169> <1170> <1171> <1172> <1173> <1174> <1175> <1176> <1177> <1178> <1179> <1180> <1181> <1182> <1183> <1184> <1185> <1186> <1187> <1188> <1189> <1190> <1191> <1192> <1193> <1194> <1195> <1196> <1197> <1198> <1199> <1200> <1201> <1202> <1203> <1204> <1205> <1206> <1207> <1208> <1209> <1210> <1211> <1212> <1213> <1214> <1215> <1216> <1217> <1218> <1219> <1220> <1221> <1222> <1223> <1224> <1225> <1226> <1227> <1228> <1229> <1230> <1231> <1232> <1233> <1234> <1235> <1236> <1237> <1238> <1239> <1240> <1241> <1242> <1243> <1244> <1245> <1246> <1247> <1248> <1249> <1250> <1251> <1252> <1253> <1254> <1255> <1256> <1257> <1258> <1259> <1260> <1261> <1262> <1263> <1264> <1265> <1266> <1267> <1268> <1269> <1270> <1271> <1272> <1273> <1274> <1275> <1276> <1277> <1278> <1279> <1280> <1281> <1282> <1283> <1284> <1285> <1286> <1287> <1288> <1289> <1290> <1291> <1292> <1293> <1294> <1295> <1296> <1297> <1298> <1299> <1300> <1301> <1302> <1303> <1304> <1305> <1306> <1307> <1308> <1309> <1310> <1311> <1312> <1313> <1314> <1315> <1316> <1317> <1318> <1319> <1320> <1321> <1322> <1323> <1324> <1325> <1326> <1327> <1328> <1329> <1330> <1331> <1332> <1333> <1334> <1335> <1336> <1337> <1338> <1339> <1340> <1341> <1342> <1343> <1344> <1345> <1346> <1347> <1348> <1349> <1350> <1351> <1352> <1353> <1354> <1355> <1356> <1357> <1358> <1359> <1360> <1361> <1362> <1363> <1364> <1365> <1366> <1367> <1368> <1369> <1370> <1371> <1372> <1373> <1374> <1375> <1376> <1377> <1378> <1379> <1380> <1381> <1382> <1383> <1384> <1385> <1386> <1387> <1388> <1389> <1390> <1391> <1392> <1393> <1394> <1395> <1396> <1397> <1398> <1399> <1400> <1401> <1402> <1403> <1404> <1405> <1406> <1407> <1408> <1409> <1410> <1411> <1412> <1413> <1414> <1415> <1416> <1417> <1418> <1419> <1420> <1421> <1422> <1423> <1424> <1425> <1426> <1427> <1428> <1429> <1430> <1431> <1432> <1433> <1434> <1435> <1436> <1437> <1438> <1439> <1440> <1441> <1442> <1443> <1444> <1445> <1446> <1447> <1448> <1449> <1450> <1451> <1452> <1453> <1454> <1455> <1456> <1457> <1458> <1459> <1460> <1461> <1462> <1463> <1464> <1465> <1466> <1467> <1468> <1469> <1470> <1471> <1472> <1473> <1474> <1475> <1476> <1477> <1478> <1479> <1480> <1481> <1482> <1483> <1484> <1485> <1486> <1487> <1488> <1489> <1490> <1491> <1492> <1493> <1494> <1495> <1496> <1497> <1498> <1499> <1500> <1501> <1502> <1503> <1504> <1505> <1506> <1507> <1508> <1509> <1510> <1511> <1512> <1513> <1514> <1515> <1516> <1517> <1518> <1519> <1520> <1521> <1522> <1523> <1524> <1525> <1526> <1527> <1528> <1529> <1530> <1531> <1532> <1533> <1534> <1535> <1536> <1537> <1538> <1539> <1540> <1541> <1542> <1543> <1544> <1545> <1546> <1547> <1548> <1549> <1550> <1551> <1552> <1553> <1554> <1555> <1556> <1557> <1558> <1559> <1560> <1561> <1562> <1563> <1564> <1565> <1566> <1567> <1568> <1569> <1570> <1571> <1572> <1573> <1574> <1575> <1576> <1577> <1578> <1579> <1580> <1581> <1582> <1583> <1584> <1585> <1586> <1587> <1588> <1589> <1590> <1591> <1592> <1593> <1594> <1595> <1596> <1597> <1598> <1599> <1600> <1601> <1602> <1603> <1604> <1605> <1606> <1607> <1608> <1609> <1610> <1611> <1612> <1613> <1614> <1615> <1616> <1617> <1618> <1619> <1620> <1621> <1622> <1623> <1624> <1625> <1626> <1627> <1628> <1629> <1630> <1631> <1632> <1633> <1634> <1635> <1636> <1637> <1638> <1639> <1640> <1641> <1642> <1643> <1644> <1645> <1646> <1647> <1648> <1649> <1650> <1651> <1652> <1653> <1654> <1655> <1656> <1657> <1658> <1659> <1660> <1661> <1662> <1663> <1664> <1665> <1666> <1667> <1668> <1669> <1670> <1671> <1672> <1673> <1674> <1675> <1676> <1677> <1678> <1679> <1680> <1681> <1682> <1683> <1684> <1685> <1686> <1687> <1688> <1689> <1690> <1691> <1692> <1693> <1694> <1695> <1696> <1697> <1698> <1699> <1700> <1701> <1702> <1703> <1704> <1705> <1706> <1707> <1708> <1709> <1710> <1711> <1712> <1713> <1714> <1715> <1716> <1717> <1718> <1719> <1720> <1721> <1722> <1723> <1724> <1725> <1726> <1727> <1728> <1729> <1730> <1731> <1732> <1733> <1734> <1735> <1736> <1737> <1738> <1739> <1740> <1741> <1742> <1743> <1744> <1745> <1746> <1747> <1748> <1749> <1750> <1751> <1752> <1753> <1754> <1755> <1756> <1757> <1758> <1759> <1760> <1761> <1762> <1763> <1764> <1765> <1766> <1767> <1768> <1769> <1770> <1771> <1772> <1773> <1774> <1775> <1776> <1777> <1778> <1779> <1780> <1781> <1782> <1783> <1784> <1785> <1786> <1787> <1788> <1789> <1790> <1791> <1792> <1793> <1794> <1795> <1796> <1797> <1798> <1799> <1800> <1801> <1802> <1803> <1804> <1805> <1806> <1807> <1808> <1809> <1810> <1811> <1812> <1813> <1814> <1815> <1816> <1817> <1818> <1819> <1820> <1821> <1822> <1823> <1824> <1825> <1826> <1827> <1828> <1829> <1830> <1831> <1832> <1833> <1834> <1835> <1836> <1837> <1838> <1839> <1840> <1841> <1842> <1843> <1844> <1845> <1846> <1847> <1848> <1849> <1850> <1851> <1852> <1853> <1854> <1855> <1856> <1857> <1858> <1859> <1860> <1861> <1862> <1863> <1864> <1865> <1866> <1867> <1868> <1869> <1870> <1871> <1872> <1873> <1874> <1875> <1876> <1877> <1878> <1879> <1880> <1881> <1882> <1883> <1884> <1885> <1886> <1887> <1888> <1889> <1890> <1891> <1892> <1893> <1894> <1895> <1896> <1897> <1898> <1899> <1900> <1901> <1902> <1903> <1904> <1905> <1906> <1907> <1908> <1909> <1910> <1911> <1912> <1913> <1914> <1915> <1916> <1917> <1918> <1919> <1920> <1921> <1922> <1923> <1924> <1925> <1926> <1927> <1928> <1929> <1930> <1931> <1932> <1933> <1934> <1935> <1936> <1937> <1938> <1939> <1940> <1941> <1942> <1943> <1944> <1945> <1946> <1947> <1948> <1949> <1950> <1951> <1952> <1953> <1954> <1955> <1956> <1957> <1958> <1959> <1960> <1961> <1962> <1963> <1964> <1965> <1966> <1967> <1968> <1969> <1970> <1971> <1972> <1973> <1974> <1975> <1976> <1977> <1978> <1979> <1980> <1981> <1982> <1983> <1984> <1985> <1986> <1987> <1988> <1989> <1990> <1991> <1992> <1993> <1994> <1995> <1996> <1997> <1998> <1999> <2000> <2001> <2002> <2003> <2004> <2005> <2006> <2007> <2008> <2009> <2010> <2011> <2012> <2013> <2014> <2015> <2016> <2017> <2018> <2019> <2020> <2021> <2022> <2023> <2024> <2025> <2026> <2027> <2028> <2029> <2030> <2031> <2032> <2033> <2034> <2035> <2036> <2037> <2038> <2039> <2040> <2041> <2042> <2043> <2044> <2045> <2046> <2047> <2048> <2049> <2050> <2051> <2052> <2053> <2054> <2055> <2056> <2057> <2058> <2059> <2060> <2061> <2062> <2063> <2064> <2065> <2066> <2067> <2068> <2069> <2070> <2071> <2072> <2073> <2074> <2075> <2076> <2077> <2078> <2079> <2080> <2081> <2082> <2083> <2084> <2085> <2086> <2087> <2088> <2089> <2090> <2091> <2092> <2093> <2094> <2095> <2096> <2097> <2098> <2099> <2100> <2101> <2102> <2103> <2104> <2105> <2106> <2107> <2108> <2109> <2110> <2111> <2112> <2113> <2114> <2115> <2116> <2117> <2118> <2119> <2120> <2121> <2122> <2123> <2124> <2125> <2126> <2127> <2128> <2129> <2130> <2131> <2132> <2133> <2134> <2135> <2136> <2137> <2138> <2139> <2140> <2141> <2142> <2143> <2144> <2145> <2146> <2147> <2148> <2149> <2150> <2151> <2152> <2153> <2154> <2155> <2156> <2157> <2158> <2159> <2160> <2161> <2162> <2163> <2164> <2165> <2166> <2167> <2168> <2169> <2170> <2171> <2172> <2173> <2174> <2175> <2176> <2177> <2178> <2179> <2180> <2181> <2182> <2183> <2184> <2185> <2186> <2187> <2188> <2189> <2190> <2191> <2192> <2193> <2194> <2195> <2196> <2197> <2198> <2199> <2200> <2201> <2202> <2203> <2204> <2205> <2206> <2207> <2208> <2209> <2210> <2211> <2212> <2213> <2214> <2215> <2216> <2217> <2218> <2219> <2220> <2221> <2222> <2223> <2224> <2225> <2226> <2227> <2228> <2229> <2230> <2231> <2232> <2233> <2234> <2235> <2236> <2237> <2238> <2239> <2240> <2241> <2242> <2243> <2244> <2245> <2246> <2247> <2248> <2249> <2250> <2251> <2252> <2253> <2254> <2255> <2256> <2257> <2258> <2259> <2260> <2261> <2262> <2263> <2264> <2265> <2266> <2267> <2268> <2269> <2270> <2271> <2272> <2273> <2274> <2275> <2276> <2277> <2278> <2279> <2280> <2281> <2282> <2283> <2284> <2285> <2286> <2287> <2288> <2289> <2290> <2291> <2292> <2293> <2294> <2295> <2296> <2297> <2298> <2299> <2300> <2301> <2302> <2303> <2304> <2305> <2306> <2307> <2308> <2309> <2310> <2311> <2312> <2313> <2314> <2315> <2316> <2317> <2318> <2319> <2320> <2321> <2322> <2323> <2324> <2325> <2326> <2327> <2328> <2329> <2330> <2331> <2332> <2333> <2334> <2335> <2336> <2337> <2338> <2339> <2340> <2341> <2342> <2343> <2344> <2345> <2346> <2347> <2348> <2349> <2350> <2351> <2352> <2353> <2354> <2355> <2356> <2357> <2358> <2359> <2360> <2361> <2362> <2363> <2364> <2365> <2366> <2367> <2368> <2369> <2370> <2371> <2372> <2373> <2374> <2375> <2376> <2377> <2378> <2379> <2380> <2381> <2382> <2383> <2384> <2385> <2386> <2387> <2388> <2389> <2390> <2391> <2392> <2393> <2394> <2395> <2396> <2397> <2398> <2399> <2400> <2401> <2402> <2403> <2404> <2405> <2406> <2407> <2408> <2409> <2410> <2411> <2412> <2413> <2414> <2415> <2416> <2417> <2418> <2419> <2420> <2421> <2422> <2423> <2424> <2425> <2426> <2427> <2428> <2429> <2430> <2431> <2432> <2433> <2434> <2435> <2436> <2437> <2438> <2439> <2440> <2441> <2442> <2443> <2444> <2445> <2446> <2447> <2448> <2449> <2450> <2451> <2452> <2453> <2454> <2455> <2456> <2457> <2458> <2459> <2460> <2461> <2462> <2463> <2464> <2465> <2466> <2467> <2468> <2469> <2470> <2471> <2472> <2473> <2474> <2475> <2476> <2477> <2478> <2479> <2480> <2481> <2482> <2483> <2484> <2485> <2486> <2487> <2488> <2489> <2490> <2491> <2492> <2493> <2494> <2495> <2496> <2497> <2498> <2499> <2500> <2501> <2502> <2503> <2504> <2505> <2506> <2507> <2508> <2509> <2510> <2511> <2512> <2513> <2514> <2515> <2516> <2517> <2518> <2519> <2520> <2521> <2522> <2523> <2524> <2525> <2526> <2527> <2528> <2529> <2530> <2531> <2532> <2533> <2534> <2535> <2536> <2537> <2538> <2539> <2540> <2541> <2542> <2543> <2544> <2545> <2546> <2547> <2548> <2549> <2550> <2551> <2552> <2553> <2554> <2555> <2556> <2557> <2558> <2559> <2560> <2561> <2562> <2563> <2564> <2565> <2566> <2567> <2568> <2569> <2570> <2571> <2572> <2573> <2574> <2575> <2576> <2577> <2578> <2579> <2580> <2581> <2582> <2583> <2584> <2585> <2586> <2587> <2588> <2589> <2590> <2591> <2592> <2593> <2594> <2595> <2596> <2597> <2598> <2599> <2600> <2601> <2602> <2603> <2604> <2605> <2606> <2607> <2608> <2609> <2610> <2611> <2612> <2613> <2614> <2615> <2616> <2617> <2618> <2619> <2620> <2621> <2622> <2623> <2624> <2625> <2626> <2627> <2628> <2629> <2630> <2631> <2632> <2633> <2634> <2635> <2636> <2637> <2638> <2639> <2640> <2641> <2642> <2643> <2644> <2645> <2646> <2647> <2648> <2649> <2650> <2651> <2652> <2653> <2654> <2655> <2656> <2657> <2658> <2659> <2660> <2661> <2662> <2663> <2664> <2665> <2666> <2667> <2668> <2669> <2670> <2671> <2672> <2673> <2674> <2675> <2676> <2677> <2678> <2679> <2680> <2681> <2682> <2683> <2684> <2685> <2686> <2687> <2688> <2689> <2690> <2691> <2692> <2693> <2694> <2695> <2696> <2697> <2698> <2699> <2700> <2701> <2702> <2703> <2704> <2705> <2706> <2707> <2708> <2709> <2710> <2711> <2712> <2713> <2714> <2715> <2716> <2717> <2718> <2719> <2720> <2721> <2722> <2723> <2724> <2725> <2726> <2727> <2728> <2729> <2730> <2731> <2732> <2733> <2734> <2735> <2736> <2737> <2738> <2739> <2740> <2741> <2742> <2743> <2744> <2745> <2746> <2747> <2748> <2749> <2750> <2751> <2752> <2753> <2754> <2755> <2756> <2757> <2758> <2759> <2760> <2761> <2762> <2763> <2764> <2765> <2766> <2767> <2768> <2769> <2770> <2771> <2772> <2773> <2774> <2775> <2776> <2777> <2778> <2779> <2780> <2781> <2782> <2783> <2784> <2785> <2786> <2787> <2788> <2789> <2790> <2791> <2792> <2793> <2794> <2795> <2796> <2797> <2798> <2799> <2800> <2801> <2802> <2803> <2804> <2805> <2806> <2807> <2808> <2809> <2810> <2811> <2812> <2813> <2814> <2815> <2816> <2817> <2818> <2819> <2820> <2821> <2822> <2823> <2824> <2825> <2826> <2827> <2828> <2829> <2830> <2831> <2832> <2833> <2834> <2835> <2836> <2837> <2838> <2839> <2840> <2841> <2842> <2843> <2844> <2845> <2846> <2847> <2848> <2849> <2850> <2851> <2852> <2853> <2854> <2855> <2856> <2857> <2858> <2859> <2860> <2861> <2862> <2863> <2864> <2865> <2866> <2867> <2868> <2869> <2870> <2871> <2872> <2873> <2874> <2875> <2876> <2877> <2878> <2879> <2880> <2881> <2882> <2883> <2884> <2885> <2886> <2887> <2888> <2889> <2890> <2891> <2892> <2893> <2894> <2895> <2896> <2897> <2898> <2899> <2900> <2901> <2902> <2903> <2904> <2905> <2906> <2907> <2908> <2909> <2910> <2911> <2912> <2913> <2914> <2915> <2916> <2917> <2918> <2919> <2920> <2921> <2922> <2923> <2924> <2925> <2926> <2927> <2928> <2929> <2930> <2931> <2932> <2933> <2934> <2935> <2936> <2937> <2938> <2939> <2940> <2941> <2942> <2943> <2944> <2945> <2946> <2947> <2948> <2949> <2950> <2951> <2952> <2953> <2954> <2955> <2956> <2957> <2958> <2959> <2960> <2961> <2962> <2963> <2964> <2965> <2966> <2967> <2968> <2969> <2970> <2971> <2972> <2973> <2974> <2975> <2976> <2977> <2978> <2979> <2980> <2981> <2982> <2983> <2984> <2985> <2986> <2987> <2988> <2989> <2990> <2991> <2992> <2993> <2994> <2995> <2996> <2997> <2998> <2999> <3000> <3001> <3002> <3003> <3004> <3005> <3006> <3007> <3008> <3009> <3010> <3011> <3012> <3013> <3014> <3015> <3016> <3017> <3018> <3019> <3020> <3021> <3022> <3023> <3024> <3025> <3026> <3027> <3028> <3029> <3030> <3031> <3032> <3033> <3034> <3035> <3036> <3037> <3038> <3039> <3040> <3041> <3042> <3043> <3044> <3045> <3046> <3047> <3048> <3049> <3050> <3051> <3052> <3053> <3054> <3055> <3056> <3057> <3058> <3059> <3060> <3061> <3062> <3063> <3064> <3065> <3066> <3067> <3068> <3069> <3070> <3071> <3072> <3073> <3074> <3075> <3076> <3077> <3078> <3079> <3080> <3081> <3082> <3083> <3084> <3085> <3086> <3087> <3088> <3089> <3090> <3091> <3092> <3093> <3094> <3095> <3096> <3097> <3098> <3099> <3100> <3101> <3102> <3103> <3104> <3105> <3106> <3107> <3108> <3109> <3110> <3111> <3112> <3113> <3114> <3115> <3116> <3117> <3118> <3119> <3120> <3121> <3122> <3123> <3124> <3125> <3126> <3127> <3128> <3129> <3130> <3131> <3132> <3133> <3134> <3135> <3136> <3137> <3138> <3139> <3140> <3141> <3142> <3143> <3144> <3145> <3146> <3147> <3148> <3149> <3150> <3151> <3152> <3153> <3154> <3155> <3156> <3157> <3158> <3159> <3160> <3161> <3162>
Abstract
MDMB-FUBINACA, a potent synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest and concern within the scientific and medical communities. Its high affinity and efficacy at cannabinoid receptors, particularly the type 1 receptor (CB1), are believed to contribute to its profound physiological and psychoactive effects, which often surpass those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the interaction of this compound with cannabinoid receptors. We will delve into its binding kinetics, explore the downstream signaling cascades it initiates, and present detailed protocols for the in-vitro characterization of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this potent SCRA.
Introduction: The Rise of Synthetic Cannabinoids and the Significance of this compound
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of compounds designed to mimic the effects of Δ⁹-THC.[3][4] They primarily exert their effects by activating the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[5] The CB1 receptor is highly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system.[5]
This compound stands out due to its exceptionally high potency, which is significantly greater than that of Δ⁹-THC.[2] This heightened potency is a direct result of its specific molecular interactions with the CB1 receptor, leading to a more robust activation of downstream signaling pathways. Understanding these interactions is paramount for predicting the pharmacological and toxicological profiles of this and other emerging SCRAs.
Molecular Interaction with Cannabinoid Receptors
The cornerstone of this compound's potent effects lies in its high-affinity binding to and potent activation of both CB1 and CB2 receptors.[6] In vitro studies have consistently demonstrated that this compound is a full agonist at these receptors, in contrast to the partial agonism of Δ⁹-THC.[1][2] This distinction is critical, as full agonists can induce a maximal receptor response, potentially leading to the severe adverse effects associated with this compound use.[2]
Binding Affinity and Potency
Quantitative pharmacological data from radioligand binding and functional assays have elucidated the high affinity and potency of this compound. These studies are fundamental to understanding its mechanism of action, as they provide a direct measure of the drug's ability to interact with and activate its target receptors.
The choice of a radioligand, such as [³H]CP55,940, in competition binding assays is crucial.[3][7] CP55,940 is a high-affinity, non-selective cannabinoid agonist, making it an excellent tool to probe the binding of novel compounds like this compound. By measuring the displacement of [³H]CP55,940, we can accurately determine the binding affinity (Ki) of the unlabeled ligand.
| Parameter | Receptor | Value (nM) | Reference |
| Binding Affinity (Ki) | hCB1 | 0.10 - 1.14 | [6] |
| hCB2 | 0.12 - 0.13 | [6] | |
| Functional Potency (EC₅₀) | hCB1 ([³⁵S]GTPγS) | 0.27 | [6] |
| hCB2 ([³⁵S]GTPγS) | 0.14 | [6] | |
| hCB1 (cAMP) | 0.06 - 0.66 | [6] | |
| hCB2 (cAMP) | 0.76 | [6] |
Table 1: Quantitative Pharmacological Data for this compound. This table summarizes the binding affinity (Ki) and functional potency (EC₅₀) of this compound at human CB1 and CB2 receptors, as determined by various in vitro assays. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively.
Downstream Signaling Pathways
Upon binding of this compound, the cannabinoid receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. As with other GPCRs, these pathways are broadly categorized into G-protein-dependent and G-protein-independent (β-arrestin-mediated) signaling.
G-Protein-Mediated Signaling
The primary signaling mechanism for CB1 and CB2 receptors is through the activation of inhibitory G-proteins (Gi/o).[8][9] This activation leads to a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][10] This reduction in cAMP modulates the activity of protein kinase A (PKA) and subsequently influences a variety of downstream cellular processes.[10]
Furthermore, the activation of Gi/o proteins by this compound can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.[11] These effects on ion channel activity contribute to the overall neuronal inhibition observed with cannabinoid agonists.
Experimental Protocols for In-Vitro Characterization
To elucidate the mechanism of action of this compound, a series of in-vitro assays are employed. These assays are designed to be self-validating systems, providing robust and reproducible data on the compound's interaction with cannabinoid receptors.
Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a test compound to a receptor. [7][12][13]It relies on the principle of competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor. [12] Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor. [13]This is a critical step to ensure a consistent and high-quality source of receptors.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) and varying concentrations of this compound. [13]3. Filtration: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which separates the receptor-bound radioligand from the unbound radioligand. [13]4. Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation. [12]
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, providing a direct readout of Gi/o protein activation. [5][10][14] Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the CB1 or CB2 receptor in a 96-well plate.
-
Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of this compound.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout. [10][14][15]5. Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization and G-protein-independent signaling. [16][17] Step-by-Step Methodology:
-
Cell Line: Utilize a cell line engineered to co-express the cannabinoid receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor fragment. [17][18]2. Ligand Stimulation: Treat the cells with varying concentrations of this compound.
-
Enzyme Complementation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, resulting in the formation of a functional enzyme. [17]4. Substrate Addition and Detection: Add a substrate for the reconstituted enzyme and measure the resulting chemiluminescent signal. [17]5. Data Analysis: Plot the luminescent signal against the logarithm of the this compound concentration to determine the EC₅₀ value for β-arrestin recruitment.
Conclusion
This compound is a highly potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its high affinity and efficacy result in robust activation of G-protein-mediated signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, it potently recruits β-arrestin, a key process in receptor regulation and G-protein-independent signaling. The in-depth understanding of these molecular mechanisms, facilitated by the experimental protocols outlined in this guide, is crucial for the continued investigation of the pharmacological and toxicological properties of this compound and other novel synthetic cannabinoids. This knowledge is essential for the development of potential therapeutic interventions and for informing public health and safety initiatives.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Functional Assays of Synthetic Cannabinoid Receptor Agonists. BenchChem.
- BenchChem. (2025). mechanism of action of MMB-FUBICA on cannabinoid receptors. BenchChem.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed Central.
- World Health Organization. (2025). Critical Review Report: this compound. WHO.
- Laprairie, R. B., et al. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Bio-protocol.
- BenchChem. (n.d.). using CB1 antagonist 1 in radioligand binding assays. BenchChem.
- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Wiley, J. L., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology.
- Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology.
- Bio-protocol. (n.d.). CB1 receptor radioligand-binding assay. Bio-protocol.
- BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assay for S1P5 Receptor. BenchChem.
- Daily, J. L., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. International Journal of Molecular Sciences.
- Liddle, I. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. Psychedelic Science Review.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI.
- Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate.
- Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. Cell.
- Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv.
- Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. BioKB.
- DiscoveRx. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. YouTube.
- Revvity. (2024). How to run a cAMP HTRF assay. YouTube.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay. Promega.
- Goueli, S. A., et al. (2007). Monitor GPCR Modulation of Cellular cAMP with an HTS, Bioluminescence-Based Assay. Promega Notes.
- Bouchard, N., et al. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell. Revvity.
- Cannaert, A., et al. (2021). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays PART II: Structure activity relationship assessment via a β-arrestin recruitment assay. ResearchGate.
- Noble, C., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Frontiers in Pharmacology.
- Asada, A., et al. (2021). Differential activation of G protein-mediated signaling by synthetic cannabinoid receptor agonists. ResearchGate.
- Alves, V. L. S., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Semantic Scholar.
- Mardal, M., et al. (2022). Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA. Toxics.
- Minakata, K., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology.
- Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry.
- Noble, C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology.
- Cahill, S. B., et al. (2021). Cannabinoid 1 (CB1) receptor arrestin subtype-selectivity and phosphorylation dependence. British Journal of Pharmacology.
- Gamage, T. F., et al. (2020). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacology, Biochemistry and Behavior.
- Ihenetu, F., et al. (2021). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. ResearchGate.
- BenchChem. (2025). A Comparative Analysis of the Binding Kinetics of MMB-FUBICA and Other CB1 Receptor Agonists. BenchChem.
- Greig, C., et al. (n.d.). Designer Cannabinoids: A Risky High. University of Aberdeen.
- Cannaert, A., et al. (2021). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays-Part II: Structure activity relationship assessment via a β-arrestin recruitment assay. Drug Testing and Analysis.
- Alves, V. L. S., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. International Journal of Molecular Sciences.
Sources
- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. cAMP-Glo™ Assay [worldwide.promega.com]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological profile of Mdmb-fubinaca
An In-Depth Technical Guide to the Pharmacological Profile of MDMB-FUBINACA
Introduction
This compound (methyl 2-[1-(4-fluorobenzyl)-1H-indole-3-carboxamido]-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound of interest within the scientific and public health communities.[1] Structurally, it is a methylated analog of MMB-FUBICA (AMB-FUBINACA), a modification that significantly enhances its pharmacological properties.[2][3] Unlike Δ⁹-tetrahydrocannabinol (THC), the partial agonist found in cannabis, this compound acts as a high-efficacy full agonist at the cannabinoid type 1 (CB1) receptor, a characteristic that is believed to contribute to its profound psychoactive effects and severe toxicity profile.[4][5] Its high potency has been linked to numerous adverse events, including mass poisonings and fatalities, making a thorough understanding of its pharmacological profile critical for researchers, toxicologists, and drug development professionals.[1][6] This guide provides a detailed examination of its molecular interactions, signaling pathways, metabolic fate, and the experimental methodologies used for its characterization.
Molecular Pharmacology: Receptor Interaction and Signaling Cascade
The primary mechanism of action for this compound is its function as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[3] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects, while the CB2 receptor is primarily located in the immune system.[7]
Receptor Binding Affinity
This compound exhibits a high binding affinity for both human CB1 (hCB1) and CB2 (hCB2) receptors, with Ki values in the sub-nanomolar to low nanomolar range.[1] The Ki value represents the intrinsic binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.[8] Comparative studies demonstrate that its affinity for the CB1 receptor is significantly greater—by at least 10-fold—than that of Δ⁹-THC.[1] Furthermore, the minor structural change from its parent compound, MMB-FUBINACA (which has a methyl valinate moiety), to the methylated analog this compound results in a marked increase in CB1 receptor affinity, highlighting the compound's structural sensitivity.[3][9]
Table 1: Comparative Binding Affinities (Ki) at Human Cannabinoid Receptors
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Citation(s) |
|---|---|---|---|
| This compound | 0.10 - 1.14 | 0.12 - 0.13 | [1] |
| Δ⁹-THC | 3.87 - 16.17 | ~20-fold less than hCB1 | [1][6] |
| CP55,940 (Full Agonist) | 1.15 ± 0.17 | - |[6][10] |
Note: Ki values can vary between studies due to different experimental conditions.
Functional Activity and Signaling Pathway
As an agonist, the binding of this compound to the CB1 receptor initiates a cascade of intracellular events. The CB1 receptor is coupled to pertussis toxin-sensitive Gi/o proteins.[8][11] Upon agonist binding, the receptor undergoes a conformational change, catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which modulate downstream effectors. The primary and most well-characterized downstream effect of CB1 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][7]
This compound is consistently characterized as a full and potent agonist at both CB1 and CB2 receptors, exhibiting greater maximal effects (Emax) than the partial agonist THC.[3] In functional assays, its potency (measured by the half-maximal effective concentration, EC50) is in the sub-nanomolar to low nanomolar range, often exceeding that of the classic full agonist CP55,940.[1][6]
Table 2: Functional Activity (EC50 / Emax) at Human Cannabinoid Receptors
| Assay Type | Receptor | This compound EC50 (nM) | This compound Emax (% of control) | Citation(s) |
|---|---|---|---|---|
| [³⁵S]GTPγS Binding | hCB1 | 0.27 | - | [1] |
| hCB2 | 0.14 | - | [1] | |
| cAMP Inhibition | hCB1 | 0.06 - 0.66 | - | [1] |
| hCB2 | 0.76 | - | [1] | |
| Membrane Potential | hCB1 | 3.9 | 108% (vs. CP55,940) | [1] |
| | hCB2 | 55 | 101% (vs. CP55,940) |[1] |
In Vivo Pharmacological Effects (Animal Models)
In vivo studies in rodents confirm that this compound produces a profile of effects characteristic of potent cannabinoid agonists. These effects are primarily mediated by the CB1 receptor, as they can be reversed by pretreatment with a CB1 antagonist like rimonabant.[1]
-
Locomotor Suppression: this compound dose-dependently suppresses spontaneous locomotor activity in mice with a high potency (ED50 = 0.04 mg/kg).[1] The onset of this effect is rapid (10-20 minutes) with a prolonged duration of 120-440 minutes at higher doses.[1]
-
Hypothermia: It induces a significant and long-lasting decrease in body temperature in rats at doses ranging from 0.01 to 1 mg/kg.[1] This hypothermic effect can persist for up to 8 hours.[1]
-
Drug Discrimination: In drug discrimination studies, a model of the subjective effects of psychoactive drugs, this compound fully substitutes for THC in trained mice.[1] This indicates that it likely produces cannabis-like subjective effects in humans.[1] The potency in this model is also high, with an ED50 of 0.02 mg/kg.[1]
Pharmacokinetics and Metabolism
The way this compound is processed by the body is critical to understanding its duration of action and identifying biomarkers for forensic analysis.
-
Biotransformation: Like many SCRAs, this compound undergoes rapid and extensive hepatic (liver) metabolism.[1] The primary metabolic pathway is ester hydrolysis , where the terminal methyl ester group is cleaved to form a carboxylic acid metabolite.[1][12] This is often followed by secondary modifications such as monohydroxylation, dihydrodiol formation, and loss of the fluorobenzyl group.[1][12] Many of these metabolites are also detected as glucuronide conjugates.[12]
-
Pharmacokinetic Parameters: In vitro studies using human hepatocytes show a short half-life for the active (S)-isomer (t1/2 = 11 min), indicating rapid clearance.[1] It is also highly protein-bound (99.5%), which can influence its distribution in the body.[1]
-
Thermal Degradation and Toxicity: The most common routes of administration are smoking and vaping, which involve heating the compound to high temperatures.[1] This process can cause thermal degradation, leading to the formation of harmful by-products.[1] Notably, heating this compound to temperatures above 400°C can release toxic compounds, including cyanide, posing an additional health risk beyond its receptor-mediated effects.[1]
Toxicology and Adverse Effects in Humans
The high potency and efficacy of this compound at the CB1 receptor are strongly associated with a severe and often life-threatening toxidrome. Its use has been linked to numerous hospitalizations and deaths globally.[1]
-
Reported Adverse Effects: Analytically confirmed cases of this compound ingestion have been associated with a wide range of severe symptoms, including:
-
Public Health Crises: In 2014, Russian authorities linked the use of this compound to a mass poisoning event involving over 600 individuals and 15 deaths within a two-week period.[1]
Experimental Methodologies and Protocols
Characterizing the pharmacological profile of novel compounds like this compound relies on a standardized set of in vitro assays. The following protocols outline the fundamental steps for determining receptor binding affinity and functional potency.
Protocol 1: Radioligand Competition Binding Assay for CB1 Receptor
Principle: This assay determines the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a known radiolabeled ligand (e.g., [³H]CP55,940) for binding to the CB1 receptor.[8] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[13]
Methodology:
-
Receptor Preparation:
-
Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) or from homogenized brain tissue.[13][14]
-
Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes.[13]
-
Wash the pellet and resuspend it in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[13]
-
-
Assay Setup (96-well plate format):
-
Total Binding (TB) wells: Add membrane preparation, assay buffer, and a fixed concentration of the radioligand (e.g., [³H]CP55,940).[13]
-
Non-Specific Binding (NSB) wells: Add membrane preparation, radioligand, and a high concentration of an unlabeled, potent cannabinoid agonist (e.g., 10 µM CP55,940) to saturate all specific binding sites.[8]
-
Test Compound wells: Add membrane preparation, radioligand, and varying concentrations of the test compound (this compound).[13]
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[13]
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[13]
-
-
Quantification and Data Analysis:
-
Dry the filters and add a scintillation cocktail.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding .[8]
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Protocol 2: cAMP Functional Assay
Principle: This assay measures the functional potency (EC50) and efficacy (Emax) of an agonist at a Gi/o-coupled receptor like CB1.[7] Agonist activation of the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay quantifies the reduction in cAMP production in response to the test compound.[15]
Methodology:
-
Cell Culture and Preparation:
-
Use a cell line (e.g., CHO-K1) stably expressing the human CB1 receptor.[15]
-
Seed the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells and replace the culture medium with a stimulation buffer.
-
Add varying concentrations of the test compound (this compound) to the wells. Include a positive control (e.g., CP55,940) and a vehicle control.
-
Simultaneously, add a fixed concentration of an adenylyl cyclase stimulator, such as forskolin, to all wells (except for baseline controls). This raises the initial cAMP level, making the inhibitory effect of the CB1 agonist measurable.[16]
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration using a detection kit. Common methods include:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Bioluminescence Resonance Energy Transfer (BRET) biosensors [17]
-
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels (often as a percentage of the forskolin-stimulated level) against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 (the concentration that produces 50% of the maximal inhibition) and the Emax (the maximum inhibition achieved).
-
The Emax value, when compared to a known full agonist, indicates whether the test compound is a full or partial agonist.
-
Conclusion
This compound is a synthetic cannabinoid distinguished by its extremely high affinity and functional potency at the CB1 receptor, far exceeding that of Δ⁹-THC. Its pharmacology as a full agonist drives a powerful physiological response, which is reflected in both preclinical animal models and the severe clinical outcomes observed in humans. The compound's rapid metabolism necessitates the identification of specific metabolites for forensic detection, while its thermal instability introduces additional toxicological risks from administration via smoking or vaping. The in-depth characterization of its pharmacological profile through standardized in vitro and in vivo assays is essential for understanding its mechanism of action, predicting the effects of new analogs, and developing strategies to mitigate the public health threat posed by this and other ultrapotent SCRAs.
References
- A Comparative Pharmacological Profile of MMB-FUBICA and this compound - Benchchem. (n.d.).
- World Health Organization. (2025). Critical Review Report: this compound.
- Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - FR.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics.
- BenchChem. (n.d.). Using CB1 antagonist 1 in radioligand binding assays.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Kavanagh, P., et al. (n.d.). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. ResearchGate.
- Gamage, T. F., et al. (2018). Molecular and behavioral pharmacological characterization of abused synthetic cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-fluoro-CUMYL-PICA. Request PDF on ResearchGate.
- Maccarrone, M., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Functional Assays of Synthetic Cannabinoid Receptor Agonists.
- World Health Organization. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA).
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed Central.
- Maccarrone, M., et al. (2016). Assay of CB1 Receptor Binding. ResearchGate.
- Eurofins. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US.
- Kumar, K., et al. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. Psychedelic Science Review.
- Soethoudt, M., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Molecular Biology.
- Carcoba, L. M., et al. (n.d.). cAMP functional assay. Effect of increasing concentrations of JM-00266... ResearchGate.
- Cannaert, A., et al. (2021). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. PubMed Central.
- BenchChem. (n.d.). A Comparative Analysis of the Binding Kinetics of MMB-FUBICA and Other CB1 Receptor Agonists.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the In-Vitro and In-Vivo Effects of MDMB-FUBINACA
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-FUBINACA, an indazole-based synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest and concern within the scientific and public health communities. Its high potency and association with severe adverse health events, including mass intoxications and fatalities, underscore the critical need for a comprehensive understanding of its pharmacological and toxicological profile. This technical guide provides an in-depth analysis of the in-vitro and in-vivo effects of this compound, synthesizing data from receptor binding assays, functional signaling studies, metabolic profiling, preclinical behavioral models, and human case reports. We will explore the molecular mechanisms that drive its potent cannabimimetic activity, detail its metabolic fate, and elucidate the experimental methodologies used to characterize its complex effects. This document is intended to serve as a vital resource for researchers engaged in the study of SCRAs, offering both foundational knowledge and practical insights into the experimental frameworks required for their evaluation.
Introduction: The Rise of a High-Potency Synthetic Cannabinoid
This compound (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a structurally distinct SCRA that has been identified in illicit products globally.[1] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis which acts as a partial agonist at cannabinoid receptors, this compound is a potent, full agonist.[2] This fundamental difference in efficacy is believed to be a key contributor to its profound and often unpredictable physiological and psychological effects.[3][4] The continuous emergence of new SCRAs with minor structural modifications presents a significant challenge for detection and pharmacological characterization.[3][5] Understanding the detailed pharmacology of compounds like this compound is paramount for developing effective diagnostic and therapeutic strategies in cases of intoxication.
In-Vitro Pharmacology: Unraveling Molecular Interactions
The initial characterization of any novel psychoactive substance begins with a thorough in-vitro evaluation to determine its primary molecular targets and functional activity. For this compound, these studies have unequivocally demonstrated its potent interaction with the cannabinoid receptors, CB1 and CB2.
Cannabinoid Receptor Binding Affinity and Potency
This compound exhibits exceptionally high affinity for both human CB1 (hCB1) and CB2 (hCB2) receptors, often surpassing that of Δ⁹-THC by several orders of magnitude.[6] Receptor binding affinity is typically determined using radioligand competition binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting inhibition constant (Kᵢ) is an inverse measure of binding affinity; a lower Kᵢ value indicates a higher affinity.
Functional potency, the concentration of a compound required to elicit a half-maximal response, is assessed through various signaling assays. For G-protein coupled receptors (GPCRs) like the cannabinoid receptors, common assays include [³⁵S]GTPγS binding and cAMP accumulation assays. This compound is a full and potent agonist in these functional assays, with EC₅₀ values in the low to sub-nanomolar range.[6][7][8]
| Compound | hCB1 Kᵢ (nM) | hCB2 Kᵢ (nM) | hCB1 EC₅₀ (nM) ([³⁵S]GTPγS) | hCB1 EC₅₀ (nM) (cAMP) |
| This compound | 0.10 - 1.14 [6] | 0.12 - 0.13 [6] | 0.27 [6] | 0.06 - 0.66 [6][8] |
| Δ⁹-THC | 3.87 - 37.3[6][9] | ~20-fold less than CP55,940[3] | >30-fold less potent than CP55,940[3] | Partial Agonist[3] |
| CP55,940 (Reference Agonist) | 0.38 - 1.15[9][10] | 1.1[10] | Potent Full Agonist[3] | Potent Full Agonist[3] |
| Table 1: Comparative cannabinoid receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound, Δ⁹-THC, and the reference agonist CP55,940. Data compiled from multiple sources.[3][6][8][9][10] |
Downstream Signaling Pathways
Activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gᵢ/ₒ-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][11] This is a canonical pathway for cannabinoid receptor activation.
Furthermore, studies have shown that synthetic cannabinoids, including those structurally related to this compound, can induce the phosphorylation of extracellular signal-regulated kinases (ERK).[11][12] This suggests that this compound's effects are not limited to the modulation of cAMP but also involve other critical signaling pathways that regulate cell proliferation, differentiation, and survival. The cryo-electron microscopy structure of the CB1-Gᵢ signaling complex bound to this compound has provided a structural basis for its high-potency agonism, illustrating how it stabilizes the active conformation of the receptor.[13][14][15]
Metabolism: Biotransformation and Active Metabolites
Following administration, this compound undergoes rapid and extensive metabolism, primarily in the liver.[6][7] The identification of its metabolites is crucial for forensic and clinical toxicology, as the parent compound may be present at very low concentrations or absent in biological samples. The major metabolic pathway for this compound is ester hydrolysis, leading to the formation of its corresponding carboxylic acid metabolite.[7][16] Other significant metabolic reactions include oxidative defluorination and hydroxylation of the fluorobenzyl and tert-butyl moieties.[16] Some of these metabolites may retain pharmacological activity at cannabinoid receptors, potentially contributing to the overall duration and intensity of the toxic effects.
In-Vivo Effects: Preclinical Animal Models
Animal models are indispensable for characterizing the physiological and behavioral effects of novel psychoactive substances in a controlled setting. For this compound, these studies have revealed a profile of potent, THC-like effects.
The Cannabinoid Tetrad
The "tetrad" is a battery of four tests that are characteristic of CB1 receptor agonism in rodents: hypomotility (decreased spontaneous movement), catalepsy (an immobile, trance-like state), hypothermia (a drop in body temperature), and analgesia (reduced pain sensitivity).[9][17][18] this compound induces all four of these effects in a dose-dependent manner, confirming its potent in-vivo cannabimimetic activity.[7][8] For instance, it has been shown to induce hypothermia in rats at doses as low as 0.01 mg/kg.[7][8]
Drug Discrimination Studies
Drug discrimination is a highly specific behavioral paradigm used to assess the subjective effects of a drug.[7][13] Animals are trained to recognize the internal cues produced by a known drug (e.g., Δ⁹-THC) and to make a specific response to receive a reward. When a novel compound is administered, its ability to "substitute" for the training drug indicates that it produces similar subjective effects. This compound fully substitutes for Δ⁹-THC in trained rodents, with an ED₅₀ (the dose at which 50% of the animals respond on the drug-appropriate lever) significantly lower than that of Δ⁹-THC, highlighting its greater potency in producing cannabis-like subjective effects.[7][8]
Toxicology and Human Effects: A Profile of High Risk
The potent pharmacology of this compound translates to a significant risk of severe and life-threatening toxicity in humans.
In-Vitro Cytotoxicity
While direct, comprehensive cytotoxicity data for this compound is limited, studies on related synthetic cannabinoids suggest potential for cellular toxicity.[19] The high affinity for the CB1 receptor could lead to receptor overstimulation and subsequent induction of apoptotic pathways.[19] Some synthetic cannabinoids have been shown to impair mitochondrial function and activate caspases, key executioners of apoptosis.[1][20][21] Further research is needed to fully elucidate the specific cytotoxic mechanisms of this compound on various cell types, particularly neuronal and cardiovascular cells.
In-Vivo Animal Toxicology
Acute toxicity studies in rodents with analogs of this compound have demonstrated dose-dependent adverse effects, including depression, fatigue, and mortality at higher doses.[3] Histopathological examinations in these studies have revealed organ damage, particularly to the liver, kidneys, and heart.[3][22] One study on a related compound, MDMB-4en-PINACA, showed that it interferes with hippocampal function and impairs cognitive performance in rats.[5][23]
Adverse Reactions in Humans
This compound has been implicated in numerous cases of severe intoxication and death worldwide.[6][7] Clinical presentations of this compound toxicity are often severe and can include:
-
Neurological effects: Agitation, psychosis, seizures, and loss of consciousness.[3]
-
Cardiovascular effects: Tachycardia, cardiotoxicity.[3]
-
Other effects: Hyperthermia, kidney injury, and respiratory depression.[3]
The concentrations of this compound and its metabolites in post-mortem samples can vary widely, and in some fatal cases, the parent compound is not detectable in the blood, highlighting the importance of analyzing for its metabolites.[2][18]
Experimental Protocols
The following sections provide standardized, step-by-step methodologies for key experiments used in the characterization of this compound.
In-Vitro Experimental Workflows
6.1.1. Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing hCB1 or hCB2 receptors.
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]
-
96-well plates.
-
Filter mats (e.g., GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[12]
-
Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
6.1.2. [³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a CB1/CB2 receptor agonist.
-
Materials:
-
Cell membranes expressing hCB1 or hCB2 receptors.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, pre-incubate cell membranes with GDP.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the EC₅₀ and Eₘₐₓ values from the resulting dose-response curve.
-
6.1.3. Caspase-3 Activity Assay (Fluorometric)
-
Objective: To assess the induction of apoptosis by this compound by measuring the activity of caspase-3.
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the cell lysates.
-
In a new 96-well black plate, add cell lysate and the caspase-3 substrate in the reaction buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for DEVD-AFC).[3]
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to untreated controls.
-
In-Vivo Experimental Workflows
6.2.1. Cannabinoid Tetrad Assay in Mice
-
Objective: To assess the in-vivo cannabimimetic activity of this compound.
-
Animals: Male mice (e.g., C57BL/6J strain).[7]
-
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) at various doses.
-
At a predetermined time post-injection (e.g., 30 minutes), sequentially assess the four components of the tetrad:
-
Hypomotility: Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set duration (e.g., 5-10 minutes).[9]
-
Catalepsy: Place the mouse's forepaws on a raised horizontal bar and measure the time it remains immobile (the "bar test").[9]
-
Hypothermia: Measure the mouse's core body temperature using a rectal probe.[9]
-
Analgesia: Assess the pain response using a hot plate or tail-immersion test, measuring the latency to a nociceptive response (e.g., paw lick, tail flick).[9]
-
-
-
Data Analysis:
-
Compare the results for each component between this compound-treated groups and a vehicle-treated control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
6.2.2. Drug Discrimination Study in Rodents
-
Objective: To determine if this compound produces subjective effects similar to Δ⁹-THC.
-
Animals: Rats or mice trained to discriminate Δ⁹-THC from vehicle.[7]
-
Apparatus: Operant conditioning chambers with two response levers (or nose-poke holes) and a mechanism for delivering a reward (e.g., food pellet).
-
Procedure:
-
Training Phase: Train animals to press one lever after receiving Δ⁹-THC and the other lever after receiving the vehicle to obtain a reward.
-
Testing Phase: Once the animals have learned the discrimination, administer various doses of this compound and record which lever they press.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each dose of this compound.
-
A dose-dependent increase in responding on the Δ⁹-THC-associated lever indicates that this compound produces similar subjective effects.
-
Determine the ED₅₀ value for substitution.
-
Conclusion and Future Directions
This compound is a highly potent synthetic cannabinoid with a complex pharmacological and toxicological profile. Its high affinity and efficacy at cannabinoid receptors, particularly CB1, drive its profound in-vivo effects and contribute to its significant potential for harm in humans. The experimental methodologies detailed in this guide provide a framework for the continued investigation of this compound and other emerging SCRAs.
Future research should focus on several key areas:
-
Comprehensive Toxicological Profiling: Elucidating the specific mechanisms of this compound-induced cytotoxicity in various cell types, including primary human neurons and cardiomyocytes.
-
Downstream Signaling Analysis: Utilizing proteomics and other advanced techniques to map the full spectrum of intracellular signaling pathways modulated by this compound.
-
Metabolite Activity: Systematically characterizing the pharmacological and toxicological activity of all major metabolites of this compound.
-
Development of Antidotes: Investigating potential therapeutic interventions to counteract the acute toxicity of this compound.
A deeper understanding of the molecular and physiological effects of this compound is essential for informing public health policies, developing effective clinical interventions, and mitigating the harms associated with the use of this dangerous substance.
References
- A Comparative Analysis of the Binding Kinetics of MMB-FUBICA and Other CB1 Receptor Agonists - Benchchem. (URL: )
- Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed Central. (URL: [Link])
- Critical Review Report: this compound - World Health Organiz
- Application Notes and Protocols for Studying the In Vivo Effects of MMB-FUBICA in Animal Models - Benchchem. (URL: )
- World Health Organization. (2020). Critical Review Report: this compound. (URL: [Link])
- Comparative Cytotoxicity Analysis: MMB-FUBICA versus its Indazole Analogue this compound - Benchchem. (URL: )
- Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., ... & Thomas, B. F. (2018). Molecular and behavioral pharmacological characterization of abused synthetic cannabinoids MMB-and this compound, MN-18, NNEI, CUMYL-PICA, and 5-fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437-446. (URL: [Link])
- Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency - Psychedelic Science Review. (URL: [Link])
- Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds - Marshall University. (URL: [Link])
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns - ResearchG
- Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed. (URL: [Link])
- Cannabinoid-Induced Tetrad in Mice - PubMed. (URL: [Link])
- CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (URL: [Link])
- Understanding Cannabinoid Psychoactivity with Mouse Genetic Models - Research journals. (URL: [Link])
- Comparison of the discriminative stimulus and response rate effects of Δ9-tetrahydrocannabinol and synthetic cannabinoids in female and male rats - PMC - National Institutes of Health (NIH). (URL: [Link])
- Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective - ResearchG
- Mitochondrial effects and Caspase-3 activation induced by synthetic cannabinoids in NG108-15 cells - ResearchG
- Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - MDPI. (URL: [Link])
- Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC - PubMed Central. (URL: [Link])
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC - NIH. (URL: [Link])
- World Health Organization. (2020). This compound Critical Review Report. (URL: [Link])
- The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA enhance in vitro neurodifferentiation of NG108-15 cells, along with PGC-1α dysregulation and mitochondrial dysfunction - ResearchG
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PubMed. (URL: [Link])
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])
- This compound - Wikipedia. (URL: [Link])
- Cytotoxicity of the synthetic cannabinoids 5C-AKB48, 5F-MDMB-PINACA, ADB-CHMINACA, MDMB-CHMICA and NM-2201 in A549 and TR146 cell lines - BORIS Portal. (URL: [Link])
- Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed. (URL: [Link])
- Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies - ResearchG
- Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - MDPI. (URL: [Link])
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns - Semantic Scholar. (URL: [Link])
- Data Analysis - Bio-protocol. (URL: [Link])
- Cytotoxicity of the synthetic cannabinoids 5C‑AKB48, 5F‑MDMB‑PINACA, ADB‑CHMINACA, MDMB‑CHMICA and NM‑2201 in A549 and TR146 cell lines - BORIS Portal. (URL: [Link])
- CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed Central. (URL: [Link])
- CB1 Cannabinoid Receptor Signaling and Biased Signaling - MDPI. (URL: [Link])
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - OSTI.GOV. (URL: [Link])
- Whole-cell radioligand saturation binding - Protocols.io. (URL: [Link])
- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay - ResearchG
- Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes. (URL: [Link])
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC - NIH. (URL: [Link])
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PubMed. (URL: [Link])
- GTPγS Binding Assay - Cre
- Radioligand binding methods: practical guide and tips. (URL: [Link])
- Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PMC - PubMed Central. (URL: [Link])
- Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC - PubMed Central. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.who.int [cdn.who.int]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. Synthetic Cannabinoid Receptor Agonists in Postmortem Casework in Scotland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cannabinoid-like effects of five novel carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
MDMB-FUBINACA: A Guide to Metabolic Pathways and Analytical Identification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-FUBINACA (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been associated with significant public health concerns, including numerous hospitalizations and fatalities.[1][2] Due to its rapid and extensive metabolism in the human body, detection of the parent compound in biological matrices can be challenging, making the identification of its metabolites crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacokinetic profile. This guide provides a detailed exploration of the metabolic fate of this compound, outlines the principal analytical methodologies for metabolite identification, and offers practical, field-proven insights for researchers.
Introduction: The Chemical and Pharmacological Context of this compound
This compound is characterized by an indazole core, a 4-fluorobenzyl tail group, and a tert-leucinate methyl ester head group.[2][3] This structure, particularly the terminal methyl ester, is a key determinant of its metabolic profile. As a potent agonist at both the CB1 and CB2 cannabinoid receptors, it mimics the effects of Δ⁹-tetrahydrocannabinol (THC) but often with greater potency and a more severe and unpredictable adverse effect profile.[1] The rapid biotransformation of this compound means that metabolites, rather than the parent drug, are often the primary targets for analytical detection in biological samples like urine and blood.[4] A thorough understanding of these metabolic pathways is therefore not a mere academic exercise but a practical necessity for accurate toxicological assessment.
The Metabolic Fate of this compound: A Multi-Pathway Transformation
The metabolism of this compound is extensive, proceeding primarily through Phase I reactions designed to increase its polarity and facilitate excretion. These transformations are predominantly hepatic, involving a suite of enzymes. The major pathways are detailed below.
Ester Hydrolysis: The Predominant Metabolic Route
The most significant metabolic transformation this compound undergoes is the hydrolysis of its terminal methyl ester group.[3][5] This reaction is catalyzed primarily by human carboxylesterases (hCES), particularly hCES1.[5][6]
-
Causality: The ester linkage is chemically labile and a prime target for enzymatic cleavage. This pathway rapidly converts the parent compound into its corresponding carboxylic acid metabolite, This compound 3,3-dimethylbutanoic acid (also referred to as this compound metabolite M1).[7] This metabolite is consistently identified as the most abundant species in both in vitro models (like human liver microsomes) and authentic human urine and blood samples, making it the single most important biomarker for confirming this compound intake.[8][9] The high abundance and longer detection window of this metabolite compared to the parent drug are critical for forensic investigations.[10]
Oxidative Transformations: Hydroxylation and Dihydrodiol Formation
Concurrent with or subsequent to hydrolysis, this compound is subject to various oxidative modifications, primarily mediated by cytochrome P450 (CYP450) enzymes.
-
Hydroxylation: This involves the addition of a hydroxyl (-OH) group to various positions on the molecule. Common sites include the indazole ring and the N-alkyl (fluorobenzyl) tail.[3][11]
-
Dihydrodiol Formation: The aromatic fluorobenzyl group can be oxidized to form a dihydrodiol metabolite.[3]
-
Further Oxidation: Hydroxylated metabolites can be further oxidized to form more polar species.
These oxidative steps create a diverse profile of minor metabolites. While not as abundant as the carboxylic acid metabolite, their identification can provide a more comprehensive picture of the drug's biotransformation and timeline of use.
N-Dealkylation (Fluorobenzyl Loss)
Another observed metabolic pathway is the cleavage of the fluorobenzyl group from the indazole core, a process known as N-dealkylation.[3] This can occur on both the parent molecule and its hydrolyzed metabolites.
Phase II Conjugation: Glucuronidation
To further increase water solubility for renal excretion, the metabolites of this compound, particularly those with newly formed hydroxyl groups or the carboxylic acid moiety, can undergo Phase II conjugation. The most common conjugation reaction is glucuronidation, where glucuronic acid is attached to the metabolite.[3][11] The detection of these glucuronide conjugates often requires an initial enzymatic hydrolysis step (using β-glucuronidase) during sample preparation to cleave the conjugate and analyze the free metabolite.
The following diagram illustrates the primary metabolic pathways of this compound.
Analytical Strategy: Identification and Confirmation of Metabolites
The identification of this compound metabolites relies on advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography.
Core Technology: LC-HRMS
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) or LC-Orbitrap-MS are the instruments of choice.[11][12]
-
Expertise & Causality: The complexity of biological matrices (urine, blood) necessitates chromatographic separation (LC) prior to analysis. High-Resolution Mass Spectrometry (HRMS) is critical because it provides highly accurate mass measurements (typically <5 ppm error). This accuracy allows for the confident determination of the elemental composition (chemical formula) of a detected analyte, which is the first and most crucial step in identifying a previously unknown metabolite.[11][13]
Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
Once a potential metabolite is detected by its accurate mass, its structure must be confirmed. This is achieved through tandem mass spectrometry (MS/MS or HCD).[14] The precursor ion (the metabolite) is isolated, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint. For this compound and its metabolites, characteristic fragments include ions corresponding to the indazole core and the tert-leucine group.[14][15]
The general workflow for metabolite identification is depicted below.
Key Metabolite Data for Identification
The following table summarizes key mass spectrometric data for this compound and its primary hydrolysis metabolite, which are essential for developing targeted analytical methods.
| Compound | Chemical Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | C₂₂H₂₄FN₃O₃ | 398.1823 | 366.1561, 338.1608, 145.0400 | The m/z 366 and 338 ions correspond to neutral losses from the ester group.[14] |
| Carboxylic Acid Met. | C₂₁H₂₂FN₃O₃ | 384.1667 | 338.1608, 145.0400 | This is the most abundant and reliable biomarker for intake.[7] |
Experimental Protocols: A Self-Validating System
Trustworthiness in metabolite identification stems from robust and reproducible experimental design. Below are foundational protocols.
Protocol 4.1: In Vitro Metabolism with Human Liver Microsomes (HLMs)
This protocol simulates hepatic metabolism to generate metabolites for analytical characterization.
Objective: To generate Phase I metabolites of this compound in vitro.
Materials:
-
This compound standard
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile (ACN) for quenching
-
Incubator/water bath (37°C)
Methodology:
-
Preparation: Thaw HLMs on ice. Prepare a working solution of this compound in a suitable solvent (e.g., methanol) at 100x the final concentration. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup (in triplicate):
-
Test Incubation: In a microcentrifuge tube, combine phosphate buffer, HLM solution (to a final protein concentration of 0.5-1.0 mg/mL), and this compound solution (to a final concentration of 1-5 µM).
-
Negative Control: Prepare an identical tube but replace the NADPH regenerating system with buffer. This control validates that metabolism is NADPH-dependent (i.e., CYP450-mediated). Note: Esterase activity is often NADPH-independent.[10]
-
-
Pre-incubation: Equilibrate the tubes at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to the "Test Incubation" tubes.
-
Incubation: Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes). The 0-minute sample is quenched immediately after adding NADPH to serve as a baseline.
-
Quenching: Stop the reaction by adding 2 volumes of ice-cold ACN. This precipitates the proteins.
-
Post-Processing: Vortex the tubes vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for LC-HRMS analysis.
Protocol 4.2: Preparation of Urine Samples for LC-MS Analysis
Objective: To extract this compound and its metabolites from a urine matrix for analysis.
Materials:
-
Urine sample
-
β-glucuronidase enzyme solution
-
Acetate or phosphate buffer (pH ~5.0)
-
Internal standard solution
-
Extraction solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture)
-
Nitrogen evaporator
Methodology:
-
Sample Aliquoting: To 1 mL of urine in a glass tube, add an internal standard.
-
Hydrolysis (for Glucuronides): Add 500 µL of buffer and 50 µL of β-glucuronidase. Vortex and incubate at ~60°C for 1-2 hours. This step cleaves glucuronide conjugates to release the free metabolites.[9]
-
Extraction (Liquid-Liquid Extraction):
-
Allow the sample to cool to room temperature.
-
Add 3-5 mL of extraction solvent.
-
Cap and vortex/mix for 10-15 minutes to ensure thorough extraction of analytes into the organic phase.
-
Centrifuge for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation: Carefully transfer the upper organic layer to a clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 95:5 water:acetonitrile). Vortex to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-HRMS analysis.
Conclusion
The metabolic landscape of this compound is dominated by ester hydrolysis, leading to the formation of a highly abundant and persistent carboxylic acid metabolite. This compound serves as the most reliable biomarker for confirming exposure. The analytical identification of this and other minor metabolites is most effectively achieved using LC-HRMS, which provides the necessary sensitivity and specificity for confident structural elucidation. The protocols and workflows described herein offer a robust framework for researchers in toxicology and drug development to accurately profile the biotransformation of this compound, contributing to a more complete understanding of its disposition and aiding in the detection of its use.
References
- Crighton, T., et al. (2018). The role of carboxylesterases in the metabolism of synthetic cannabinoid receptor agonists. Drug Metabolism and Disposition. [https://www.frontiersin.org/articles/10.3389/fchem.2019.00112/full]
- Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology. [https://link.springer.com/article/10.1007/s11419-017-0356-y]
- Lacefield, C., et al. (2022). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Molecules. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9321487/]
- Krotulski, A.J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology. [https://academic.oup.
- Watanabe, S., et al. (2019). Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and in Human Urine and Blood. PubMed. [https://pubmed.ncbi.nlm.nih.gov/31845182/]
- World Health Organization. (2020). Critical Review Report: this compound. WHO. [https://www.who.int/publications/m/item/mdmb-fubinaca-critical-review-report]
- Krotulski, A.J., et al. (2019). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. U.S. Department of Justice. [https://www.ojp.gov/pdffiles1/nij/grants/255526.pdf]
- Gamage, T.F., et al. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572450/]
- Krotulski, A.J., et al. (2019). 4F-MDMB-BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework. Journal of Forensic Sciences. [https://pubmed.ncbi.nlm.nih.gov/31260580/]
- Wang, Z., et al. (2019). Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry. Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2019.00112/full]
- Leong, J.Y., et al. (2020). Monitoring metabolism of synthetic cannabinoid 4F-MDMB-BINACA via high-resolution mass spectrometry assessed in cultured hepatoma (HepG2) cells, pooled human liver microsomes (pHLM), Caenorhabditis elegans and authentic human urine. International Journal of Legal Medicine. [https://link.springer.com/article/10.1007/s00414-020-02484-9]
- Li, C., et al. (2022). Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS. Analytical and Bioanalytical Chemistry. [https://pubmed.ncbi.nlm.nih.gov/35389093/]
- Thomsen, R., et al. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. International Journal of Legal Medicine. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9255018/]
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry. [https://dergipark.org.tr/en/pub/jotcsa/issue/57701/770427]
- Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Semantic Scholar. [https://www.semanticscholar.org/paper/Detection-of-metabolites-of-two-synthetic-MDMB-a-Kavanagh-Pechnikov/c2293370505b38918231266b721e06960b764b88]
- PubChem. (n.d.). This compound metabolite M1. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/129522097]
- Cayman Chemical. (n.d.). This compound metabolite M1. Cayman Chemical Company. [https://www.caymanchem.com/product/20061/mdmb-fubinaca-metabolite-m1]
- Liu, Y., et al. (2019). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive mode. Medicine. [https://journals.lww.
- WikiMed. (n.d.). This compound. WikiMed Medical Encyclopedia. [https://wikimed.org/wiki/MDMB-FUBINACA]
- Norman, C., et al. (2021). Analytical techniques for the identification and quantification of ADB-FUBINACA. ResearchGate. [https://www.researchgate.
- Brandon, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists (SCRAs). CORE. [https://core.ac.uk/download/pdf/426569766.pdf]
- Shadnia, S., et al. (2020). Clinical and Forensic Toxicological Aspects of Synthetic Cannabinoids: A Narrative Review and Update. Journal of Medical Signals and Sensors. [https://sites.kowsarpub.com/jmss/articles/105634.html]
- Wikipedia. (n.d.). This compound. Wikipedia, The Free Encyclopedia. [https://en.wikipedia.org/wiki/MDMB-FUBINACA]
- Carlier, J., et al. (2017). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. Current Neuropharmacology. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5771051/]
- Leong, J.Y., et al. (2022). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. International Journal of Legal Medicine. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349071/]
- Mardal, M., et al. (2019). GC-EI-MS spectrum of a 'research chemical' and proposed fragmentation of 4F-MDMB-BINACA. ResearchGate. [https://www.researchgate.
- Ujváry, I., et al. (2021). Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Biological Samples. Semantic Scholar. [https://www.semanticscholar.org/paper/Analytical-Methodologies-for-the-Characterization-Ujv%C3%A1ry-Venhuis/533f81e626e644a54c832267b2d2b51336423985]
- Al-Ghamdi, S.S., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. MDPI. [https://www.mdpi.com/1422-0067/25/10/5319]
- Dybowski, M.P., et al. (2022). Fragmentation pathways of MDMB-4en-PINACA by electrospray ionization mass spectrometry. ResearchGate. [https://www.researchgate.
- Erol Ozturk, Y.I., et al. (2021). In Vitro Phase I Metabolism of the Recently Emerged Synthetic Cannabinoid MDMB-4en-PINACA and Its Detection in Human Urine Samples. Journal of Analytical Toxicology. [https://pubmed.ncbi.nlm.nih.gov/33475713/]
- Zhang, D., et al. (2024). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [https://www.mdpi.com/1422-0067/25/4/2250]
- Wu, B., et al. (2021). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. International Journal of Molecular Sciences. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8395560/]
- Lurie, I.S., et al. (2016). Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes. Forensic Science International. [https://pubmed.ncbi.nlm.nih.gov/27017210/]
Sources
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. ojp.gov [ojp.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Analysis of AMB-FUBINACA Biotransformation Pathways in Human Liver Microsome and Zebrafish Systems by Liquid Chromatography-High Resolution Mass Spectrometry [frontiersin.org]
- 12. 4F-MDMB-BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
Synthesis pathways for Mdmb-fubinaca and its analogs
I am unable to provide a detailed technical guide or whitepaper on the synthesis pathways for MDMB-FUBINACA and its analogs.
My purpose is to be helpful and harmless, and providing instructions for the synthesis of potent and potentially harmful substances like synthetic cannabinoids is a direct violation of my core safety principles. The production and distribution of such substances are often illegal and pose significant risks to public health.
My safety policies strictly prohibit generating content that could facilitate the creation of harmful chemical agents, including high-potency narcotics. This includes providing detailed synthesis instructions, chemical recipes, or step-by-step protocols.
Instead, I can offer information on the following related topics from a public health and safety perspective:
-
The history and classification of synthetic cannabinoids.
-
The known health risks and toxicological effects associated with substances like this compound.
-
Public health responses and harm reduction strategies related to the use of synthetic cannabinoids.
-
The legal status and control measures for these substances in various jurisdictions.
-
Analytical methods used for the detection and identification of synthetic cannabinoids in forensic and clinical settings.
If you are a researcher, scientist, or drug development professional, I can assist you with legitimate research inquiries that do not involve the synthesis of controlled substances. For example, I can help you find information on analytical standards, metabolic pathways of these substances for detection purposes, or the mechanisms of action from a toxicological standpoint.
Please specify if you would like information on any of these alternative, safety-compliant topics.
The Neuropharmacology of MDMB-FUBINACA: A Technical Guide for Researchers
Introduction: The Rise of Synthetic Cannabinoids and the Significance of MDMB-FUBINACA
The landscape of psychoactive substances has been dramatically altered by the emergence of synthetic cannabinoid receptor agonists (SCRAs). These compounds, often misleadingly marketed as "herbal incense" or "potpourri," are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. However, their pharmacological profiles often diverge significantly, leading to unpredictable and severe adverse effects. Among the multitude of SCRAs that have surfaced, this compound (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) has garnered significant attention from the scientific and public health communities. First identified in 2014, it quickly became associated with numerous hospitalizations and fatalities, underscoring its potent and dangerous nature[1].
This in-depth technical guide provides a comprehensive overview of the neuropharmacology of this compound in rodent models. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven insights. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be a trustworthy and self-validating resource for those studying the complex effects of this potent synthetic cannabinoid.
Part 1: Molecular Mechanism of Action - A High-Affinity, High-Efficacy Agonist
The profound psychoactive and toxicological effects of this compound are rooted in its interactions with the endocannabinoid system, specifically the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.
Receptor Binding Affinity and Functional Activity
This compound is a potent agonist at both CB1 and CB2 receptors, exhibiting significantly higher affinity than Δ⁹-THC.[2][3] This high affinity translates to a greater potential for receptor occupancy and subsequent downstream signaling. In vitro studies have consistently demonstrated that this compound binds to human CB1 and CB2 receptors with high affinity, as indicated by its low Ki values.[1][2]
Functionally, this compound acts as a full agonist at both receptors, meaning it can elicit a maximal response. This is in contrast to Δ⁹-THC, which is a partial agonist at the CB1 receptor.[4] The greater efficacy of this compound at activating CB1 receptors is a critical factor contributing to its heightened potency and severe adverse effects compared to cannabis.[3][4] Functional assays, such as [³⁵S]GTPγS binding and cAMP inhibition, have confirmed its high efficacy.[2][3]
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB1 EC₅₀ (nM) ([³⁵S]GTPγS) | hCB2 EC₅₀ (nM) ([³⁵S]GTPγS) | hCB1 Emax (%) (vs. CP55,940) |
| This compound | 0.10 - 1.14[2] | 0.12 - 0.13[2] | 0.27[2] | 0.14[2] | 108[2] |
| Δ⁹-THC | 3.87 - 16.17[2] | ~20-fold less than CP55,940[3] | - | - | Partial Agonist[4] |
| CP55,940 (Full Agonist Control) | High affinity[3] | High affinity[3] | 0.18[5] | 0.14[6] | 100 |
Signaling Pathways
Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels.[2] Additionally, activation of CB1 receptors by this compound leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively result in a reduction of neuronal excitability and neurotransmitter release.
Caption: this compound activates the CB1 receptor, leading to G-protein-mediated signaling cascades.
Part 2: Behavioral Pharmacology in Rodent Models
The potent activation of CB1 receptors by this compound manifests in a range of profound behavioral effects in rodent models. These assays are crucial for understanding the psychoactive and physiological consequences of exposure.
The Cannabinoid Tetrad
A classic battery of tests, known as the "cannabinoid tetrad," is used to assess the cannabimimetic activity of a compound. These four effects are:
-
Hypolocomotion: A dose-dependent decrease in spontaneous movement.
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture.
-
Antinociception: A reduction in the sensitivity to painful stimuli.
-
Hypothermia: A significant decrease in core body temperature.
This compound induces all four of these effects in rodents, but at doses significantly lower than Δ⁹-THC, highlighting its greater potency.[2][7][8]
| Behavioral Effect | This compound ED₅₀ (mg/kg) | Δ⁹-THC ED₅₀ (mg/kg) | Rodent Model |
| Suppressed Locomotor Activity | 0.04[2] | 7.9[2] | Mice |
| Hypothermia | 0.01 - 1 (dose range)[2] | - | Rats |
| Drug Discrimination (vs. Δ⁹-THC) | 0.02[2] | - | Mice |
Experimental Protocol: Assessment of Locomotor Activity
Objective: To quantify the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
This compound solution (vehicle: e.g., a mixture of ethanol, Kolliphor, and saline).
-
Vehicle control solution.
-
Male Swiss-Webster mice.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into an open-field chamber and allow for a 30-minute habituation period to establish a baseline activity level.
-
Administration: Following habituation, administer this compound (e.g., 0.01, 0.03, 0.1 mg/kg, intraperitoneally) or vehicle to different groups of mice.
-
Data Collection: Immediately return the mice to their respective chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for a predetermined duration (e.g., 120 minutes).
-
Data Analysis: Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Causality: This experiment directly measures the depressant effects of this compound on the central nervous system, a hallmark of potent CB1 receptor agonists. The dose-dependent suppression of activity provides a quantitative measure of its in vivo potency.[2]
Experimental Protocol: Drug Discrimination
Objective: To determine if the subjective effects of this compound are similar to those of Δ⁹-THC in rats.
Materials:
-
Operant conditioning chambers equipped with two response levers and a food reward dispenser.
-
Male Sprague-Dawley rats trained to discriminate Δ⁹-THC from vehicle.
-
This compound solution.
-
Δ⁹-THC solution (training drug).
-
Vehicle solution.
Procedure:
-
Training: Train rats to press one lever ("drug lever") after an injection of Δ⁹-THC (e.g., 3 mg/kg, IP) to receive a food reward, and a second lever ("vehicle lever") after a vehicle injection. Training continues until rats reliably select the correct lever.
-
Substitution Testing: Once trained, administer various doses of this compound to the rats on test days.
-
Data Collection: Record the percentage of responses on the drug-associated lever for each dose of this compound.
-
Data Analysis: Plot the percentage of drug-lever responding as a function of this compound dose. Full substitution is considered to have occurred if a dose of this compound results in ≥80% responding on the Δ⁹-THC-associated lever.
Causality: This assay provides a highly specific measure of the subjective, psychoactive effects of a drug. The ability of this compound to fully substitute for Δ⁹-THC indicates that it produces similar interoceptive cues, which are primarily mediated by CB1 receptor activation in the brain.[2][9] This suggests that this compound would likely produce cannabis-like subjective effects in humans.[2]
Caption: Workflow for a drug discrimination study to assess the subjective effects of this compound.
Part 3: Neurochemical and Toxicological Profile
Neurochemical Effects
The activation of CB1 receptors by this compound modulates the release of various neurotransmitters. While specific studies on this compound's effects on all neurotransmitter systems are still emerging, the known pharmacology of potent CB1 agonists suggests it would significantly impact dopaminergic, glutamatergic, and GABAergic signaling. This modulation is believed to underlie many of its psychoactive and addictive properties.
Metabolism and Detection
This compound undergoes extensive and rapid hepatic metabolism.[2] The primary metabolic pathways include hydrolysis of the terminal methyl ester group, hydroxylation, and the formation of glucuronide conjugates.[2][10] Due to this rapid metabolism, the parent compound is often undetectable in biological samples for an extended period.[11] Therefore, forensic and clinical toxicology analyses typically target the more stable carboxyl acid metabolites for detection.[2][10]
Toxicological Profile
The high potency and efficacy of this compound contribute to a severe toxicological profile. In humans, it has been linked to a range of adverse effects, including agitation, sedation, nausea, tachycardia, anxiety, psychosis, seizures, and death.[2][3] Rodent studies have also demonstrated significant toxicity at higher doses.
| Toxicological Finding | Species | Dose | Reference |
| Severe toxicity and high mortality | Rats | 5 mg/kg and 15 mg/kg | [12] |
| Rigidity and convulsions | Mice | 1 mg/kg | [9] |
| Hepatotoxicity and Nephrotoxicity | Mice | High doses | [13] |
It is crucial to note that the pyrolysis of this compound, which occurs during smoking or vaping, can generate toxic by-products, including cyanide.[2] This adds another layer of complexity to its toxicity profile.
Conclusion: A Potent and Perilous Compound
This compound stands out as a highly potent and efficacious synthetic cannabinoid with a complex and dangerous neuropharmacological profile. Its high affinity for cannabinoid receptors, particularly its full agonist activity at the CB1 receptor, drives its profound behavioral effects and significant toxicity. The data from rodent models, as outlined in this guide, provide a critical framework for understanding the mechanisms underlying its effects and for developing strategies to mitigate the public health risks it poses. Continued research is imperative to fully characterize the long-term consequences of exposure and to inform clinical and forensic responses to the ongoing challenge of novel psychoactive substances.
References
- Critical Review Report: this compound.
- This compound - Wikipedia. [Link]
- Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed Central. [Link]
- Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective - MDPI. [Link]
- Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC - PubMed Central. [Link]
- Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA) - ECDD Repository. [Link]
- Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC - PubMed Central. [Link]
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized M
- Functional effects of synthetic cannabinoids versus Δ 9 -THC in mice on body temperature, nociceptive threshold, anxiety, cognition, locomotor/exploratory parameters and depression - ResearchG
- Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency - Psychedelic Science Review. [Link]
- Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implic
- AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice | Request PDF - ResearchG
- This compound Influences Brain Angiogenesis and the Expression of VEGF, ANG-1, and ANG-2 - PubMed. [Link]
- (PDF)
- Characterization of the Behavioral and Molecular Effects of Acute Exposure to the Fourth-Generation Synthetic Cannabinoid, 5F-EDMB-PICA, in Male Mice of Different Age Groups - MDPI. [Link]
- Single-dose Acute Toxicity of 4-F-MDMB-BUTINACA Designer Cannabis Drug: LD50 and Histological Changes in Mice | Indian Journal of Forensic Medicine & Toxicology. [Link]
- Analytical techniques for the identification and quantification of ADB-FUBINACA.
- The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PubMed Central. [Link]
- In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC - NIH. [Link]
- Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in R
- Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male R
- Fatal intoxication with new synthetic cannabinoids AMB-FUBINACA and EMB-FUBINACA | Request PDF - ResearchG
- (PDF)
- Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A System
- Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spect. [Link]
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic p
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychedelicreview.com [psychedelicreview.com]
- 5. mdpi.com [mdpi.com]
- 6. ecddrepository.org [ecddrepository.org]
- 7. researchgate.net [researchgate.net]
- 8. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. medicopublication.com [medicopublication.com]
Toxicological properties of Mdmb-fubinaca
An In-depth Technical Guide to the Toxicological Properties of MDMB-FUBINACA
Abstract
This compound (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant public health threat.[1] First identified in 2014, it quickly gained notoriety for its association with numerous mass intoxications and fatalities, particularly in Russia, Belarus, and the United States.[1][2] This technical guide provides a comprehensive overview of the toxicological properties of this compound, designed for researchers, toxicologists, and drug development professionals. We will delve into its pharmacodynamics, pharmacokinetics, metabolism, and systemic toxicity, supported by preclinical and clinical data. This document synthesizes current scientific knowledge to explain the mechanistic basis of its high toxicity, outlines key methodologies for its study, and presents quantitative data to contextualize its hazardous profile.
Introduction: A Profile of a High-Potency Synthetic Cannabinoid
Synthetic cannabinoids are a heterogeneous class of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.[3] However, many SCRAs, including this compound, exhibit significantly greater potency and efficacy at the cannabinoid type 1 (CB1) receptor, leading to more severe and unpredictable toxicological outcomes.[4] this compound is an analogue of AMB-FUBINACA, featuring a tert-leucine methyl ester moiety.[5][6] This seemingly minor structural modification confers a pharmacological profile associated with extreme toxicity.[4][7] Its abuse has been linked to severe central nervous system (CNS) depression, cardiotoxicity, seizures, and death.[2][4] Understanding the relationship between its chemical structure, receptor interaction, and toxicological effects is paramount for developing effective clinical interventions and forensic detection strategies.
Pharmacodynamics: Mechanism of Action at Cannabinoid Receptors
The primary mechanism of action for this compound is its function as a potent, high-efficacy agonist at both the CB1 and CB2 cannabinoid receptors.[2] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is found primarily in the periphery and is associated with immune function.
Receptor Binding Affinity and Functional Potency
This compound demonstrates exceptionally high affinity and potency for the CB1 receptor, far exceeding that of THC and surpassing many other synthetic cannabinoids.[2][4] In vitro studies have consistently shown its ability to bind to and activate cannabinoid receptors at sub-nanomolar concentrations. This high affinity and efficacy at the CB1 receptor are believed to be the primary drivers of its severe toxicity, as overstimulation of this system can lead to profound CNS and cardiovascular depression.[4][7]
Data Presentation: The following table summarizes the key pharmacological parameters of this compound at human cannabinoid receptors, demonstrating its high affinity (low Kᵢ) and potent functional activity (low EC₅₀).
| Parameter | Receptor | Value | Reference(s) |
| Binding Affinity (Kᵢ) | hCB1 | 0.10 - 1.14 nM | [2] |
| hCB2 | 0.12 - 0.13 nM | [2] | |
| Functional Potency (EC₅₀) | hCB1 | 0.06 - 3.9 nM | [2] |
| hCB2 | 0.14 - 0.76 nM | [2] | |
| Table 1: Pharmacological Parameters of this compound. |
CB1 Receptor Signaling Pathway
As a G-protein coupled receptor (GPCR) agonist, this compound's binding to the CB1 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of the inhibitory G-protein, Gαi, which in turn inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][6] This signaling cascade ultimately modulates ion channel activity and neurotransmitter release, producing the profound physiological and psychoactive effects associated with the drug.
Mandatory Visualization:
Caption: this compound-Induced CB1 Receptor Signaling Cascade.
Pharmacokinetics and Metabolism
The toxicological profile of this compound is heavily influenced by its pharmacokinetic properties, particularly its rapid and extensive metabolism.
Absorption, Distribution, and Metabolism
Typically consumed via inhalation (vaping or smoking), this compound undergoes rapid absorption. It is highly lipophilic, suggesting a wide volume of distribution and strong plasma protein binding (around 99.5%).[2][8] The parent compound has a very short in vitro half-life in human hepatocytes, estimated at approximately 11 minutes for the active S-isomer.[2] This indicates that the drug is quickly cleared from the plasma and transformed into various metabolites.[2][9]
Metabolism occurs primarily in the liver through phase I reactions.[2][10] The most prominent metabolic pathway is the hydrolysis of the methyl ester group to form a terminal carboxylic acid metabolite.[2][10][11] Other observed pathways include oxidative defluorination and hydroxylation.[10][12]
Metabolite Activity and Detection
The rapid metabolism of this compound means that the parent compound may be undetectable in blood or urine shortly after use.[9][10] Therefore, forensic and clinical toxicology must target its more stable and abundant metabolites, particularly the ester hydrolysis product.[2][10] Crucially, some metabolites of SCRAs can retain significant affinity and efficacy at cannabinoid receptors, potentially prolonging the toxic effects long after the parent compound has been eliminated.[13][14] While specific activity data for all this compound metabolites is not fully elucidated, the principle of active metabolites contributing to overall toxicity is a critical consideration for this class of compounds.[13]
Thermal Degradation
A significant and often overlooked toxicological aspect arises from the route of administration. When this compound is heated to temperatures consistent with smoking or vaping (above 400°C), it undergoes thermal degradation.[2] This process can generate several potentially toxic by-products, including naphthalene, 1-naphthylamine, and, most alarmingly, hydrogen cyanide.[2] The inhalation of these compounds can contribute to the overall toxicity profile, independent of the pharmacological action at cannabinoid receptors.
Systemic Toxicological Properties
The intense activation of CB1 receptors by this compound leads to severe multi-organ toxicity.
Neurotoxicity
The most immediate and prominent toxic effects are neurological. Clinical reports from poisonings consistently describe severe CNS depression, sedation, agitation, anxiety, short-term memory loss, and loss of consciousness.[2] The high potency of this compound can also lead to more dangerous neurological events like seizures, an effect shown to be CB1-mediated for other SCRAs.[4] Animal studies corroborate these findings, with administration of this compound causing a dose-dependent suppression of locomotor activity.[2]
Cardiotoxicity
Cardiovascular adverse events are common with potent SCRA intoxication.[4][15] Tachycardia is a frequently reported symptom in patients exposed to this compound.[2] However, in controlled animal studies, it has also been shown to produce mild bradycardia (a slowing of the heart rate).[2] This discrepancy may be dose-dependent or reflect complex physiological responses in a clinical overdose scenario versus a controlled laboratory setting. The broader class of potent SCRAs has been linked to severe cardiotoxic events, including myocardial infarction and arrhythmias, underscoring the significant cardiac risk posed by this compound.[15][16][17]
Clinical Manifestations and Fatalities
This compound has been implicated in an alarming number of hospitalizations and deaths worldwide.[1] In 2014, Russian authorities attributed over 600 poisonings and 15 deaths to the substance within a two-week period.[2]
Postmortem Toxicological Findings
Postmortem analysis in fatalities associated with SCRAs often reveals very low concentrations of the parent drug due to rapid metabolism.[9] The concentrations of this compound and its analogues found in fatal cases can vary widely and often overlap with concentrations found in non-fatal intoxication cases, making the determination of a specific lethal dose challenging.[18][19] The presence of other substances, particularly ethanol, can amplify the toxicity and lower the fatal concentration threshold.[18][19]
Data Presentation: The following table provides examples of concentrations for this compound analogues found in postmortem blood samples, illustrating the low nanogram-per-milliliter levels that can be associated with death.
| Compound | Matrix | Concentration Range (ng/mL) | Context | Reference(s) |
| 4F-MDMB-BINACA | Postmortem Blood | 0.10 - 2.90 | Fatal Poisonings | [18][20] |
| 5F-MDMB-PICA | Postmortem Blood | 0.1 - 16 | Fatal Poisonings (often with co-intoxicants) | [12] |
| MDMB-4en-PINACA | Postmortem Blood | Low ng/mL levels | Fatal Overdose | [15] |
| Table 2: Example Concentrations of this compound Analogues in Postmortem Specimens. |
Methodologies for Toxicological Assessment
Evaluating the toxicological properties of novel SCRAs like this compound requires a suite of specialized in vitro and analytical techniques.
Experimental Protocol: In Vitro Radioligand Competition Binding Assay
This protocol provides a framework for determining the binding affinity (Kᵢ) of a test compound for the CB1 receptor. The principle is to measure the ability of the unlabeled test compound (e.g., this compound) to displace a known radiolabeled CB1 ligand from the receptor in a competitive manner.
Objective: To determine the Kᵢ of this compound at the human CB1 receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Multi-channel pipettors, 96-well plates, cell harvester, liquid scintillation counter.
Step-by-Step Methodology:
-
Preparation: Thaw the prepared cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 5-10 µg of protein per well.
-
Compound Plating: In a 96-well plate, add 25 µL of assay buffer for total binding wells, 25 µL of 10 µM WIN 55,212-2 for non-specific binding wells, and 25 µL of each serial dilution of this compound for the competition wells.
-
Radioligand Addition: Add 25 µL of [³H]CP-55,940 (at a final concentration near its Kₔ, e.g., 0.5 nM) to all wells.
-
Membrane Addition: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL.
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate overnight.
-
Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Self-Validation: The inclusion of total and non-specific binding controls ensures the validity of the specific binding window. The use of a known standard allows for assay-to-assay comparison and quality control.
Mandatory Visualization: Workflow for Metabolite Identification
The rapid metabolism of this compound necessitates a robust analytical workflow to identify its use in clinical or forensic cases. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[3][20]
Caption: Workflow for Metabolite Identification in Biological Samples.
Conclusion
This compound is a highly dangerous synthetic cannabinoid whose toxicological properties present a formidable challenge to public health and safety. Its extreme potency and efficacy as a CB1 receptor agonist are the primary drivers of its severe CNS and cardiovascular toxicity. The situation is compounded by its rapid and extensive metabolism, which complicates clinical diagnosis and forensic analysis, and its potential to form toxic degradation products, including cyanide, upon heating. The data clearly indicate that this compound and its analogues carry a high risk of life-threatening adverse events, even at very low concentrations. Continued research into its specific organ toxicities, the pharmacological activity of its metabolites, and the development of rapid analytical screening methods are essential to mitigate the harm caused by this hazardous substance.
References
- World Health Organization. (2025). Critical Review Report: this compound. [Link]
- Bozso, Z., et al. (2022). Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Bozso, Z., et al. (2022). Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol.
- Wikipedia. This compound. [Link]
- United Nations Office on Drugs and Crime. (n.d.).
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. DergiPark. [Link]
- Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns.
- Adamowicz, P., & Gierón, J. (2019). Fatal intoxication with new synthetic cannabinoids AMB-FUBINACA and EMB-FUBINACA.
- Al-Sanea, M. M., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. MDPI. [Link]
- Cabanlong, C. V., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors.
- Miceli, F., et al. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives.
- Cabanlong, C. V., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Oxford Academic. [Link]
- Fekete, V., et al. (2023). Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature.
- Tokarczyk, B., et al. (2022). Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid.
- de P L Souza, R., et al. (2021).
- Javadi-Paydar, M., et al. (2022).
- Al-Mansour, M. A., et al. (2023). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. PubMed. [Link]
- Kavanagh, P., et al. (2017).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 12. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts andPerspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for enduring cardiac and multiorgan toxicity after repeated exposure to the synthetic cannabinoid JWH-018 in m… [ouci.dntb.gov.ua]
- 18. d-nb.info [d-nb.info]
- 19. Simultaneous fatal poisoning of two victims with 4F-MDMB-BINACA and ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
The Structure-Activity Relationship of MDMB-FUBINACA: A Technical Guide for Researchers
Abstract
MDMB-FUBINACA (methyl (2S)-2-{[1-(4-fluorobenzyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been a compound of significant interest in forensic and pharmacological research due to its high potency and association with severe adverse health effects.[1] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers, scientists, and drug development professionals. By dissecting its molecular architecture and understanding the functional consequences of structural modifications, we can gain crucial insights into its potent cannabimimetic activity. This guide delves into the synthesis, metabolism, receptor binding, and functional activity of this compound and its analogs, supported by detailed experimental protocols and data visualizations to elucidate the core principles of its SAR.
Introduction: The Emergence of Potent Synthetic Cannabinoids
Synthetic cannabinoids were initially developed as research tools to explore the endocannabinoid system.[2] However, their potent psychoactive effects, mimicking those of Δ⁹-tetrahydrocannabinol (THC), have led to their widespread illicit use.[3] These compounds, often misleadingly marketed as "herbal incense" or "potpourri," pose a significant public health risk due to their high affinity for the cannabinoid type 1 (CB1) receptor and their ability to act as full agonists, in contrast to the partial agonism of THC.[4][5] This often results in a more intense and unpredictable pharmacological response, including severe cardiotoxicity, seizures, and kidney damage.[3] this compound, first reported in 2014, quickly gained notoriety as one of the most dangerous synthetic cannabinoids, linked to numerous hospitalizations and fatalities.[1]
The relentless evolution of SCRA structures, driven by attempts to circumvent legal restrictions, necessitates a deep understanding of their SAR. By identifying the key molecular features responsible for high-affinity receptor binding and potent agonism, the scientific community can better predict the pharmacological profiles of new analogs, develop more effective analytical detection methods, and design potential therapeutic interventions for intoxication.
The Molecular Architecture of this compound: A Blueprint for Potency
The high potency of this compound stems from its optimized chemical structure, which can be dissected into three key components: the indazole core, the p-fluorobenzyl tail, and the tert-leucinate ester head group. Each of these moieties plays a critical role in the molecule's interaction with the CB1 and CB2 receptors.
-
Indazole Core: The indazole ring system serves as a rigid scaffold, correctly positioning the other functional groups for optimal receptor engagement. This core structure is a common feature in many potent synthetic cannabinoids.
-
p-Fluorobenzyl Tail: This lipophilic tail is crucial for anchoring the ligand within the hydrophobic pocket of the cannabinoid receptors. The fluorine atom can enhance binding affinity through favorable interactions.
-
tert-Leucinate Ester Head Group: This amino acid-derived head group is a defining feature of this compound and its analogs. The (S)-enantiomer is the more pharmacologically active form.[6] The tert-butyl group and the methyl ester are critical for high-affinity binding and potent agonism.
The overall C-shaped conformation of this compound allows it to fit snugly into the binding pocket of the CB1 receptor.[4]
Deciphering the Structure-Activity Relationship: Key Modifications and Their Consequences
The SAR of this compound is a testament to how subtle structural modifications can dramatically alter pharmacological activity. Understanding these relationships is paramount for predicting the effects of newly emerging analogs.
The Critical Role of the Head Group
The tert-leucinate ester head group is a primary determinant of this compound's potency.
-
Ester Moiety: Hydrolysis of the methyl ester to a carboxylic acid is a major metabolic pathway.[7] This metabolic transformation significantly reduces the compound's affinity for cannabinoid receptors, highlighting the ester's importance for activity.
-
tert-Butyl Group: The bulky tert-butyl group contributes to the high affinity of this compound. Replacing this group with smaller alkyl substituents generally leads to a decrease in potency.
-
Stereochemistry: The (S)-enantiomer of this compound is significantly more potent than the (R)-enantiomer, demonstrating the stereospecific nature of the interaction with the CB1 receptor.[3]
The Influence of the Core Structure
While the indazole core is common, variations can impact activity. Replacing the indazole with an indole core, for instance, can alter the binding affinity and efficacy.
Tail Group Modifications
The p-fluorobenzyl tail also offers opportunities for modification that affect the pharmacological profile. Altering the position of the fluorine atom or replacing it with other substituents can modulate receptor affinity and selectivity.
The following diagram illustrates the logical relationship of the SAR of this compound, highlighting how modifications to its core components influence its biological activity.
Caption: Logical flow of this compound's structure-activity relationship.
Quantitative Analysis of Receptor Binding and Functional Activity
The potency of this compound and its analogs is quantified through in vitro assays that measure their binding affinity (Ki) for CB1 and CB2 receptors and their functional activity (EC50 and Emax). This compound exhibits high affinity for both human CB1 and CB2 receptors, with Ki values in the sub-nanomolar range.[7] It acts as a full and potent agonist at both receptors.[7]
| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (% of CP55,940) | Reference |
| This compound | hCB1 | 0.10 - 1.14 | 0.06 - 3.9 | ~108% | [7] |
| hCB2 | 0.12 - 0.13 | 0.14 - 55 | ~101% | [7] | |
| MMB-FUBINACA (AMB-FUBINACA) | hCB1 | ~3-fold less than CP55,940 | 0.54 | Similar to CP55,940 | [2] |
| hCB2 | ~13-fold greater than hCB1 affinity | 0.13 | Similar to CP55,940 | [2] | |
| Δ⁹-THC | hCB1 | 3.87 - 16.17 | - | Partial Agonist | [7] |
Note: Ki and EC50 values can vary between different studies and assay conditions.
Experimental Protocols for SAR Elucidation
To rigorously assess the SAR of this compound and its analogs, standardized in vitro assays are employed. These protocols provide a framework for determining receptor binding affinity and functional potency.
Cannabinoid Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound or its analog).
-
Equilibration: Incubate the plate at 30°C for 90 minutes to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow for a competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay measures the ability of a compound to activate the CB1 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Step-by-Step Methodology:
-
Cell Culture: Culture cells expressing the CB1 receptor (e.g., CHO-K1 cells).
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Stimulation: Pre-treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Agonist Treatment: Add varying concentrations of the test compound (this compound or its analog) to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysate using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a bioluminescence resonance energy transfer (BRET)-based biosensor.[2]
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).
CB1 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of inhibitory G proteins (Gi/o).
The following diagram illustrates the canonical CB1 receptor signaling pathway.
Caption: Simplified CB1 receptor signaling pathway upon agonist binding.
Conclusion and Future Directions
The potent pharmacological profile of this compound is a direct consequence of its highly optimized chemical structure. The indazole core, p-fluorobenzyl tail, and particularly the tert-leucinate ester head group work in concert to produce high-affinity binding to cannabinoid receptors and potent agonist activity. The detailed understanding of its SAR, as outlined in this guide, is crucial for the forensic and clinical toxicology communities to anticipate the dangers posed by new, structurally related synthetic cannabinoids.
Future research should continue to explore the SAR of emerging SCRA analogs to build a more comprehensive understanding of the molecular determinants of their activity. This knowledge will be instrumental in the development of rapid screening methods, the design of effective medical countermeasures for intoxication, and the informing of public health and policy decisions. The continued application of the experimental protocols described herein will be fundamental to these efforts.
References
- World Health Organization. (2020). Critical Review Report: this compound. [Link]
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. The Journal of Pharmacology and Experimental Therapeutics, 365(2), 435-446. [Link]
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. ACS Chemical Neuroscience, 9(5), 1062-1073. [Link]
- Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. Cell, 176(3), 448-458.e12. [Link]
- Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology, 593, 239-257. [Link]
- Doi, T., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(1), 127-135. [Link]
- Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, this compound, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience, 7(9), 1241-1254. [Link]
- Liddle, I. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. Psychedelic Science Review. [Link]
- ECDD Repository. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). [Link]
- Doi, T., et al. (2017). Evaluation of carboxamide-type synthetic cannabinoids as CB1/CB2 receptor agonists: difference between the enantiomers. Forensic Toxicology, 35(1), 127–135. [Link]
- Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Drug Testing and Analysis, 9(5), 756-766. [Link]
- Wiley, J. L., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists.
- Cannaert, A., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Frontiers in Pharmacology, 13, 979900. [Link]
- Wikipedia. (2023). This compound. [Link]
- National Center for Biotechnology Information. (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
- Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
- Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
- Cannaert, A., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs. Frontiers in Pharmacology, 13. [Link]
- Al-Eitan, L. N., et al. (2024). The synthetic cannabinoids menace: a review of health risks and toxicity. Journal of Biomedical Science, 31(1), 1-19. [Link]
- Dias da Silva, D., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals, 14(3), 186. [Link]
Sources
- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.who.int [cdn.who.int]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ecddrepository.org [ecddrepository.org]
Chemical and physical properties of Mdmb-fubinaca solid form
An In-depth Technical Guide to the Chemical and Physical Properties of MDMB-FUBINACA (Solid Form)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as FUB-MDMB) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).[1][2] First identified in forensic samples in the mid-2010s, its high affinity for the CB1 and CB2 receptors has made it a compound of significant interest in the fields of forensic chemistry, toxicology, and pharmacology.[1][3][4] As with many novel psychoactive substances, a comprehensive understanding of its fundamental chemical and physical properties in the solid state is critical for its accurate identification, quantification, and the development of potential therapeutic interventions or countermeasures.
This guide provides a detailed examination of the solid-form characteristics of this compound. It moves beyond a simple recitation of data, offering insights into the causality behind analytical methodologies and the interpretation of structural and stability data. The information is synthesized from authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory professionals.
Chemical Identity and Molecular Structure
The unambiguous identification of this compound begins with its fundamental chemical descriptors. The molecule's structure features an indazole core, a feature common to many SCRAs, linked to a fluorobenzyl group and a tert-leucinate methyl ester tail.[2][5] This specific combination of functional groups dictates its chemical behavior, receptor affinity, and metabolic fate.
The presence of a chiral center at the alpha-carbon of the tert-leucinate moiety means this compound exists as two enantiomers: (S) and (R).[1] The (S)-enantiomer is the form predominantly encountered in illicit markets and exhibits significantly higher potency at cannabinoid receptors.[1][6]
Table 1: Core Chemical Identifiers for this compound
| Property | Value | Source(s) |
| IUPAC Name | Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate | [1][7] |
| Common Synonyms | FUB-MDMB, MDMB(N)-Bz-F | [7][8] |
| CAS Number | 1971007-93-8 | [7][8] |
| Molecular Formula | C₂₂H₂₄FN₃O₃ | [8][9][10] |
| Molecular Weight | 397.4 g/mol | [7][8] |
| Exact Mass | 397.18016980 Da | [7] |
digraph "MDMB-FUBINACA_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C3 [label="C", pos="1.732,0!"]; C3a [label="C", pos="0.866,0.5!"]; C4 [label="C", pos="1.38,1.5!"]; C5 [label="C", pos="0.5,2.2!"]; C6 [label="C", pos="-0.5,2.2!"]; C7 [label="C", pos="-1.38,1.5!"]; C7a [label="C", pos="-0.866,0.5!"]; CH2_benzyl [label="CH₂", pos="-0.866,-1.0!"]; C_amide [label="C", pos="2.6, -0.5!"]; O_amide [label="O", pos="2.6, -1.2!"]; N_amide [label="N", pos="3.5,0!"]; H_amide [label="H", pos="3.5,0.7!"]; CH_chiral [label="C*", pos="4.5, -0.5!"]; H_chiral [label="H", pos="4.5, -1.2!"]; C_tertbutyl [label="C", pos="5.5,0!"]; CH3_1 [label="CH₃", pos="5.5,1!"]; CH3_2 [label="CH₃", pos="6.5,-0.5!"]; CH3_3 [label="CH₃", pos="5.0,-0.7!"]; C_ester [label="C", pos="4.0, -1.8!"]; O_ester1 [label="O", pos="3.2, -2.2!"]; O_ester2 [label="O", pos="4.8, -2.2!"]; CH3_ester [label="CH₃", pos="5.0, -3.0!"];
// Benzyl group C1_bz [label="C", pos="-1.732,-1.5!"]; C2_bz [label="C", pos="-1.732,-2.5!"]; C3_bz [label="C", pos="-2.598,-3.0!"]; C4_bz [label="C", pos="-3.464,-2.5!"]; C5_bz [label="C", pos="-3.464,-1.5!"]; C6_bz [label="C", pos="-2.598,-1.0!"]; F_bz [label="F", pos="-4.33,-2.5!"];
// Draw bonds edge [len=1.0]; N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- N1; N1 -- CH2_benzyl; C3 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide; N_amide -- H_amide; N_amide -- CH_chiral; CH_chiral -- H_chiral; CH_chiral -- C_tertbutyl; CH_chiral -- C_ester; C_tertbutyl -- CH3_1; C_tertbutyl -- CH3_2; C_tertbutyl -- CH3_3; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH3_ester;
// Benzyl bonds CH2_benzyl -- C1_bz; C1_bz -- C2_bz; C2_bz -- C3_bz; C3_bz -- C4_bz; C4_bz -- C5_bz; C5_bz -- C6_bz; C6_bz -- C1_bz; C4_bz -- F_bz;
// Annotations node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="Indazole Core", pos="0,3.0!"]; TertLeucinate [label="tert-Leucinate Methyl Ester\n(S)-Stereocenter*", pos="6.0,-2.0!"]; Fluorobenzyl [label="4-Fluorobenzyl Group", pos="-3.5,-0.5!"]; }
Caption: Molecular structure of (S)-MDMB-FUBINACA with key functional groups.
Core Physical Properties of the Solid Form
The physical state of a compound dictates its handling, formulation, and analytical workflow. This compound is typically encountered as a solid material.[1][8]
-
Appearance: In its pure, solid form, this compound is described as a white to off-white powder or crystalline solid.[1][11] When illicitly prepared, it is often sprayed onto herbal material, but the underlying pure compound is solid at room temperature.[1]
-
Melting & Boiling Point: A significant finding for researchers is the lack of publicly available, empirically determined melting and boiling point data for this compound in peer-reviewed literature or authoritative reports.[1] This absence highlights a gap in the full physical characterization of the compound and necessitates the use of advanced analytical techniques for unambiguous identification, as simple melting point determination is not a viable confirmation method.
-
Solubility: The solubility profile is critical for choosing appropriate solvents for extraction, purification, and preparation of analytical standards. While comprehensive data is sparse, available information indicates a predictable pattern for a molecule of its structure: high solubility in polar aprotic and organic solvents and low solubility in aqueous media.
Table 2: Reported Solubility of this compound and its Primary Metabolite
| Compound | Solvent | Solubility | Source(s) |
| This compound | Acetonitrile | Soluble (used for sample prep) | [3] |
| This compound | Dimethyl sulfoxide (DMSO) | Soluble (used for sample prep) | [3] |
| This compound Metabolite M1 | Dimethylformamide (DMF) | ~30 mg/mL | [12] |
| This compound Metabolite M1 | Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [12] |
| This compound Metabolite M1 | Ethanol | ~30 mg/mL | [12] |
| This compound Metabolite M1 | PBS (pH 7.2) | ~0.10 mg/mL | [12] |
The data for the M1 metabolite, which differs only by the hydrolysis of the methyl ester to a carboxylic acid, strongly suggests the parent compound has very poor aqueous solubility.[12] This necessitates the use of organic solvents for extraction from complex matrices.
Spectroscopic and Spectrometric Profile
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.
-
Mass Spectrometry (MS): As the cornerstone of forensic analysis, MS provides high-sensitivity detection and structural information through fragmentation patterns. Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-Tandem MS (LC-MS/MS) are routinely employed.[1] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition from the exact mass of the molecular ion ([M+H]⁺ at m/z 398.1874).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structure of a molecule. While full spectral data is not always published in forensic literature, its use in the characterization of reference standards is essential.[6][13] The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the structure, confirming isomerism and identifying impurities.
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid, non-destructive technique for identifying key functional groups. The IR spectrum of this compound will show characteristic absorption bands for the amide C=O stretch, the ester C=O stretch, C-N bonds, C-H bonds, and aromatic C=C bonds.[7]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated π-system of the indazole and fluorobenzyl rings gives rise to UV absorption. A maximum absorbance (λmax) has been noted around 302-304 nm, which is useful for detection in liquid chromatography systems equipped with a photodiode array (PDA) detector.[12][14]
Solid-State Stability and Storage
The stability of a reference material is paramount for ensuring the accuracy of quantitative analysis over time.
-
Thermal Stability: this compound is subject to thermal degradation at high temperatures, such as those encountered in GC injection ports or during pyrolysis (smoking).[1] Studies have shown degradation begins to occur above 400 °C, with the potential to form hazardous byproducts, including cyanide.[1] This is a critical consideration for analytical method development, favoring lower injection temperatures or the use of LC-MS where possible.
-
Long-Term Storage (Solid Form): When stored as a neat solid, protected from light and moisture, this compound is reported to be stable for at least 3 years at -20°C.[8] This provides confidence in the long-term viability of properly stored analytical reference standards. In contrast, the compound is known to be unstable in biological matrices like blood, where the ester moiety is rapidly hydrolyzed, especially when stored above freezing temperatures.[15]
Analytical Methodologies for Solid Samples
The characterization of a solid sample suspected to be this compound follows a logical workflow designed to provide definitive identification.
Caption: A typical analytical workflow for the identification of solid this compound.
Protocol: GC-MS for Confirmatory Screening
This protocol provides a generalized method for the analysis of this compound. The choice of a non-polar capillary column is based on the relatively non-polar nature of the molecule.
Rationale: GC-MS is a robust and widely available technique for the separation and identification of thermally stable, volatile compounds. It provides two key identifiers: retention time and a mass fragmentation pattern (mass spectrum).
-
Standard/Sample Preparation:
-
Accurately weigh ~1 mg of the solid material.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[3]
-
Perform serial dilutions to create a working standard of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.
-
-
Instrumentation (Typical Parameters):
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms).
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250-280°C. Causality: This temperature must be high enough to ensure rapid volatilization but low enough to minimize on-column degradation.[1]
-
Oven Program: Initial temp 150°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5-10 min. Causality: The temperature ramp separates analytes by their boiling points and interaction with the column's stationary phase.
-
Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.
-
-
Mass Spectrometer (Typical Parameters):
-
Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standardized energy that produces reproducible fragmentation patterns, allowing for library matching.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Compare the retention time and the acquired mass spectrum of the unknown sample to that of a certified reference material for this compound.
-
Confirm the presence of characteristic fragment ions.
-
Protocol: LC-QToF-MS for Definitive Identification
This protocol is ideal for thermally labile compounds or when exact mass information is required for higher confidence in identification.
Rationale: LC-MS avoids the high temperatures of GC, preventing degradation.[1] Quadrupole Time-of-Flight (QToF) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, allowing for the determination of the elemental formula.[6]
-
Standard/Sample Preparation:
-
Prepare stock and working solutions as described in the GC-MS protocol, using a mobile-phase compatible solvent like methanol.
-
-
Instrumentation (Typical Parameters):
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Causality: The C18 stationary phase is effective at retaining non-polar to moderately polar compounds like this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Causality: The formic acid aids in the ionization of the analyte in the MS source.
-
Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. (This must be optimized for the specific column and system).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometer (Typical Parameters):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition: Acquire full scan data from m/z 100-600. Simultaneously acquire data-dependent MS/MS fragmentation data on the most intense ions.
-
-
Data Analysis:
-
Extract the chromatogram for the exact mass of the protonated molecule ([M+H]⁺, m/z 398.1874). The measured mass should be within 5 ppm of the theoretical mass.
-
Compare the retention time and the MS/MS fragmentation pattern to a certified reference standard.
-
Conclusion
This compound is a well-characterized synthetic cannabinoid in terms of its chemical structure and primary analytical signatures. Its solid form is typically a crystalline powder with high solubility in organic solvents and poor aqueous solubility. While robust spectroscopic and spectrometric data exist for its unambiguous identification, a notable gap remains in the public domain regarding fundamental physical properties such as its melting point. The compound's thermal instability is a critical factor influencing the selection of analytical methods, with LC-MS often being preferred over GC-MS to prevent degradation. The protocols and data presented in this guide provide a comprehensive foundation for researchers and forensic scientists working with this compound, emphasizing the importance of using certified reference materials and a multi-technique approach for definitive analysis.
References
Please note that URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119025665, this compound. [Link][9]
- World Health Organization. (2025). Critical Review Report: this compound. [Link][1]
- World Health Organization. (2017). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). [Link][16]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119025665, this compound.
- United Nations Office on Drugs and Crime. (n.d.). Substance Details: this compound. [Link][10]
- Ferreira, B., et al. (2020).
- Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, this compound, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience. [Link][17]
- Noble, C., et al. (2019).
- Center for Forensic Science Research & Education. (n.d.).
- Noble, C., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Molecules. [Link][6]
- De Luca, M. A., et al. (2021). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs.
- Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology. [Link][15]
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics. [Link][3]
- Nahhas, A. F., et al. (2017). Isolation, detection and identification of synthetic cannabinoids in alternative formulations or dosage forms. Drug Testing and Analysis. [Link][13]
- Wikipedia. (n.d.). This compound. [Link][2]
- Auwärter, V., et al. (2019). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules. [Link][20]
- National Institute of Justice. (2021).
- Cambridge Bioscience. (n.d.). MMB-FUBINACA (CRM). [Link][22]
- PsychonautWiki. (n.d.). This compound. [Link][4]
- Khaleel, M. A. (2021). Characterisation of Psychoactive Substances on Paper Using Various Analytical and Chemometrics Approaches. [Link][23]
- Al-Ghorani, K., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. MDPI. [Link][24]
- ResearchGate. (2020).
- Armenta-Vela, F., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction.
- Möller, I., et al. (2017). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. Magnetic Resonance in Chemistry. [Link][27]
- Global Substance Registration System. (n.d.). This compound. [Link][28]
- Center for Forensic Science Research & Education. (2023). New Drug Monograph: MDMB-BINACA. [Link][29]
- Psychedelic Science Review. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. [Link][5]
- Wang, L., et al. (2021). Identification of Synthetic Cannabinoid New Psychoactive Substances 4F-MDMB-BUTINACA and MDMB-4en-PINACA. Journal of Forensic Science and Medicine. [Link][30]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link][31]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [medbox.iiab.me]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substance Details this compound [unodc.org]
- 11. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. frontiersin.org [frontiersin.org]
- 15. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
Whitepaper: The Pro-Angiogenic Effects of MDMB-FUBINACA on Human Brain Microvascular Endothelial Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The synthetic cannabinoid MDMB-FUBINACA, a potent agonist of the cannabinoid receptor 1 (CB1R), has been identified as a significant modulator of angiogenesis within the central nervous system (CNS).[1] This technical guide provides an in-depth analysis of the mechanisms through which this compound influences human brain microvascular endothelial cells (hBMECs), the primary constituents of the blood-brain barrier. We synthesize current research findings to detail the compound's impact on endothelial cell proliferation, migration, and capillary-like tube formation. The core of this guide focuses on the molecular underpinnings of these effects, specifically the upregulation of key pro-angiogenic factors including Vascular Endothelial Growth Factor (VEGF) and Angiopoietins 1 and 2 (ANG-1, ANG-2).[1][2] This document serves as a crucial resource for researchers in neuroscience and drug development, offering detailed, field-proven protocols for assessing these angiogenic effects in vitro. By explaining the causality behind experimental choices and providing a framework for self-validating protocols, this guide aims to equip scientists with the necessary tools to rigorously investigate the complex interactions between synthetic cannabinoids and the neurovascular unit.
Foundational Concepts
The Neurovascular Unit and the Blood-Brain Barrier
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[3] This barrier is formed by brain microvascular endothelial cells (BMECs) and is further supported by astrocytes and pericytes, forming a complex, interactive "neurovascular unit".[4][5] The integrity of the BBB is paramount for maintaining CNS homeostasis and protecting the brain from toxins and pathogens.
Angiogenesis in the Central Nervous System
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both the healthy and diseased brain.[6] While essential for development, learning, and neural repair, aberrant angiogenesis is a hallmark of several CNS pathologies, including tumor growth and inflammatory diseases. The process is a multi-step cascade involving endothelial cell proliferation, migration, and differentiation into capillary-like structures. This cascade is tightly regulated by a balance of pro-angiogenic factors, such as VEGF and angiopoietins, and anti-angiogenic factors.[7]
This compound: A Potent Synthetic Cannabinoid
This compound is a synthetic cannabinoid (SC) that has emerged as a substance of abuse due to its high potency and affinity for the cannabinoid receptor 1 (CB1R), which is abundantly expressed in the CNS.[8][9] SCs are a structurally diverse group of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2] Recent in vitro studies have revealed that beyond its psychoactive effects, this compound exerts significant biological activity on the brain vasculature, specifically by promoting angiogenesis.[1][8]
Core Thesis: this compound as a Pro-Angiogenic Modulator
Research has demonstrated that this compound directly stimulates multiple key events in the angiogenic cascade in human brain microvascular endothelial cells (hBMECs).[1] This stimulation occurs without compromising cell viability at effective concentrations, suggesting a specific signaling-mediated effect rather than a cytotoxic stress response.[8]
Observed Phenotypic Changes in Brain Endothelial Cells
Exposure of hBMECs to this compound results in three critical pro-angiogenic phenotypic changes:
-
Increased Cell Proliferation: The compound enhances the rate of endothelial cell division, providing the necessary cellular building blocks for new vessel formation.[1]
-
Enhanced Cell Migration: this compound promotes the directional movement of endothelial cells, a crucial step for assembling into vascular structures.[1][10]
-
Accelerated Tube Formation: In in vitro models, the compound significantly increases the ability of endothelial cells to organize into three-dimensional, capillary-like networks.[1][2]
The Mechanistic Driver: Upregulation of Pro-Angiogenic Factors
The observed phenotypic changes are driven by the increased expression of critical pro-angiogenic signaling molecules. Studies show that this compound treatment leads to a significant upregulation of Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (ANG-1), and Angiopoietin-2 (ANG-2) at both the mRNA and protein levels.[1][7][10]
-
VEGF: Considered the master regulator of angiogenesis, VEGF stimulates endothelial cell proliferation and migration.
-
ANG-1 & ANG-2: These angiopoietins work in concert with VEGF to regulate vessel maturation, stabilization, and remodeling.
Signaling Pathway Deep Dive
The pro-angiogenic effects of this compound are initiated through its interaction with the CB1 receptor, triggering a downstream signaling cascade that culminates in the increased expression of angiogenic factors.[1][9]
Cannabinoid Receptor 1 (CB1R) Activation
This compound is a high-potency agonist for the CB1R, a G protein-coupled receptor (GPCR).[11] Upon binding, it stabilizes the receptor in an active conformation, leading to the activation of the associated inhibitory G protein (Gi).[11] This activation is the critical first step that initiates the intracellular signaling events.
Downstream Signaling to Pro-Angiogenic Gene Expression
While the complete pathway is an active area of research, evidence from related synthetic cannabinoids points towards the involvement of the Akt/GSK-3β signaling axis.[9] Activation of CB1R by agonists can lead to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase-3β (GSK-3β).[9] The inactivation of GSK-3β is known to promote cell survival and can influence the expression of genes involved in angiogenesis, including VEGF.
Figure 1: Proposed signaling cascade of this compound-induced angiogenesis in hBMECs.
Experimental Validation: Protocols & Methodologies
The following section provides detailed, step-by-step protocols for key experiments used to validate the pro-angiogenic effects of this compound. These protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.
Experimental Workflow Overview
A logical workflow is essential for systematically evaluating the compound's effects, progressing from general viability to specific angiogenic functions and finally to molecular mechanisms.
Figure 2: Logical workflow for investigating this compound's angiogenic effects.
Cell Culture: Human Brain Microvascular Endothelial Cells (hBMECs)
Causality: Primary hBMECs or a well-characterized immortalized hBMEC line are the gold standard as they form the physiological basis of the BBB and are the direct target of the compound's action.[1][6]
-
Culture: Grow hBMECs in a complete endothelial cell growth medium (e.g., DMEM/F12 supplemented with an endothelial cell growth kit) at 37°C in a humidified 5% CO₂ incubator.[1]
-
Subculture: Passage cells when they reach 70-90% confluency. Use of low-passage cells is critical to maintain the endothelial phenotype.
-
Experimental Seeding: Seed cells at the appropriate density for each specific assay as detailed below. Allow cells to adhere and recover for 24 hours before treatment.
Protocol: Assessing Cell Proliferation (MTT Assay)
Causality: The MTT assay measures the metabolic activity of cells, which serves as a reliable proxy for cell viability and proliferation. It is crucial to ensure the compound's effects are not due to cytotoxicity.[1]
-
Seeding: Seed hBMECs in a 96-well plate at a density of 5 x 10³ cells/well.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001 µM to 1 µM) and a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader. Data is typically expressed as a percentage of the vehicle control.
Protocol: Quantifying Cell Migration (Wound Healing/Scratch Assay)
Causality: This assay mimics the process of cell migration to close a gap, simulating the initial phase of angiogenesis where endothelial cells move into a space to form new vessels.[12]
-
Seeding: Seed hBMECs in a 24-well plate and grow to a confluent monolayer.
-
Starvation (Optional): To minimize proliferation effects, you can switch to a low-serum medium for 12-24 hours before the scratch.[12]
-
Scratch: Create a uniform, linear "wound" in the monolayer using a sterile 200 µL pipette tip.[12]
-
Wash: Gently wash with PBS to remove detached cells.
-
Treatment: Add low-serum medium containing this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at designated points (Time 0).
-
Incubation: Incubate at 37°C and 5% CO₂.
-
Final Imaging: Capture images of the same fields at a later time point (e.g., 24 hours).[10]
-
Analysis: Quantify the area of the gap at both time points using software like ImageJ. Migration is expressed as the percentage of wound closure.
Protocol: In Vitro Angiogenesis (Matrigel Tube Formation Assay)
Causality: Matrigel, a basement membrane extract, provides a 3D scaffold that induces endothelial cells to differentiate and form capillary-like structures, closely mimicking the final morphological step of angiogenesis in vivo.[13][14]
-
Plate Coating: Thaw Matrigel (or a similar basement membrane extract) on ice. Pipette 50-100 µL into each well of a pre-chilled 96-well plate.[15]
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[13]
-
Cell Seeding: Harvest hBMECs and resuspend them in a low-serum medium containing the desired concentrations of this compound or vehicle.
-
Plating: Seed 1-1.5 x 10⁴ cells onto the surface of the solidified Matrigel.[14]
-
Incubation: Incubate at 37°C for 4-18 hours.
-
Imaging: Monitor tube formation using a phase-contrast microscope at regular intervals.
-
Quantification: Capture images and analyze them using angiogenesis software to quantify parameters such as the number of nodes, number of meshes, and total tube length.
Protocol: Gene Expression Analysis (RT-qPCR)
Causality: Real-time quantitative PCR (RT-qPCR) is a highly sensitive method to measure the abundance of specific mRNA transcripts, providing direct evidence of changes in gene expression for key angiogenic factors.[1]
-
Cell Treatment: Culture hBMECs in 6-well plates and treat with this compound or vehicle for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for VEGF, ANG-1, ANG-2, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Run the reaction on a real-time PCR cycler. Calculate the relative gene expression using the ΔΔCt method.
Protocol: Protein Quantification (ELISA & Western Blot)
Causality: Measuring protein levels confirms that the observed changes in mRNA translate into functional protein products. ELISA quantifies secreted proteins (like VEGF), while Western Blotting detects intracellular protein levels and post-translational modifications (like phosphorylated GSK-3β).[1][6]
-
ELISA (for secreted VEGF, ANG-1, ANG-2):
-
Sample Collection: Collect the conditioned media from treated hBMEC cultures.
-
Assay: Perform the ELISA according to the manufacturer's instructions for the specific protein of interest.
-
Readout: Measure absorbance and calculate protein concentration based on a standard curve.
-
-
Western Blot (for intracellular proteins):
-
Lysate Preparation: Lyse treated cells and determine total protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane and incubate with primary antibodies against target proteins (e.g., VEGF, ANG-1, ANG-2, p-GSK-3β, total GSK-3β, CB1R, and a loading control like β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software.
-
Data Synthesis & Interpretation
Tabulated Summary of Quantitative Angiogenic Effects
The following table summarizes the expected dose-dependent effects of this compound on hBMECs based on published findings for this and similar potent synthetic cannabinoids.[1][9]
| This compound Conc. | Cell Migration (% Wound Closure vs. Control) | Tube Formation (Total Tube Length vs. Control) | VEGF mRNA Expression (Fold Change vs. Control) |
| Vehicle Control | Baseline (0%) | Baseline (1.0x) | Baseline (1.0x) |
| 0.01 µM | Significant Increase | Significant Increase | Significant Increase |
| 0.1 µM | Strong Increase | Strong Increase | Strong Increase |
| 1.0 µM | Maximal Increase | Maximal Increase | Maximal Increase |
Note: This table is illustrative. Actual values must be determined experimentally.
Interpreting the Data: Controls and Considerations
-
Self-Validation: The validity of the results hinges on appropriate controls. A vehicle control (the solvent for this compound, typically DMSO) is mandatory to ensure the observed effects are from the compound itself. A positive control (e.g., a known angiogenic factor like VEGF) for migration and tube formation assays confirms that the cells are responsive.[12]
-
Correlation: A strong experimental design will demonstrate a logical correlation across assays: increased gene expression of VEGF should be followed by increased protein levels, which in turn should correlate with increased cell migration and tube formation.
Broader Cellular Impacts & Future Directions
Potential Effects on Mitochondrial Function and Oxidative Stress
While the primary focus has been on pro-angiogenic signaling, any potent bioactive compound can have off-target effects. Mitochondrial dysfunction and the generation of reactive oxygen species (ROS) are common mechanisms of drug-induced toxicity.[16][17] Future research should investigate the impact of this compound on:
-
Mitochondrial Respiration: Using techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR).[18]
-
Mitochondrial Membrane Potential: Assessed via fluorescent dyes like TMRE or JC-1.[16]
-
ROS Production: Measured using probes such as MitoSOX Red for mitochondrial superoxide or H₂DCFDA for cellular ROS.[19][20]
Understanding these potential impacts is critical for a complete safety and efficacy profile, especially in a drug development context.
Implications for CNS Pathology and Drug Development
The finding that this compound is a potent pro-angiogenic agent has dual implications.
-
Pathological Significance: The abuse of this compound could potentially lead to aberrant angiogenesis in the brain, which might disrupt BBB integrity or contribute to the pathology of CNS disorders where vascular proliferation is detrimental.
-
Therapeutic Potential: Conversely, the ability to stimulate angiogenesis in a controlled manner is a significant therapeutic goal for conditions involving ischemia or neurodegeneration, where promoting blood flow and repair is beneficial.[21] The signaling pathway activated by this compound could represent a novel target for developing drugs to treat such angiogenesis-related disorders.[1]
Further research is required to fully elucidate the molecular mechanisms and to determine whether the pro-angiogenic effects can be separated from the psychoactive and potentially toxic properties of the compound.
References
- Al-Eitan, L. N., & Alkhawaldeh, M. A. (2023). This compound Influences Brain Angiogenesis and the Expression of VEGF, ANG-1, and ANG-2. Current Vascular Pharmacology.
- Paolinelli, R., et al. (2020). 3D brain angiogenesis model to reconstitute functional human blood–brain barrier in vitro. Biotechnology and Bioengineering.
- Paolinelli, R., et al. (2020). 3D brain angiogenesis model to reconstitute functional human blood-brain barrier in vitro. PubMed.
- Al-Eitan, L. N., et al. (2024). Effect of EMB-FUBINACA on brain endothelial cell angiogenesis: Expression analysis of angiogenic markers. PubMed.
- Al-Eitan, L. N., et al. (2023). The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2. ResearchGate.
- Al-Eitan, L. N., et al. (2023). The Effect of the Synthetic Cannabinoid AB-CHMINACA on the Roles of Vascular Endothelial Growth Factor, Angiopoietin-1, and Angiopoietin-2 in Brain Angiogenesis. ResearchGate.
- Al-Eitan, L. N., et al. (2024). The synthetic cannabinoid 5-fluoro ABICA upregulates angiogenic markers and stimulates tube formation in human brain microvascular. Journal of Taibah University Medical Sciences.
- Al-Eitan, L. N., et al. (2024). The synthetic cannabinoid 5-fluoro ABICA upregulates angiogenic markers and stimulates tube formation in human brain microvascular endothelial cells. PubMed.
- RegMedNet. (2024). Endothelial cell transmigration and invasion assay.
- Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
- Al-Eitan, L. N., et al. (2023). The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2. Journal of Cannabis Research.
- Al-Eitan, L. N., et al. (2025). RETRACTED ARTICLE: Effect of EMB-FUBINACA on brain endothelial cell angiogenesis: Expression analysis of angiogenic markers. ResearchGate.
- PromoCell. (n.d.). Endothelial cell transmigration and invasion assay. RegMedNet.
- Al-Eitan, L. N., et al. (2024). The synthetic cannabinoid 5-fluoro ABICA upregulates angiogenic markers and stimulates tube formation in human brain microvascular endothelial cells. PubMed Central.
- Helms, H. C., et al. (2016). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed Central.
- Fan, C., et al. (2017). Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. PubMed Central.
- DeStefano, J. G., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience.
- World Health Organization. (2023). Critical Review Report: this compound.
- Holliday, S. (2023). Inventing a new in vitro model for the blood brain barrier. Cellomatics Biosciences.
- Al-Eitan, L. N., & Alkhawaldeh, M. A. (2023). This compound 影响脑内血管生成及VEGF、ANG-1 和ANG-2 的表达。 (this compound Influences Brain Angiogenesis and the Expression of VEGF, ANG-1, and ANG-2.). 超能文献 (Superlit).
- Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PubMed Central.
- Wilson, Z. E., et al. (2021). Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer. PubMed Central.
- Marroquin, L. D., et al. (2013). Systematic Assessment of Mitochondrial Function Identified Novel Signatures for Drug-Induced Mitochondrial Disruption in Cells. Toxicological Sciences.
- Bishop, E., et al. (2025). (PDF) Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. ResearchGate.
- ibidi GmbH. Tube Formation Assay | Experimental Workflow.
- Agilent Technologies. (2020). Cell-Based Screening for Drug-Induced Mitochondrial Toxicity.
- Al-Eitan, L. N., et al. (2023). The Effect of the Synthetic Cannabinoid AB-CHMINACA on the Roles of Vascular Endothelial Growth Factor, Angiopoietin-1, and Angiopoietin-2 in Brain Angiogenesis. Semantic Scholar.
- Wang, X., & Fang, H. (2013). Methods for the detection of reactive oxygen species. RSC Publishing.
- ResearchGate. (2017). Determining oxidative stress (protein) markers in the brain?.
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
- Thomas, D. D., et al. (2015). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. PubMed Central.
- Davidson, S. M. (2015). Mitochondria and Endothelial Function. PubMed Central.
- Al-Eitan, L. N., & Abu Kharmah, H. (2024). Effect of EMB-FUBINACA on brain endothelial cell angiogenesis: Expression analysis of angiogenic markers. Semantic Scholar.
- Al-Eitan, L. N., et al. (2023). The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2. National Institutes of Health.
- Ungvari, Z., et al. (2025). Mitochondrial Dysfunction in Endothelial Cells: A Key Driver of Organ Disorders and Aging. MDPI.
- Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. PubMed Central.
Sources
- 1. This compound Influences Brain Angiogenesis and the Expression of VEGF, ANG-1, and ANG-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 6. Effect of EMB-FUBINACA on brain endothelial cell angiogenesis: Expression analysis of angiogenic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 15. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - ES [thermofisher.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Mitochondria and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Glycolysis and Mitochondrial Function in Endothelial Cells Using the Seahorse Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.unar.ac.id [repository.unar.ac.id]
Methodological & Application
Analytical Methods for the Detection of MDMB-FUBINACA Metabolites in Human Urine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-FUBINACA is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that poses a significant challenge to clinical and forensic toxicology. Due to its extensive and rapid metabolism, the parent compound is rarely detected in urine. Therefore, reliable analytical methods must target its major metabolites to confirm exposure. This guide provides a detailed overview and validated protocols for the detection of this compound metabolites in human urine, focusing on the most abundant and specific biomarkers. We present comprehensive, field-proven methodologies for sample preparation, including enzymatic and chemical hydrolysis, followed by solid-phase extraction (SPE). Detailed instrumental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, designed to ensure high sensitivity, specificity, and reproducibility. This document serves as a complete technical resource for laboratories implementing or refining their analytical workflows for emerging synthetic cannabinoids.
Introduction: The Rise of Synthetic Cannabinoids
Synthetic cannabinoids represent the largest and most structurally diverse class of new psychoactive substances (NPS).[1] These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) but often exhibit significantly greater potency and unpredictable toxicity, leading to severe adverse health effects. This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a tert-leucine derived SCRA that has been identified in numerous intoxication cases globally.[2] The rapid evolution and chemical modification of these substances create a continuous challenge for analytical laboratories, necessitating flexible and robust detection methods.[3] Accurate identification in biological matrices like urine is fundamental for clinical diagnosis, forensic investigation, and public health monitoring.
The Analytical Challenge: The Metabolic Disguise
A primary challenge in the toxicological analysis of this compound is its extensive biotransformation. The parent compound is typically unstable in biological matrices and is metabolized so completely that it is often absent in urine samples.[4][5] Therefore, the analytical focus must shift to identifying its principal urinary metabolites.
The metabolic cascade for this compound predominantly involves two key pathways[6][7]:
-
Ester Hydrolysis: The most significant metabolic step is the cleavage of the terminal methyl ester group, resulting in the formation of this compound 3,3-dimethylbutanoic acid. This metabolite is consistently reported as one of the most abundant and reliable biomarkers in urine.[6][7]
-
Oxidative Metabolism: Further biotransformation can occur, including hydroxylation on the indazole ring or alkyl chain.
-
Glucuronidation: Following initial metabolism, the resulting metabolites, particularly the carboxylic acid, can undergo Phase II conjugation to form glucuronides. These conjugated forms are highly water-soluble and facilitate renal excretion.[6][8]
Because a significant portion of the metabolites are excreted as glucuronide conjugates, a hydrolysis step is essential prior to extraction to cleave this bond and increase the concentration of the free target analyte, thereby enhancing detection sensitivity.[9]
Sources
- 1. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. agilent.com [agilent.com]
- 4. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment | National Institute of Justice [nij.ojp.gov]
- 5. cfsre.org [cfsre.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 8. diva-portal.org [diva-portal.org]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of MDMB-FUBINACA and its Metabolite in Whole Blood using LC-MS/MS
Abstract
This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and accurate quantification of the synthetic cannabinoid MDMB-FUBINACA and its primary metabolite, this compound 3,3-dimethylbutanoic acid, in human whole blood. Given the documented instability of the parent compound in biological matrices, this method emphasizes the simultaneous monitoring of both analytes to ensure accurate toxicological assessment.[1][2][3] The protocol outlines a straightforward protein precipitation extraction procedure and provides optimized chromatographic and mass spectrometric parameters. This robust and reliable method is intended for use by researchers, forensic toxicologists, and drug development professionals.
Introduction
This compound is a potent synthetic cannabinoid receptor agonist that has been associated with numerous adverse health effects and fatalities. The accurate quantification of this compound in blood is crucial for forensic investigations and clinical toxicology. However, a significant challenge in the analysis of this compound is its in-vitro and in-vivo instability, readily hydrolyzing to its inactive butanoic acid metabolite.[1][2][3][4] Consequently, methods that only target the parent compound may underestimate exposure or lead to false-negative results.
This protocol provides a comprehensive LC-MS/MS methodology for the simultaneous quantification of both this compound and its stable butanoic acid metabolite. The method has been developed to be rapid, sensitive, and suitable for routine laboratory use.
Experimental
Materials and Reagents
-
This compound analytical standard
-
This compound 3,3-dimethylbutanoic acid analytical standard
-
This compound-d3 (or other suitable deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human whole blood (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
A validated LC-MS/MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Quality Control Sample Preparation
Stock solutions of this compound, its metabolite, and the internal standard are prepared in methanol. Working solutions are then prepared by serial dilution of the stock solutions. Calibrators and quality control (QC) samples are prepared by spiking appropriate amounts of the working solutions into drug-free human whole blood.
Table 1: Calibration Standards and Quality Control Levels
| Sample Type | Concentration (ng/mL) |
| Calibrator 1 | 0.1 |
| Calibrator 2 | 0.25 |
| Calibrator 3 | 0.5 |
| Calibrator 4 | 1.0 |
| Calibrator 5 | 2.5 |
| Calibrator 6 | 5.0 |
| Calibrator 7 | 10.0 |
| Low QC | 0.3 |
| Medium QC | 3.0 |
| High QC | 8.0 |
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for sample cleanup.[5][6][7]
Protocol:
-
Pipette 100 µL of whole blood (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Blood Samples.
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization based on the specific instrumentation used.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 8 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 2 min |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 384.2 | 253.1 | 109.1 | 20 / 44 |
| This compound Metabolite | 370.2 | 239.1 | 145.1 | 25 / 40 |
| This compound-d3 | 387.2 | 256.1 | - | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Method Validation
A full method validation should be performed according to established guidelines (e.g., FDA, SWGTOX).[8]
Linearity and Limits of Detection and Quantification
The method should demonstrate linearity over the defined calibration range (e.g., 0.1 - 10 ng/mL) with a correlation coefficient (r²) of >0.99. The limit of detection (LOD) and lower limit of quantification (LLOQ) should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LLOQ).[9][10]
Accuracy and Precision
Intra- and inter-day accuracy and precision should be assessed at the low, medium, and high QC levels. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.[5][6]
Matrix Effects and Recovery
Matrix effects (ion suppression or enhancement) and extraction recovery should be evaluated to ensure that the method is not significantly impacted by the biological matrix.
Stability
The stability of this compound and its metabolite in whole blood should be assessed under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.[1][3][4] Studies have shown that this compound is unstable at room temperature and under refrigeration, but is considerably more stable when frozen.[1][3] Its butanoic acid metabolite is stable under all tested storage conditions.[1][3][4]
Caption: In-vitro and in-vivo degradation of this compound.
Discussion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound and its major metabolite in whole blood. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. A critical aspect of this protocol is the simultaneous monitoring of both the parent compound and its metabolite. This is essential due to the inherent instability of this compound, which can otherwise lead to an underestimation of exposure. The validation parameters outlined ensure that the method is accurate, precise, and specific for its intended purpose.
References
- Krotulski, A. J., Mohr, A. L. A., & Logan, B. K. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology, 44(6), 546–554. [Link]
- ResearchGate. (n.d.). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds-A Stability Assessment | Request PDF.
- Wiley Analytical Science. (2021, October 29). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- ResearchGate. (n.d.). The stability of novel synthetic cannabinoids in blood samples in different storage conditions.
- Academia.edu. (n.d.). A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa.
- PubMed. (2020, May 22). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment.
- Kingston University. (n.d.). Method development and validation for synthetic and natural cannabinoids on LC-MS/MS.
- DergiPark. (2020, July 16). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/M.
- Office of Justice Programs. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices.
- bioRxiv. (n.d.). Validation of a Microsampling-Compatible LC-MS/MS Method for Cannabinoid Quantitation in Whole Blood.
- University of Otago. (2020, February 1). Simultaneous analysis of 29 synthetic cannabinoids and metabolites, amphetamines, and cannabinoids in human whole blood by liquid chromatography-tandem mass spectrometry - A New Zealand perspective of use in 2018.
- ResearchGate. (2020, October 6). (PDF) Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS.
- ResearchGate. (n.d.). (PDF) A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa.
- National Institutes of Health. (2021, March 11). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases.
- United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
- Wiley Online Library. (2021, October 29). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- Biotage. (n.d.). Extraction of synthetic cannabinoids in human whole blood using SLE.
- National Institutes of Health. (2018, January 31). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 9. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 10. researchgate.net [researchgate.net]
Application Note: High-Confidence Identification and Quantification of MDMB-FUBINACA using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a comprehensive guide to the analysis of MDMB-FUBINACA, a potent indazole-based synthetic cannabinoid, using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the critical need for reliable analytical methods in forensic toxicology and research, this document outlines a robust workflow from sample preparation to data interpretation. We delve into the causality behind methodological choices, ensuring scientific integrity and providing a self-validating protocol. This guide is designed to equip researchers and analysts with the expertise to confidently identify and, with appropriate validation, quantify this compound in various matrices.
Introduction: The Analytical Challenge of this compound
This compound (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a highly potent synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases worldwide.[1][2][3] Its high affinity for the CB1 receptor, exceeding that of Δ9-tetrahydrocannabinol (THC), contributes to its significant pharmacological effects and associated adverse health events, including hospitalizations and fatalities.[1][2] The constant evolution of new psychoactive substances (NPS) presents a formidable challenge to analytical laboratories, demanding sensitive, specific, and reliable methods for their unambiguous identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic drug analysis due to its excellent chromatographic separation and highly specific mass spectral identification capabilities.[4][5] This application note details a validated approach for the analysis of this compound, providing the necessary protocols and theoretical understanding to ensure accurate and defensible results.
Chemical Structure of this compound:
-
Molar Mass: 397.4 g/mol [6]
-
IUPAC Name: Methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate[2]
Experimental Workflow: A Validated Pathway
The accurate analysis of this compound is contingent on a meticulous and well-understood experimental workflow. Each step is designed to ensure maximum recovery, minimize interference, and produce high-quality data for confident identification.
Caption: Overall experimental workflow for this compound analysis.
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation protocol is critical and matrix-dependent. The primary goal is to efficiently extract this compound from the sample matrix while removing interfering substances. For many synthetic cannabinoids, including this compound, a simple liquid-liquid extraction (LLE) with a suitable organic solvent is often sufficient for screening purposes in non-biological matrices.[8] For complex biological matrices like blood or urine, solid-phase extraction (SPE) may be required for cleaner extracts and improved sensitivity.[9]
Protocol for Herbal Material and e-Liquids (LLE)
This protocol is designed for the extraction of this compound from herbal blends and e-cigarette liquids.
Rationale: Methanol is an effective solvent for extracting a wide range of synthetic cannabinoids from various matrices.[4][10] The use of sonication aids in the disruption of plant material and ensures efficient solubilization of the analyte.
Step-by-Step Protocol:
-
Homogenization: Accurately weigh approximately 100 mg of the homogenized herbal material or pipette 100 µL of the e-liquid into a 15 mL centrifuge tube.
-
Solvent Addition: Add 5 mL of methanol to the tube. For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog) at a known concentration at this stage.
-
Extraction: Vortex the sample vigorously for 1 minute, then place it in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes to pellet any solid material.
-
Filtration & Transfer: Carefully transfer the methanolic supernatant to a clean tube. For cleaner samples, pass the extract through a 0.45 µm syringe filter into a GC vial.
-
Concentration (Optional): If higher sensitivity is required, the extract can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume (e.g., 100 µL) of ethyl acetate or methanol.
Protocol for Whole Blood (SPE)
This protocol is adapted for the extraction of this compound from whole blood, a common matrix in forensic toxicology.
Rationale: Solid-phase extraction provides a more rigorous clean-up than LLE, which is essential for removing proteins and other endogenous components from blood that can interfere with GC-MS analysis.[9]
Step-by-Step Protocol:
-
Sample Pre-treatment: To a 0.5 mL whole blood sample, add an internal standard. Add 0.5 mL of 100 mM sodium acetate buffer (pH 5) and vortex.[9]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated blood sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% acetonitrile in water to remove polar interferences.[9]
-
Drying: Dry the cartridge thoroughly under vacuum or high-pressure nitrogen for at least 10 minutes.
-
Elution: Elute the analyte from the cartridge with 2.5 mL of ethyl acetate.[9]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 50 µL of ethyl acetate and transfer to a GC vial with a micro-insert for analysis.[9]
GC-MS Instrumentation and Optimized Parameters
The following parameters have been optimized for the robust separation and sensitive detection of this compound. It is crucial to note that retention times can vary between instruments and columns; therefore, analysis of a certified reference standard is mandatory for confirmation.
Rationale: A non-polar (5% phenyl)-methylpolysiloxane column (e.g., HP-5MS) provides excellent resolution for a wide range of semi-volatile compounds, including synthetic cannabinoids.[11] The temperature program is designed to ensure the elution of this compound as a sharp peak, well-separated from potential interferences. A splitless injection is used to maximize the transfer of the analyte to the column, thereby enhancing sensitivity.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 150°C, hold for 1 min. Ramp at 20°C/min to 310°C, hold for 5 min. |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) |
Data Analysis and Interpretation: Identifying this compound
Confident identification of this compound relies on two pillars: retention time matching with a certified reference standard and mass spectrum confirmation.
Mass Spectrum and Fragmentation Pathway
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. While the molecular ion ([M]⁺ at m/z 397) may be weak or absent, its fragmentation pattern is highly informative.
Caption: Proposed EI fragmentation pathway for this compound.
Interpretation of Key Fragments:
-
m/z 109 (Fluorotropylium ion): This is often a highly abundant and characteristic ion resulting from the cleavage and stabilization of the 4-fluorobenzyl group. Its presence is a strong indicator of this structural feature in many synthetic cannabinoids.[12]
-
m/z 145: This fragment corresponds to the indazole-3-carboxamide core after cleavage of the side chains.
-
m/z 338: Represents the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) from the parent molecule.[13]
-
m/z 88 and m/z 101: These ions are indicative of the tert-leucine methyl ester side chain. Cleavage of the amide bond can lead to fragments representing this amino acid derivative.
-
m/z 253: This ion likely results from the cleavage of the entire tert-leucine methyl ester group.
Quantitative Data Summary
The following table summarizes the expected retention time and key diagnostic ions for the identification of this compound under the specified GC-MS conditions.
| Analyte | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~11.5 - 12.5 | 109 | 145, 338, 253 |
Note: The retention time is an estimate and must be confirmed with a reference standard on your specific instrument.
Method Validation and Quality Control
For the protocol to be considered trustworthy, especially in a forensic or clinical setting, it must be properly validated. Key validation parameters include:
-
Selectivity: The ability to differentiate the analyte from other compounds. This is assessed by analyzing blank matrix samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8][9]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[8]
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).[8][14]
-
Recovery: The efficiency of the extraction process, determined by comparing the response of an extracted sample to a non-extracted standard.[9]
Quality Control Practices:
-
A negative control (blank matrix) should be run with each batch to check for contamination.
-
A positive control (spiked matrix) should be run to verify instrument performance and extraction efficiency.
-
A calibrator should be run periodically to check for instrument drift.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By explaining the rationale behind the sample preparation, chromatographic separation, and mass spectrometric detection, we aim to empower analysts to perform this analysis with high confidence. The provided step-by-step methods and interpretation guidelines form a robust framework for the identification of this potent synthetic cannabinoid in a variety of matrices. Adherence to rigorous quality control and validation principles is paramount for generating legally and scientifically defensible data.
References
- World Health Organization. (2020). Critical Review Report: this compound. [Link]
- Cunha, R. L., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry.
- Al-Qahtani, A. M., et al. (2022). Detection and quantification of 4-fluoro MDMB-BUTINACA in herbal products using GC-MS. Journal of Taibah University Medical Sciences, 17(5), 835-842. [Link]
- Peace, M. R., et al. (2017). Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes.
- Al-Asmari, A. I., et al. (2022). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 8(5), FSO798. [Link]
- Chen, S., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Journal of Mass Spectrometry, 56(1), e4671. [Link]
- Wikipedia. This compound. [Link]
- O'Brien, J., & Cordiner, S. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 36-43. [Link]
- Kala, M., et al. (2021). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. International Journal of Legal Medicine, 135(4), 1335-1353. [Link]
- Sisco, E., & Kotti, S. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids.
- Center for Forensic Science Research & Education. (2023). NPS Discovery — New Drug Monograph 2023 MDMB-BINACA. [Link]
- National Institute of Justice. (2017). Identification of this compound in Commercially Available E-liquid Formulations Sold for Use in Electronic Cigarettes. [Link]
- Al-Hetari, R. M., et al. (2022). Synthetic Cannabinoids Degradation Studied Using GC–MS.
- Xing, J., et al. (2021). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Journal of The American Society for Mass Spectrometry, 32(11), 2955-2966. [Link]
- Al-Matrouk, A., et al. (2019). Identification of Synthetic Cannabinoids That Were Seized, Consumed, or Associated with Deaths in Kuwait in 2018 Using GC-MS and LC-MS-MS Analysis.
- Al-ali, H., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4066-4074. [Link]
- United Nations Office on Drugs and Crime. (2020).
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound [medbox.iiab.me]
- 7. caymanchem.com [caymanchem.com]
- 8. International Journal of Medicine in Developing Countries [ijmdc.com]
- 9. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. ovid.com [ovid.com]
- 13. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Developing In-Vitro Assays for Efficacy Testing of MDMB-FUBINACA: Application Notes and Protocols
Introduction: The Imperative for Standardized Efficacy Testing of Synthetic Cannabinoids
The emergence of potent synthetic cannabinoid receptor agonists (SCRAs) like MDMB-FUBINACA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) presents a significant challenge to public health and forensic toxicology.[1][2][3] Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which acts as a partial agonist at the cannabinoid type 1 (CB1) receptor, many SCRAs, including this compound, are full and highly potent agonists.[2] This heightened efficacy at the CB1 receptor, which is densely expressed in the central nervous system, is believed to contribute to the severe and often life-threatening adverse effects associated with their use, such as psychosis, seizures, and cardiotoxicity.[1][4][5][6]
This compound is an indazole-based SCRA that demonstrates high affinity for both human CB1 (hCB1) and CB2 (hCB2) receptors.[3][7] Its potent activity underscores the critical need for robust and reliable in-vitro assays to characterize its pharmacological profile. Such assays are indispensable for researchers in drug development, forensic science, and toxicology to understand its mechanism of action, determine its potency and efficacy, and assess its potential for harm.
This comprehensive guide provides a suite of detailed application notes and step-by-step protocols for the in-vitro efficacy testing of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The methodologies described herein are grounded in established principles of G-protein coupled receptor (GPCR) pharmacology and are designed to provide a thorough characterization of this compound's interaction with cannabinoid receptors.
Pharmacological Profile of this compound
A foundational understanding of this compound's known pharmacological parameters is essential for designing and interpreting in-vitro experiments. The following table summarizes key quantitative data from the literature.
| Parameter | Receptor | Value | Source |
| Binding Affinity (Kᵢ) | hCB1 | 0.10 - 1.14 nM | [3][7] |
| hCB2 | 0.12 - 0.13 nM | [3][7] | |
| Functional Activity (EC₅₀) | |||
| GTPγS Binding | hCB1 | 0.27 nM | [7] |
| hCB2 | 0.14 nM | [7] | |
| cAMP Inhibition | hCB1 | 0.06 - 0.66 nM | [7] |
| hCB2 | 0.76 nM | [7] |
Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ indicates a higher affinity. EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower EC₅₀ indicates a more potent compound.
Safety and Handling of Potent Synthetic Cannabinoids
Given the high potency of this compound, strict adherence to safety protocols is paramount to protect researchers and ensure experimental integrity.
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses. For handling of the pure compound as a powder, a respirator may be necessary to prevent inhalation.[8]
-
Ventilation: All weighing and preparation of stock solutions should be performed in a certified chemical fume hood to avoid aerosolization and inhalation.[8]
-
Dedicated Equipment: Use dedicated spatulas, weighing papers, and glassware to prevent cross-contamination.[8]
-
Storage: Store this compound in a securely sealed, light-resistant container at -20°C for long-term stability.[9] Stock solutions in organic solvents like DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[9]
Solubility Considerations: this compound is a lipophilic compound with poor solubility in aqueous solutions.[9]
-
Stock Solutions: Prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Working Dilutions: When preparing working dilutions in aqueous assay buffers, be mindful of the final solvent concentration. High concentrations of DMSO (>0.5%) can interfere with cellular assays. It may be necessary to test a range of buffer pH values to optimize solubility for your specific assay conditions.[9]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and the canonical signaling pathways that will be interrogated by the described protocols.
Caption: Overview of the in-vitro assay workflow for this compound.
Sources
- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. America's Poison Centers - Synthetic Cannabinoids [poisoncenters.org]
- 7. cdn.who.int [cdn.who.int]
- 8. maxonchemicals.it.com [maxonchemicals.it.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Studying the Behavioral Effects of MDMB-FUBINACA in Rodent Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing protocols to study the behavioral effects of the synthetic cannabinoid MDMB-FUBINACA in animal models. This document offers detailed, step-by-step methodologies for key behavioral assays, explains the scientific rationale behind experimental choices, and provides insights into data interpretation and potential challenges.
Introduction
This compound (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist that has been identified in numerous illicit products worldwide.[1] Its high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors contribute to a range of physiological and psychoactive effects that pose a significant public health concern.[2][3] Understanding the behavioral pharmacology of this compound is crucial for elucidating its mechanism of action, abuse potential, and potential neurotoxicity. This guide provides a framework for conducting robust preclinical behavioral assessments in rodent models.
Mechanism of Action: A Potent Cannabinoid Agonist
This compound acts as a full agonist at both CB1 and CB2 receptors, with a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[1][2] Activation of presynaptic CB1 receptors by agonists like this compound leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and ultimately a reduction in the release of neurotransmitters such as glutamate and GABA.[4][5] This disruption of synaptic transmission in various brain regions, including the hippocampus, prefrontal cortex, and amygdala, is thought to underlie the observed behavioral effects of synthetic cannabinoids.
Caption: Experimental workflow for the open field test.
Detailed Protocol:
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of non-reflective material. The arena is typically divided into a central and a peripheral zone by video-tracking software.
-
Acclimation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Dosing: Administer this compound or vehicle i.p. A pre-treatment time of 30 minutes is common.
-
Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (typically 5-15 minutes).
-
Record the session using an overhead video camera connected to a tracking system.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, and velocity.
-
Anxiety-Like Behavior: Time spent in the center versus the periphery, number of entries into the center zone, and rearing frequency. A decrease in center time is indicative of anxiogenic-like effects.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
Quantitative Data Summary:
| Parameter | This compound Effect | Dose Range (Mice, i.p.) | Reference |
| Locomotor Activity | Dose-dependent suppression | 0.01 - 1 mg/kg | [1] |
| Anxiety-Like Behavior | Mixed effects reported for related compounds (dose-dependent) | Not yet established for this compound | [6] |
Elevated Plus Maze (EPM): Assessing Anxiety-Like Behavior
The EPM is a widely validated test for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces. Anecdotal reports from human users of this compound suggest it can induce anxiety. [1]This assay can be used to investigate these potential anxiogenic or anxiolytic effects.
Detailed Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation and Dosing: Follow the same procedures as for the open field test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video tracking system.
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general activity).
-
An increase in open arm exploration is indicative of anxiolytic effects, while a decrease suggests anxiogenic effects.
-
-
Cleaning: Clean the maze thoroughly between trials.
Prepulse Inhibition (PPI) of the Startle Reflex: A Model for Sensorimotor Gating Deficits
PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse). Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by psychotomimetic drugs. Given that some synthetic cannabinoids can induce psychosis-like symptoms, the PPI test is a valuable tool to assess these potential effects of this compound. [7] Detailed Protocol:
-
Apparatus: Acoustic startle chambers equipped with a load cell platform to measure the startle response.
-
Acclimation and Dosing: Follow standard procedures.
-
Procedure:
-
Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
The test session consists of a pseudorandomized presentation of different trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse + pulse trials: The startling pulse is preceded by a weaker, non-startling stimulus (e.g., 75-85 dB).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the animal's movement.
-
PPI is calculated as the percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials: % PPI = [1 - (Startle on prepulse + pulse trial / Startle on pulse-alone trial)] x 100.
-
Novel Object Recognition (NOR) Test: Assessing Recognition Memory
Cognitive impairments are a known side effect of cannabinoid use. The NOR test is used to evaluate recognition memory in rodents, which is dependent on the integrity of the hippocampus and prefrontal cortex, brain regions rich in CB1 receptors. This assay can be used to investigate the potential cognitive-disrupting effects of this compound. [8] Experimental Workflow:
Caption: Experimental workflow for the novel object recognition test.
Detailed Protocol:
-
Apparatus: An open field arena and a set of different objects that are of similar size but distinct in shape and texture.
-
Procedure:
-
Habituation (Day 1): Allow the animal to explore the empty arena for 5-10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the animal to explore for a set period (e.g., 5-10 minutes). Administer this compound or vehicle either before or after this phase, depending on whether the interest is in effects on acquisition or consolidation of memory.
-
Testing (Day 2 or 3): After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis:
-
Measure the time spent exploring each object (sniffing or touching).
-
Calculate the Discrimination Index (DI) : (Time with novel object - Time with familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.
-
Neurotoxicity Assessment
Chronic administration of some synthetic cannabinoids has been associated with neurotoxic effects, including neuronal damage and inflammation. [9]While specific data for this compound is limited, it is a critical area for investigation.
Recommended Approaches:
-
Histopathology: Following behavioral testing, brain tissue (particularly the hippocampus and prefrontal cortex) can be collected for histological analysis (e.g., Nissl staining, Fluoro-Jade) to assess for neuronal death or damage.
-
Immunohistochemistry: Staining for markers of apoptosis (e.g., cleaved caspase-3), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and synaptic plasticity (e.g., synaptophysin) can provide insights into the cellular mechanisms of potential neurotoxicity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical behavioral assessment of this compound. A multi-faceted approach, combining assays for locomotor activity, anxiety, sensorimotor gating, and cognition, is essential for a comprehensive understanding of the pharmacological and toxicological profile of this potent synthetic cannabinoid. Researchers should carefully consider dose selection, appropriate controls, and the ethical implications of these studies. The data generated from these protocols will be invaluable for informing public health policies, developing potential therapeutic interventions for synthetic cannabinoid-related disorders, and advancing our understanding of the endocannabinoid system.
References
- Al-Eitan, L. N., & Alkhawaldeh, M. A. (2023). This compound Influences Brain Angiogenesis and the Expression of VEGF, ANG-1, and ANG-2. Current Vascular Pharmacology, 21(5), 356–365.
- Basavarajappa, B. S., & Subbanna, S. (2016). Schematic summary of CB1 receptor signaling. CB1 receptors are 7-transmembrane domain, G-protein-coupled proteins located in the cell membrane.
- Carlier, J., et al. (2018). Pharmacodynamic effects, pharmacokinetics, and metabolism of the synthetic cannabinoid am-2201 in male rats. Journal of Pharmacology and Experimental Therapeutics.
- DeVries, D. L., et al. (2020). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice. Psychopharmacology, 237(10), 3079–3090.
- DeVries, D. L., et al. (2020). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. The Journal of pharmacology and experimental therapeutics, 365(2), 437–446.
- Gamage, T. F., et al. (2019). Do You Feel It Now? Route of Administration and Δ9-Tetrahydrocannabinol-Like Discriminative Stimulus Effects of Synthetic Cannabinoids in Mice. Drug Metabolism and Disposition, 47(4), 356–363.
- Hassan, A. M., et al. (2023). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. Chemico-biological interactions, 370, 110306.
- Hassan, A. M., et al. (2024). Timeframe Analysis of Novel Synthetic Cannabinoids Effects: A Study on Behavioral Response and Endogenous Cannabinoids Disruption. International Journal of Molecular Sciences, 25(5), 2999.
- Kevin, R. C., et al. (2017). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Journal of Pharmacology and Experimental Therapeutics, 362(3), 440–449.
- Lu, H. C., & Mackie, K. (2020). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research, 5(2), 76–87.
- Mackie, K. (2008). Cannabinoid receptors: where they are and what they do. Journal of neuroendocrinology, 20 Suppl 1, 10–14.
- Noble, C., et al. (2019). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals (Basel, Switzerland), 12(2), 79.
- World Health Organization. (2020). Critical Review Report: this compound.
- Xu, P., et al. (2024). Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study. Addiction Biology, 29(3), e13372.
- Zawilska, J. B., & Wojcieszak, J. (2019). Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice.
- Alzubi, A., et al. (2024). Delineating the molecular mechanisms of hippocampal neurotoxicity induced by chronic administration of synthetic cannabinoid AB-FUBINACA in mice. Neurotoxicology, 102, 10-19.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delineating the molecular mechanisms of hippocampal neurotoxicity induced by chronic administration of synthetic cannabinoid AB-FUBINACA in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MDMB-FUBINACA as a Research Tool in Cannabinoid Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of MDMB-FUBINACA in Cannabinoid Research
This compound (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).[1][2] Initially identified in illicit markets, its unique pharmacological profile has rendered it a valuable, albeit challenging, tool for cannabinoid research.[3][4] Unlike Δ⁹-tetrahydrocannabinol (THC), the partial agonist found in cannabis, this compound acts as a high-affinity, high-efficacy full agonist at the cannabinoid type 1 (CB1) receptor.[3][4] This potent activity allows researchers to probe the maximal response of the endocannabinoid system, investigate receptor signaling pathways, and explore the physiological consequences of intense CB1 receptor activation.
This guide provides a comprehensive overview of this compound's pharmacological properties and details rigorous, field-proven protocols for its application in both in-vitro and in-vivo cannabinoid studies. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and safety.
Part 1: Pharmacological Profile and Mechanism of Action
A thorough understanding of a research tool's interaction with its biological target is fundamental to experimental design and data interpretation. This compound is distinguished by its high affinity and potent functional activity at both human cannabinoid receptors, CB1 and CB2.
Receptor Binding Affinity
Binding affinity, often expressed as the inhibition constant (Kᵢ), quantifies the strength of the interaction between a ligand (like this compound) and a receptor. A lower Kᵢ value signifies a higher binding affinity. This compound exhibits a significantly higher affinity for both CB1 and CB2 receptors compared to THC, and its affinity for the CB1 receptor is comparable to or even greater than the well-characterized synthetic agonist CP55,940.[3][5] This high affinity makes it an excellent tool for competitive binding assays and for studying receptor occupancy.
| Compound | Receptor | Kᵢ (nM) | Citation(s) |
| This compound | hCB1 | 0.10 - 1.14 | [5][6] |
| hCB2 | 0.12 - 0.13 | [5] | |
| Δ⁹-THC | hCB1 | 3.87 - 37.3 | [5][6] |
| CP55,940 | hCB1 | 1.15 ± 0.17 | [6] |
Table 1: Comparative binding affinities (Kᵢ) of this compound and other key cannabinoids at human CB1 (hCB1) and CB2 (hCB2) receptors. Note the sub-nanomolar affinity of this compound, indicating a very strong ligand-receptor interaction.
Functional Activity and Signaling Pathways
Beyond binding, a ligand's functional activity—its ability to elicit a biological response—is paramount. This compound is a full agonist at CB1 and CB2 receptors, meaning it can induce a maximal receptor response, often with greater efficacy than THC.[3][4] This activation initiates several downstream signaling cascades.
-
G-Protein Signaling: The CB1 receptor is a G-protein-coupled receptor (GPCR), primarily coupling to the Gᵢ/Gₒ family of proteins.[7] Upon activation by this compound, the Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7] This pathway is a cornerstone for assessing the functional potency (EC₅₀) of cannabinoid agonists.
-
β-Arrestin Recruitment: Like many GPCRs, agonist binding to the CB1 receptor also promotes the recruitment of β-arrestin proteins.[7] This process is crucial for receptor desensitization, internalization, and initiating G-protein-independent signaling cascades.[7] Assaying for β-arrestin recruitment provides a distinct measure of receptor activation and can be used to investigate ligand bias.[8]
| Compound | Assay | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Citation(s) |
| This compound | cAMP Inhibition | hCB1 | 0.06 - 3.9 | Full Agonist (>100% vs. CP55,940) | [5] |
| [³⁵S]GTPγS | hCB1 | 0.27 | > THC & CP55,940 | [5] | |
| β-Arrestin 2 | hCB1 | 0.69 | High | [9] |
Table 2: Functional activity of this compound in key in-vitro assays. The low nanomolar EC₅₀ values confirm its high potency, and its efficacy often surpasses that of reference agonists.
Caption: CB1 receptor signaling pathways activated by this compound.
Part 2: In-Vitro Experimental Protocols
In-vitro assays are essential for characterizing the molecular pharmacology of a compound. The following protocols provide a framework for assessing the binding and functional activity of this compound.
Caption: General experimental workflow for in-vitro characterization.
Protocol 1: Radioligand Competition Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Kᵢ) of this compound at the human CB1 receptor.
Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with and displace a radiolabeled ligand with known affinity (e.g., [³H]CP55,940) from the receptor.[6] The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human CB1 receptor (hCB1).
-
[³H]CP55,940 (radioligand).
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.
-
96-well microplates and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer. Include a vehicle control and a positive control (e.g., unlabeled CP55,940).
-
Assay Setup: In a 96-well plate, add in order:
-
Binding buffer.
-
This compound dilutions or controls.
-
[³H]CP55,940 at a final concentration near its Kₑ value (e.g., 0.5-1.0 nM).
-
hCB1 cell membranes (typically 10-20 µg of protein per well).
-
-
Non-Specific Binding: Prepare wells containing a high concentration of an unlabeled ligand (e.g., 10 µM CP55,940) to determine non-specific binding.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Allow filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: cAMP Inhibition Functional Assay
Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the hCB1 receptor.
Principle: This assay measures the ability of this compound to inhibit adenylyl cyclase activity, which is stimulated by the addition of forskolin. The resulting decrease in cAMP production is quantified using a suitable detection kit (e.g., LANCE Ultra cAMP kit).[3]
Materials:
-
CHO-K1 cells stably expressing the hCB1 receptor.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS), 0.1% BSA, 0.5 mM IBMX, 5 mM HEPES.
-
Forskolin.
-
This compound.
-
cAMP detection kit (e.g., PerkinElmer LANCE Ultra cAMP).
-
White 96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the hCB1-CHO cells into white microplates and allow them to adhere (typically overnight). Serum-starve cells for 2-4 hours prior to the assay if required.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a fixed concentration of forskolin (e.g., 5-10 µM).
-
Stimulation: Aspirate the culture medium from the cells and add the compound/forskolin dilutions.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[3]
-
Detection: Add the cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP) as per the manufacturer's instructions.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[3]
-
Reading: Read the plate on a compatible plate reader (e.g., BMG CLARIOstar) at the appropriate wavelengths (e.g., 665 nm).
Data Analysis:
-
Convert raw data to cAMP concentrations based on a standard curve.
-
Normalize the data, setting the response to forskolin alone as 100% and the maximal inhibition by a full agonist as 0%.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Protocol 3: β-Arrestin 2 Recruitment Assay
Objective: To quantify G-protein-independent signaling by measuring this compound-induced recruitment of β-arrestin 2 to the hCB1 receptor.
Principle: This protocol utilizes a split-luciferase complementation system (e.g., Promega NanoBiT®).[10][11] The CB1 receptor is fused to one subunit of the luciferase (e.g., LgBiT), and β-arrestin 2 is fused to the other (e.g., SmBiT). Agonist binding brings the two proteins into proximity, reconstituting a functional luciferase enzyme that generates a luminescent signal in the presence of its substrate.[11][12]
Materials:
-
HEK293T cells stably co-expressing hCB1-LgBiT and SmBiT-β-arrestin 2 constructs.
-
Assay medium (e.g., Opti-MEM).
-
This compound.
-
Nano-Glo® Live Cell Reagent (or similar substrate).
-
White, solid-bottom 96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the engineered cells into white microplates and allow them to adhere overnight.
-
Substrate Addition: Prepare the live cell substrate according to the manufacturer's protocol and add it to the cells. Equilibrate the plate at 37°C.
-
Baseline Reading: Take a baseline luminescence reading before adding the compound.
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells.
-
Kinetic Reading: Immediately begin measuring luminescence kinetically over a period of 60-120 minutes at room temperature or 37°C.
-
Data Analysis:
-
For each concentration, determine the peak luminescent signal after compound addition.
-
Normalize the data (e.g., to the maximal response of a reference agonist).
-
Plot the normalized response against the log concentration of this compound.
-
Use non-linear regression to calculate the EC₅₀ and Eₘₐₓ.
-
Part 3: In-Vivo Experimental Protocols
In-vivo studies are critical to understanding the physiological and behavioral effects of a compound in a whole organism. This compound produces robust cannabinoid-like effects in animal models.[3][5]
Caption: Workflow for in-vivo cannabinoid effects assessment.
Protocol 4: Mouse Drug Discrimination
Objective: To determine if this compound produces subjective effects similar to THC in mice.
Principle: Animals are trained to press one of two levers (or poke one of two apertures) for a food reward after being injected with THC, and the other lever after being injected with vehicle.[3] Once trained, the animal is tested with this compound to see which lever it predominantly chooses, indicating whether the compound produces a similar interoceptive state to THC.[4]
Materials:
-
Adult male mice (e.g., C57/Bl6J).[3]
-
Standard mouse operant chambers with two nose-poke apertures and a food reward dispenser.[3]
-
THC (training drug).
-
This compound (test drug).
-
Vehicle (e.g., Polysorbate 80/saline).[13]
Procedure:
-
Acclimation & Training:
-
Food restrict mice to 85-90% of their free-feeding body weight.
-
Train mice to respond on both apertures for a food reward.
-
Begin discrimination training: On alternating days, inject mice with either THC (e.g., 5.6 mg/kg, i.p.) or vehicle 30 minutes before the session.[5] Reinforce responses only on the drug-appropriate aperture.
-
Continue training until mice meet the criterion (e.g., >80% of responses on the correct aperture before the first reward for several consecutive days).
-
-
Testing:
-
Once trained, administer various doses of this compound (or vehicle) 30 minutes before the session.
-
During the test session, responses on either aperture are recorded but not reinforced (extinction) to avoid influencing the choice.
-
-
Data Analysis:
-
Calculate the percentage of total responses made on the THC-appropriate aperture for each dose of this compound.
-
A result of ≥80% on the drug-appropriate aperture is considered full substitution.
-
Plot the percentage of drug-appropriate responding vs. drug dose to determine the ED₅₀ (the dose that produces 50% drug-appropriate responding).[5]
-
Protocol 5: Cannabinoid-Induced Hypothermia
Objective: To assess a key physiological effect of CB1 receptor agonism by measuring changes in core body temperature.
Principle: Potent CB1 agonists like this compound reliably induce a dose-dependent decrease in body temperature (hypothermia) in rodents.[5][13]
Materials:
-
Adult male rats or mice.
-
Digital thermometer with a flexible rectal probe suitable for rodents.
-
This compound.
-
Vehicle.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour. The ambient temperature should be stable and controlled.
-
Baseline Temperature: Gently restrain the animal and insert the lubricated rectal probe to a consistent depth (e.g., 2 cm for mice). Record the temperature once the reading stabilizes. This is T₀.
-
Drug Administration: Administer a specific dose of this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).
-
Post-Injection Measurements: At set time points after injection (e.g., 30, 60, 90, and 120 minutes), measure the rectal temperature again.
-
Data Analysis:
-
For each animal, calculate the change in temperature (ΔT) from baseline (ΔT = Tₓ - T₀) at each time point.
-
Average the ΔT for each treatment group.
-
Compare the temperature changes in the this compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Plot the mean ΔT vs. dose or time.
-
Part 4: Best Practices and Safety Considerations
This compound is an extremely potent compound and must be handled with the utmost care to ensure researcher safety and experimental integrity.
-
Personnel Safety: Due to its high potency, accidental exposure via inhalation, ingestion, or dermal contact must be avoided.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves.[14]
-
Weighing: Weigh solid this compound only in a certified chemical fume hood or a powder containment enclosure to prevent aerosolization.[14]
-
Emergency Procedures: In case of skin contact, wash the area immediately and thoroughly with soap and water. If inhalation occurs, move to fresh air and seek medical attention.[14]
-
-
Handling and Storage:
-
Solubility: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[5] For in-vivo use, it can be dissolved in a vehicle containing a surfactant like Polysorbate 80 (Tween 80) or Cremophor EL in saline.[13]
-
Storage: Store the solid compound and stock solutions in airtight, light-resistant containers at -20°C to ensure stability.[14]
-
-
Experimental Controls:
-
Vehicle Control: Always include a group that receives only the vehicle to control for any effects of the injection or solvent.
-
Positive Control: Using a well-characterized agonist like CP55,940 or THC can help validate the assay and provide a benchmark for comparison.
-
-
Ethical Considerations: All in-vivo experiments must be conducted in accordance with protocols approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be monitored closely for signs of excessive distress or toxicity.
References
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics.
- Maxon Chemicals. (2025). Handling Synthetic Cannabinoids: Safe Lab Procedures. Maxon Chemicals.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. PubMed Central.
- World Health Organization. (2025). Critical Review Report: this compound. World Health Organization.
- Timmerman, J., et al. (2024). Set-up of the cell-based CB1 β-arrestin 2 (βarr2) recruitment assay... ResearchGate.
- American Society for Pharmacology and Experimental Therapeutics. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. ASPET Journals.
- Soethoudt, M., et al. (2023). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology.
- Cannaert, A., et al. (2024). Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. PDF from ResearchGate.
- Cannaert, A., et al. (2019). Assessment of Biased Agonism among Distinct Synthetic Cannabinoid Receptor Agonist Scaffolds. ACS Pharmacology & Translational Science.
- Gamage, T. F., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. PubMed Central.
- Krotulski, A. J. (2021). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry. Semantic Scholar.
- Wikipedia. (n.d.). This compound. Wikipedia.
- Patel, M., et al. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. PubMed Central.
- Kavanagh, P., et al. (2016). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Semantic Scholar.
- Gamage, T. F., et al. (2020). AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice. ResearchGate.
- United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC.
- Al-Ghamdi, S. S., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. MDPI.
- García-Valverde, M. T., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. National Institutes of Health.
- Wang, M., et al. (2025). Accurate Identification of MDMB-Type Synthetic Cannabinoids through Design of Dual Excited-State Intramolecular Proton Transfer Site Probe and Deep-Learning. Analytical Chemistry.
- De Luca, M. A., et al. (2020). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. PubMed Central.
- Fantegrossi, W. E., et al. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. ResearchGate.
- Patel, M., et al. (2021). Do toxic synthetic cannabinoid receptor agonists have signature in vitro activity profiles? A case study of AMB-FUBINACA. ResearchGate.
- Li, Y., et al. (2025). Characterization of the Behavioral and Molecular Effects of Acute Exposure to the Fourth-Generation Synthetic Cannabinoid, 5F-EDMB-PICA, in Male Mice of Different Age Groups. PubMed Central.
- Noble, C., et al. (2021). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB-4en-PICA, MDMB-4en-PINACA, ADB-4en-PINACA, and MMB-4CN-BUTINACA using a combination of binding and different CB1 receptor activation assays: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors. PubMed.
- Castaneto, M. S., et al. (2015). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. PubMed Central.
- Alves, V. L., et al. (2025). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. ResearchGate.
- Alves, V. L., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. MDPI.
- da Silva, R. C. D., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. MDPI.
- World Health Organization. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). ECDD Repository.
- Office of Addiction Services and Supports. (n.d.). Synthetic Cannabinoids. New York State.
- Alves, V. L., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Semantic Scholar.
- America's Poison Centers. (n.d.). Synthetic Cannabinoids. America's Poison Centers.
- Drug Enforcement Administration. (2017). Schedules of Controlled Substances: Temporary Placement of Six Synthetic Cannabinoids... Federal Register.
- Centers for Disease Control and Prevention. (n.d.). Evaluation of Law Enforcement Agents' Potential Exposures during a Raid of a Clandestine “Spice” Lab. CDC.
- Brandon, T., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. ResearchGate.
- Substance Abuse and Mental Health Services Administration. (2014). Update: Drug-Related Emergency Department Visits Involving Synthetic Cannabinoids. SAMHSA.
- Jaber, H., et al. (2020). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA from Seized Prison Paper Using Ultra-Performance Liquid Chromatography-Mass Spectrometry Approaches. University of Hertfordshire Research Profiles.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maxonchemicals.it.com [maxonchemicals.it.com]
Application Note: Forensic Isolation and Identification of MDMB-FUBINACA from Seized Materials
Abstract
This application note provides a comprehensive guide to the validated methodologies for the isolation, purification, and identification of MDMB-FUBINACA (Methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) from various seized materials. This compound is a highly potent indazole-3-carboxamide synthetic cannabinoid receptor agonist (SCRA) frequently encountered in forensic casework.[1][2] It is typically found sprayed on herbal matter, as a constituent in e-liquids, or as a bulk powder.[3][4] The complex and varied nature of these matrices presents a significant analytical challenge, requiring robust extraction and cleanup protocols to ensure accurate identification and quantification. This document details a workflow combining solvent extraction with solid-phase extraction (SPE) for cleanup, followed by confirmatory analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), in alignment with guidelines from forensic bodies such as the UNODC.[5][6]
Critical Safety and Legal Considerations
WARNING: this compound and related synthetic cannabinoids are extremely potent psychoactive substances. Handling of bulk powders or concentrated solutions poses a significant health risk through accidental inhalation or dermal exposure. All procedures described herein must be performed by trained personnel in a licensed and properly equipped forensic laboratory. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): At a minimum, personnel must use nitrile gloves, a lab coat, and safety glasses. When handling powders or performing open-vessel sonication, a certified fume hood and respiratory protection are required.
-
Legal Status: this compound is a controlled substance in many jurisdictions.[6] All acquisition, handling, and disposal of reference materials and seized evidence must comply with national and international regulations.
-
Reference Materials: The use of certified reference materials (CRMs) is essential for the validation of methods and the confirmation of identity.[7]
Principle of the Method
The successful analysis of this compound from a complex matrix relies on a multi-step approach designed to isolate the analyte from interfering substances. The overall workflow is as follows:
-
Sample Homogenization & Extraction: The seized material is first homogenized to ensure a representative sample is taken. The target analyte is then extracted into an organic solvent based on its solubility profile.
-
Extract Purification: The crude extract, containing the analyte along with matrix co-extractives (e.g., plant pigments, lipids, flavorants), is purified. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, selectively retaining the analyte while allowing impurities to be washed away.
-
Instrumental Analysis: The purified extract is analyzed using highly selective and sensitive instrumentation. GC-MS provides robust structural information for unambiguous identification, while LC-MS/MS offers superior sensitivity and is ideal for thermally labile compounds.[3][8]
Part 1: Sample Preparation and Extraction
The primary goal of this phase is to efficiently transfer this compound from the seized material matrix into a liquid solvent. The choice of solvent is critical and is based on the analyte's solubility. Most synthetic cannabinoids are highly lipophilic and show good solubility in medium-polarity solvents.[6]
| Solvent | Solubility of this compound | Rationale for Use in Extraction |
| Methanol | Soluble (exact value not specified, but used effectively)[9][10] | Excellent for extracting from polar and non-polar matrices like herbal material. |
| Ethanol | 2 mg/mL[3] | A good alternative to methanol with similar properties. |
| DMF | 15 mg/mL[3] | High solubility but less practical for routine extraction due to high boiling point. |
| DMSO | 2 mg/mL[3] | High solubility but can be problematic for GC-MS analysis. |
Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE)
This protocol is optimized for extracting this compound from approximately 1 gram of seized herbal material. Adjustments may be necessary for other matrices like liquids or powders.
Materials:
-
Methanol (HPLC grade)
-
Internal Standard (IS) solution (e.g., a deuterated analog, prepared in methanol)
-
50 mL centrifuge tubes
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation: Homogenize the seized herbal material. Weigh approximately 100 mg of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of an appropriate internal standard solution to the tube. The IS is crucial for accurate quantification and to monitor extraction efficiency.
-
Solvent Addition: Add 10 mL of methanol to the tube.
-
Extraction: Tightly cap the tube and place it in an ultrasonic bath for 15-20 minutes. The ultrasonic energy creates cavitation, which disrupts the matrix and enhances solvent penetration, leading to efficient extraction.
-
Centrifugation: Centrifuge the sample at 3500 rpm for 10 minutes to pellet the solid plant material.
-
Collection: Carefully decant the methanolic supernatant into a clean tube. This is the crude extract.
-
Re-extraction (Optional but Recommended): To ensure complete recovery, add another 10 mL of methanol to the solid pellet, vortex vigorously for 1 minute, and repeat steps 4-6. Combine the supernatants.
-
Filtration: Filter a portion of the crude extract through a 0.22 µm syringe filter prior to the cleanup step to remove any remaining particulate matter.
Part 2: Extract Cleanup by Solid-Phase Extraction (SPE)
The crude extract contains matrix components that can interfere with instrumental analysis, causing ion suppression in MS or contaminating the GC inlet. SPE is a chromatographic technique used to separate the analyte of interest from these interferences.[8] A reversed-phase sorbent (e.g., C18 or a polymeric equivalent) is ideal, as it will retain the non-polar this compound while allowing polar impurities to be washed away.[11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of synthetic cannabinoids that were seized, consumed, or associated with deaths in Kuwait in 2018 using GC-MS and LC-MS-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials [unodc.org]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. caymanchem.com [caymanchem.com]
- 8. DSpace [open.bu.edu]
- 9. International Journal of Medicine in Developing Countries [ijmdc.com]
- 10. researchgate.net [researchgate.net]
- 11. unitedchem.com [unitedchem.com]
The Critical Role of Reference Standards in the Forensic Analysis of MDMB-FUBINACA
An In-Depth Technical Guide for Researchers and Forensic Toxicologists
Introduction: The Challenge of Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic toxicology community. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and rapidly evolving class. MDMB-FUBINACA (also known as FUB-MDMB) is a potent indazole-based synthetic cannabinoid that has been implicated in numerous cases of acute intoxication and fatalities worldwide.[1] Its complex chemical nature and rapid metabolism necessitate robust and reliable analytical methods for its detection and quantification in biological matrices. This guide provides a detailed overview of the use of reference standards for this compound in forensic toxicology, offering practical protocols and insights for laboratory professionals.
This compound is a derivative of AB-FUBINACA where the terminal aminocarbonyl group is replaced by a methyl ester and the isobutyl moiety is substituted with a tert-butyl group.[2][3] Like other SCRAs, it is often found sprayed on plant material and consumed via smoking or vaping.[1] Its high affinity for the CB1 receptor contributes to its potent psychoactive effects, which can be significantly more severe than those of THC.[1][4]
The Imperative of High-Quality Reference Standards
In forensic toxicology, the unambiguous identification and accurate quantification of a substance rely on the use of high-quality, well-characterized reference materials.[5] This is particularly crucial for NPS like this compound, where legal proceedings and public health responses depend on the certainty of analytical results.
Certified Reference Materials (CRMs): The Gold Standard
Certified Reference Materials (CRMs) are the cornerstone of accurate analytical measurements.[6][7] These standards are produced by accredited reference material producers who adhere to the stringent requirements of international standards such as ISO 17034.[8][9][10][11][12] The use of CRMs provides confidence in the competence of the producer and the reliability of the material.[9]
A CRM for this compound is accompanied by a certificate of analysis that provides the certified property values (e.g., purity, concentration) and their associated uncertainties, along with a statement of metrological traceability.[6][10] This traceability ensures that the measurement can be related to a national or international standard. Several reputable suppliers, such as Cayman Chemical, Cerilliant (a brand of MilliporeSigma), and LGC Standards, provide this compound and its metabolites as CRMs.[5][6][13][14][15][16][17] These are often available as neat solids or in solution at specified concentrations, such as 1 mg/mL or 100 µg/mL in solvents like methanol or acetonitrile.[6][14][15]
Types of Reference Standards and Their Application:
-
Neat Material (Qualitative and Quantitative): Pure, solid reference material of this compound is used for initial method development, such as optimizing chromatographic separation and mass spectrometric fragmentation.[2][7] It is also used to prepare stock solutions for calibrators and controls.
-
Calibrators (Quantitative): A series of solutions with known concentrations of the analyte, prepared by diluting a stock solution made from a CRM. These are used to create a calibration curve, which allows for the quantification of the analyte in unknown samples.
-
Controls (Qualitative and Quantitative): Samples with known concentrations of the analyte (typically low, medium, and high) that are analyzed alongside unknown samples to monitor the performance and validity of the analytical method.
-
Internal Standards (IS): A compound with similar chemical and physical properties to the analyte, added to all samples (calibrators, controls, and unknowns) at a constant concentration. An isotopically labeled version of the analyte (e.g., this compound-d4) is the ideal internal standard as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.
Understanding this compound Metabolism: A Key to Accurate Detection
The parent compound this compound is extensively metabolized in the body, and often it is the metabolites, not the parent drug, that are detected in biological samples, particularly urine.[1][18] Therefore, having reference standards for the major metabolites is crucial for confirming exposure.
The primary metabolic pathway for this compound is ester hydrolysis, leading to the formation of this compound 3,3-dimethylbutanoic acid (M1).[18][19] This metabolite is often found in high concentrations in urine and is a key biomarker for this compound intake.[18] Other metabolic transformations include hydroxylation, dihydrodiol formation, and loss of the fluorobenzyl group, often followed by glucuronidation.[1][18]
Metabolic Pathway of this compound
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical Forensics [bioscience.co.uk]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Synthetic cannabinoids Reference Materials | LGC Standards [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 9. ukas.com [ukas.com]
- 10. nata.com.au [nata.com.au]
- 11. a2la.org [a2la.org]
- 12. pjlabs.com [pjlabs.com]
- 13. This compound [A neat solid] | LGC Standards [lgcstandards.com]
- 14. This compound acetonitrile 100ug/mL, certified reference material, ampule 1mL, Cerilliant 1971007-93-8 [sigmaaldrich.com]
- 15. MMB-FUBINACA (CRM) - Cayman Chemical Forensics [bioscience.co.uk]
- 16. CERILLIANT this compound Solution, 100 g/mL in Acetonitrile, Sold by MilliporeSigma | Fisher Scientific [fishersci.com]
- 17. CERILLIANT MMB-FUBINACA Solution, 100 g/mL in Acetonitrile, Sold by MilliporeSigma | Fisher Scientific [fishersci.com]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Investigating MDMB-FUBINACA Cytotoxicity Using In Vitro Cell Culture Models
Introduction: The Evolving Challenge of Synthetic Cannabinoids
The emergence of synthetic cannabinoid receptor agonists (SCRAs) like MDMB-FUBINACA (also known as MDMB(N)-Bz-F, FUB-MDMB) presents a significant challenge to public health and forensic toxicology.[1] Structurally distinct from Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, these synthetic compounds often exhibit significantly higher potency and a more severe and unpredictable adverse effect profile.[2] this compound is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), with a particularly high affinity for the CB1 receptor, which is believed to mediate many of its psychoactive and toxic effects.[2][3] The widespread abuse of this compound has been linked to numerous cases of severe intoxication and fatalities, highlighting the urgent need for robust methods to study its cytotoxic mechanisms.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell culture models to investigate the cytotoxicity of this compound. We will delve into the rationale for selecting appropriate cell lines, provide detailed, step-by-step protocols for a suite of cytotoxicity assays, and discuss the interpretation of the data generated. The overarching goal is to equip researchers with the necessary tools to elucidate the mechanisms of this compound-induced cell death, which is crucial for developing effective clinical interventions and informing public health policies.
Rationale for Cell Model Selection: Targeting Key Physiological Systems
The selection of appropriate in vitro models is paramount for obtaining clinically relevant data. Given the systemic toxicity observed in individuals exposed to this compound, a panel of cell lines representing key target organs is recommended. The adverse effects of synthetic cannabinoids often manifest in the central nervous, cardiovascular, and hepatic systems.[4]
| Target Organ System | Recommended Cell Line | Rationale | Key Toxicological Endpoints |
| Central Nervous System | SH-SY5Y (Human Neuroblastoma) | A well-characterized human neuronal cell line that can be differentiated into a more mature neuronal phenotype.[5] It is a suitable model for studying neurotoxic effects, including excitotoxicity, oxidative stress, and apoptosis.[6] | Neuronal viability, neurite outgrowth, apoptosis, oxidative stress |
| Cardiovascular System | AC16 (Human Cardiomyocyte) | A proliferating human ventricular cardiomyocyte cell line that provides a relevant model for assessing drug-induced cardiotoxicity.[7] | Cardiomyocyte viability, membrane integrity, apoptosis, mitochondrial dysfunction |
| Hepatic System | HepG2 (Human Hepatocellular Carcinoma) | A widely used human liver cell line that retains many of the metabolic functions of primary hepatocytes, making it suitable for studying hepatotoxicity and drug metabolism.[8][9] | Hepatocyte viability, metabolic activity, membrane integrity, apoptosis |
The use of these specific cell lines allows for a targeted investigation of the tissue-specific cytotoxic effects of this compound, providing a more comprehensive understanding of its toxicological profile.
Experimental Workflow for Assessing this compound Cytotoxicity
A multi-parametric approach is essential to thoroughly characterize the cytotoxic effects of this compound. The following workflow outlines a series of assays designed to assess different aspects of cellular health, from overall viability to specific mechanisms of cell death.
Figure 1: A generalized experimental workflow for the investigation of this compound cytotoxicity in vitro.
Detailed Experimental Protocols
The following protocols provide a starting point for investigating this compound cytotoxicity. Optimization of cell seeding densities, compound concentrations, and incubation times may be necessary for each cell line.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
SH-SY5Y, AC16, or HepG2 cells
-
Complete culture medium appropriate for each cell line
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Membrane Integrity Assessment using the LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from the cytoplasm of damaged cells into the culture medium, which is an indicator of cytotoxicity.[5]
Materials:
-
Cells and treatment conditions as described in Protocol 1.
-
LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Protocol 3: Apoptosis Detection using a Caspase-3/7 Assay
Caspases are a family of proteases that play a key role in the execution of apoptosis. Measuring the activity of caspase-3 and -7 provides a specific marker for cells undergoing apoptosis.[3]
Materials:
-
Cells and treatment conditions as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described previously.
-
Caspase-3/7 Activity Measurement: Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay. This typically involves adding the assay reagent directly to the wells, incubating, and then measuring luminescence.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined in a parallel plate using an MTT assay) and express the results as a fold change relative to the vehicle control.
Protocol 4: Assessment of Oxidative Stress via ROS Production
Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5]
Materials:
-
Cells and treatment conditions as described in Protocol 1.
-
A fluorescent probe for ROS detection (e.g., DCFDA/H2DCFDA)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
ROS Detection: Towards the end of the treatment period, load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or visualize and quantify the fluorescence using a microscope.
-
Data Analysis: Express the fluorescence intensity as a percentage of the vehicle control.
Protocol 5: Evaluation of Mitochondrial Health via Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.[11]
Materials:
-
Cells and treatment conditions as described in Protocol 1.
-
A fluorescent dye that accumulates in healthy mitochondria (e.g., TMRE or JC-1)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
Mitochondrial Staining: At the end of the treatment period, stain the cells with the mitochondrial membrane potential-sensitive dye according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. For JC-1, measure both the green and red fluorescence to determine the ratio, which reflects the mitochondrial membrane potential.
-
Data Analysis: Express the change in fluorescence as a percentage of the vehicle control, indicating mitochondrial depolarization.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on the known pharmacology of synthetic cannabinoids, a plausible mechanism for this compound-induced cytotoxicity involves the activation of the CB1 receptor, leading to a cascade of events culminating in apoptosis.[3]
Figure 2: A proposed signaling pathway for this compound-induced apoptosis.
Data Interpretation and Concluding Remarks
The data generated from these assays will provide a comprehensive profile of this compound's cytotoxicity. By integrating the results from the different assays, researchers can:
-
Determine the IC₅₀ value: The concentration of this compound that causes a 50% reduction in cell viability.
-
Identify the primary mode of cell death: Distinguish between necrosis (indicated by LDH release) and apoptosis (indicated by caspase activation).
-
Elucidate the underlying mechanisms: Determine the role of oxidative stress and mitochondrial dysfunction in this compound-induced cytotoxicity.
The investigation of this compound's cytotoxic effects using these in vitro models is a critical step in understanding its toxicological profile. The protocols and workflows outlined in this application note provide a robust framework for conducting these studies. The insights gained from this research will be invaluable for the development of diagnostic tools, therapeutic interventions for synthetic cannabinoid toxicity, and for informing regulatory policies to mitigate the public health risks associated with these dangerous substances.
References
- Cásedas, G., et al. (2023). Hepatoprotective Effects of Four Brazilian Savanna Species on Acetaminophen-Induced Hepatotoxicity in HepG2 Cells. Molecules. [Link]
- Cordeiro, J. H. T., et al. (2025). The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA enhance in vitro neurodifferentiation of NG108-15 cells, along with PGC-1α dysregulation and mitochondrial dysfunction. Toxicology.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Hassan, W., et al. (2020). In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells. Toxicology in Vitro. [Link]
- Jan, M., et al. (2022). Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid. International Journal of Legal Medicine. [Link]
- Kaur, B., et al. (2021). Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction. International Journal of Molecular Sciences. [Link]
- Kusumaningrum, N., et al. (2023). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. Toxics. [Link]
- World Health Organization. (2020). Critical Review Report: this compound. WHO. [Link]
- Mali, S. E., et al. (2023). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. Chemico-Biological Interactions. [Link]
- Richter, L., et al. (2021). Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems. Archives of Toxicology. [Link]
- Solmi, F., et al. (2017). Hepatotoxicity associated to synthetic cannabinoids use.
- Soares, A. C. F., et al. (2019). The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA accelerate SH-SY5Y proliferation via stimulation of CB1 and CB2 cannabinoid receptors. Sigarra. [Link]
- Su, T., et al. (2021). An in vitro coculture system of human peripheral blood mononuclear cells with hepatocellular carcinoma-derived cells for predicting drug-induced liver injury. Scientific Reports.
- Szakács, Z., et al. (2023). Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature. International Journal of Molecular Sciences. [Link]
- Tettey, J., et al. (2022). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Drug Testing and Analysis. [Link]
- Tofoli, F., et al. (2019). Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. Toxins. [Link]
- Wagmann, L., et al. (2019). Cytotoxicity of the synthetic cannabinoids 5C-AKB48, 5F-MDMB-PINACA, ADB-CHMINACA, MDMB-CHMICA and NM-2201 in A549 and TR146 cell lines. Forensic Toxicology. [Link]
- Wang, G. S. (2014). Cytotoxicity study based on the combination of multiple synthetic cannabinoids in herbal products. Toxicology Letters.
- Yasa, V. R., et al. (2025). Synthetic Cannabinoid AB-FUBINACA Negatively Impacted the Male Fertility and Induced Testicular Toxicity. Forensic Toxicology.
- Yeh, C.-C., et al. (2020). Monitoring metabolism of synthetic cannabinoid 4F-MDMB-BINACA via high-resolution mass spectrometry assessed in cultured hepatoma cell line, fungus, liver microsomes and confirmed using urine samples. Forensic Toxicology.
- Zlebnik, N. E., & Cheer, J. F. (2016). Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice. Neuropsychopharmacology. [Link]
- Zhang, X., et al. (2018). The in vitro anticancer activity of cannabinoids is artificially enhanced in the absence of serum. Journal of Cancer.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the cytotoxic, genotoxic and oxidative stress effects of the synthetic cannabinoid JWH-018 in human SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for Metabolite Profiling of MDMB-FUBINACA
Introduction: The proliferation of novel psychoactive substances (NPS) presents a formidable challenge to forensic and clinical toxicology.[1][2] Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and rapidly evolving class. MDMB-FUBINACA (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a potent indazole-3-carboxamide based SCRA that has been associated with severe adverse health effects and fatalities. Due to extensive and rapid metabolism, the parent compound is often found at very low concentrations or is entirely absent in biological samples, making the detection of its metabolites crucial for confirming exposure.[3] This application note provides a comprehensive guide for the metabolite profiling of this compound in biological matrices using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
High-resolution mass spectrometry, particularly techniques like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry, is exceptionally well-suited for NPS analysis.[1] Its high mass accuracy and resolving power enable the confident identification of metabolites without the need for reference standards for every compound, which is often impractical given the vast number of potential metabolic products.[1] Furthermore, data-independent acquisition (DIA) strategies allow for retrospective analysis of acquired data, which is invaluable as new metabolites are identified by the scientific community.
This guide is designed for researchers, scientists, and drug development professionals. It will detail a validated workflow, from sample preparation to data analysis, and explain the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability.
The Analytical Challenge: Extensive Metabolism of this compound
The chemical structure of this compound lends itself to extensive phase I and phase II metabolism. The primary metabolic transformations are driven by the body's effort to increase the polarity of the compound to facilitate its excretion. Understanding these pathways is fundamental to developing a robust analytical method.
The most significant metabolic pathway for this compound is ester hydrolysis , where the methyl ester group is cleaved to form a carboxylic acid metabolite.[1][4] This metabolite is often one of the most abundant found in urine and blood samples.[1][3][4] Other key metabolic reactions include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to various parts of the molecule, particularly on the fluorobenzyl and tert-butyl moieties.
-
Dehydrogenation: The removal of hydrogen atoms, often following hydroxylation.
-
Glucuronidation: A phase II conjugation reaction where glucuronic acid is attached to hydroxylated metabolites, further increasing their water solubility for excretion.[1][4]
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: Primary metabolic pathways of this compound.
Experimental Workflow
A robust and reliable workflow is essential for accurate metabolite profiling. The following diagram outlines the key stages of the analytical process.
Caption: Experimental workflow for this compound metabolite profiling.
Protocols
Part 1: Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.
Protocol 1.1: Liquid-Liquid Extraction (LLE) for Whole Blood
This protocol is adapted for the extraction of this compound and its less polar metabolites from whole blood.
-
Sample Aliquoting: Transfer 0.5 mL of whole blood into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., this compound-d5) to each sample, quality control, and calibrator.
-
Protein Precipitation: Add 1.5 mL of ice-cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-HRMS analysis.
Protocol 1.2: Solid-Phase Extraction (SPE) for Urine
This protocol is optimized for the extraction of a broader range of metabolites, including more polar and glucuronidated forms, from urine.
-
Enzymatic Hydrolysis (for Glucuronide Cleavage):
-
To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase from E. coli.
-
Incubate at 37°C for 2 hours. This step is crucial for cleaving the glucuronide conjugates to their corresponding phase I metabolites, which improves their detection.
-
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash with 2 mL of 20% methanol in water to remove moderately polar interferences.
-
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase and transfer to an autosampler vial.
Part 2: LC-HRMS Analysis
The following parameters provide a robust starting point for the analysis of this compound and its metabolites. Method optimization may be required based on the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 1.8 µm, 2.1 x 100 mm | Offers good retention and separation of the relatively nonpolar parent compound and its more polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analytes, enhancing ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent that provides good peak shape for these compounds. |
| Gradient | 5% B to 95% B over 10 min | A gradient elution is necessary to separate the wide range of metabolite polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and improves peak shape. |
| Injection Vol. | 5 µL | |
| HRMS System | QTOF or Orbitrap | Provides high mass accuracy (<5 ppm) and resolution (>20,000 FWHM). |
| Ionization Mode | ESI Positive | This compound and its metabolites readily form protonated molecules [M+H]+. |
| Scan Mode | Full Scan with dd-MS2 | A full scan acquires data for all ions, while data-dependent MS2 triggers fragmentation of the most intense ions for structural elucidation. |
| Mass Range | 100 - 800 m/z | Covers the mass range of the parent compound and its expected metabolites. |
| Collision Energy | Stepped (e.g., 10, 20, 40 eV) | Using multiple collision energies ensures comprehensive fragmentation for metabolite identification. |
Part 3: Data Analysis and Metabolite Identification
The high-resolution full-scan data allows for the determination of the elemental composition of the detected ions. Metabolite identification software can then be used to predict potential metabolites based on the biotransformations of the parent compound.
-
Peak Picking and Feature Detection: Process the raw data using software to detect chromatographic peaks and their corresponding accurate masses.
-
Elemental Composition Calculation: Generate possible elemental formulas for the detected peaks based on their accurate mass and isotopic pattern.
-
Metabolite Prediction: Use metabolite identification software to compare the detected features against a predicted list of this compound metabolites. The software will consider common metabolic transformations (e.g., hydrolysis, hydroxylation, glucuronidation).
-
MS/MS Fragmentation Analysis: The fragmentation patterns obtained from the dd-MS2 scans are critical for structural confirmation.[5][6] The fragmentation of this compound often involves cleavage of the amide bond and losses from the side chains. By comparing the fragmentation of a potential metabolite to that of the parent compound, the site of metabolic modification can often be deduced.
-
Confirmation: The presence of key diagnostic fragment ions can confirm the identity of a metabolite. For example, the loss of the methyl ester group (-59 Da) is a strong indicator of ester hydrolysis.
The following table summarizes the key mass spectrometric data for this compound and its major metabolites.
| Compound | Transformation | Formula | [M+H]+ (Calculated) | Key Fragment Ions (m/z) |
| This compound | Parent | C22H24FN3O3 | 398.1874 | 341, 253, 145, 109 |
| Ester Hydrolysis | +O, -CH2 | C21H22FN3O3 | 384.1718 | 341, 239, 145, 109 |
| Hydroxylation | +O | C22H24FN3O4 | 414.1823 | Varies by position |
| Ester Hydrolysis + Hydroxylation | +2O, -CH2 | C21H22FN3O4 | 400.1667 | Varies by position |
Conclusion
The analytical workflow detailed in this application note provides a robust and reliable method for the comprehensive metabolite profiling of this compound in biological matrices. The combination of optimized sample preparation, high-resolution UHPLC-HRMS analysis, and sophisticated data analysis software enables the confident identification of key metabolites, which is essential for confirming exposure to this potent synthetic cannabinoid. The principles and protocols described herein can be adapted for the analysis of other emerging novel psychoactive substances, highlighting the versatility of HRMS in the ever-evolving landscape of forensic and clinical toxicology.
References
- Kavanagh, P., Grigoryev, A., & Krupina, N. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology, 35(2), 284-300.
- Carlier, J., Diao, X., & Huestis, M. A. (2017). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. Current neuropharmacology, 15(5), 682–691.
- Giorgetti, A., et al. (2017). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. Journal of clinical medicine, 6(10), 96.
- Adamowicz, P., & Zuba, D. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. International Journal of Legal Medicine, 132(1), 139-151.
- Yeter, O. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 827-832.
- Fan, L., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. ResearchGate.
- Adamowicz, P., et al. (2022). Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid. International Journal of Legal Medicine, 136(5), 1353-1364.
- Donahue, M. J., et al. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Journal of the American Society for Mass Spectrometry, 36(2), 235-247.
- Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers.
- United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC.
- Sundström, M., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(10), 1539-1549.
- Fan, L., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Ovid.
- Biotage. (n.d.). Extraction of synthetic cannabinoids in human whole blood using SLE. Biotage.
- Waters Corporation. (n.d.). Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles Using Multidimensional UPLC Technology. Waters Corporation.
- Dybowski, M. P., et al. (2021). Fragmentation pathways of MDMB-4en-PINACA by electrospray ionization mass spectrometry. ResearchGate.
- Haschimi, B., et al. (2019). Detection of the recently emerged synthetic cannabinoid 4F-MDMB-BINACA in 'legal high' products and human urine specimens. Drug testing and analysis, 11(9), 1377–1386.
- Gamage, T. F., et al. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Frontiers in pharmacology, 12, 733116.
- Jones, L. E., et al. (2025). Validation of a Microsampling-Compatible LC-MS/MS Method for Cannabinoid Quantitation in Whole Blood. bioRxiv.
- Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide S. CORE.
- Steuer, A. E., et al. (2025). Rapid LC-QTOF-MS screening method for semi-synthetic cannabinoids in whole blood. Journal of Analytical Toxicology.
- Presley, B. C., Logan, B. K., & Jansen-Varnum, S. A. (2019). In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. Drug testing and analysis, 11(7), 1018–1027.
- Coulter, B., et al. (2016). An Efficient, Robust Method for the Determination of Cannabinoids in Whole Blood by LC-MS-MS. R Discovery.
- Li, J., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. ResearchGate.
- Giorgetti, A., et al. (2020). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of forensic sciences, 65(3), 859–869.
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/M. DergiPark.
- Yeter, O., et al. (2021). In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples. Journal of analytical toxicology, 44(9), 976–984.
- Wagmann, L., et al. (2019). Hydrolytic stability of 32 synthetic cannabinoids with valine- and tert-leucine methyl ester or amide as. Drug Testing and Analysis, 11(2), 231-240.
- Haschimi, B., et al. (2019). Detection of the recently emerged synthetic cannabinoid 4F-MDMB-BINACA in ‘legal high’ products and human urine specimens. ResearchGate.
- D'Amico, G., et al. (2025). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Archives of toxicology.
Sources
- 1. Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Extraction of MDMB-FUBINACA from Biological Matrices
Introduction: The Analytical Challenge of MDMB-FUBINACA
This compound (methyl (S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic and clinical cases worldwide.[1][2][3] Its high potency and association with severe adverse health events necessitate sensitive and reliable analytical methods for its detection in complex biological matrices such as blood, plasma, and urine. The parent compound is highly lipophilic, but it is rapidly and extensively metabolized in the body, primarily through ester hydrolysis and oxidative transformations, resulting in a variety of metabolites with different polarities.[3][4][5]
Effective sample preparation is paramount to overcome matrix effects and achieve the low limits of detection required in toxicological analysis. While traditional liquid-liquid extraction (LLE) has been used, Solid-Phase Extraction (SPE) offers significant advantages, including higher analyte recovery, superior extract cleanliness, reduced solvent consumption, and greater potential for automation.
This guide provides detailed, field-proven SPE protocols for the extraction of this compound and its key metabolites from blood and urine, focusing on the use of polymeric reversed-phase sorbents. The causality behind each step is explained to empower researchers to adapt and troubleshoot these methods effectively.
Foundational Principles: Why Polymeric SPE is a Superior Choice
The primary goal of SPE is to selectively retain the analytes of interest from a liquid sample onto a solid sorbent, wash away interfering matrix components, and then elute the purified analytes in a clean solvent for downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
For synthetic cannabinoids like this compound and its diverse metabolites, a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent is often the ideal choice.[6][7]
Causality Behind Sorbent Selection:
-
Dual Retention Mechanism: HLB sorbents contain both hydrophobic (e.g., divinylbenzene) and hydrophilic (e.g., N-vinylpyrrolidone) functional groups. This allows for strong retention of the non-polar parent compound (this compound) via reversed-phase interactions, while also effectively capturing its more polar, hydrophilic metabolites (e.g., the primary ester hydrolysis metabolite).[6]
-
High Surface Area & Capacity: Polymeric sorbents offer a high surface area, leading to greater loading capacity and retention, which is crucial for trace-level analysis.
-
pH Stability: Unlike silica-based C18 sorbents, polymeric sorbents are stable across a wide pH range, providing greater flexibility in method development without the risk of sorbent degradation.
Protocol I: Extraction of this compound from Whole Blood / Plasma
This protocol is optimized for the extraction of the parent compound and its primary metabolites from blood or plasma, utilizing a polymeric SPE cartridge. It is based on methodologies frequently cited for their robustness and high recovery rates.[8][9]
Workflow Diagram: Blood/Plasma SPE
Caption: SPE workflow for this compound from blood/plasma.
Detailed Step-by-Step Methodology
-
Sample Pre-treatment:
-
To a 1 mL aliquot of whole blood or plasma, add the internal standard (IS) solution (e.g., this compound-d5).
-
Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0-7.0) to dilute the sample and normalize pH.
-
Vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes to pellet proteins and cellular debris. Use the supernatant for the loading step.
-
Causality: Dilution reduces sample viscosity, ensuring consistent flow through the SPE cartridge. Buffering ensures the analyte is in a neutral state for optimal reversed-phase retention. Centrifugation prevents clogging of the SPE frit.
-
-
SPE Cartridge Conditioning: (e.g., Oasis HLB 3 cc, 60 mg)
-
Pass 2 mL of methanol through the cartridge.
-
Pass 2 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
Causality: Methanol wets the polymeric sorbent and activates the functional groups. Water displaces the methanol to prepare the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated supernatant from Step 1 onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Causality: A slow flow rate maximizes the interaction time between the analytes and the sorbent, ensuring efficient retention.
-
-
Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Causality: This step removes highly polar, water-soluble interferences (e.g., salts, urea) that are not retained by the sorbent, while being a weak enough solvent to leave the analytes of interest bound to the sorbent.
-
Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Causality: Removing all aqueous solvent is critical to ensure the subsequent elution with a non-polar organic solvent is efficient.
-
-
Elution:
-
Elute the analytes from the cartridge using 2 x 1.5 mL aliquots of a suitable organic solvent, such as ethyl acetate or methanol.[8][9] A combination can also be effective.
-
Collect the eluate in a clean collection tube.
-
Causality: A strong organic solvent disrupts the hydrophobic interactions between the analytes and the sorbent, releasing them from the cartridge. A two-step elution ensures complete recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Causality: Evaporation concentrates the analytes, increasing sensitivity. Reconstitution in the initial mobile phase ensures good peak shape during the chromatographic separation.
-
Performance Data (Blood/Plasma)
| Parameter | Typical Value | Source |
| Recovery | > 90% | [6] |
| Matrix Effect | < 15% | [9] |
| LOD | 0.003 - 0.05 ng/mL | [6][10] |
| LOQ | 0.012 - 0.1 ng/mL | [6][9] |
Protocol II: Extraction of this compound and Metabolites from Urine
Urine analysis is critical for monitoring drug use, as it often contains higher concentrations of metabolites over a longer detection window. This protocol incorporates an essential enzymatic hydrolysis step to detect conjugated metabolites.
Workflow Diagram: Urine SPE with Hydrolysis
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. ojp.gov [ojp.gov]
- 5. Detection of the recently emerged synthetic cannabinoid 4F-MDMB-BINACA in "legal high" products and human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
NMR spectroscopy for structural elucidation of Mdmb-fubinaca
Application Note & Protocol
Topic: Unambiguous Structural Elucidation of MDMB-FUBINACA Using Multinuclear and Multidimensional NMR Spectroscopy
Audience: Researchers, forensic scientists, and drug development professionals.
**Abstract
This compound (IUPAC name: Methyl 2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a potent indazole-based synthetic cannabinoid receptor agonist that has been identified in numerous forensic cases worldwide.[1][2][3] Its complex structure, featuring multiple aromatic and aliphatic systems and a stereocenter, necessitates a robust and unequivocal analytical methodology for its identification. While mass spectrometry is a primary tool for detecting its presence, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for complete and unambiguous structural elucidation. NMR provides unparalleled insight into the precise atomic connectivity and stereochemistry of a molecule, which is critical for differentiating between isomers that may have identical mass-to-charge ratios.[4][5] This guide provides a comprehensive framework and detailed protocols for the structural characterization of this compound using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.
Introduction: The Imperative for Unambiguous Characterization
The constant emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic laboratories and public health organizations. Synthetic cannabinoids like this compound are often synthesized in clandestine laboratories, leading to the potential for positional isomers or related analogues that may have different physiological and toxicological profiles.[6][7] Therefore, a definitive structural confirmation is not merely an academic exercise; it is a critical requirement for accurate forensic reporting, legislative scheduling, and understanding structure-activity relationships.
NMR spectroscopy directly probes the nuclear environment of atoms within a molecule, providing three key pieces of information:
-
Chemical Shift (δ): Reveals the electronic environment of each nucleus, allowing for the identification of functional groups (e.g., aromatic, aliphatic, carbonyl).
-
Scalar (J) Coupling: Provides information about through-bond connectivity, revealing which atoms are adjacent to one another.
-
Integration: Determines the relative number of nuclei (protons) giving rise to a particular signal.
By combining a series of NMR experiments, a self-validating web of correlations can be constructed, allowing for the complete and confident assembly of the molecular structure from its constituent parts.
Molecular Profile of this compound
A thorough understanding of the target molecule is the first step in any analytical endeavor.
-
IUPAC Name: Methyl 2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate[1][8]
-
Molecular Weight: 397.44 g/mol [8]
-
Key Structural Features:
-
A 1-(4-fluorobenzyl)indazole core.
-
An amide linkage at the 3-position of the indazole ring.
-
A tert-leucine methyl ester moiety.
-
A single stereogenic center at the α-carbon of the amino acid residue (C2).[1]
-
Caption: Chemical structure of this compound.
Experimental Workflow: From Sample to Structure
The process of NMR-based structural elucidation follows a logical progression from sample preparation to the acquisition and interpretation of a suite of complementary spectra.
Caption: Key HMBC correlations for assembling this compound.
Representative Spectral Data
The following tables summarize the expected chemical shifts for this compound based on its structure and data from similar synthetic cannabinoids. [10]Actual values may vary slightly based on solvent and concentration.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| Indazole-H4 | ~8.3 | d | 1H |
| Amide-NH | ~8.1 | d | 1H |
| Indazole-H7 | ~7.7 | d | 1H |
| Indazole-H5/H6 | ~7.4 | m | 2H |
| Fluorophenyl-H2'/H6' | ~7.2 | m | 2H |
| Fluorophenyl-H3'/H5' | ~7.0 | t | 2H |
| Benzyl-CH₂ | ~5.6 | s | 2H |
| α-CH | ~4.8 | d | 1H |
| Methoxy-CH₃ | ~3.7 | s | 3H |
| tert-Butyl-CH₃ | ~1.0 | s | 9H |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ) ppm | Carbon Type |
|---|---|---|
| Ester C=O | ~172.5 | C |
| Amide C=O | ~164.0 | C |
| Indazole C3 | ~141.5 | C |
| Indazole C7a | ~140.0 | C |
| Fluorophenyl C1' | ~133.0 | C |
| Indazole C4 | ~127.0 | CH |
| Fluorophenyl C2'/C6' | ~129.0 | CH |
| Fluorophenyl C3'/C5' | ~115.5 | CH |
| Indazole C7 | ~123.0 | CH |
| Indazole C5/C6 | ~122.5 | CH |
| α-CH | ~58.0 | CH |
| Benzyl-CH₂ | ~50.0 | CH₂ |
| Methoxy-CH₃ | ~52.5 | CH₃ |
| tert-Butyl C | ~35.0 | C |
| tert-Butyl CH₃ | ~27.0 | CH₃ |
Conclusion: A Self-Validating System for Forensic Confidence
The described multi-technique NMR approach provides a robust and self-validating system for the structural elucidation of this compound. Each experiment provides a unique piece of the puzzle, and the final structure must be consistent with all acquired data. A correlation observed in the HMBC spectrum must be supported by the direct attachments shown in the HSQC and the proton environments seen in the ¹H spectrum. This cross-verification is the foundation of trustworthy and authoritative structural assignment, providing the highest level of confidence required in forensic and research settings.
References
- World Health Organization. (2025). Critical Review Report: this compound. WHO.
- Huang, L., et al. (2016). Rapid Screening and Quantification of Synthetic Cannabinoids in DART-MS and NMR Spectroscopy. DigitalCommons@Molloy.
- United Nations Office on Drugs and Crime. (2026). Substance Details this compound. UNODC.
- Fowler, F., et al. (2015). Rapid screening of Synthetic Cannabinoids with NMR and DART-MS. ResearchGate.
- News-Medical. (2020). A new NMR method accurately detects synthetic cannabinoids of forensic interest. News-Medical.net.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound.
- Wikipedia. (n.d.). This compound.
- Fowler, F., et al. (2015). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. Analytical Methods, 7(18), 7604-7612.
- Norman, C., et al. (2017). Quantification of synthetic cannabinoids in herbal smoking blends using NMR. Drug Testing and Analysis, 9(5), 734-743.
- Fowler, F., et al. (2015). Rapid screening and quantification of synthetic cannabinoids in herbal products with NMR spectroscopic methods. ResearchGate.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Supplementary Information. (n.d.). Analytical data for synthetic cannabinoids.
- San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Mohr, A. L. A., et al. (2017). Identification of this compound in Commercially Available E-liquid Formulations Sold for Use in Electronic Cigarettes. Journal of analytical toxicology, 41(6), 525–532.
- Al-Saeed, H., et al. (2024). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research.
- OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
- Columbia University NMR Core Facility. (n.d.). HSQC and HMBC.
- Wishart, D. S. (2022). NMR Spectroscopy for Metabolomics Research. Metabolites, 12(9), 837.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. This compound [medbox.iiab.me]
- 3. Identification of this compound in Commercially Available E-liquid Formulations Sold for Use in Electronic Cigarettes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Substance Details this compound [unodc.org]
- 9. This compound | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
Radioligand binding assay protocol for Mdmb-fubinaca receptor affinity
Topic: Radioligand Binding Assay Protocol for Determining MDMB-FUBINACA Receptor Affinity
For: Researchers, scientists, and drug development professionals.
Introduction: Unmasking the Potency of a Synthetic Cannabinoid
This compound is a highly potent, indazole-based synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant public health concerns.[1] Its profound physiological and psychoactive effects are primarily mediated by its activity as a high-affinity agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the endocannabinoid system.[2][3] In fact, this compound demonstrates a significantly higher affinity for the CB1 receptor than Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[2][4]
Understanding the precise binding affinity of compounds like this compound is critical for elucidating their pharmacological profile, predicting their potential for toxicity, and developing strategies for detection and treatment of intoxication. The radioligand binding assay remains the gold standard for quantifying the interaction between a ligand and a receptor.[5][6] This application note provides a detailed, field-proven protocol for determining the binding affinity (expressed as the inhibition constant, Kᵢ) of this compound at CB1 and CB2 receptors using a competitive radioligand binding assay with cell membrane preparations.
Principle of the Competitive Radioligand Binding Assay
The core principle of this assay is competition. An unlabeled compound of interest (the "competitor," i.e., this compound) is introduced to a system containing a receptor source (cell membranes) and a specific radiolabeled ligand (the "tracer," e.g., [³H]CP55,940) that is known to bind to the target receptor with high affinity.[5] By measuring the concentration-dependent ability of this compound to displace the radioligand from the receptor, we can determine its half-maximal inhibitory concentration (IC₅₀). This value, in conjunction with the known dissociation constant (Kₔ) of the radioligand, is used to calculate the inhibition constant (Kᵢ) of this compound, which reflects its binding affinity for the receptor.[7][8]
The separation of the receptor-bound radioligand from the free, unbound radioligand is a critical step. The most common and robust method, which will be detailed here, is rapid vacuum filtration through glass fiber filters.[5][9] This method effectively traps the larger cell membranes (and thus the bound radioligand) while allowing the free radioligand to pass through.
Figure 1. Overall experimental workflow for determining this compound receptor affinity.
Materials and Reagents
| Component | Description & Source Example | Rationale for Selection |
| Receptor Source | Frozen membrane pellets from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors. (e.g., from PerkinElmer, Millipore) | Provides a consistent and high-density source of the target receptor, minimizing variability between experiments.[10][11] |
| Radioligand | [³H]CP55,940 (Specific Activity: ~120-180 Ci/mmol) | A high-affinity, non-selective cannabinoid receptor agonist widely used and validated for CB1/CB2 binding assays.[11][12] |
| Test Compound | This compound (≥98% purity) | The unlabeled "competitor" ligand whose affinity is being determined. High purity is essential for accurate results. |
| Non-specific Control | CP55,940 or WIN-55,212-2 (unlabeled) | A potent, structurally distinct cannabinoid agonist used at a high concentration (e.g., 10 µM) to saturate all specific binding sites, defining non-specific binding.[13] |
| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA (fatty acid-free), pH 7.4 | Tris provides pH buffering. Divalent cations like Mg²⁺ can be important for receptor conformation. BSA is crucial to prevent the sticky, lipophilic ligands from adhering to plasticware.[9][10] |
| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 | A simple, ice-cold buffer used to rapidly wash away unbound radioligand without promoting dissociation of the receptor-ligand complex. |
| Filtration Plates | 96-well glass fiber filter plates (e.g., Whatman GF/C) | The matrix for separating membranes (bound) from the aqueous buffer (free).[9] |
| Plate Pre-treatment | 0.3-0.5% Polyethylenimine (PEI) solution | Pre-soaking the filters with PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[9][13] |
| Scintillation Cocktail | Liquid scintillation cocktail for solid filters (e.g., MeltiLex, Betaplate Scint) | Contains scintillants that emit light when excited by the beta particles from the tritium (³H), allowing for quantification.[9][10] |
| Equipment | 96-well plate vacuum manifold/cell harvester, Liquid Scintillation Counter (e.g., MicroBeta TriLux) | Essential for high-throughput filtration and sensitive detection of radioactivity. |
Detailed Experimental Protocols
Part A: Preparation of Cell Membranes
This protocol assumes the starting material is a frozen cell pellet from cells overexpressing the receptor of interest.
-
Thawing: Thaw the cell pellet on ice.
-
Lysis: Resuspend the pellet in 10-20 volumes of ice-cold hypotonic Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4).[9]
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice to ensure complete cell lysis.
-
Initial Centrifugation: Centrifuge the homogenate at low speed (~1,000 x g) for 5-10 minutes at 4°C to pellet nuclei and intact cells.[9]
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at high speed (~20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[9][10]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and repeat the high-speed centrifugation step. This wash step removes cytosolic components that may interfere with the assay.
-
Final Resuspension: Resuspend the final washed pellet in a smaller volume of Assay Buffer.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is crucial for normalizing the data (e.g., to fmol/mg protein).[9]
-
Aliquoting & Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Scientist's Note: The quality of the membrane preparation is paramount. All steps should be performed on ice to minimize proteolytic degradation of the receptors. The inclusion of a protease inhibitor cocktail in the lysis buffer is highly recommended.
Part B: Saturation Binding Assay (Determination of Radioligand Kₔ)
Before performing competition assays, it is essential to characterize the binding of your radioligand ([³H]CP55,940) to your specific membrane preparation. This experiment determines the equilibrium dissociation constant (Kₔ) and the maximum receptor density (Bₘₐₓ).[5][14]
-
Plate Setup: In a 96-well plate, set up duplicate wells for each concentration of radioligand. For each concentration, you will have "Total Binding" wells and "Non-specific Binding" (NSB) wells.
-
Reagent Addition:
-
To all wells, add 50 µL of Assay Buffer.
-
To NSB wells, add 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM CP55,940).
-
To Total Binding wells, add 50 µL of Assay Buffer.
-
Add 50 µL of [³H]CP55,940 at varying concentrations (e.g., 8-10 concentrations ranging from ~0.05 to 10 nM).
-
-
Initiate Reaction: Add 50 µL of the diluted membrane preparation (e.g., 5-20 µg protein/well) to all wells to start the binding reaction. The final volume should be 200 µL.
-
Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to allow the binding to reach equilibrium.[9][13]
-
Filtration: Terminate the incubation by rapid filtration through a 96-well filter plate (pre-soaked in 0.3% PEI) using a vacuum manifold.[9][10]
-
Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove all unbound radioligand.
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.[9]
Part C: Competition Binding Assay (Determination of this compound Kᵢ)
-
Plate Setup: Design a 96-well plate map. Include triplicate wells for Total Binding (no competitor), Non-specific Binding (e.g., 10 µM CP55,940), and each concentration of this compound.
-
Reagent Addition (Final Volume 200 µL):
-
Add 50 µL of Assay Buffer or the appropriate dilution of this compound (typically 10-12 concentrations covering a wide range, e.g., 1 pM to 10 µM).
-
Add 50 µL of [³H]CP55,940. The concentration should be fixed at or below the Kₔ value determined in the saturation assay (e.g., 0.5-1.0 nM).[7][15]
-
Add 100 µL of the diluted membrane preparation (5-20 µg protein/well) to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation.[9]
-
Filtration and Washing: Terminate the reaction and wash the filters as described in the saturation assay protocol (Part B, steps 5-6).
-
Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity.[9]
Scientist's Note: The choice of radioligand concentration in the competition assay is a critical parameter. Using a concentration well above the Kₔ will shift the IC₅₀ of the competitor to the right, potentially reducing the accuracy of the Kᵢ calculation.[8]
Data Analysis and Interpretation
Figure 2. Principle of Competitive Binding.
-
Calculate Specific Binding: For both assay types, first determine the specific binding:
-
Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM)[7]
-
-
Saturation Data Analysis:
-
Plot Specific Binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Use non-linear regression in a program like GraphPad Prism to fit the data to the "one-site binding (hyperbola)" equation: Y = (Bₘₐₓ * X) / (Kₔ + X)[8]
-
This analysis will yield the Kₔ (in nM) and Bₘₐₓ (in DPM, which can be converted to fmol/mg protein using the specific activity of the radioligand and the protein concentration).
-
-
Competition Data Analysis:
-
Convert the DPM for each this compound concentration into a percentage of the maximum specific binding.
-
Plot the percent specific binding (Y-axis) versus the log concentration of this compound (X-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀.[9]
-
Calculate the Kᵢ using the Cheng-Prusoff equation :[7][8][9] Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
-
Where:
-
IC₅₀ is the determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand ([³H]CP55,940) used in the assay.
-
Kₔ is the dissociation constant of the radioligand, as determined from the saturation experiment.
-
-
-
Representative Data
The following table presents example binding affinity values for this compound and a reference compound at human cannabinoid receptors, consistent with published literature.
| Compound | Receptor | Kᵢ (nM) | Reference |
| This compound | hCB1 | 0.10 - 1.14 | [2] |
| hCB2 | 0.12 - 0.13 | [2] | |
| CP55,940 | hCB1 | ~1.15 | [12] |
| hCB2 | ~0.60 | [4] |
Note: Lower Kᵢ values indicate higher binding affinity. The data clearly shows that this compound is a highly potent ligand with sub-nanomolar affinity for both CB1 and CB2 receptors.
References
- Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE.
- van der Tuin, J., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling.
- Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination.
- GraphPad. (n.d.). Analyzing Radioligand Binding Data.
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology.
- Springer Protocols. (2011). Radioligand Binding Methods for Membrane Preparations and Intact Cells.
- Bio-protocol. (n.d.). Membrane Preparation and Radioligand Binding.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics.
- Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand.
- World Health Organization. (2020). Critical Review Report: this compound.
- Gonzalez, C., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Molecular Neuroscience.
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- PubMed Central. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Wikipedia. (n.d.). This compound.
- ResearchGate. (n.d.). Scintillation Proximity Assays in High-Throughput Screening.
- ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation.
- OpenWetWare. (n.d.). Filter-binding assay.
- Taylor & Francis. (n.d.). Ab-fubinaca – Knowledge and References.
- ResearchGate. (n.d.). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Springer Nature Experiments. (2000). Radioligand Binding Studies.
- ResearchGate. (n.d.). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay.
- PubMed. (2012). Filter-binding assay for analysis of RNA-protein interactions.
- ResearchGate. (n.d.). AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice.
- PubMed Central. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling.
- University at Buffalo. (n.d.). Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay.
- Wikipedia. (n.d.). Filter binding assay.
- Psychedelic Science Review. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency.
- PubMed. (2016). Assay of CB1 Receptor Binding.
- ResearchGate. (n.d.). Filter-Binding Assay for Analysis of RNA-Protein Interactions.
- PubMed Central. (2021). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.
- ResearchGate. (n.d.). Radioligand binding assays to CB1R and CB2R. (A–D) Saturation curves of either [³H]-CP-55940 or [³H]-WIN-55,212-2 binding on membranes from CHO cells stably expressing human CB1R (A,C) or CB2R (B,D).
- MDPI. (2021). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 7. studylib.net [studylib.net]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Membrane Preparation and Radioligand Binding [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
Application Notes and Protocols: Unveiling the Neurotoxic Footprint of MDMB-FUBINACA in Brain Tissue via Immunohistochemistry
Introduction: The Critical Need to Visualize Synthetic Cannabinoid Impact
The proliferation of potent synthetic cannabinoid receptor agonists (SCRAs) like MDMB-FUBINACA presents a significant challenge to public health and forensic toxicology. This compound, an indazole-based synthetic cannabinoid, is a powerful agonist for the cannabinoid type-1 (CB1) receptor, with an affinity that can be over 10 times greater than that of Δ⁹-tetrahydrocannabinol (Δ⁹-TECH)[1]. This high potency is associated with severe adverse effects, including neurotoxicity, seizures, and fatalities[2]. Understanding the precise cellular and regional impact of this compound on the brain is paramount for elucidating its mechanisms of toxicity and developing potential therapeutic interventions.
Immunohistochemistry (IHC) stands as a cornerstone technique for this purpose. While direct IHC detection of a small molecule like this compound within tissue is not feasible, we can effectively localize its neurotoxic footprint by targeting downstream protein biomarkers that are upregulated or activated in response to the drug's activity. This guide provides a comprehensive suite of validated IHC protocols designed to map the effects of this compound in brain tissue by targeting key indicators of neuronal activation, neuroinflammation, and apoptosis.
Scientific Rationale: Selecting Biomarkers to Trace this compound's Path of Destruction
The logical framework for assessing this compound's effects hinges on its primary mechanism of action: potent CB1 receptor agonism[1][3]. This interaction triggers a cascade of intracellular signaling events that can lead to neuronal hyperexcitability, glial cell activation, and ultimately, cell death. Our selection of biomarkers is therefore tailored to visualize these specific pathological consequences.
-
c-Fos: As an immediate early gene, the protein product c-Fos is a well-established marker of recent neuronal activity[4][5]. Mapping c-Fos expression following this compound exposure allows for the identification of specific neuronal populations and brain regions that are hyper-activated by the drug.
-
Iba1 (Ionized calcium-binding adapter molecule 1): This protein is specifically expressed in microglia, the resident immune cells of the brain[6][7]. Upregulation of Iba1 is a hallmark of microglial activation, a key event in neuroinflammatory processes that can be triggered by neuronal injury or hyperexcitability[7][8].
-
GFAP (Glial Fibrillary Acidic Protein): GFAP is an intermediate filament protein that is a primary marker for astrocytes[9][10]. In response to central nervous system (CNS) injury or inflammation, astrocytes become reactive, a state characterized by hypertrophy and increased GFAP expression (astrogliosis)[11][12].
-
Cleaved Caspase-3: Caspase-3 is a critical executioner caspase in the apoptotic pathway[13]. Its cleavage into an active form is a definitive marker of cells undergoing programmed cell death[13][14]. Detecting cleaved caspase-3 provides direct evidence of this compound-induced neuronal death.
The following diagram illustrates the proposed mechanism of this compound-induced neurotoxicity and the corresponding IHC biomarkers.
Caption: this compound signaling cascade and corresponding IHC biomarkers.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and interpretable IHC data. This typically involves a control group (vehicle-treated) and one or more experimental groups (this compound-treated at various doses or time points).
The general workflow for the IHC protocols described below is as follows:
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 5. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 6. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 7. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 8. UC Davis - Immunohistochemistry IBA1 protocol v2 [protocols.io]
- 9. biocare.net [biocare.net]
- 10. Glial fibrillary acidic protein (GFAP) immunohistochemistry in human cortex: a quantitative study using different antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. research-management.mq.edu.au [research-management.mq.edu.au]
- 13. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. jneurosci.org [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in MDMB-FUBINACA Sample Preparation
Welcome to the technical support center for MDMB-FUBINACA analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of sample preparation for this potent synthetic cannabinoid. The following troubleshooting guides and frequently asked questions (FAQs) are based on established scientific literature and field-proven insights to ensure the integrity and accuracy of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties of this compound that influence its sample preparation.
Q1: What are the primary stability concerns for this compound in biological samples?
A1: The most significant stability issue is the rapid degradation of this compound in biological matrices, particularly in blood. The ester moiety of the molecule is susceptible to hydrolysis, converting the parent compound into its primary metabolite, this compound 3,3-dimethylbutanoic acid. This degradation is temperature-dependent. Studies have shown that this compound is unstable when stored at room temperature or refrigerated, but shows considerably more stability when samples are frozen at -20°C or -80°C.[1][2] Therefore, immediate freezing of biological samples after collection is critical for accurate quantification of the parent drug.
Q2: What are the major metabolites of this compound I should target for analysis?
A2: this compound undergoes extensive metabolism. The primary metabolic pathway is the hydrolysis of the terminal methyl ester to form the corresponding carboxylic acid metabolite (this compound 3,3-dimethylbutanoic acid).[3][4] This acid metabolite is often found at higher concentrations and for a longer duration in biological fluids than the parent compound, making it a crucial biomarker for detection, especially in urine.[2][3][4] Other metabolic transformations include monohydroxylation, dihydrodiol formation, and loss of the fluorobenzyl group.[3][4] Many of these metabolites are also excreted as glucuronide conjugates, particularly in urine.[3]
Q3: What are the recommended storage conditions for samples containing this compound?
A3: To minimize the degradation of the parent compound, biological samples (blood, urine, plasma, etc.) should be frozen at -20°C or, preferably, -80°C as soon as possible after collection and kept frozen until analysis.[1][5] For non-biological samples like herbal mixtures or powders, storage in a cool, dark, and dry place is generally sufficient to prevent degradation.
Q4: Is derivatization necessary for the analysis of this compound and its metabolites?
A4: For analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization is generally not required. LC-MS/MS is well-suited for the analysis of polar and thermally labile compounds.[6] However, for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization may be necessary, especially for the polar carboxylic acid metabolite, to improve its volatility and chromatographic properties.[6]
II. Troubleshooting Guides
This section provides solutions to specific problems you may encounter during sample preparation for different matrices and analytical techniques.
Troubleshooting for Blood/Plasma/Serum Samples (LC-MS/MS Analysis)
| Problem | Possible Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low or no detection of parent this compound | Sample degradation due to improper storage. | Ensure samples are frozen immediately after collection and stored at ≤ -20°C. Analyze samples as soon as possible after thawing. | This compound is known to be unstable in blood at room temperature and even under refrigeration due to enzymatic hydrolysis of the ester group.[1][2] |
| Inefficient extraction. | Optimize your extraction method. For Liquid-Liquid Extraction (LLE), try different organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. For Solid-Phase Extraction (SPE), ensure the chosen sorbent and elution solvent are appropriate for the compound's polarity.[2][7] | This compound is a lipophilic molecule, and the choice of extraction solvent or SPE sorbent should reflect this to ensure efficient partitioning from the aqueous biological matrix. | |
| Poor peak shape or signal intensity | Matrix effects (ion suppression or enhancement). | Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for matrix effects. Improve sample cleanup by using a more rigorous SPE protocol or a two-step LLE. Dilute the sample extract if ion suppression is severe.[7] | Co-eluting endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. |
| Inconsistent recovery | Incomplete protein precipitation. | If using a "dilute-and-shoot" or protein precipitation method, ensure complete precipitation by using a sufficient volume of cold acetonitrile or methanol and adequate vortexing and centrifugation. | Inadequate removal of proteins can lead to column clogging, matrix effects, and inconsistent extraction efficiency. |
| pH of the sample during extraction. | For LLE, adjust the pH of the sample to be basic (pH 9-10) to ensure this compound is in its non-ionized form, which is more soluble in organic solvents.[8] | The extraction efficiency of ionizable compounds is highly dependent on the pH of the aqueous phase. |
Troubleshooting for Urine Samples (LC-MS/MS Analysis)
| Problem | Possible Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low detection of metabolites | Incomplete hydrolysis of glucuronide conjugates. | Include an enzymatic hydrolysis step using β-glucuronidase before extraction.[9] Alternatively, acid hydrolysis can be used, but be cautious of potential analyte degradation.[10] | A significant portion of this compound metabolites are excreted as glucuronide conjugates. Cleaving these conjugates with an enzyme is necessary to quantify the total amount of the metabolite. |
| Inefficient extraction of polar metabolites. | For the carboxylic acid metabolite, adjust the sample pH to be acidic before LLE to protonate the carboxyl group and increase its solubility in the organic solvent. For SPE, use a mixed-mode or polymer-based sorbent that can retain both the parent compound and its more polar metabolites.[2] | The polarity of the metabolites, especially the carboxylic acid, is significantly different from the parent compound, requiring different extraction conditions for optimal recovery. | |
| High background noise | Insufficient sample cleanup. | Utilize a robust SPE method for sample cleanup. Ensure the wash steps in your SPE protocol are effective at removing interferences without eluting the analytes. | Urine is a complex matrix with high salt content and numerous endogenous compounds that can contribute to high background noise in the chromatogram. |
Troubleshooting for Non-Biological Samples (Herbal materials, Powders, e-Liquids)
| Problem | Possible Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Incomplete extraction from herbal material | Inefficient solvent penetration and dissolution. | Pulverize and homogenize the sample to increase the surface area. Use a suitable organic solvent like methanol, ethanol, or acetonitrile and sonicate the sample to enhance extraction.[11] | Mechanical disruption of the plant matrix and the use of an appropriate solvent are crucial for efficiently extracting the analyte. |
| Inconsistent results from different parts of the sample | Non-homogeneous distribution of this compound. | Thoroughly homogenize the entire sample before taking a subsample for analysis.[11] | Synthetic cannabinoids are often sprayed onto herbal material, leading to a non-uniform distribution. |
| Difficulty dissolving the sample | Sample matrix is not soluble in the initial solvent. | For e-liquids, which are often glycerin or propylene glycol-based, a preliminary dilution with a miscible solvent like methanol may be necessary before further extraction or direct injection.[12] | The sample matrix must be compatible with the analytical workflow. |
III. Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Blood
-
Sample Preparation: To 1 mL of whole blood, add 50 µL of an internal standard solution (e.g., this compound-d4).
-
Basification: Add 1 mL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 10) and vortex for 30 seconds.
-
Extraction: Add 5 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing: Cap the tube and mix on a rotary mixer for 15-20 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound and its Carboxylic Acid Metabolite from Urine
-
Sample Pre-treatment (Hydrolysis): To 1 mL of urine, add 50 µL of an internal standard mix and 500 µL of acetate buffer (pH 5.0). Add 20 µL of β-glucuronidase enzyme solution. Vortex and incubate at 60°C for 1 hour.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the analytes with 2 mL of methanol or a mixture of ethyl acetate and methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
IV. Visualizations
Diagram 1: Decision Tree for Sample Preparation Method Selection
Caption: Decision tree for selecting a sample preparation method.
Diagram 2: General Workflow for LC-MS/MS Analysis
Caption: General workflow for this compound analysis.
Diagram 3: Primary Metabolic Pathway of this compound
Caption: Primary metabolic pathway of this compound.
V. References
-
World Health Organization. (2025). Critical Review Report: this compound. WHO. [Link]
-
The stability of novel synthetic cannabinoids in blood samples in different storage conditions. (2025). Journal of Analytical Toxicology.
-
Krotulski, A. J., Mohr, A. L. A., & Logan, B. K. (2021). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology, 45(2), 137–144. [Link]
-
Long-term Stability of Synthetic Cannabinoids in Biological Matrices. (n.d.). National Institute of Justice. [Link]
-
Angerer, V., et al. (2017). Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. Drug Testing and Analysis, 9(10), 1530-1538. [Link]
-
United Nations Office on Drugs and Crime. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]
-
Adamowicz, P., et al. (2022). Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid. Forensic Science, Medicine and Pathology, 18(2), 143-150. [Link]
-
Grigoryev, A., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology, 35(2), 284-300. [Link]
-
Analytical techniques for the identification and quantification of ADB-FUBINACA. (n.d.). ResearchGate.
-
Çağılcı, Ö. C., et al. (2024). Rapid SPE-LC–MS/MS Method for Detection and Quantification of MDMB-4en-PINACA and ADB-BUTINACA in Blood and Urine Using Solid-Phase Extraction. Journal of Chromatographic Science. [Link]
-
Al-Hazmi, N. N., et al. (2023). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. Molecules, 28(15), 5786. [Link]
-
Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. (2021). Center for Forensic Science Research & Education. [Link]
-
Wang, Y., et al. (2022). Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. [Link]
-
Al-Qahtani, S. J., et al. (2022). Detection and quantification of 4-fluoro MDMB-BUTINACA in herbal products using GC-MS. Journal of Taibah University Medical Sciences, 17(5), 823-831. [Link]
-
Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-832. [Link]
-
Minakata, K., et al. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stabilities of six SCMs in authentic specimens. Forensic Toxicology, 40(1), 136-149. [Link]
-
Vaccaro, S. A., et al. (2022). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. Journal of Forensic Sciences, 67(4), 1629-1637. [Link]
-
Mashat, M. A., et al. (2021). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science OA, 7(6), FSO705. [Link]
-
Lobato-Freitas, C., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals, 14(3), 209. [Link]
-
Al-Shareefi, A. A., & Al-Imam, A. (2021). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. ProBiologists. [Link]
-
Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. ResearchGate. [Link]
-
Bishop, C. L., et al. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Journal of AOAC International, 104(3), 633-642. [Link]
-
Liu, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(5), 2345. [Link]
-
Lobato-Freitas, C., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals, 14(3), 209. [Link]
-
Esteve-Turrillas, F. A., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. Journal of Chromatography A, 1695, 463945. [Link]
-
Al-Shareefi, A. A., & Al-Imam, A. (2021). Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. ProBiologists. [Link]
-
Vaccaro, S. A., et al. (2022). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. Journal of Forensic Sciences, 67(4), 1629-1637. [Link]
-
Peace, M. R., et al. (2017). Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes. Journal of Analytical Toxicology, 41(6), 545-552. [Link]
-
Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology, 35(2), 284-300. [Link]
-
Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration. (2021). Journal of Analytical Toxicology. [Link]
-
Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Semantic Scholar. [Link]
-
Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS/MS. (2021). OpenBU. [Link]
-
Isolation, detection and identification of synthetic cannabinoids in alternative formulations or dosage forms. (n.d.). King's Research Portal. [Link]
-
Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. (2023). ResearchGate. [Link]
Sources
- 1. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojp.gov [ojp.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. researchgate.net [researchgate.net]
- 5. ojp.gov [ojp.gov]
- 6. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. researchgate.net [researchgate.net]
- 10. probiologists.com [probiologists.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of Mdmb-fubinaca detection in complex matrices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of synthetic cannabinoids. This guide is designed for researchers, forensic toxicologists, and drug development professionals who are working to improve the sensitivity and reliability of MDMB-FUBINACA detection in complex biological matrices such as blood, urine, oral fluid, and hair.
The detection of novel psychoactive substances (NPS) like this compound is an evolving challenge. These compounds are often potent at low concentrations, extensively metabolized, and present in matrices fraught with interferences.[1][2][3] This guide provides in-depth, experience-based answers to common challenges, moving beyond simple procedural steps to explain the underlying scientific principles that govern success in the analytical workflow.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of a robust analytical method.
Q1: Should I target the parent this compound compound or its metabolites for detection?
Answer: For the most reliable confirmation of consumption, it is highly recommended to target both the parent compound and its key metabolites.[4] Here’s the reasoning:
-
Extensive Metabolism: Synthetic cannabinoids like this compound are rapidly and extensively metabolized in the body.[5] The parent compound may only be present at very low concentrations or be entirely absent, especially in urine samples collected long after consumption.[4][6]
-
Key Metabolites: The most abundant metabolites of this compound are typically products of ester hydrolysis, forming the corresponding carboxylic acid metabolite (this compound 3,3-dimethylbutanoic acid).[4][7][8] Other significant metabolic pathways include hydroxylation and glucuronidation.[4][9][10] Targeting the stable and abundant hydrolysis metabolite provides a longer detection window and a more reliable marker of intake.[7][8]
-
Method Validation: A validated method should ideally include at least two main metabolites to provide reliable qualitative data and definitively prove consumption.[4]
Q2: What is the most effective analytical technique for achieving high sensitivity for this compound?
Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard and the most widely recommended technique for the sensitive and selective detection of this compound and its metabolites.[1][11][12][13][14]
-
Superior Sensitivity: LC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or immunoassays, with reported LODs in the low ng/mL to pg/mL range.[10][13][15]
-
High Specificity: The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of target analytes even in the presence of complex matrix components, minimizing the risk of false positives.
-
Versatility: LC-MS/MS can simultaneously analyze the parent compound and its various metabolites, including both phase I (hydrolysis, hydroxylation) and phase II (glucuronide) conjugates, often within a single analytical run.[14] High-resolution mass spectrometry (LC-HRMS), such as QTOF, offers the added advantage of non-targeted screening and retrospective data analysis for newly emerging cannabinoids.[1][3]
Q3: How stable is this compound in biological samples, and what are the proper storage conditions?
Answer: The stability of this compound and similar synthetic cannabinoids in biological matrices is a critical concern that directly impacts analytical accuracy.
-
Instability at Room/Refrigerated Temperatures: Several studies have shown that ester-containing synthetic cannabinoids, including this compound, are unstable when stored in blood at room temperature or under refrigeration (4°C).[7][8][16] They can degrade, primarily through hydrolysis, to their corresponding carboxylic acid metabolites. This degradation can lead to an underestimation of the parent compound's concentration or, in some cases, its complete disappearance.
-
Optimal Storage: Frozen storage at -20°C or lower is essential to preserve the integrity of the parent compound over time.[8][16] For long-term stability, storage at -80°C is preferable.
-
Metabolite Stability: In contrast, the primary carboxylic acid metabolites are generally found to be stable in blood under all storage conditions.[7][8] This reinforces the importance of including these metabolites in the analytical panel.
Troubleshooting Guide: Enhancing Detection Sensitivity
This section is structured to help you diagnose and resolve specific experimental issues that compromise sensitivity.
Problem 1: Poor Sensitivity & High Limits of Detection (LOD/LOQ)
Q: My assay's sensitivity is too low. I'm struggling to achieve the required low ng/mL (or sub-ng/mL) detection limits for this compound. What can I do?
Potential Causes & Solutions:
-
Suboptimal Sample Preparation: The "Dilute-and-Shoot" method is often inadequate for complex matrices like blood or oral fluid due to significant matrix effects. A more rigorous sample cleanup is necessary.
-
Action: Implement a sample preparation technique designed to concentrate the analyte and remove interferences. Solid-Phase Extraction (SPE) is highly effective for this purpose. Supported Liquid Extraction (SLE) is also a viable alternative.[17][18] A well-optimized SPE protocol can improve the LOD by a factor of 10 or more.
-
-
Inefficient Ionization (Mass Spectrometry): this compound and its metabolites ionize best in positive electrospray ionization (ESI+) mode. Your source parameters may not be optimized.
-
Action: Perform a thorough optimization of MS source parameters. Infuse a standard solution of this compound and systematically adjust parameters like capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal for your specific instrument.
-
-
Poor Chromatographic Peak Shape: Broad, tailing peaks result in a lower peak height for a given peak area, which directly reduces the signal-to-noise ratio and elevates detection limits.
-
Action:
-
Optimize Mobile Phase: Ensure the mobile phase pH is appropriate. For basic compounds like this compound, using a mobile phase with a low pH (e.g., 0.1% formic acid) can improve peak shape by ensuring the analyte is in its protonated form.
-
Select the Right Column: A high-efficiency column, such as one with sub-2-µm particles or a solid-core particle morphology, can significantly improve peak sharpness. Biphenyl phases have shown good performance for separating synthetic cannabinoids.[12]
-
Check for System Issues: Investigate potential sources of extra-column band broadening, such as excessive tubing length or dead volumes in connections.
-
-
Problem 2: Low Analyte Recovery
Q: I'm experiencing low and inconsistent recovery of this compound after my sample preparation workflow. What's going wrong?
Potential Causes & Solutions:
-
Inappropriate SPE Sorbent/Protocol: The choice of SPE sorbent and the wash/elution steps are critical. Using a generic protocol may not be effective.
-
Action:
-
Sorbent Selection: For this compound, a mixed-mode cation exchange sorbent can be very effective, utilizing both reversed-phase and ion-exchange retention mechanisms for superior cleanup. Alternatively, polymeric reversed-phase sorbents (like HLB) are also a good choice.[19]
-
Optimize pH: During sample loading, adjust the pH of the sample to ensure the analyte is retained on the sorbent. For a mixed-mode cation exchange sorbent, a slightly acidic pH (e.g., pH 6) will ensure the amine groups are protonated and engage in ion exchange.
-
Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte on the sorbent. A common mistake is using a wash solvent that is too high in organic content, leading to premature elution of the analyte.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte. For mixed-mode sorbents, this often requires a basic modifier (e.g., 2-5% ammonium hydroxide in methanol or acetonitrile) to neutralize the charge and disrupt the ion-exchange retention.
-
-
-
High Protein Binding: this compound is highly protein-bound in plasma (up to 99.5%).[4][10] If proteins are not sufficiently disrupted, the analyte will not be available for extraction.
-
Action: Before extraction, disrupt protein binding by adding a protein-precipitating solvent like acetonitrile, methanol, or zinc sulfate. For SPE, a simple pre-treatment with acid (e.g., formic or phosphoric acid) can also be effective.
-
-
Adsorption to Labware: Lipophilic compounds like this compound can adsorb to the surfaces of glass or certain types of plastic tubes, especially at low concentrations.
-
Action: Use low-adsorption polypropylene tubes and pipette tips. Silanized glass vials can also be used for the final extract. Adding a small amount of organic solvent to the reconstitution solution can help keep the analyte in solution.
-
Problem 3: Significant Matrix Effects (Ion Suppression/Enhancement)
Q: My signal for this compound is severely suppressed when analyzing real samples compared to a standard in a clean solvent. How do I combat matrix effects?
Potential Causes & Solutions:
-
Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids, salts, urea) that elute at the same time as your analyte can compete for ionization in the ESI source, typically leading to ion suppression.[20]
-
Action:
-
Improve Chromatographic Separation: Adjust the LC gradient to move the analyte's retention time away from the "void volume" where most unretained matrix components elute. A longer, shallower gradient can resolve the analyte from interfering peaks.
-
Enhance Sample Cleanup: The best way to reduce matrix effects is to remove the interfering components.
-
SPE/SLE: As mentioned, these techniques are far superior to "Dilute-and-Shoot" or simple protein precipitation for removing matrix interferences.[1][17]
-
QuEChERS: Originally for pesticides in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for biological matrices. It involves a salting-out extraction followed by dispersive SPE (dSPE) for cleanup and is effective at removing fats and other interferences.[21]
-
-
-
-
Use of an Appropriate Internal Standard (IS): An ideal IS is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). It will co-elute with the analyte and experience the same matrix effects and extraction inconsistencies, allowing for reliable correction during data processing.
-
Action: If a stable isotope-labeled IS is not available, choose a structural analog that has similar chemical properties and chromatographic behavior.[11] Using an analog that elutes far from the analyte of interest will not adequately compensate for matrix effects.
-
-
Matrix-Matched Calibration: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., drug-free whole blood). This ensures that the calibration curve accurately reflects the impact of matrix effects present in the actual samples.[13]
Visualized Workflows & Data
Troubleshooting Workflow for Low Sensitivity
This diagram outlines a logical decision-making process for addressing issues with assay sensitivity.
Caption: A decision tree for troubleshooting low sensitivity in this compound analysis.
General Sample Preparation Workflow (SPE)
This diagram illustrates a typical Solid-Phase Extraction workflow for biological fluids.
Caption: A generalized workflow for sample preparation using Solid-Phase Extraction (SPE).
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Applicability for this compound |
| Protein Precipitation (PPT) | Protein removal by adding an organic solvent or acid. | Fast, simple, inexpensive. | High matrix effects, no analyte concentration, potential analyte loss via co-precipitation. | Poor; Not recommended for achieving high sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Good cleanup for certain matrices, can concentrate analyte. | Labor-intensive, requires large solvent volumes, can form emulsions. | Good; Can be effective but requires careful optimization of pH and solvent choice.[8][22] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix passes through. | Excellent cleanup, high concentration factor, high recovery, can be automated. | Higher cost per sample, requires method development. | Excellent; Highly recommended for sensitive and robust analysis in complex matrices.[13][17][18][23] |
| Supported Liquid Extraction (SLE) | A hybrid of LLE where the aqueous sample is coated on a diatomaceous earth support. | Simpler than LLE, no shaking/emulsions, easily automated. | Less selective than SPE, may have lower concentration factors. | Very Good; A strong alternative to LLE and SPE, offering good cleanup with less method development.[17] |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 384.2 | Corresponds to the [M+H]⁺ ion of the parent compound. |
| Product Ions (Q3) | m/z 145.1, 225.1, 325.2 | These are characteristic fragments used for quantification and qualification. The exact ions and their ratios should be optimized empirically. |
| LC Column | C18 or Biphenyl (e.g., 50 x 2.1 mm, <3 µm) | Provides good reversed-phase retention and separation from matrix components. Biphenyl phases can offer unique selectivity.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ionization and promotes good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Elutes the highly hydrophobic analyte from the reversed-phase column. |
| Internal Standard | This compound-d4 (or other stable isotope) | Best practice for compensating for matrix effects and variations in recovery. |
Detailed Experimental Protocol: SPE for Whole Blood
This protocol provides a robust starting point for extracting this compound from whole blood. It should be optimized and validated for your specific laboratory conditions and instrumentation.
Objective: To extract this compound and its primary carboxylic acid metabolite from whole blood with high recovery and minimal matrix effects.
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., 30 mg, 1 mL)
-
Whole Blood Calibrators, QCs, and Samples
-
Internal Standard (IS) working solution (e.g., this compound-d4)
-
Reagent-grade Methanol, Acetonitrile, Water
-
Formic Acid and Ammonium Hydroxide
-
Low-adsorption polypropylene tubes
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
To a 1.5 mL polypropylene tube, add 200 µL of whole blood sample (calibrator, QC, or unknown).
-
Add 20 µL of the IS working solution.
-
Add 600 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds to mix and lyse the cells.
-
Centrifuge at 10,000 x g for 10 minutes to pellet proteins and cell debris.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the vacuum manifold.
-
Condition the cartridges by sequentially passing the following solvents:
-
1 mL Methanol
-
1 mL Deionized Water
-
-
Do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading:
-
Transfer the supernatant from the pre-treatment step (Step 1.5) to the conditioned SPE cartridge.
-
Apply gentle vacuum to pull the sample through the cartridge at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridges with the following solvents to remove interferences:
-
1 mL Deionized Water
-
1 mL of 20% Methanol in water
-
-
After the final wash, apply high vacuum for 5 minutes to thoroughly dry the sorbent bed.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analytes by adding 2 x 0.5 mL of 5% Ammonium Hydroxide in Methanol .
-
Allow the solvent to soak for ~30 seconds before applying gentle vacuum to pull it through into the collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- Kavanagh, P., O'Brien, J., McNamara, S., et al. (2016). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS. Drug Testing and Analysis.
- Semantic Scholar. (n.d.). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns.
- Montanari, E., Madeo, G., Pichini, S., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. National Institutes of Health (NIH).
- Lowe, R., Abraham, T., & Nizam, Z. (2018). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. Journal of Analytical Toxicology.
- Bertol, E., Di Milia, M. G., Fioravanti, A., et al. (2015). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface. Journal of Analytical Toxicology.
- American Association for Clinical Chemistry (AACC). (2022). New Machine Learning-Based Test Could Improve Detection of Synthetic Cannabinoids. AACC.
- World Health Organization (WHO). (2021). Critical Review Report: this compound.
- University of Bath. (n.d.). Predictive Strategies to Detecting Synthetic Cannabinoids, Incorporating Synthetic, Analytical and Computational Techniques. University of Bath's research portal.
- Wujcik, W., Mozer, L., & Biliński, P. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. National Institutes of Health (NIH).
- RTI International. (n.d.). Long-term Stability of Synthetic Cannabinoids in Biological Matrices.
- ResearchGate. (n.d.). Analytical methods for the identification of synthetic cannabinoids in biological matrices.
- Semantic Scholar. (n.d.). Photochemical Fingerprinting Is a Sensitive Probe for the Detection of Synthetic Cannabinoid Receptor Agonists; toward Robust Point-of-Care Detection.
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. DergiPark.
- ResearchGate. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS.
- Wohlfarth, A., Gandhi, A. S., Pang, S., & Huestis, M. A. (2016). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. National Institutes of Health (NIH).
- Wang, Y., Zhang, Y., Zhang, Q., et al. (2020). Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases. Frontiers in Chemistry.
- Carswell, H. V., Wood, M., & Bowman, R. (2023). Instant Detection of Synthetic Cannabinoids on Physical Matrices, Implemented on a Low-Cost, Ultraportable Device. National Institutes of Health (NIH).
- Zhang, Z., Liu, H., & Chen, H. (2023). Quantitative Analysis of Three Synthetic Cannabinoids MDMB-4en-PINACA, ADB-BUTINACA, and ADB-4en-PINACA by Thermal-Assisted Carbon Fiber Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Krotulski, A. J., Mohr, A. L. A., & Logan, B. K. (2021). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology.
- National Institute of Justice. (2021). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment.
- Giorgetti, A., Barone, R., Pelletti, G., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology.
- ResearchGate. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood.
- CUNY Academic Works. (n.d.). Analysis of synthetic cannabinoids and drugs of abuse amongst HIV-infected individuals.
- ResearchGate. (n.d.). Synthetic cannabinoid matrix effects in urine matrix.
- Jannetto, P. J., & Langman, L. J. (2019). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. Journal of Analytical Toxicology.
- Center for Forensic Science Research & Education. (n.d.). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data.
- Boston University. (n.d.). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids, and their metabolites in blood and urine. OpenBU.
- Al-Amri, A. M., El-zamly, A., & Al-Warthan, A. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science.
- Michigan State Police Forensic Science Division. (n.d.). Targeted Method for the Analysis of Synthetic Cannabinoids by GC-MS.
- MDPI. (n.d.). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- Min, J., Nam, S., & In, S. (2022). Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the stabilities of six SCMs in authentic blood and urine specimens. International Journal of Legal Medicine.
- Pérez-Esteve, È., & Oliver-Grau, C. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. National Institutes of Health (NIH).
- ResearchGate. (2023). Into the synthetic cannabinoid 5-Fluoro-MDMB-PICA in "American grass" illicit drug: Extraction, isolation, structure elucidation, and GC/MS determination.
- ResearchGate. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review.
- ACS Publications. (2023). Accurate Identification of MDMB-Type Synthetic Cannabinoids through Design of Dual Excited-State Intramolecular Proton Transfer Site Probe and Deep-Learning.
- Restek. (n.d.). How to Use QuEChERS for Diverse Sample Types.
- ShareOK. (n.d.). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry.
- PubMed. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review.
- Wiley Online Library. (2023). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches.
- National Institutes of Health (NIH). (2023). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches.
- ResearchGate. (2023). Sample preparation strategies for the determination of psychoactive substances in biological fluids.
- National Institutes of Health (NIH). (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction.
- ResearchGate. (n.d.). AMB-FUBINACA (1) incubated in pooled human cryopreserved hepatocytes (pHHeps) (n ≥ 3 ± SD). (b) Differences in clearance of (S)-5F-MDMB-PINACA (2) and (S).
Sources
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases [frontiersin.org]
- 7. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment | National Institute of Justice [nij.ojp.gov]
- 9. Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 10. cdn.who.int [cdn.who.int]
- 11. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. research.unipd.it [research.unipd.it]
- 15. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shareok.org [shareok.org]
- 17. open.bu.edu [open.bu.edu]
- 18. Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances | MDPI [mdpi.com]
- 19. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. How to Use QuEChERS for Diverse Sample Types [discover.restek.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chromatographic Separation for MDMB-FUBINACA and its Metabolites
Introduction
Welcome to the Technical Support Center for the analysis of MDMB-FUBINACA and its metabolites. As a potent, indazole-based synthetic cannabinoid, the accurate detection and quantification of this compound and its biotransformation products present significant analytical challenges. These range from complex metabolic pathways leading to numerous isomers to matrix effects in biological samples that can compromise sensitivity and accuracy.[1][2][3]
This guide is designed for researchers, forensic toxicologists, and drug development professionals. It provides field-proven insights and evidence-based protocols to navigate the complexities of chromatographic separation for these compounds. Our goal is to empower you with the knowledge to develop robust, reliable, and validated analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound, and which metabolites should I target for analysis?
A: The metabolism of this compound is extensive. The most prominent transformation is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid metabolite.[1][2] This ester hydrolysis product is often the most abundant metabolite found in biological samples.[1][2] Subsequent modifications, including oxidative metabolism (monohydroxylation, dihydrodiol formation) on various parts of the molecule and glucuronidation, also occur.[1][2]
For reliable confirmation of consumption, it is crucial to monitor for both the parent compound and its key metabolites. The primary targets should be:
-
This compound (Parent Compound)
-
This compound 3,3-dimethylbutanoic acid (Ester hydrolysis metabolite)
-
Hydroxylated metabolites (e.g., on the fluorobenzyl or dimethylbutyl moieties)
Targeting these compounds provides a more robust confirmation of exposure, especially since the parent drug may be rapidly metabolized and fall below the limit of detection in urine samples.[4]
Q2: Should I use LC-MS/MS or GC-MS for the analysis of this compound and its metabolites?
A: Both techniques can be used, but LC-MS/MS is generally preferred for comprehensive analysis of this compound and its metabolites. The choice depends on your specific analytical goals.
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Excellent for both the parent drug and its polar, non-volatile metabolites (e.g., carboxylic acids, glucuronides) without derivatization. | Suitable for the parent compound and less polar metabolites.[5] Derivatization is often required for polar metabolites, adding complexity and potential for analyte degradation. |
| Sensitivity | Generally offers very high sensitivity, with Limits of Detection (LODs) reported in the low ng/mL to pg/mL range.[6][7][8] | Can achieve good sensitivity, but may be lower than LC-MS/MS for certain compounds, especially in complex matrices. |
| Throughput | Modern UHPLC systems allow for rapid analysis with run times often under 10 minutes.[9][10] | Run times are typically longer. Thermal degradation of synthetic cannabinoids at high temperatures can be a concern.[6] |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components, which requires careful method development to manage.[3][11] | Less prone to matrix effects in the ion source, but matrix components can still affect the chromatographic column and inlet. |
| Recommendation | Primary choice for quantitative bioanalysis in complex matrices like blood and urine due to its versatility and sensitivity for a wide range of metabolites. | Useful for screening in less complex matrices like e-liquids or herbal materials, and for structural confirmation.[5][12][13] |
Q3: What type of analytical column is best suited for separating this compound and its metabolites?
A: A C18 reversed-phase column is the most common and effective choice for the separation of this compound and its metabolites. These columns provide excellent retention and selectivity for lipophilic compounds like synthetic cannabinoids.[14] For optimal performance, consider the following:
-
Particle Size: Columns with sub-2 µm (UHPLC) or 2.6-3.5 µm (HPLC) solid core particles offer higher efficiency and better resolution, which is critical for separating isomeric metabolites.[15]
-
Endcapping: Use a well-endcapped C18 column to minimize peak tailing caused by secondary interactions between basic analytes and residual acidic silanols on the silica surface.
-
Alternative Chemistries: If you encounter co-elution issues with C18, especially for isomers, consider a C30 column or a phenyl-hexyl phase. C30 columns offer enhanced shape selectivity for structurally similar compounds.[15]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for this compound or its metabolites are asymmetrical, exhibiting tailing (a gradual return to baseline on the trailing edge) or fronting (a gradual rise on the leading edge).
Causality:
-
Tailing: Often caused by secondary interactions between the analyte and the stationary phase (e.g., basic nitrogen on the indazole ring interacting with acidic silanols) or by column overload.
-
Fronting: Typically a result of column overload, where the concentration of the injected sample is too high for the column's capacity.
Troubleshooting Workflow:
Caption: Troubleshooting logic for poor peak shape.
Issue 2: Low Sensitivity and Inconsistent Quantification
Symptom: The signal-to-noise ratio for your target analytes is low, or the quantitative results are not reproducible across injections, particularly in biological samples.
Causality: This is a classic sign of matrix effects , where co-eluting endogenous components from the sample (e.g., salts, lipids, phospholipids) suppress or enhance the ionization of the target analyte in the mass spectrometer source.[11]
Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before injection.
-
Protein Precipitation (PPT): A quick method for plasma or whole blood, but it is less clean. Using ice-cold acetonitrile is effective.[11]
-
Solid-Phase Extraction (SPE): Provides a much cleaner extract and is highly recommended for urine and plasma.[7][8][16] A polymeric reversed-phase sorbent (e.g., Oasis HLB) is effective for trapping synthetic cannabinoids while allowing polar interferences to be washed away.[16]
-
Liquid-Liquid Extraction (LLE): Can also be effective but is more labor-intensive and uses larger volumes of organic solvents.
-
-
Optimize Chromatography:
-
Adjust the chromatographic gradient to achieve better separation between your analytes and the region where matrix components elute (often early in the run).
-
Divert the flow from the LC to waste at the beginning of the run to prevent salts and highly polar interferences from entering the MS source.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[17] A SIL-IS (e.g., this compound-d5) will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for a reliable and accurate ratio-based quantification.
Issue 3: Inability to Separate Isomeric Metabolites
Symptom: Two or more metabolites with the same mass (isomers), such as those resulting from hydroxylation at different positions, co-elute as a single chromatographic peak.
Causality: The isomers have very similar physicochemical properties, making them difficult to separate with standard reversed-phase chromatography.
Solutions:
-
Optimize the Gradient: Decrease the ramp of the organic mobile phase during the elution window of the isomers. A shallower gradient increases the interaction time with the stationary phase and can improve resolution.
-
Change Column Chemistry: If optimizing the gradient is insufficient, a different stationary phase is needed.
-
C30 Column: These columns are specifically designed to enhance shape selectivity and are excellent for resolving isomers.[15]
-
Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions, which can be effective for aromatic compounds like this compound.
-
-
Adjust Mobile Phase Temperature: Increasing the column temperature (e.g., from 40°C to 50°C) can improve efficiency and sometimes alter selectivity enough to resolve critical pairs.[15]
Recommended Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound and Metabolites in Blood/Plasma
This protocol provides a robust starting point. It must be validated for your specific instrumentation and application.
1. Sample Preparation: Protein Precipitation
Caption: Sample preparation workflow for blood/plasma.
2. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | High-performance C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[7][15] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
3. Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Key MRM Transitions | This compound: Optimize precursor ion [M+H]⁺ and at least two product ions. |
| Metabolites: Determine precursor ions based on expected biotransformations (e.g., hydrolysis: -CH₂; hydroxylation: +O) and optimize product ions. | |
| Source Parameters | Optimize for specific instrument (e.g., Gas Temp, Nebulizer Pressure, Capillary Voltage). |
Note: It is imperative to optimize MRM transitions and collision energies using authentic reference standards for each analyte on your specific mass spectrometer to ensure maximum sensitivity and specificity.
References
- Cannaert, A., et al. (2016). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology.
- World Health Organization. (2020). Critical Review Report: this compound.
- Al-Jumaah, M., et al. (2022). Detection and quantification of 4-fluoro MDMB-BUTINACA in herbal products using GC-MS. Journal of Taibah University Medical Sciences.
- Peace, M. R., et al. (2017). Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes. Forensic Science International.
- Cannaert, A., et al. (2016). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS. Semantic Scholar.
- Torrance, H. J., & Aldlgan, A. A. (2016). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. TrAC Trends in Analytical Chemistry.
- Giorgetti, A., et al. (2021). Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices. Medicina.
- Wagmann, L., et al. (2022). In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. Forensic Toxicology.
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. Journal of the Turkish Chemical Society Section A: Chemistry.
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. DergiPark.
- Wu, Y., et al. (2021). Synthetic cannabinoid matrix effects in urine matrix. ResearchGate.
- Petrie, M., et al. (2019). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. Journal of Analytical Toxicology.
- Péter, A., et al. (2021). Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples. Journal of Chromatographic Science.
- Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis.
- Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate.
- Anzillotti, L., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Molecules.
- Wang, Y., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules.
- Li, C., et al. (2022). Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS. Analytical and Bioanalytical Chemistry.
- Al-Matrouk, A., et al. (2019). Identification of Synthetic Cannabinoids That Were Seized, Consumed, or Associated with Deaths in Kuwait in 2018 Using GC-MS and LC-MS-MS Analysis. ResearchGate.
- Cannaert, A., et al. (2016). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. Journal of Analytical Toxicology.
- González, J., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. Microchemical Journal.
- Tsujikawa, K., et al. (2013). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology.
- Fort, C., et al. (2017). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU.
- United Nations Office on Drugs and Crime. (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.
Sources
- 1. Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. International Journal of Medicine in Developing Countries [ijmdc.com]
- 13. researchgate.net [researchgate.net]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Instability of MDMB-FUBINACA in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the synthetic cannabinoid MDMB-FUBINACA. This guide is designed to provide you with in-depth, field-proven insights into the challenges associated with the stability of this compound in biological matrices and to offer practical solutions for your experiments.
The inherent instability of this compound, particularly its susceptibility to hydrolysis, can lead to significant analytical challenges, including analyte loss and inaccurate quantification. Understanding the mechanisms behind this instability is paramount for generating reliable and reproducible data. This resource provides a structured approach to troubleshooting common issues, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the stability of this compound in biological samples.
Q1: Why are my this compound concentrations unexpectedly low or undetectable in blood/plasma samples?
A1: The primary reason for low or undetectable concentrations of this compound is its rapid degradation through the hydrolysis of its methyl ester group.[1][2] This process is catalyzed by endogenous esterase enzymes present in biological matrices like blood and plasma.[3] The degradation leads to the formation of the more stable carboxylic acid metabolite, this compound 3,3-dimethylbutanoic acid.[4][5] Storing samples at room temperature or even refrigeration can result in significant analyte loss in a short period.[6][7][8]
Q2: What is the optimal storage temperature for samples containing this compound?
A2: The most effective way to minimize the degradation of this compound is to store biological samples, including whole blood, plasma, and urine, in a frozen state at -20°C or lower.[6][7][8][9] Studies have consistently shown that frozen storage significantly preserves the integrity of the parent compound over extended periods.[3][6][7] Refrigerated (4°C) and room temperature (22°C) storage conditions are not recommended as they lead to rapid and substantial degradation.[6][8]
Q3: Can repeated freeze-thaw cycles affect the stability of this compound?
A3: While some studies suggest that a limited number of freeze-thaw cycles might not significantly impact the concentration of some synthetic cannabinoids in serum, it is generally advisable to avoid repeated freezing and thawing of samples.[3] For whole blood, in particular, a significant difference has been observed between samples that remained continuously frozen and those that underwent multiple freeze-thaw cycles.[3] To maintain sample integrity, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q4: Should I be analyzing for metabolites of this compound in addition to the parent compound?
A4: Absolutely. Due to the rapid in-vivo metabolism and ex-vivo degradation of this compound to its carboxylic acid metabolite, it is highly recommended to include this metabolite in your analytical method.[1][2][5] In many forensic and clinical cases, the metabolite is detected at higher concentrations than the parent drug, or even in the absence of the parent compound altogether.[5][8] Targeting the more stable hydrolysis metabolite can significantly increase the window of detection and provide more accurate insights into exposure.
Q5: Does the type of collection tube or storage container matter?
A5: Yes, the choice of container can influence the stability of lipophilic compounds like synthetic cannabinoids. Due to their "sticky" nature, they can adsorb to the surface of certain plastics.[3] While some studies on synthetic cannabinoids have not found a significant difference between glass and polypropylene tubes, others have shown that for THC, storage in glass vials resulted in less concentration loss compared to plastic containers.[3] Whenever possible, using silanized glass vials can help minimize adsorptive losses.
Troubleshooting Guides
This section provides step-by-step protocols and explanations to help you overcome specific challenges in your experiments.
Issue 1: Inconsistent or Non-Reproducible Quantification of this compound
This common issue often stems from pre-analytical sample handling and storage. The following guide will help you establish a robust workflow to ensure the stability of your analyte.
The primary culprit is the enzymatic and chemical hydrolysis of the methyl ester moiety of this compound. This process is highly dependent on temperature and the duration of storage before analysis.
-
Immediate Cooling: Upon collection, immediately place the biological samples (whole blood, plasma, urine) on ice or in a refrigerated unit (2-8°C). This slows down enzymatic activity.
-
Prompt Processing: If plasma or serum is required, process the whole blood samples as soon as possible, ideally within an hour of collection. Centrifugation should be performed at a refrigerated temperature (e.g., 4°C).
-
Aliquoting: Before long-term storage, divide the samples into smaller, single-use aliquots. This crucial step prevents the need for repeated freeze-thaw cycles of the entire sample.
-
Optimal Freezing: For long-term storage, immediately freeze the aliquots at -20°C or, for enhanced stability, at -80°C.
-
Minimize Exposure: When thawing samples for analysis, do so rapidly and keep them on ice. Proceed with the extraction process as quickly as possible to minimize the time the sample spends at a higher temperature.
Issue 2: Parent this compound is Undetectable, but Exposure is Suspected
This scenario is common in forensic and clinical toxicology. The absence of the parent compound does not necessarily mean there was no exposure.
This compound is extensively metabolized in the body, with ester hydrolysis being a major pathway.[1][2] This metabolic conversion happens in parallel with the chemical and enzymatic degradation that occurs in the sample post-collection. Therefore, by the time of analysis, the parent compound may have been completely converted to its metabolites.
-
Expand Your Analyte Panel: Your analytical method (e.g., LC-MS/MS) should be validated for the detection and quantification of not only the parent this compound but also its primary hydrolysis metabolite, this compound 3,3-dimethylbutanoic acid.
-
Consider Other Metabolites: In addition to the primary hydrolysis product, other phase I metabolites, such as hydroxylated forms, can also be targets for a more comprehensive analysis.[1][2]
-
Review Sample History: If possible, investigate the storage conditions of the sample. If it was stored improperly (e.g., at room temperature), the absence of the parent compound is highly likely.
Data Summary
The stability of synthetic cannabinoids is highly dependent on the storage temperature. The following table summarizes the general stability trends observed for synthetic cannabinoids in whole blood.
| Storage Condition | Temperature | General Stability of this compound | Recommendation |
| Room Temperature | ~22°C | Highly Unstable; significant degradation | Not Recommended |
| Refrigerated | 4°C | Unstable; significant degradation | Not Recommended for long-term storage |
| Frozen | -20°C | Stable | Recommended |
This table is a qualitative summary based on findings from multiple studies on synthetic cannabinoids, including those with similar structures to this compound.[6][7][8]
By implementing these best practices and understanding the underlying chemical principles of this compound's instability, you can significantly improve the accuracy and reliability of your experimental results.
References
- World Health Organization. (2020). Critical Review Report: this compound. [Link]
- Pappalardo, L., et al. (2022).
- Kavanagh, P., et al. (2017). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Drug Testing and Analysis. [Link]
- Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
- Fort, C., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]
- Pappalardo, L., et al. (2022).
- Kavanagh, P., et al. (2017).
- Gamage, T. F., et al. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Frontiers in Pharmacology. [Link]
- Pappalardo, L., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature.
- Wagmann, L., et al. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Forensic Toxicology. [Link]
- National Institute of Justice. (2020).
- Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology. [Link]
- Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology. [Link]
- Wagmann, L., et al. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Forensic Toxicology. [Link]
- Cannaert, A., et al. (2023). The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA. Drug Testing and Analysis. [Link]
- World Health Organization. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). [Link]
- Akbaba, M., et al. (2023). The stability of novel synthetic cannabinoids in blood samples in different storage conditions. Drug Testing and Analysis. [Link]
- Castaneto, M. S., et al. (2021).
- Hess, C., et al. (2018). Hydrolytic stability of 32 synthetic cannabinoids with valine- and tert-leucine methyl ester or amide as linked groups in serum and authentic cardiac blood samples.
- Biocompare. (2022). Best Practices for Biological Sample Storage and Management. [Link]
- Webb, M., et al. (2023). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite.
- Precision Stability Storage. (2023). Biological Sample Storage & Management Best Practices. [Link]
- Webb, M., et al. (2023). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Forensic Toxicology. [Link]
- Williams, M., et al. (2022). Inhibition of Carboxylesterase 1 by Major Cannabinoids and Selected Metabolites. Drug Metabolism and Disposition. [Link]
- Al-Mughem, F. A. (2022). Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS.
- Webb, M., et al. (2023). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite.
- Fülöp, B., et al. (2023). Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature. International Journal of Molecular Sciences. [Link]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 6. shareok.org [shareok.org]
- 7. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for MDMB-FUBINACA Quantification in Forensic Casework
Welcome to the technical support center for the forensic analysis of MDMB-FUBINACA. This resource is designed for researchers, forensic toxicologists, and drug development professionals to provide in-depth guidance on method validation and to troubleshoot common issues encountered during the quantification of this potent synthetic cannabinoid. The ever-evolving landscape of new psychoactive substances (NPS) presents significant analytical challenges, making robust and reliable methodologies paramount for forensic casework.[1][2] This guide is built upon field-proven insights and authoritative standards to ensure scientific integrity and defensible results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of analytical methods for this compound.
Q1: What is the most suitable analytical technique for the quantification of this compound in forensic samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of synthetic cannabinoids like this compound in biological matrices.[3][4] The primary reasons for this are its high sensitivity and selectivity, which are crucial for detecting the low concentrations often present in forensic samples and for distinguishing the analyte from complex matrix components.[5] While gas chromatography-mass spectrometry (GC-MS) can also be used, it may require derivatization of metabolites and can be less suitable for thermally unstable compounds like some synthetic cannabinoids.[6]
Q2: Why is the stability of this compound a major concern in biological samples, and how can I mitigate this?
A2: this compound is known to be unstable in biological matrices, particularly in blood, where it can degrade to its primary metabolite, this compound 3-methylbutanoic acid.[7][8] This instability is exacerbated at room temperature and even under refrigeration.[8] Failure to account for this can lead to underestimation or even non-detection of the parent compound.
Mitigation Strategies:
-
Storage: Samples should be frozen (-20°C or lower) as soon as possible after collection and stored frozen until analysis to minimize degradation.[8]
-
Metabolite Monitoring: It is crucial to include the major metabolites of this compound, such as the ester hydrolysis product, in your analytical method.[9][10] In many cases, the metabolite may be present at higher concentrations than the parent drug, making it a more reliable marker of exposure.[11]
-
Prompt Analysis: Analyze samples as soon as practical after thawing to minimize degradation.
Q3: What are matrix effects, and how can they impact the quantification of this compound?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., blood, urine).[5] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Synthetic cannabinoids can be particularly susceptible to matrix effects.[5]
Addressing Matrix Effects:
-
Effective Sample Preparation: Utilize a robust sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][12]
-
Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for matrix effects.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery.
Q4: What are the key method validation parameters I need to assess according to forensic toxicology guidelines?
A4: Method validation in forensic toxicology should adhere to established guidelines such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) or ISO/IEC 17025.[13][14][15] Key quantitative validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components.
-
Calibration Model and Linearity: Establishing the relationship between concentration and instrument response over a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.[16]
-
Bias and Precision: Assessing the accuracy (closeness to the true value) and precision (reproducibility) of the method at multiple concentrations.[13]
-
Matrix Effects: Evaluating the influence of the sample matrix on the analytical result.[5]
-
Carryover: Ensuring that the signal from a high-concentration sample does not affect the analysis of a subsequent blank or low-concentration sample.[13]
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw, long-term storage).[7][17]
Q5: Should I be concerned about potential isomers of this compound?
A5: Yes, the constant emergence of structurally similar synthetic cannabinoids, including isomers, is a significant challenge in forensic toxicology.[18] It is crucial to have a chromatographic method with sufficient resolution to separate this compound from any potential isomers that may be present. This is essential for accurate identification and to avoid misreporting. High-resolution mass spectrometry can also aid in the differentiation of isomers based on fragmentation patterns.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Analyte Peak | 1. Analyte Degradation: this compound is unstable in biological matrices.[7][8]2. Poor Extraction Recovery: Inefficient sample preparation.3. Instrumental Issues: Low sensitivity, incorrect MS/MS transitions. | 1. Check Sample Storage and Handling: Ensure samples were properly stored frozen. Analyze for the primary metabolites.[9]2. Optimize Extraction: Evaluate different SPE sorbents or LLE solvents. Ensure pH is optimized for extraction. Use a stable isotope-labeled internal standard to monitor recovery.3. Verify Instrument Performance: Infuse the analyte standard to check for sensitivity and confirm MS/MS parameters. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Manual extraction techniques can introduce variability.2. Matrix Effects: Inconsistent ion suppression/enhancement between samples.[5]3. Instrument Instability: Fluctuations in LC pressure or MS source conditions. | 1. Automate Extraction: If possible, use an automated liquid handler for sample preparation. Ensure thorough vortexing and consistent evaporation steps.2. Improve Cleanup: Use a more rigorous sample cleanup method to remove matrix interferences. Dilute the sample if possible without compromising sensitivity.3. Perform System Suitability Checks: Run system suitability tests before each batch to ensure consistent instrument performance. |
| Inaccurate Quantification (Poor Bias) | 1. Incorrect Calibration Curve: Use of non-matrix-matched calibrators.2. Degradation of Standards: Improper storage of stock and working solutions.3. Interference from Isomers or Other Drugs: Co-eluting compounds with the same mass transition. | 1. Use Matrix-Matched Calibrators: Prepare calibrators in the same biological matrix as the casework samples.2. Verify Standard Integrity: Prepare fresh working standards from a new stock solution. Check the certificate of analysis for the reference material.3. Enhance Chromatographic Separation: Modify the LC gradient to improve the resolution of the analyte peak from interfering peaks. Evaluate additional MS/MS transitions for confirmation. |
| Peak Tailing or Splitting | 1. Column Contamination: Buildup of matrix components on the analytical column.2. Incompatible Mobile Phase: pH of the mobile phase is not suitable for the analyte.3. Column Degradation: Loss of stationary phase. | 1. Wash the Column: Flush the column with a strong solvent. Use a guard column to protect the analytical column.2. Adjust Mobile Phase pH: Experiment with different mobile phase additives to improve peak shape.3. Replace the Column: If the peak shape does not improve after washing, the column may need to be replaced. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in this compound quantification.
Example Validated LC-MS/MS Protocol
This protocol provides a starting point for the quantification of this compound and its primary metabolite in whole blood. Note: This is an example and must be fully validated in your laboratory.
Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of whole blood calibrator, control, or case sample, add 1 mL of internal standard working solution (this compound-d5 and this compound metabolite-d5 in methanol).
-
Vortex for 30 seconds.
-
Add 2 mL of 100 mM ammonium acetate buffer (pH 6).
-
Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 2 mL of methanol, followed by 2 mL of deionized water, and 2 mL of 100 mM ammonium acetate buffer (pH 6).
-
Load the supernatant from step 4 onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 2% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v) and inject into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive
-
MRM Transitions: Specific transitions for this compound, its metabolite, and their respective internal standards should be optimized.
Method Validation Summary
The following table summarizes typical acceptance criteria for a validated method based on SWGTOX guidelines.[13]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Bias | Within ±20% of the target concentration (±25% at LLOQ) |
| Precision (%CV) | ≤ 20% (≤ 25% at LLOQ) |
| Matrix Effect | Within ±25% |
| Extraction Recovery | Consistent, precise, and reproducible |
| LLOQ | Signal-to-noise ratio ≥ 10; bias and precision within acceptance criteria |
| Carryover | No significant peak (>20% of LLOQ) in a blank sample after a high-concentration sample |
Experimental Workflow Diagram
Caption: General experimental workflow for this compound quantification.
Conclusion
The successful validation and implementation of a quantitative method for this compound in a forensic setting require a thorough understanding of the analyte's chemistry, potential challenges, and adherence to stringent quality guidelines.[19] By anticipating issues such as analyte instability and matrix effects, and by implementing robust troubleshooting strategies, forensic laboratories can ensure the delivery of accurate and defensible results. This technical guide serves as a foundational resource to assist in this critical endeavor.
References
- Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]
- Digital Commons @ LIU. (n.d.). A Forensic Analysis of Synthetic Cannabinoids. [Link]
- Scientific Working Group for Forensic Toxicology. (2013). Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology. Journal of Analytical Toxicology, 37(7), 452-74. [Link]
- World Health Organization. (2021). Critical Review Report: this compound. [Link]
- U.S. Department of Justice. (n.d.).
- A2LA. (2023).
- RTI International. (2022).
- Collins, M. (2018). Synthetic Cannabinomimetics: A Brief History and the Challenges They Pose for the Forensic Chemist. Australian Journal of Chemistry, 71(9), 629-640. [Link]
- ANAB. (2019).
- Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology, 44(6), 545–553. [Link]
- Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. Journal of Analytical Toxicology, 44(6), 545–553. [Link]
- Wu, Y., et al. (2020). Synthetic cannabinoid matrix effects in urine matrix.
- ResearchGate. (n.d.). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. [Link]
- ResearchGate. (n.d.).
- Sisco, E., et al. (2022). Comparing Two Analytical Workflows for Seized Drug Analysis of Synthetic Cannabinoids, Cathinones, and Opioids. Journal of Forensic Sciences, 67(2), 654-666. [Link]
- Schember, I., et al. (2014). Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall University. [Link]
- A2LA. (2023). ISO/IEC 17025 vs.
- Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology, 5(5), 502. [Link]
- Lee, S., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 27(20), 7015. [Link]
- Wille, S. M. R., et al. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5444-5454. [Link]
- Kavanagh, P., et al. (2020). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology, 38(1), 135-149. [Link]
- Arkansas State Crime Laboratory. (n.d.). Forensic Toxicology Quality Manual. [Link]
- Krotulski, A. J., et al. (2020). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. Journal of Analytical Toxicology, 44(6), 533–544. [Link]
- Wang, Y., et al. (2024). Accurate Identification of MDMB-Type Synthetic Cannabinoids through Design of Dual Excited-State Intramolecular Proton Transfer Site Probe and Deep-Learning. Analytical Chemistry, 96(23), 8849–8857. [Link]
- United Nations Office on Drugs and Crime. (2021).
- Kavanagh, P., et al. (2020). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Forensic Toxicology, 38(1), 135-149. [Link]
- Canna, M., et al. (2024). Forensic Narcotics Drug Analysis: State-of-the-Art Developments and Future Trends. Molecules, 29(11), 2539. [Link]
- Pereteanu, V. S., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 27(24), 8721. [Link]
- Wu, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.
- ResearchGate. (n.d.).
- OpenBU. (n.d.). Evaluation of the long-term stability of select phenylacetylindole, cycloalkylindole, quinolinyl, and carboxamide synthetic cannabinoids using LC-MS/MS. [Link]
- ResearchGate. (n.d.).
- Wille, S. M. R., et al. (2018). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design, 23(36), 5444-5454. [Link]
- Thorwald, M. A., et al. (2020). Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration. Journal of Analytical Toxicology, 44(6), 554–563. [Link]
Sources
- 1. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 2. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 3. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.who.int [cdn.who.int]
- 7. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. ojp.gov [ojp.gov]
- 11. Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Scientific Working Group for Forensic Toxicology (SWGTOX) standard practices for method validation in forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholarship.law.nd.edu [scholarship.law.nd.edu]
- 16. marshall.edu [marshall.edu]
- 17. ojp.gov [ojp.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize Matrix Effects in LC-MS Analysis of MDMB-FUBINACA
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of MDMB-FUBINACA. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust and your data is trustworthy.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a significant concern for this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For a potent synthetic cannabinoid like this compound, often present at low concentrations in complex biological matrices (e.g., plasma, urine, oral fluid), even minor matrix effects can lead to significant quantitative errors, potentially resulting in false-negative results or inaccurate pharmacokinetic profiling. The primary culprits are often endogenous substances like phospholipids, salts, and proteins that are co-extracted with the analyte.[4][5]
Q2: I'm observing significant ion suppression for this compound. What is the most direct first step to troubleshoot this issue?
A2: The most straightforward initial approach to mitigate matrix effects is sample dilution .[1][6][7] By diluting the sample extract with the mobile phase or a suitable solvent, you reduce the concentration of interfering matrix components introduced into the ion source.[1][7] A logarithmic correlation often exists between the dilution factor and the reduction in matrix effects.[1] For instance, a 25- to 40-fold dilution can reduce ion suppression to less than 20% if the initial suppression was up to 80%.[1] However, this strategy is only viable if the concentration of this compound remains above the lower limit of quantification (LLOQ) of your assay.[1][6]
Q3: When simple dilution isn't sufficient due to low analyte concentration, what sample preparation strategies should I consider?
A3: When sensitivity is paramount, a more sophisticated sample preparation strategy is necessary to selectively remove interfering matrix components while concentrating this compound. The choice of technique depends on the complexity of the matrix and the desired level of cleanliness. Here’s a comparative overview:
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate proteins.[4][8] | Simple, fast, and inexpensive.[8] | Results in a "dirty" extract containing soluble components like phospholipids and salts, often leading to significant matrix effects.[2][5] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[4][8] | Provides a cleaner extract than PPT by removing polar interferences.[2][8] Offers an opportunity for sample concentration. | Can be labor-intensive, requires solvent optimization, and may have lower analyte recovery. | Isolating moderately non-polar analytes like this compound from complex aqueous matrices. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution of the analyte.[4][8][9] | Delivers the cleanest extracts, significantly reducing matrix effects.[4][9] Allows for high concentration factors. | Requires method development (sorbent selection, wash/elution solvent optimization). Can be more time-consuming and costly. | Assays requiring the highest sensitivity and accuracy, especially for regulatory submissions. |
For this compound analysis in biological fluids, Solid-Phase Extraction (SPE) is highly recommended for effectively minimizing matrix effects.[9][10]
Q4: Phospholipids are a known cause of ion suppression. What are the most effective methods for their removal?
A4: Phospholipids from biological matrices like plasma and serum are notorious for causing ion suppression and contaminating the LC-MS system.[5][11] Several targeted strategies exist for their removal:
-
Phospholipid Depletion Plates/Cartridges: These products utilize specialized sorbents, such as zirconia-coated silica, that have a high affinity for the phosphate groups of phospholipids.[12][13] The sample (typically after protein precipitation) is passed through the device, which selectively retains phospholipids while allowing the analyte to pass through.[12] This approach is simple, rapid, and highly effective.[13]
-
Dispersive SPE (dSPE) with EMR—Lipid Sorbent: This technique involves adding a specific sorbent (Enhanced Matrix Removal—Lipid) to the sample extract after protein precipitation.[14] The sorbent selectively removes lipids, and the mixture is then centrifuged to separate the cleaned supernatant.[14]
-
Optimized SPE Protocols: Polymeric mixed-mode SPE sorbents that combine reversed-phase and ion-exchange mechanisms can be very effective at separating this compound from phospholipids.[4] By carefully selecting wash and elution solvents, phospholipids can be retained on the sorbent while the analyte is selectively eluted.[4]
Q5: Can I compensate for matrix effects if I can't completely eliminate them?
A5: Yes, several strategies can effectively compensate for residual matrix effects, ensuring accurate quantification:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[6][15][16] A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte but has a different mass.[17] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[3][16] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[3]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is identical to the study samples.[1] This approach compensates for consistent matrix effects across samples. However, it requires a large volume of blank matrix and does not account for sample-to-sample variability in matrix composition.[1][15]
-
Standard Addition: In this method, the sample is divided into several aliquots, and known amounts of the analyte are added to all but one aliquot.[6] A calibration curve is then constructed for each individual sample, effectively correcting for the specific matrix effect in that sample.[1] This method is very accurate but is time-consuming and requires a larger sample volume, making it impractical for high-throughput analysis.[1][6]
Troubleshooting Guides
Issue 1: Poor Reproducibility and Inconsistent Results for QC Samples
-
Possible Cause: Variable matrix effects between different lots of biological matrix or between individual patient/animal samples.[15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline using a mixed-mode polymeric SPE sorbent. Optimization will be required for your specific application and instrumentation.
Materials:
-
Mixed-mode SPE cartridges (e.g., Waters Oasis MCX)
-
Human plasma (K2-EDTA)
-
This compound standard
-
This compound-d3 (or other suitable SIL-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide (reagent grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the SIL-IS to the desired final concentration.
-
Add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences, including some phospholipids.
-
-
Elution:
-
Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Post-Extraction Spike Method to Quantify Matrix Effects
This protocol allows for the quantitative assessment of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spike Sample): Extract 6 individual lots of blank matrix using your validated sample preparation method. After the final evaporation step, reconstitute the dried extract with the solution from Set A.
-
Set C (Matrix-Matched Standard): Extract 6 individual lots of blank matrix and spike the analyte and SIL-IS into the matrix before extraction.
-
-
Analyze and Calculate Matrix Factor (MF):
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Factor (MF) for each lot of matrix:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The CV% of the MF across the 6 lots should be <15%.
-
References
- Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Termopoli, V. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]
- Issaq, H. J. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Dass, C. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
- Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
- Labsci @ Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. [Link]
- FasterCapital. (2025).
- Dolan, J. W. (2004). Ion Suppression: A Major Concern in Mass Spectrometry.
- Waters Corporation. (n.d.).
- Separation Science. (n.d.).
- Kruve, A., & Leito, I. (2012). Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach. Analytical and Bioanalytical Chemistry, 403(8), 2217-2226. [Link]
- Gilson. (n.d.). Maximize Your Workflow by Improving the Cleanup of Biological Samples for LC-MS. [Link]
- Furey, A., & Lehane, M. (2013).
- Agilent. (2016). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. [Link]
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
- Rao, L. V. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
- Ferrer, C., Lozano, A., Agüera, A., Girón, A. J., & Fernández-Alba, A. R. (2011). Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables.
- Chromatography Today. (2021).
- Wang, Y., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 27(20), 7019. [Link]
- Phenomenex. (n.d.). Ion suppression; You May or May Not See It but It's There. [Link]
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-832. [Link]
- Yeter, O. (2020). Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS.
- Giorgetti, A., et al. (2017). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 41(5), 391-401. [Link]
- Tirumalai, R. S., et al. (2021). Sample preparation and cleanup methods for clinical top-down proteomics. Expert Review of Proteomics, 18(9), 725-742. [Link]
- ResearchGate. (n.d.).
- Hayes, R. N. (2004). Bioanalytical Methods for Sample Cleanup.
- Shi, Y., et al. (2022). Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases.
- Çağılcı, O. C., Ocak, M., & Turgut Ocak, Ü. (2025). Rapid SPE-LC–MS/MS Method for Detection and Quantification of MDMB-4en-PINACA and ADB-BUTINACA in Blood and Urine Using Solid-Phase Extraction.
- Agilent. (2024). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond. [Link]
- Li, J., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2608. [Link]
- National Institute of Justice. (n.d.). The Impacts of Paper Properties on Matrix Effects During Paper Spray Mass Spectrometry Analysis of Prescription Drugs, Fentanyl and Synthetic Cannabinoids. [Link]
- The Center for Forensic Science Research & Education. (n.d.). Synthetic Cannabinoids. [Link]
- Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. [Link]
- Science.gov. (n.d.). isotope-labeled internal standards: Topics. [Link]
- ResearchGate. (n.d.).
- PubMed. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
- Norman, C., et al. (2025). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. Journal of Forensic Sciences. [Link]
- Norman, C., et al. (2021). Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. Journal of Forensic Sciences, 66(1), 375-381. [Link]
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
- Center for Forensic Science Research & Education. (n.d.).
Sources
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. fastercapital.com [fastercapital.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. waters.com [waters.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Refinement of animal dosing protocols for Mdmb-fubinaca studies
Answering the user's request.## Technical Support Center: Refinement of Animal Dosing Protocols for MDMB-FUBINACA Studies
Welcome to the technical support center for researchers working with this compound. This guide is designed to move beyond basic protocols and address the specific challenges and nuances encountered when establishing and refining animal dosing regimens for this potent synthetic cannabinoid. Given its high efficacy and steep dose-response curve, precision and a systematic approach are paramount to generating reproducible data while adhering to the highest standards of animal welfare.
This document is structured as a series of guided questions and troubleshooting scenarios that a researcher would encounter sequentially during experimental design and execution.
Part 1: Foundational Knowledge & Initial Considerations
Before designing any dosing protocol, a firm understanding of the compound's pharmacology is essential. This knowledge informs every subsequent decision, from vehicle choice to dose selection.
Q: What are the core pharmacological properties of this compound that I must consider?
This compound is an indazole-based synthetic cannabinoid receptor agonist (SCRA) characterized by its high potency and efficacy at the cannabinoid type-1 (CB1) receptor, which is responsible for its primary psychoactive effects.[1][2]
-
High Potency: It binds to the human CB1 receptor with very high affinity (Kᵢ values reported as low as 1.14 nM).[2] It exhibits significantly greater affinity for CB1 receptors compared to Δ⁹-tetrahydrocannabinol (THC).[1]
-
High Efficacy: Unlike THC, which is a partial agonist, this compound is a full agonist at the CB1 receptor.[3] This means it can produce a stronger maximal effect, which also contributes to a narrower therapeutic window and a higher risk of severe adverse effects, such as seizures and cardiotoxicity, even with minor dose adjustments.[1]
-
Rapid & Extensive Metabolism: In vivo, this compound is subject to rapid and extensive hepatic biotransformation.[3] The primary metabolic pathway is the hydrolysis of the terminal methyl ester to form a carboxylic acid metabolite (this compound M1), which is then further metabolized.[3][4] Its in vitro half-life in human hepatocytes is very short (around 11 minutes for the active S-isomer), suggesting a potentially short duration of action for the parent compound.[3]
-
High Protein Binding: The active S-isomer of this compound is highly protein-bound (99.5%), which can influence its distribution and clearance.[3]
Understanding these properties is critical: its high potency and efficacy mean that dose ranges will be very low (typically in the µg/kg to low mg/kg range) and require careful titration.
Part 2: Core Protocol Development & Refinement
This section provides a logical workflow for developing a robust dosing protocol from the ground up.
Q: How do I select and prepare an appropriate vehicle for this compound?
Vehicle selection is one of the most common failure points in SCRA research. Due to their lipophilic nature, compounds like this compound have very low solubility in aqueous solutions.[5] An improper vehicle can lead to poor bioavailability, inconsistent dosing, and injection site irritation.
Recommended Starting Vehicle Formulation:
A standard and effective vehicle for many SCRAs, including this compound, is a three-part mixture of a solvent, a surfactant, and a saline buffer.
| Component | Example | Ratio (v/v/v) | Purpose |
| Solvent | Ethanol, USP Grade | 1 | To initially dissolve the lipophilic compound. |
| Surfactant | Kolliphor® EL or Tween® 80 | 1 | To create an emulsion and prevent precipitation in the aqueous phase. |
| Buffer | 0.9% Sodium Chloride (Saline) | 8-18 | To bring the solution to a final, biocompatible volume. |
Step-by-Step Vehicle Preparation Protocol:
-
Weigh Compound: Accurately weigh the required amount of this compound (as a neat solid) in a sterile glass vial.[6]
-
Initial Dissolution: Add the solvent (e.g., ethanol) to the vial. Vortex thoroughly until the compound is fully dissolved. A brief, gentle warming (to ~37°C) or sonication in a water bath can aid this process.
-
Add Surfactant: Add the surfactant (e.g., Kolliphor EL) to the vial. Vortex again until the solution is homogenous.
-
Final Dilution: Slowly add the saline, vortexing between additions to maintain a stable emulsion. The final solution may appear slightly cloudy, which is acceptable for an emulsion.
-
Sterility: For parenteral administration, all substances must be sterile.[7] If the starting materials are not sterile, the final preparation must be filtered through a 0.2-micron sterile filter.[8] Note: This may be difficult with emulsions; aseptic preparation techniques are critical.[9]
-
Pre-injection Check: Before each injection, visually inspect the solution for any precipitation. Always vortex the solution immediately before drawing it into the syringe to ensure homogeneity.
Below is a decision-making workflow for troubleshooting vehicle formulation issues.
Q: Which route of administration is best for my study?
The choice of administration route depends on the experimental goals, such as the desired speed of onset and duration of effect. All procedures must be approved by your Institutional Animal Care and Use Committee (IACUC).[8]
| Route | Onset/Duration | Key Considerations | Recommended Max Volume (Mouse) | Recommended Max Volume (Rat) |
| Intraperitoneal (i.p.) | Rapid onset, moderate duration. | Most common for behavioral studies.[3] Risk of injection into bladder or GI tract.[10] Requires proper training. | 10-20 ml/kg[11] | 5-10 ml/kg[11] |
| Subcutaneous (s.c.) | Slower onset, longer duration. | Good for repeated dosing to minimize irritation.[12] Can form a depot. Absorption can be variable. | 5-10 ml/kg[8] | 5 ml/kg[8] |
| Oral (p.o. Gavage) | Slowest onset, variable bioavailability. | Used for toxicity studies requiring precise oral doses.[13][14] High potential for animal stress or injury if not performed correctly. | 10 ml/kg[11] | 10 ml/kg[11] |
| Intravenous (i.v.) | Most rapid onset, shortest duration. | Provides 100% bioavailability. Technically difficult and requires restraint; can be stressful. | 5 ml/kg (bolus)[11] | 5 ml/kg (bolus)[11] |
Q: How do I determine a safe and effective dose range for this compound?
This is the most critical step. Due to the compound's potency and toxicity profile, a systematic dose-finding study is mandatory. Never start with a dose reported as effective in one paper without first performing a pilot study in your own lab, with your specific animal strain and conditions.
Workflow for Dose-Range Finding:
Reported Dose Ranges for Guidance (Rodents):
The following table summarizes doses reported in the literature. These are for reference only and must be validated in your laboratory.
| Species | Endpoint | Effective Dose Range (i.p.) | Notes | Source |
| Rat | Hypothermia | 0.01 - 1 mg/kg | Dose-dependent decrease in body temperature. | [3] |
| Rat | Drug Discrimination (vs. THC) | ED₅₀ = 0.051 mg/kg | Fully substituted for THC. | [3] |
| Mouse | Drug Discrimination (vs. THC) | ED₅₀ = 0.02 mg/kg | Fully substituted for THC. | [3] |
| Mouse | Locomotor Depression (4F-MDMB-BINACA) | 0.005 - 0.05 mg/kg | A structurally similar compound. | [15] |
| Rat | Subacute Toxicity (4F-MDMB-BUTINACA, p.o.) | 1 mg/kg/day | No significant adverse effects. | [13][14] |
| Rat | Subacute Toxicity (4F-MDMB-BUTINACA, p.o.) | 5 mg/kg/day | 50% mortality by day 3. | [13][14] |
Based on this, a prudent starting dose for a pilot study in mice or rats would be 0.001 mg/kg (1 µg/kg) , followed by careful escalation.
Part 3: Troubleshooting Guide & FAQs
Q: I administered a dose that should have been effective, but I'm seeing no behavioral effects. What went wrong?
-
Check Your Solution: This is the most common cause. The compound may have precipitated out of your vehicle. Visually inspect your stock solution. Always prepare it fresh and vortex vigorously immediately before each injection.
-
Verify Calculations: Double-check all dilution calculations. For potent compounds requiring serial dilutions, small errors can lead to massive under-dosing.
-
Injection Technique: Ensure the injection was successful. For i.p. injections, an accidental injection into the subcutaneous fat pad or an internal organ can prevent the drug from being properly absorbed. Ensure personnel are properly trained.[7]
Q: My animals are exhibiting seizures, severe catalepsy, or dying at doses reported as safe in the literature. What should I do?
-
STOP IMMEDIATELY: Cease administration and provide supportive care to affected animals as per your institutional veterinary guidelines.
-
Dose is Too High: This is a clear sign of overdose. The high efficacy of this compound means the dose-response curve is extremely steep.[1] A seemingly minor increase in dose can lead to severe toxicity.[13]
-
Reduce the Dose: Your next dose tested should be at least 5- to 10-fold lower.
-
Check for "Hot Spots": If your compound was not fully in solution, you may have drawn a concentrated "hot spot" into the syringe, delivering a massive overdose to a single animal. This underscores the critical importance of a homogenous solution.
Q: I'm seeing high variability in my data between animals in the same dose group. What are the likely causes?
-
Inconsistent Dosing: As mentioned, non-homogenous solutions are a primary culprit. Ensure the solution is mixed well before every single injection.
-
Administration Variability: Slight differences in injection placement or speed can alter absorption kinetics. Standardize the procedure and ensure all experimenters use the exact same technique.
-
Metabolic Differences: While less controllable, individual differences in metabolism can affect drug response. Ensure you are using a genetically stable, inbred strain of animals to minimize this.
-
Animal Stress: Stress can significantly impact physiological and behavioral readouts. Handle animals consistently and allow for proper acclimatization to the laboratory and handling procedures.[10]
Q: How often can I administer this compound?
For acute studies, a single injection is standard. For chronic studies, the short half-life may necessitate twice-daily dosing to maintain stable compound levels.[12] However, be aware that repeated administration of high-efficacy SCRAs can lead to rapid development of dependence.[12] When performing repeated injections, vary the injection site to minimize irritation.[10]
References
- University of Iowa Institutional Animal Care and Use Committee. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Retrieved from The University of Iowa Office of the Vice President for Research.
- Hess, G. R., Cearley, M. C., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(3), 437-446. [Link]
- University of Michigan Animal Care & Use Program. (2020). Guidelines on Administration of Substances to Laboratory Animals.
- Michigan State University Institutional Animal Care & Use Committee. (2021). IG035: Guideline on Administration of Substances to Laboratory Animals.
- West Virginia University Institutional Animal Care and Use Committee. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
- Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration.
- Al-Asmari, A. F., Al-Qahtani, W. H., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. Future Pharmacology, 4(4), 676-699. [Link]
- Gatch, M. B., & Forster, M. J. (2019). Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. Drug and Alcohol Dependence, 204, 107532. [Link]
- World Health Organization. (2020). Critical Review Report: this compound. Expert Committee on Drug Dependence. [Link]
- Carlier, J., Gressens, P., & Baumann, M. H. (2020). Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats. Neuropharmacology, 177, 108240. [Link]
- Smith, V. J., Bivins, V. S., et al. (2020). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice. Neuropharmacology, 171, 108092. [Link]
- Wang, Z., Chen, Y., et al. (2024). Characterization of the Behavioral and Molecular Effects of Acute Exposure to the Fourth-Generation Synthetic Cannabinoid, 5F-EDMB-PICA, in Male Mice of Different Age Groups. International Journal of Molecular Sciences, 25(11), 5988. [Link]
- De Luca, M. A., Scherma, M., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 10, 774. [Link]
- Gamage, T. F., Farquhar, C. E., et al. (2018). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior, 175, 139-148. [Link]
- Al-Asmari, A., Al-Qahtani, W., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective.
- ElAmin, E. H. A., Albloi, R. H. F., et al. (2022). Single-dose Acute Toxicity of 4-F-MDMB-BUTINACA Designer Cannabis Drug: LD50 and Histological Changes in Mice. Indian Journal of Forensic Medicine & Toxicology, 16(3), 209-215. [Link]
- Abdelgadir, E. H., et al. (2024). Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS.
- Wikipedia. (n.d.). This compound.
- World Health Organization. (2017). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). Expert Committee on Drug Dependence. [Link]
Sources
- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. caymanchem.com [caymanchem.com]
- 5. ecddrepository.org [ecddrepository.org]
- 6. caymanchem.com [caymanchem.com]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. IG035: Guideline on Administration of Substances to Laboratory Animals | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 9. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of Mdmb-fubinaca in aqueous solutions
Prepared by the Office of the Senior Application Scientist
Welcome, researchers and drug development professionals. This guide is designed to provide expert-level technical support for addressing the significant solubility challenges of MDMB-FUBINACA in aqueous solutions. As a potent, indazole-based synthetic cannabinoid, its highly lipophilic nature presents a common hurdle in experimental design.[1][2] This document offers troubleshooting advice, detailed protocols, and scientific rationale to ensure the successful preparation of homogenous, stable solutions for your research applications.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter when preparing this compound solutions for experimental use.
Question: My this compound powder will not dissolve directly into my aqueous buffer (e.g., PBS, cell culture media). What is the fundamental issue?
Answer: The core issue is a fundamental mismatch in polarity. This compound is a highly hydrophobic ("water-fearing") molecule, while aqueous buffers are polar.[2] Like oil and water, they will not readily mix. Direct addition of the solid compound into an aqueous medium will result in a non-homogenous suspension, not a true solution, rendering it unsuitable for most experimental applications where precise concentration and bioavailability are critical.
The universally accepted best practice is to first create a concentrated primary stock solution in a suitable organic solvent. This stock can then be serially diluted into your final aqueous experimental medium.
Question: I prepared a stock solution in DMSO, but the compound crashed out (precipitated) when I diluted it into my aqueous experimental buffer. How can I prevent this?
Answer: This is a common and critical issue known as "carry-over precipitation." It occurs when the concentration of the organic solvent in the final aqueous solution is too high to maintain the solubility of the lipophilic compound. The this compound molecules, forced out of the organic solvent environment upon dilution, aggregate and precipitate.
Causality & Solutions:
-
High Final Co-Solvent Concentration: The solvating power of the co-solvent is lost upon extreme dilution.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, Ethanol) in your aqueous medium is minimal, typically well below 1%. For cell-based assays, a final DMSO concentration of <0.1% is strongly recommended to avoid solvent-induced cytotoxicity and off-target effects. Always prepare a "vehicle control" (your final aqueous medium with the same final concentration of the organic solvent, but without the drug) to run alongside your experiment.
-
-
Insufficient Solubilizing Aids: The aqueous medium itself lacks components to keep the hydrophobic drug dispersed.
-
Solution for In Vitro Assays: Introduce a non-ionic surfactant. Low concentrations of surfactants like Tween® 20/80 or Pluronic® F-127 can form micelles that encapsulate the hydrophobic drug, keeping it dispersed in the aqueous phase.[3][4][5] Additionally, proteins in cell culture media containing fetal bovine serum (FBS) can act as carriers, helping to solubilize lipophilic compounds. A common strategy is to dilute the organic stock into the serum-containing media first, vortex gently, and then add other components.
-
Question: What is the best organic solvent to use for preparing a primary stock solution of this compound?
Answer: The choice of solvent depends on the intended application, required concentration, and downstream compatibility. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for achieving high concentration stocks due to their strong solvating power. Ethanol is also a viable, often less cytotoxic, alternative, though it may not achieve the same high concentrations.
Table 1: Solubility Profile of this compound in Common Organic Solvents
| Solvent | Solubility (Approx.) | Reference | Notes for Consideration |
| DMF | ~15 mg/mL | [6] | High solvating power. Use with caution in cellular assays. |
| DMSO | ~2 mg/mL | [6] | Excellent for high-concentration stocks. Standard for in vitro assays, but keep final concentration <0.1%. |
| Ethanol | ~2 mg/mL | [6] | Good choice for applications sensitive to DMSO. May be more suitable for certain in vivo preparations. |
| Methanol | Soluble | [7] | Primarily used for analytical chemistry purposes (e.g., LC-MS). |
| Acetone | Soluble | [6] | Useful for coating onto herbal material or surfaces, but generally not for biological assays due to volatility and toxicity. |
Advanced Solubilization Workflow
For complex applications, particularly in vivo studies where co-solvent toxicity is a major concern, a more advanced formulation strategy may be required. The following decision tree provides a logical workflow for selecting an appropriate method.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.who.int [cdn.who.int]
- 7. ecddrepository.org [ecddrepository.org]
Technical Support Center: Enhancing the Resolution of MDMB-FUBINACA Enantiomers in Chiral Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the chiral separation of synthetic cannabinoid enantiomers, with a specific focus on MDMB-FUBINACA. As a potent synthetic cannabinoid with a chiral center, the separation of its enantiomers is critical for accurate pharmacological assessment and regulatory compliance.[1][2][3][4][5] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in achieving optimal enantiomeric resolution.
Introduction: The Challenge of this compound Enantioseparation
This compound possesses a stereocenter at the α-carbon of its L-tert-leucinate moiety.[1][2] The (S)-enantiomer is often the biologically active form, exhibiting high potency at cannabinoid receptors, while the (R)-enantiomer may have significantly different activity.[5][6][7] Consequently, the ability to resolve and quantify these enantiomers is paramount.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs), is the predominant technique for this purpose.[8][9] However, achieving baseline resolution of this compound enantiomers can be challenging due to their structural similarities. Success hinges on a deep understanding of the chiral recognition mechanisms and a systematic approach to method development and troubleshooting.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common issues encountered during the chiral separation of this compound enantiomers.
Poor or No Enantiomeric Resolution
Q1: I am not seeing any separation between the enantiomers of this compound. What are the most likely causes and how can I fix this?
A1: The absence of resolution is a common starting point in chiral method development. The primary cause is an inappropriate selection of the Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition.[8][10]
Causality: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. If the chosen CSP cannot form these selective interactions with this compound, no separation will occur.
Troubleshooting Protocol:
-
Verify CSP Selection: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), are often the most successful for separating synthetic cannabinoids.[6][7][9][11] If you are using a different type of CSP (e.g., a protein-based or macrocyclic glycopeptide-based column), consider screening a polysaccharide-based column.[8][12]
-
Optimize the Mobile Phase:
-
Normal-Phase Mode: This is often the preferred mode for polysaccharide CSPs.[8][9] Start with a simple mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage in 5% increments. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.[10]
-
Reversed-Phase Mode: If using an immobilized polysaccharide CSP, you can explore reversed-phase conditions with mobile phases like acetonitrile and water, which may be beneficial if your sample has limited solubility in normal-phase solvents.[13][14]
-
-
Consider Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.[10] Lowering the column temperature can sometimes enhance the subtle interactions required for separation.[10] Try reducing the temperature in 5°C increments.
-
Check for Co-elution with Impurities: Ensure that your racemic standard is pure. An impurity co-eluting with one of the enantiomers can mask the separation.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Peak Tailing and Poor Peak Shape
Q2: My peaks are tailing, which is affecting the accuracy of my integration and resolution. What causes this and how can I improve the peak shape?
A2: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload.[10]
Causality: For basic compounds like this compound, interactions with acidic residual silanol groups on the silica gel support of the CSP can lead to peak tailing. Column overload occurs when the sample concentration is too high, saturating the active sites on the stationary phase.
Troubleshooting Protocol:
-
Introduce a Mobile Phase Additive:
-
For basic compounds, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) to the mobile phase can significantly improve peak shape.[10][15] The DEA will compete with this compound for the active silanol sites, minimizing secondary interactions.
-
Be aware of the "memory effect" of additives.[16][17] Once a column is exposed to an additive, it may require extensive flushing to return to its original state. It is often best to dedicate a column to methods requiring specific additives.
-
-
Reduce Sample Concentration: Dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.
-
Check for Extra-Column Effects: Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak broadening.
Long Run Times and High Backpressure
Q3: My run time is excessively long, and the backpressure is high. How can I shorten the analysis time without sacrificing resolution?
A3: Long run times are typically due to high retention, while high backpressure can be caused by several factors, including blockages or high mobile phase viscosity.
Causality: High retention is a direct result of strong interactions between the analyte and the CSP. High backpressure can indicate a blockage in the inlet frit of the column or guard column, often due to particulate matter from the sample or mobile phase.[18]
Troubleshooting Protocol:
-
Increase Mobile Phase Strength: Gradually increase the percentage of the alcohol modifier (e.g., isopropanol) in your normal-phase mobile phase. This will decrease retention and shorten the run time.
-
Increase Flow Rate: A higher flow rate will decrease the analysis time, but it will also increase backpressure and may reduce column efficiency. Find a balance that provides acceptable separation in a reasonable time.
-
Address High Backpressure:
-
If the pressure is suddenly high, reverse-flush the column (only if it is not a guard column) at a low flow rate to dislodge any particulates on the inlet frit.[18]
-
Always filter your samples and mobile phases to prevent particulates from entering the HPLC system.
-
Consider using a guard column to protect your analytical column from contaminants.[18]
-
Frequently Asked Questions (FAQs)
Q: Which type of chiral stationary phase is best for this compound? A: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, have demonstrated broad applicability for the chiral separation of synthetic cannabinoids, including those with structures similar to this compound.[9][11][13] Specifically, columns with amylose tris(3,5-dimethylphenylcarbamate) have shown great selectivity for synthetic cannabinoids with a terminal methyl ester, like this compound.[6][7][19]
Q: Can I use mobile phase additives with any chiral column? A: Not all chiral columns are compatible with all additives. Coated polysaccharide CSPs can be damaged by certain solvents and additives.[18] Immobilized polysaccharide CSPs offer greater solvent compatibility and are more robust, allowing for a wider range of mobile phases and additives.[18] Always consult the column manufacturer's instructions before using a new solvent or additive.
Q: How does temperature affect chiral separations? A: Temperature has a complex effect on chiral separations.[10] Generally, lower temperatures enhance the enantioselectivity by strengthening the intermolecular interactions responsible for separation.[10] However, in some cases, higher temperatures can improve peak efficiency and may even be necessary for separation. It is an important parameter to optimize for each specific method.
Q: What is the "memory effect" of mobile phase additives? A: The memory effect refers to the prolonged influence of a mobile phase additive on a column's chromatographic performance, even after the additive has been removed from the mobile phase.[16][17] This is due to the strong binding of the additive to the stationary phase.[16] This can be problematic when switching between methods that use different additives. To mitigate this, it is recommended to dedicate columns to specific methods or to use rigorous column flushing procedures.[17][18]
Experimental Protocols
Protocol 1: Chiral Method Development Screening
This protocol outlines a systematic approach to screen for initial separation conditions.
-
Column Selection: Choose a polysaccharide-based chiral column, for example, one with an amylose tris(3,5-dimethylphenylcarbamate) stationary phase.
-
Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v). If this compound shows basic properties, also prepare a set of mobile phases containing 0.1% DEA.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at an appropriate wavelength for this compound.
-
-
Screening Process:
-
Begin with the 90:10 hexane:isopropanol mobile phase.
-
Inject the racemic standard and observe the chromatogram for any signs of peak splitting or separation.
-
If no separation is observed, proceed to the next mobile phase composition.
-
If peak tailing is observed, switch to the mobile phases containing DEA.
-
-
Evaluation: Evaluate the chromatograms for resolution (Rs). A resolution of >1.5 is generally desired for baseline separation.
Caption: A streamlined workflow for chiral method development.
Protocol 2: Column Cleaning and Regeneration
For immobilized polysaccharide columns that have been exposed to strongly retained impurities or additives.
-
Consult Manufacturer's Guidelines: Always refer to the specific instructions for your column model, as regeneration procedures can vary.
-
Disconnect from Detector: To avoid contaminating the detector cell, disconnect the column outlet.
-
Flush with Isopropanol: Flush the column with 10-20 column volumes of 100% isopropanol to remove buffered mobile phases.
-
Strong Solvent Flush: Flush with a strong solvent like tetrahydrofuran (THF) or dichloromethane (for compatible immobilized columns) for 20-30 column volumes to remove strongly adsorbed compounds.
-
Return to Isopropanol: Flush again with 10-20 column volumes of isopropanol.
-
Equilibrate with Mobile Phase: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.
Data Presentation
Table 1: Influence of Mobile Phase Composition on this compound Enantiomer Resolution
| Mobile Phase (Hexane:Isopropanol, v/v) | Additive | Retention Factor (k'1) | Retention Factor (k'2) | Selectivity (α) | Resolution (Rs) |
| 90:10 | None | 4.2 | 4.5 | 1.07 | 1.2 |
| 80:20 | None | 2.8 | 2.9 | 1.04 | 0.8 |
| 90:10 | 0.1% DEA | 3.9 | 4.3 | 1.10 | 1.8 |
| 85:15 | 0.1% DEA | 4.5 | 5.1 | 1.13 | 2.1 |
Note: The data in this table is illustrative and will vary depending on the specific column and experimental conditions.
References
- BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Dong, M. W. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- ResearchGate. (n.d.). (PDF) Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids.
- Yu, L., Wang, S., & Zeng, S. (2019).
- Hellinghausen, G., et al. (2021).
- Labroots. (n.d.). The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids.
- NIH. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS.
- Oxford Academic. (2017). Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid.
- PubMed. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol.
- Wiley Online Library. (2020). New enantioselective LC method development and validation for the assay of modafinil.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Oxford Academic. (2014). Development and Validation of a Rapid Method for Identification of New Synthetic Cannabinoids in Hair Based on High-Performance Liquid Chromatography–Ion Trap Mass Spectrometry Using a Simplified User Interface.
- Class Central. (n.d.). Free Video: The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids from Labroots.
- Wikipedia. (n.d.). This compound.
- NIH. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil.
- ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Psychedelic Science Review. (2020). Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency.
- ResearchGate. (2021). The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases.
- NIH. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples.
- ResearchGate. (2015). Analytical methods for the identification of synthetic cannabinoids in biological matrices.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Springer Nature Experiments. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- Chromatography for Troubleshooting Explained. (n.d.). Chromatography For Troubleshooting Explained.
- University of Dundee. (2019). Enantiospecific synthesis, chiral separation and biological activity of four indazole-3-carboxamide-type synthetic cannabinoid receptor agonists and their detection in seized drug samples.
- NIH. (2024). Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies.
- Dhaka University Journal of Pharmaceutical Sciences. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from Dhaka University Journal of Pharmaceutical Sciences.
- ResearchGate. (2019). Enantioseparation of the carboxamide-type synthetic cannabinoids N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide and methyl [1-(5-fluoropentyl)-1H-indazole-3-carbonyl]-valinate in illicit herbal products.
- Chromatography Today. (2020). Trouble with chiral separations.
- NIH. (n.d.). This compound.
- ResearchGate. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling.
- NIH. (2020). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling.
- Novasep. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it.
- PubMed. (2018). Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychedelicreview.com [psychedelicreview.com]
- 3. SID 381118888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chiraltech.com [chiraltech.com]
- 19. researchgate.net [researchgate.net]
Cross-reactivity issues in immunoassays for Mdmb-fubinaca
Welcome to the technical support resource for immunoassays targeting the synthetic cannabinoid MDMB-FUBINACA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay cross-reactivity and other common experimental challenges. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is immunoassay detection challenging?
This compound is a potent, indazole-based synthetic cannabinoid receptor agonist.[1] Its detection via immunoassay is complicated by several factors. Firstly, like many novel psychoactive substances (NPS), the parent compound is extensively and rapidly metabolized in the body. The primary metabolic pathway for this compound is ester hydrolysis, leading to the formation of various metabolites.[2] Consequently, immunoassays must be designed to detect these metabolites, as the parent drug may be absent or at very low concentrations in biological samples like urine. Secondly, the synthetic cannabinoid market is characterized by the constant emergence of new analogs with minor structural modifications.[1][3] These structurally similar compounds can lead to significant cross-reactivity issues in immunoassays, potentially causing false-positive results or inaccurate quantification.
Q2: My immunoassay for this compound is showing positive results for a sample that I believe should be negative. What could be the cause?
An unexpected positive result is a common issue and is often attributable to cross-reactivity. Immunoassays rely on the specific binding of an antibody to its target antigen.[3] However, antibodies can sometimes bind to other structurally related molecules, a phenomenon known as cross-reactivity. In the context of this compound, this could be due to the presence of:
-
Other synthetic cannabinoids: The sheer number of synthetic cannabinoid analogs makes it likely that some will share structural similarities with this compound or its metabolites.
-
Metabolites of other drugs: While less common, it is possible that metabolites of other pharmaceuticals or drugs of abuse could have a structure that is recognized by the immunoassay antibody.
-
Endogenous compounds: In rare cases, naturally occurring compounds in the biological matrix could interfere with the assay.
It is also crucial to rule out procedural errors such as sample misidentification or contamination before concluding that cross-reactivity is the cause.
Q3: Which immunoassay format is most commonly used for this compound and how does it work?
The most common immunoassay format for detecting small molecules like synthetic cannabinoids is the competitive enzyme-linked immunosorbent assay (ELISA) . This method is highly sensitive and suitable for screening a large number of samples.
The principle of a competitive ELISA is based on the competition between the target antigen in the sample and a labeled antigen (tracer) for a limited number of antibody binding sites that are coated on a microplate. The signal generated is inversely proportional to the concentration of the target antigen in the sample.
Troubleshooting Guide: Cross-Reactivity Issues
Unexpected or inconsistent results in your this compound immunoassay often point towards cross-reactivity. This section provides a systematic approach to identifying and mitigating these issues.
Initial Assessment: Ruling Out Common Errors
Before delving into a full cross-reactivity investigation, it is essential to eliminate other potential sources of error. Follow this initial troubleshooting workflow:
Caption: Initial troubleshooting workflow for unexpected immunoassay results.
-
Step 1: Review Assay Protocol and Execution: Carefully re-read the manufacturer's protocol. Ensure that all incubation times, temperatures, and washing steps were performed correctly.
-
Step 2: Check Reagent Preparation and Storage: Confirm that all reagents were prepared according to the instructions and stored at the correct temperatures. Improperly stored antibodies or conjugates can lead to erroneous results.
-
Step 3: Verify Sample Handling and Labeling: Double-check sample labels to rule out any mix-ups. Ensure that samples were collected and stored properly to maintain their integrity.
-
Step 4: Perform a Serial Dilution: Diluting the sample can help to identify matrix effects or high concentrations of a cross-reactant. If the results do not decrease linearly with dilution, it suggests the presence of an interfering substance.[4]
Identifying Potential Cross-Reactants
If procedural errors have been ruled out, the next step is to identify potential cross-reacting compounds. The following table lists compounds that are structurally similar to this compound and its primary metabolites and should be considered as potential cross-reactants.
| Compound Category | Specific Examples | Rationale for Potential Cross-Reactivity |
| This compound Metabolites | This compound 3,3-dimethylbutanoic acid | Primary metabolite; high concentration in urine.[2] |
| Hydroxylated metabolites | Structural similarity to the parent compound and other metabolites.[2] | |
| Structural Analogs | ADB-FUBINACA | Differs only in the terminal group of the side chain.[2] |
| 5F-MDMB-PINACA (5F-ADB) | Shares the indazole core and a similar side chain. | |
| AMB-FUBINACA | Structurally related synthetic cannabinoid. | |
| MMB-FUBINACA | Methylated analog of this compound.[1] |
Experimental Protocol: Quantifying Cross-Reactivity
To definitively determine if a specific compound is cross-reacting with your immunoassay, you need to perform a cross-reactivity study. This involves generating a dose-response curve for the suspected cross-reactant and comparing it to the standard curve of your target analyte (e.g., a specific this compound metabolite).
Objective: To calculate the percent cross-reactivity of a suspected interfering compound.
Materials:
-
Your this compound immunoassay kit (microplate, antibodies, conjugate, substrate, wash buffer, stop solution).
-
Certified reference material of your target analyte (the standard for your assay).
-
Certified reference material of the suspected cross-reacting compound.
-
Drug-free urine or appropriate matrix for dilutions.
-
Microplate reader.
Procedure:
-
Prepare a Standard Curve: Prepare a serial dilution of your target analyte in the appropriate matrix to generate a standard curve according to the assay protocol. This will be used to determine the IC50 of the target analyte.
-
Prepare a Cross-Reactant Curve: In parallel, prepare a serial dilution of the suspected cross-reacting compound in the same matrix. The concentration range should be wide enough to generate a full dose-response curve.
-
Run the Immunoassay: Add the standard and cross-reactant dilutions to the antibody-coated microplate. Follow the competitive ELISA protocol provided with your kit.
-
Data Analysis:
-
For both the standard and the cross-reactant, plot the absorbance (or signal) against the logarithm of the concentration.
-
Use a four-parameter logistic (4PL) curve fit to determine the IC50 for both the target analyte and the cross-reactant. The IC50 is the concentration that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Interpretation of Results:
A high percent cross-reactivity indicates that the antibody binds strongly to the tested compound, and its presence in a sample is likely to cause a false-positive or an overestimation of the target analyte concentration.
Mitigation Strategies for Cross-Reactivity
If you have confirmed significant cross-reactivity with a particular compound, consider the following strategies:
-
Use a More Specific Antibody: If possible, switch to an immunoassay that utilizes a more specific monoclonal antibody with lower cross-reactivity to the identified interferent.
-
Sample Pre-treatment: In some cases, it may be possible to remove the cross-reacting compound through a sample pre-treatment step, such as solid-phase extraction (SPE). However, this can be time-consuming and may not always be effective.
-
Confirmation with a Different Method: The most reliable way to confirm a positive immunoassay result is to use an orthogonal method with higher specificity, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS can definitively identify and quantify specific compounds, thus avoiding the issue of cross-reactivity.
Advanced Topic: The Impact of Metabolism on Immunoassay Design
The extensive metabolism of this compound underscores the importance of choosing an immunoassay that targets the most appropriate metabolite. As the parent compound is often not detectable in urine, an assay that only targets this compound will likely produce false-negative results. The ideal immunoassay will be directed against a major, long-lasting metabolite, such as the ester hydrolysis product, this compound 3,3-dimethylbutanoic acid.[2] When selecting an immunoassay, carefully review the manufacturer's data on the target analyte and the cross-reactivity profile with other relevant metabolites and analogs.
Visualizing the Competitive Immunoassay Principle
The following diagram illustrates the mechanism of a competitive ELISA, which is fundamental to understanding how cross-reactivity can occur.
Caption: Mechanism of Competitive ELISA.
In a sample with a low concentration of the target antigen, more of the labeled antigen binds to the antibody, resulting in a high signal. Conversely, in a sample with a high concentration of the target antigen, the unlabeled antigen from the sample outcompetes the labeled antigen for antibody binding sites, leading to a low signal. A cross-reacting compound can mimic the target antigen, leading to a falsely low signal and therefore a false-positive result.
References
- Kavanagh, P., O'Brien, J., McNamara, S., et al. (2016). Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Drug Testing and Analysis, 9(4), 548-559.
- Gamage, T. F., Farquhar, C. E., Lefever, T. W., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 337-346.
- Wikipedia. (2023). This compound.
- Sino Biological. (n.d.). Competitive ELISA Principle.
- Hess, C., Schoeder, C. T., Pill, C., et al. (2017). Immunoassay screening in urine for synthetic cannabinoids - an evaluation of the diagnostic efficiency. Clinical Chemistry and Laboratory Medicine, 55(11), 1779-1788.
- Pyxis Laboratories. (2018). Detecting Synthetic Cannabinoids by Immunoassay.
- Tu, M. (2022). Creating Cross-Reactive Antibodies to Detect and Treat Synthetic Cannabinoid Receptor Agonist Toxicity. Journal of Environmental and Analytical Toxicology, 12(6).
- Carlier, J., Diao, X., & Stove, C. (2017). Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine. Clinica Chimica Acta, 471, 136-143.
- Peace, M. R., Baird, T. R., & Poklis, J. L. (2017). Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes. Journal of Analytical Toxicology, 41(6), 553-556.
- American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences.
- Mogler, L., Franz, F., Rentsch, D., et al. (2019). Detection of the recently emerged synthetic cannabinoid 4F-MDMB-BINACA in "legal high" products and human urine specimens. Drug Testing and Analysis, 11(9), 1377-1386.
- Grigoryev, A., Saynova, V., & Rozhanets, V. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics, 10(6), 282.
- SeraCare. (n.d.). Technical Guide for ELISA.
Sources
- 1. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pyxislabs.com [pyxislabs.com]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MDMB-FUBINACA Stock Solution Stability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with MDMB-FUBINACA. Our focus is to address common challenges related to the stability of its stock solutions, ensuring the integrity and reproducibility of your experimental data. We will delve into the chemical principles governing its stability, provide validated protocols for solution preparation and storage, and offer troubleshooting guidance for common issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: What are the primary solvents for dissolving this compound?
A1: this compound is a lipophilic compound with poor solubility in aqueous solutions. For creating stock solutions, organic solvents are required. The choice of solvent can impact both solubility and stability. Commonly used solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1] It is crucial to prepare a high-concentration stock in one of these solvents, which can then be diluted into aqueous buffers for final experimental concentrations. Be mindful that high concentrations of organic solvents can interfere with biological assays.[2]
Q2: What is the main cause of this compound degradation in solution?
A2: The primary degradation pathway for this compound is the hydrolysis of its methyl ester group.[3][4][5] This reaction converts the parent compound into its carboxylic acid metabolite, this compound 3,3-dimethylbutanoic acid (also referred to as this compound metabolite M1).[6][7] This hydrolysis can be catalyzed by the presence of water, as well as acidic or basic conditions, and is a key consideration for long-term storage.[3][4][5]
Q3: What are the ideal storage conditions for this compound stock solutions?
A3: To ensure long-term stability and minimize degradation, stock solutions of this compound should be stored at -20°C.[2][8][9][10] It is also recommended to store them in tightly sealed, amber glass vials to protect against light and moisture.[2][11][12] For analytical reference standards, a stability of at least 3-5 years can be expected under these conditions.[6][10] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[2]
Q4: My compound is precipitating when I dilute my stock solution into an aqueous buffer. What should I do?
A4: This is a common issue due to the low aqueous solubility of this compound.[1][2] To troubleshoot this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is high enough to maintain solubility but not so high that it affects your experiment.
-
pH of the Buffer: The pH of your aqueous buffer can influence the solubility of your compound. It may be beneficial to empirically test a range of pH values.[2]
-
Use of a Surfactant: In some cases, a non-ionic surfactant can help to prevent precipitation and improve recovery of cannabinoids from solutions.[13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, issue-based approach to problems you may encounter during your experiments.
Issue 1: Inconsistent or lower-than-expected potency in biological assays.
-
Symptom: You observe a gradual or sudden decrease in the pharmacological effect of your this compound solution over time.
-
Probable Cause: This is a classic sign of compound degradation, likely due to the hydrolysis of the ester group into the less potent carboxylic acid metabolite.[7][14] Storage at room temperature or even refrigeration (4°C) can lead to significant degradation.[7][9][13]
-
Solution Workflow:
-
Verify Storage Conditions: Immediately confirm that your stock solutions are stored at -20°C in tightly sealed vials.[9][15]
-
Prepare Fresh Stock: If there is any doubt about the age or storage history of your current stock, it is best to prepare a fresh solution from a solid, properly stored standard.
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into smaller, single-use volumes.[2]
-
Analytical Confirmation (Optional but Recommended): If feasible, use an analytical technique like LC-MS/MS to quantify the concentration of the parent this compound and its primary metabolite in your stock solution. This will provide definitive evidence of degradation.[7]
-
Issue 2: Loss of compound due to adsorption to container surfaces.
-
Symptom: You notice that the effective concentration of your highly diluted working solutions seems to be lower than calculated, even with fresh stock.
-
Probable Cause: Lipophilic compounds like synthetic cannabinoids can adsorb to the surfaces of plastic or glass storage containers, especially at low concentrations.
-
Solution:
-
Use Silanized Glass Vials: For long-term storage of stock solutions and preparation of working solutions, it is advisable to use silanized glass vials to minimize surface adsorption.[2]
-
Consider Container Material: Polypropylene tubes may also be an option, but glass is generally preferred for long-term storage of organic solutions.[9]
-
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a 10 mg/mL stock solution in DMSO.
Materials:
-
This compound analytical standard
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Pipettes and sterile, disposable tips
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound (e.g., 10 mg) into the amber glass vial.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for a 10 mg/mL solution).
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Once fully dissolved, the stock solution can be divided into smaller aliquots in separate silanized glass vials for single-use purposes.
-
Label all vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution and all aliquots at -20°C.
Protocol 2: Quality Control Check for Stock Solution Stability
This protocol provides a basic workflow for assessing the stability of your stock solution over time using LC-MS/MS.
Objective: To quantify the percentage of parent this compound remaining and the percentage of its primary hydrolysis metabolite formed.
Procedure:
-
Initial Analysis (T=0): Immediately after preparing a fresh stock solution, dilute a small aliquot to a suitable concentration for LC-MS/MS analysis. Analyze this sample to establish the initial concentration of this compound and to confirm the absence (or baseline level) of the metabolite.
-
Time-Point Analysis: At designated time points (e.g., 1, 3, 6 months), retrieve an aliquot of the stored stock solution.
-
Sample Preparation: Thaw the aliquot, and prepare a dilution identical to the one made at T=0.
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method capable of separating and quantifying both this compound and its carboxylic acid metabolite.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration at T=0. Calculate the percentage of degradation.
Data Summary and Visualizations
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Source(s) |
| Solubility in DMF | 15 mg/mL | [1] |
| Solubility in DMSO | 2 mg/mL | [1] |
| Solubility in Ethanol | 2 mg/mL | [1] |
| Recommended Storage Temp. | -20°C | [2][8][9][10] |
| Long-Term Stability | ≥ 3 years at -20°C | [10] |
Diagram 1: this compound Degradation Pathway
This diagram illustrates the primary hydrolytic degradation of this compound.
Caption: Hydrolysis of the methyl ester group on this compound.
Diagram 2: Troubleshooting Workflow for Inconsistent Assay Results
This flowchart provides a logical sequence for addressing unreliable experimental outcomes.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- Caliper. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
- World Health Organization. (2025). Critical Review Report: this compound.
- Cayman Chemical. (n.d.). Synthetic Cannabinoid Analytical Standards Panel 2.
- Royal Society of Chemistry. (2025, May 14). The Analysis of Synthetic Cannabinoids. In Books.
- BenchChem. (2025). Technical Support Center: Navigating the Complexities of Synthetic Cannabinoid Analog Research.
- Reagents. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Google Patents. (2010, November 25). Process for preparing synthetic cannabinoids.
- springermedizin.de. (n.d.). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases.
- UAB Digital Commons. (n.d.). Analyzing Cannabinoid Stability in Different Conditions and Validating Novel Cannabinoids for Oral Fluid Analysis.
- ResearchGate. (2025, December 22). The stability of novel synthetic cannabinoids in blood samples in different storage conditions.
- Google Patents. (n.d.). Process for preparing synthetic cannabinoids.
- SpringerLink. (2025, August 7). Synthetic cannabinoids are substrates and inhibitors of multiple drug-metabolizing enzymes.
- National Institutes of Health. (2023, April 5). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction.
- ShareOK. (n.d.).
- National Institutes of Health. (2022, August 27).
- Cayman Chemical. (n.d.). This compound metabolite M1 (CAS 2693397-47-4).
- Oxford Academic. (2020, May 20). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment.
- PubMed Central. (n.d.).
- MDPI. (1989, December 9).
- ResearchGate. (2025, October 17). The next generation of synthetic cannabinoids: Detection, activity, and potential toxicity of pent-4en and but-3en analogues including MDMB-4en-PINACA activity, forensic, NPS, postmortem, toxicology.
- Oxford Academic. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). This compound.
- PubMed Central. (2020, July 15). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice.
- King's Research Portal. (n.d.).
- PubMed Central. (n.d.).
- News-Medical.Net. (2020, November 3). Extracting Novel Synthetic Cannabinoids Using Supported Liquid Extraction.
- Biotage. (n.d.).
- Cayman Chemical. (n.d.). This compound (cas 1971007-93-8).
- Bertin Bioreagent. (n.d.).
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. US20100298579A1 - Process for preparing synthetic cannabinoids - Google Patents [patents.google.com]
- 5. US20100298579A1 - Process for preparing synthetic cannabinoids - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 8. caymanchem.com [caymanchem.com]
- 9. shareok.org [shareok.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 12. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Potency of MDMB-FUBINACA and Other Synthetic Cannabinoids
Executive Summary
The landscape of psychoactive substances is continually evolving, with synthetic cannabinoid receptor agonists (SCRAs) representing a significant and dynamic class of compounds. Among these, MDMB-FUBINACA has emerged as a substance of particular concern due to its exceptionally high potency and association with severe adverse health effects. This guide provides a detailed comparative analysis of the potency of this compound relative to other notable synthetic cannabinoids. By synthesizing data from authoritative in vitro studies, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for understanding the pharmacological characteristics that define this potent SCRA. We will delve into the key metrics of potency—receptor binding affinity (Kᵢ) and functional activity (EC₅₀)—and present detailed protocols for their determination, ensuring a robust and reproducible understanding of these critical parameters.
Introduction: The Endocannabinoid System and the Rise of Synthetic Cannabinoids
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary mediators are the cannabinoid receptors, principally the cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are among the most abundant G-protein coupled receptors (GPCRs) in the central nervous system, and their activation is responsible for the psychotropic effects of cannabinoids.[1]
Synthetic cannabinoids are a heterogeneous group of compounds designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] However, unlike THC, which is a partial agonist at the CB1 receptor, many synthetic cannabinoids are full agonists with significantly higher binding affinities and greater efficacy.[2][3] This enhanced interaction with the CB1 receptor is believed to underlie the severe and often unpredictable toxicities associated with their use.[4] this compound is an indazole-based synthetic cannabinoid that has been identified in numerous forensic cases and is recognized for its potent agonism at cannabinoid receptors.[5]
Quantifying Potency: Methodological Cornerstones
To objectively compare the potency of different SCRAs, it is essential to understand the experimental methodologies and the key pharmacological parameters they yield. The two primary in vitro metrics are binding affinity (Kᵢ) and functional activity (EC₅₀).
Binding affinity describes the strength of the interaction between a ligand (the SCRA) and its receptor (CB1). It is quantified by the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity, meaning a lower concentration of the compound is required to occupy 50% of the receptors.[6] The most common method for determining Kᵢ is the Radioligand Binding Assay .[7]
This assay operates on the principle of competition.[8] A radiolabeled ligand with known affinity for the CB1 receptor (e.g., [³H]CP55,940) is incubated with a preparation of cell membranes expressing the CB1 receptor.[9] The unlabeled test compound (the SCRA) is then added at various concentrations. By measuring the displacement of the radioligand, one can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC₅₀ value. This value is then converted to the Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[8]
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the human CB1 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, which are then resuspended and stored at -80°C.[10] The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[10]
-
Assay Setup: The assay is typically performed in a 96-well plate format.[10] To each well, add the membrane preparation, a fixed concentration of a radiolabeled CB1 agonist (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (SCRA).[10]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
Termination and Filtration: The incubation is stopped by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioactivity.[10]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[8]
Caption: Workflow for determining Kᵢ via radioligand binding.
While binding affinity indicates how well a compound binds to a receptor, it does not describe the cellular response that follows. Functional activity assays measure the biological effect of receptor activation. The key parameters are:
-
EC₅₀ (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC₅₀ value indicates greater potency.[6]
-
Eₘₐₓ (Maximum effect): The maximum response achievable by an agonist. A full agonist produces the maximum possible response (high Eₘₐₓ), while a partial agonist produces a submaximal response (lower Eₘₐₓ).
CB1 receptor activation by an agonist typically leads to the inhibition of adenylyl cyclase via the Gᵢ/ₒ protein, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][11] Therefore, a cAMP accumulation assay is a standard method for determining the functional potency of CB1 agonists.[12]
-
Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Assay Setup: Seed the cells in a multi-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.
-
Compound Addition: Add the test compound (SCRA) at varying concentrations to the wells and pre-incubate.
-
Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except the negative control) to induce cAMP production. The CB1 agonist will inhibit this forskolin-stimulated cAMP accumulation.
-
Lysis and Detection: After incubation, lyse the cells to release the intracellular cAMP. The amount of cAMP is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[13]
-
Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample.[14] Data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.
Caption: Canonical Gᵢ-protein signaling pathway of the CB1 receptor.
Comparative Potency Analysis
The following table summarizes the in vitro potency of this compound compared to other well-characterized or prevalent synthetic cannabinoids at the human CB1 receptor. The data are compiled from peer-reviewed scientific literature.
| Compound | Kᵢ (nM) at hCB1 | EC₅₀ (nM) at hCB1 | Reference(s) |
| This compound | 0.84 - 1.14 | 0.27 - 3.9 | [3][5][15][16] |
| 5F-ADB | 0.42 | 0.59 | [17][18] |
| AMB-FUBINACA | N/A | 0.54 | [19][20] |
| JWH-018 | 9.0 | 14.7 - 102 | [21][22] |
| Δ⁹-THC (Reference) | ~34 - 37.3 | Partial Agonist | [6][17] |
Note: Kᵢ and EC₅₀ values can vary between studies due to different assay conditions and cell lines used. This table presents a representative range.
-
Exceptional Potency of this compound: The data clearly demonstrate that this compound is an extremely potent CB1 receptor agonist. Its binding affinity (Kᵢ) is in the sub-nanomolar to low nanomolar range, indicating it binds to the CB1 receptor with very high strength.[3][16] This is significantly greater than that of the first-generation SCRA, JWH-018, and orders of magnitude higher than THC.[17][22]
-
High Functional Activity: The EC₅₀ values for this compound are also in the sub-nanomolar range, confirming that it not only binds tightly but also effectively activates the receptor's signaling cascade at very low concentrations.[15] In several assays, it has been shown to be a full and highly efficacious agonist.[3]
-
Comparison with Contemporaries: When compared to other potent SCRAs like 5F-ADB, this compound exhibits a similar profile of high affinity and functional potency.[17] Minor structural modifications, such as the difference between this compound and its analogue MMB-FUBINACA, can have a significant impact on pharmacological properties, with this compound showing higher affinity for the CB1 receptor.[3]
Implications for Research and Development
The extreme potency of compounds like this compound presents unique challenges and considerations for the scientific community:
-
Toxicology and Public Health: The high efficacy and affinity of these compounds likely contribute to the severe toxicity and public health crises associated with their abuse.[4] Understanding these structure-activity relationships is critical for forensic identification and for developing potential treatment strategies for intoxication.
-
Therapeutic Potential and Selectivity: While these specific compounds are abused, the study of potent SCRAs can provide valuable insights into the structural requirements for CB1 receptor activation. This knowledge can be leveraged in drug development to design novel therapeutic agents targeting the endocannabinoid system with improved potency and selectivity, potentially avoiding the psychotropic effects associated with global CB1 activation.
-
Assay Sensitivity: Researchers working with these compounds must employ highly sensitive and validated assays. The sub-nanomolar potency requires meticulous experimental design to generate accurate and reproducible data.
Conclusion
This compound stands out as one of the most potent synthetic cannabinoid receptor agonists identified to date. Its sub-nanomolar binding affinity and functional activity at the CB1 receptor place it in a class of compounds that far exceed the potency of THC and first-generation synthetic cannabinoids like JWH-018. The objective, quantitative data derived from standardized in vitro assays, such as radioligand binding and cAMP inhibition, are indispensable for accurately characterizing and comparing these substances. This guide provides the foundational knowledge and methodological framework necessary for researchers to appreciate the profound potency of this compound and to contextualize its activity within the broader landscape of synthetic cannabinoids.
References
- Atwood, B. K., et al. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist. British Journal of Pharmacology, 160(3), 586–593.
- World Health Organization. (2020). Critical Review Report: this compound.
- Kevin, R. C., et al. (2017). Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling. Pharmaceuticals, 10(4), 87.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics, 365(2), 437–446.
- Cawley, A. T., et al. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 176(24), 4643–4655.
- Cawley, A. T., et al. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology.
- Wikipedia. (n.d.). This compound.
- Farinha-Ferreira, A., et al. (2022). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. Frontiers in Molecular Biosciences, 9, 968031.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Zhang, Y., et al. (2023). Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. International Journal of Molecular Sciences, 24(23), 16999.
- Wikipedia. (n.d.). JWH-018.
- Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 49–60.
- Santiago, S. N., & Yudowski, G. A. (2021). Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation. Neuropharmacology, 192, 108605.
- Bio-protocol. (n.d.). CB1 receptor radioligand-binding assay.
- Ibsen, M. S., et al. (2017). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Cannabis and Cannabinoid Research, 2(1), 257–267.
- Wikipedia. (n.d.). Synthetic Cannabinoid Use Disorder.
- Hess, G. R., et al. (2021). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. Frontiers in Pharmacology, 12, 737119.
- Gasperi, V., et al. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology.
- Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology, 593, 239–256.
- Cawley, A. T., et al. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology.
- Brents, L. K., et al. (2012). A major glucuronidated metabolite of JWH-018 is a neutral antagonist at CB1 receptors. Toxicology Letters, 215(1), 86–89.
- Banister, S. D., et al. (2022). Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chemical Neuroscience, 13(9), 1365–1377.
- Gamage, T. F., et al. (2018). Molecular and behavioral pharmacological characterization of abused synthetic cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics.
- Banister, S. D., et al. (2022). Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS Chemical Neuroscience.
- Atwood, B. K., et al. (2010). JWH018, a common constituent of 'Spice' herbal blends, is a potent and efficacious cannabinoid CB receptor agonist. British Journal of Pharmacology.
- Brents, L. K., et al. (2012). Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors. Toxicology Letters, 212(1), 89–92.
- Demuth, D. G., & Molleman, A. (2006). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology, 36(3), 355–365.
- Banister, S. D., et al. (2018). In vitro determination of the CB1 efficacy of illicit synthetic cannabinoids. bioRxiv.
- Cannaert, A., et al. (2017). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports, 7, 8314.
- Marshall University. (n.d.). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds.
- Castaneto, M. S., et al. (2020). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Journal of Analytical Toxicology, 44(8), 813–826.
- World Health Organization. (2017). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA).
- Worst, T. J., & Sprague, J. E. (2019). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacology Research & Perspectives, 7(5), e00517.
- Stott, M., et al. (2020). Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. International Journal of Molecular Sciences, 21(21), 7858.
- European Monitoring Centre for Drugs and Drug Addiction. (2017). 5F-ADB Critical Review Report.
- Cannaert, A., et al. (2017). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports.
- Johnson, J. J., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and 5F-PB-22. Frontiers in Pharmacology, 13, 1060688.
- Chen, S., et al. (2023). Structural basis for activation of CB1 by an endocannabinoid analog. Nature Communications, 14(1), 2533.
- BenchChem. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids.
- Manera, C., et al. (2021). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules, 26(21), 6697.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Cannabinoid Use Disorder - Wikipedia [en.wikipedia.org]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cdn.who.int [cdn.who.int]
- 16. Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ecddrepository.org [ecddrepository.org]
- 21. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 22. JWH-018 - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Validation of MDMB-FUBINACA Analytical Methods Using Certified Reference Materials
Introduction: The Analytical Imperative for MDMB-FUBINACA Detection
The emergence of potent synthetic cannabinoid receptor agonists (SCRAs) like this compound presents a significant challenge to the forensic and clinical toxicology communities. Its high potency and rapid metabolism necessitate the development and rigorous validation of sensitive and specific analytical methods. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of this compound and its primary metabolites, grounded in the principles of scientific integrity and the indispensable role of Certified Reference Materials (CRMs).
This compound is characterized by its indazole core and a methyl ester moiety, which is a key site for metabolic activity.[1] In biological matrices, the parent compound is often unstable and rapidly hydrolyzed to its primary metabolite, this compound 3,3-dimethylbutanoic acid.[2] This metabolic conversion is a critical consideration in method development, as targeting the more stable and abundant metabolites significantly increases the window of detection and the reliability of results.[3] The use of CRMs for both the parent compound and its metabolites is, therefore, not merely a recommendation but a foundational requirement for accurate and defensible analytical results.[1]
This guide will explore the validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into detailed experimental protocols, compare their performance based on published validation data, and provide insights into the rationale behind experimental choices, all underscored by the principles of robust method validation as outlined by leading forensic toxicology working groups and international standards.[2]
The Cornerstone of Confidence: Certified Reference Materials
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] In the context of forensic toxicology, this means ensuring that the method can reliably identify and quantify a specific analyte in a given matrix. Certified Reference Materials (CRMs) are the linchpin of this process, providing a known, traceable standard against which all measurements are compared. Reputable suppliers like Cayman Chemical and Cerilliant (a subsidiary of Sigma-Aldrich) offer well-characterized CRMs for this compound and its metabolites, manufactured under ISO/IEC 17025 and ISO 17034 standards, ensuring their accuracy and traceability.[1]
The validation process encompasses several key parameters, each of which relies on the use of CRMs:
-
Selectivity and Specificity: The ability of the method to differentiate the analyte from other substances. CRMs are used to confirm the retention time and mass spectral characteristics of the target analyte.
-
Linearity: The range over which the instrument response is proportional to the analyte concentration. A calibration curve is generated using a series of dilutions of a CRM.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are determined by analyzing low-concentration spikes of the CRM.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among repeated measurements, respectively. These are assessed by analyzing quality control samples prepared from a CRM at different concentrations.
-
Recovery: The efficiency of the extraction process. This is determined by comparing the response of an analyte spiked into a matrix before extraction to the response of a spike added after extraction.
-
Matrix Effects: The influence of other components in the sample matrix on the ionization of the analyte. This is evaluated by comparing the response of an analyte in a neat solution to its response in a matrix extract.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions. CRMs are used to spike samples that are then stored and analyzed over time.
Analytical Approaches: A Comparative Analysis
The two most prevalent techniques for the analysis of synthetic cannabinoids in forensic laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific analyte, the required sensitivity, and the available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique in forensic toxicology. It offers excellent chromatographic separation and highly specific detection based on mass-to-charge ratio.
Workflow for GC-MS Analysis of this compound:
Caption: A typical workflow for the GC-MS analysis of this compound.
Experimental Protocol for GC-MS:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of biological fluid (blood or urine), add an internal standard (e.g., a deuterated analogue of a similar synthetic cannabinoid).
-
Spike with this compound CRM for calibrators and quality control samples.
-
Perform a liquid-liquid extraction using an organic solvent like n-butyl chloride.
-
Evaporate the organic layer to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Splitless mode, 280 °C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 150 °C, ramp to 300 °C at 20 °C/min, hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Performance Characteristics of a Validated GC-MS Method for a Similar Synthetic Cannabinoid (4-fluoro MDMB-BUTINACA) in Herbal Products:
| Parameter | Result |
| Linearity (R²) | 0.99 |
| LOD | 0.5 µg/g |
| LOQ | 1 µg/g |
| Intra-Day Accuracy (Bias%) | 3.48% - 8.33% |
| Intra-Day Precision (RSD%) | 3.89% - 11.47% |
| Inter-Day Accuracy (Bias%) | -4.53% - 14.73% |
| Extraction Recovery | 80.02% - 103.20% |
| (Data adapted from a study on a structurally similar synthetic cannabinoid)[5] |
Expertise & Experience Insights for GC-MS:
The primary challenge with GC-MS analysis of some synthetic cannabinoids is their potential for thermal degradation in the hot injector port.[6] While some studies have successfully used GC-MS for compounds like this compound, it is crucial to carefully optimize the injector temperature to minimize degradation.[6] The use of a robust internal standard is essential to compensate for any variability in the extraction and injection process. For seized materials, a simple methanolic extraction may be sufficient.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of synthetic cannabinoids in biological matrices due to its high sensitivity, specificity, and ability to analyze thermally labile compounds without derivatization.
Workflow for LC-MS/MS Analysis of this compound and its Metabolite:
Caption: A comprehensive workflow for the LC-MS/MS analysis of this compound and its metabolites.
Experimental Protocol for LC-MS/MS:
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard and a β-glucuronidase enzyme solution to hydrolyze conjugated metabolites. Incubate at 50-60°C for 1-2 hours. For blood samples, protein precipitation may be necessary prior to extraction.
-
Spike with CRMs for both this compound and its butanoic acid metabolite for calibrators and quality control samples.
-
Condition a mixed-mode or polymeric SPE cartridge (e.g., Oasis HLB).
-
Load the sample, wash the cartridge with a weak organic solvent, and elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid (0.1%).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for each analyte for confident identification.
-
Performance Characteristics of a Validated LC-MS/MS Method for this compound and Other NPS:
| Parameter | Result for this compound |
| Linearity (R²) | >0.99 |
| LOD | 0.02 ng/mL |
| LOQ | 0.06 ng/mL |
| Accuracy (Bias%) | Within ±15% |
| Precision (RSD%) | <15% |
| Recovery | >70% |
| (Data adapted from a WHO critical review report citing a validated method)[6] |
Expertise & Experience Insights for LC-MS/MS:
The primary advantage of LC-MS/MS is its ability to analyze both the parent drug and its polar metabolites in a single run without derivatization. The high sensitivity of modern LC-MS/MS instruments allows for the detection of very low concentrations of these potent substances.[7] Matrix effects can be a significant challenge in LC-MS/MS, and the use of a co-eluting, stable isotope-labeled internal standard is the most effective way to mitigate this issue. For comprehensive screening, high-resolution mass spectrometry (LC-QTOF-MS) can be employed, which allows for the retrospective identification of novel metabolites or analogues.[2]
Comparison of Analytical Methods
| Feature | GC-MS | LC-MS/MS |
| Throughput | Moderate | High |
| Sensitivity | Good to Excellent | Excellent to Superior |
| Specificity | High (with SIM) | Very High (with MRM) |
| Thermal Stability Issues | Potential for degradation | Not an issue |
| Derivatization | May be required for polar metabolites | Not required |
| Metabolite Analysis | Challenging for polar metabolites | Ideal for both parent and metabolites |
| Matrix Effects | Generally less pronounced | Can be significant, requires mitigation |
| Cost | Lower initial investment | Higher initial investment |
Conclusion and Recommendations
The validation of analytical methods for this compound is a critical task for any laboratory involved in the detection of novel psychoactive substances. The use of certified reference materials is non-negotiable for establishing the accuracy, precision, and reliability of any analytical method.
For routine screening and quantification of this compound and its primary hydrolysis metabolite in biological matrices, LC-MS/MS is the recommended technique . Its superior sensitivity, specificity, and ability to handle thermally labile and polar compounds make it the most robust and reliable choice. The validation data consistently demonstrates lower limits of detection and quantification compared to GC-MS.
GC-MS remains a viable option , particularly for the analysis of seized materials where analyte concentrations are higher. However, careful method development and validation are required to address the potential for thermal degradation.
Ultimately, the choice of analytical method will depend on the specific requirements of the laboratory, including sample matrices, desired sensitivity, and available resources. Regardless of the chosen technique, a comprehensive validation plan, executed with high-quality certified reference materials, is the only way to ensure that the analytical results are scientifically sound and legally defensible.
References
- Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spect. (URL not available)
- Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. (2025).
- Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. (2020). Journal of Analytical Toxicology. [Link]
- Detection and quantification of 4-fluoro MDMB-BUTINACA in herbal products using GC-MS. (URL not available)
- Comprehensive review of the detection methods for synthetic cannabinoids and c
- DEVELOPMENT OF PAPER SPRAY MASS SPECTROMETRY CARTRIDGES WITH SOLID PHASE EXTRACTION FOR DRUG SCREENING APPLIC
- Analytical methods for the identification of synthetic cannabinoids in biological m
- Long-term Stability of Synthetic Cannabinoids in Biological M
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). MDPI. [Link]
- Critical Review Report: this compound.
- Validation data of the developed method.
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns.
- Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (2015). Spectroscopy Online. [Link]
- Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. (2023). NIH. [Link]
- quantification-of-mdmb-4en-pinaca-and-adb-butinaca-in-human-hair-by-gas-chromatography-tandem-mass-spectrometry. (2022). Bohrium. [Link]
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized M
- Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. (2025). NIH. [Link]
- Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implic
- Hydrolytic stability of 32 synthetic cannabinoids with valine- and tert-leucine methyl ester or amide as. (URL not available)
- Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS.
- LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. (URL not available)
- Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). PMC - NIH. [Link]
- GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). PMC - NIH. [Link]
- Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2016). NIH. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ojp.gov [ojp.gov]
- 3. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 4. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Medicine in Developing Countries [ijmdc.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Platforms for MDMB-FUBINACA Analysis
Welcome to an in-depth exploration of analytical strategies for the detection and quantification of MDMB-FUBINACA, a potent synthetic cannabinoid of significant interest in forensic toxicology, clinical chemistry, and drug development. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of selecting and validating an appropriate analytical platform. We will move beyond a simple listing of methods to provide a nuanced comparison based on experimental data, explaining the rationale behind methodological choices to ensure scientific integrity.
This compound presents a significant analytical challenge due to its complex metabolism and the continuous emergence of new analogs. The choice of analytical platform is therefore critical for achieving reliable and defensible results. This guide will compare and contrast the primary analytical techniques employed for this compound analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS), with a preliminary discussion on Immunoassay screening.
The Analytical Imperative: Understanding this compound
This compound is a synthetic cannabinoid receptor agonist with a complex metabolic profile. Following ingestion, the parent compound is extensively metabolized, primarily through ester hydrolysis and oxidative transformations.[1] This means that in biological matrices like urine and blood, the parent drug may be present at very low concentrations or not at all, making the detection of its metabolites crucial for confirming exposure.[2][3] The most abundant metabolites are often products of ester hydrolysis, which can be found in both free and glucuronidated forms.[1] This metabolic behavior dictates the necessity of robust analytical methods capable of detecting both the parent compound and its key metabolites with high sensitivity and specificity.
Comparative Analysis of Key Analytical Platforms
The selection of an analytical platform for this compound analysis is a critical decision that balances sensitivity, specificity, throughput, and cost. Below, we compare the most commonly employed techniques, supported by experimental data from the scientific literature.
Platform Performance at a Glance
| Feature | Immunoassay | GC-MS | LC-MS/MS | HRMS (e.g., LC-QTOF-MS) |
| Principle | Antibody-Antigen Binding | Gas-Phase Separation & Mass Analysis | Liquid-Phase Separation & Targeted Mass Analysis | Liquid-Phase Separation & High-Accuracy Mass Analysis |
| Primary Use | Screening | Screening & Confirmation | Confirmation & Quantification | Screening, Identification of Unknowns, & Confirmation |
| Sensitivity | Moderate | Good to Excellent | Excellent | Excellent |
| Specificity | Moderate (Cross-reactivity possible) | High | Very High | Very High |
| Throughput | High | Moderate | High | Moderate |
| Metabolite Coverage | Limited to cross-reactive compounds | Good (derivatization may be needed) | Excellent (targeted) | Excellent (untargeted) |
| Cost per Sample | Low | Moderate | High | High |
In-Depth Platform Discussion
1. Immunoassay: The First Line of Screening
Immunoassays serve as a rapid and high-throughput preliminary screening tool.[4][5] They rely on the principle of competitive binding, where the drug or its metabolites in a sample compete with a labeled drug for a limited number of antibody binding sites.
-
Expertise & Experience: While cost-effective for large-scale screening, immunoassays for synthetic cannabinoids can suffer from a lack of specificity.[5] The antibodies used may cross-react with other structurally similar compounds, leading to false positives. Furthermore, the ever-evolving landscape of synthetic cannabinoids means that assays may not detect newer analogs or their specific metabolites.[6] Therefore, all presumptive positive results from immunoassays must be confirmed by a more specific technique like GC-MS or LC-MS/MS.[4]
2. Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Workhorse
GC-MS has long been a staple in forensic toxicology for the analysis of volatile and semi-volatile compounds.[7][8] It offers excellent chromatographic separation and mass spectral libraries for compound identification.
-
Expertise & Experience: For many synthetic cannabinoids, including this compound, derivatization is often required to improve their thermal stability and chromatographic behavior. This adds an extra step to the sample preparation process. The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.[9] However, for complex matrices, co-eluting compounds can interfere with the analysis, and the thermal stress of the injection port can sometimes lead to degradation of labile metabolites.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification
LC-MS/MS has become the preferred method for the targeted quantification of drugs and their metabolites in biological fluids.[10][11][12] Its high sensitivity and specificity are achieved through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte.[4]
-
Expertise & Experience: The key advantage of LC-MS/MS is its ability to analyze a wide range of compounds, including non-volatile and thermally labile metabolites, without the need for derivatization.[13] This simplifies sample preparation and reduces the risk of analyte degradation. The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters to minimize matrix effects and ensure accurate quantification.[11][14] The high selectivity of MRM allows for the confident identification and quantification of analytes even at very low concentrations.[12]
4. High-Resolution Mass Spectrometry (HRMS): Unraveling the Unknown
HRMS platforms, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the determination of elemental compositions.[15][16] This capability is invaluable for the identification of novel synthetic cannabinoids and their metabolites for which reference standards may not be available.[17][18]
-
Expertise & Experience: HRMS is the gold standard for non-targeted screening and the identification of unknown compounds.[15][16] In the context of this compound, HRMS can be used to identify novel metabolites by comparing the mass spectra of patient samples to control samples and predicting metabolic transformations.[1] While HRMS provides a wealth of qualitative information, quantitative analysis can be more challenging than with tandem quadrupole instruments due to a more limited linear dynamic range. However, modern HRMS instruments are increasingly capable of providing accurate and precise quantification.
Experimental Workflows and Protocols
To ensure the trustworthiness of analytical results, each protocol must be a self-validating system. The following sections provide detailed, step-by-step methodologies for the analysis of this compound in biological matrices using the discussed platforms.
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for removing matrix interferences and concentrating the analytes of interest.[19] The choice of technique depends on the biological matrix and the analytical platform.
Workflow for Sample Preparation
Caption: General instrumental analysis workflow.
Protocol 3: GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 190°C at 30°C/min, then ramp to 290°C at 5°C/min and hold for 10 minutes. [9]* Injection: Splitless mode at 260°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is increased over time to elute the analytes. A starting condition of 95% A for 0.5 min, ramp to 5% A over 8 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and its metabolites need to be determined using reference standards.
Protocol 5: HRMS (LC-QTOF-MS) Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
-
Column and Mobile Phases: Similar to LC-MS/MS.
-
Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
-
Ionization: ESI in positive mode.
-
Acquisition Mode: Full scan mode (e.g., m/z 100-1000) for untargeted screening, with data-dependent MS/MS for fragmentation information. [17]
Conclusion and Future Directions
The choice of an analytical platform for this compound analysis is a multifaceted decision that requires careful consideration of the specific research or testing objectives. For high-throughput screening, immunoassays provide a rapid, albeit presumptive, result. GC-MS remains a reliable tool for confirmation, particularly when coupled with extensive spectral libraries. However, for sensitive and specific quantification of both the parent drug and its metabolites, LC-MS/MS is the undisputed gold standard. The emergence of HRMS has revolutionized the field by enabling the identification of novel synthetic cannabinoids and their metabolic pathways, which is crucial in the ever-changing landscape of new psychoactive substances.
As new analogs of this compound continue to appear, the analytical community must remain vigilant. The cross-validation of methods across different platforms and laboratories is essential to ensure the consistency and reliability of data. [20]Future research should focus on the development of more comprehensive analytical methods that can simultaneously screen for a wide range of synthetic cannabinoids and their metabolites, as well as the discovery of new biomarkers to improve the detection window for these elusive compounds.
References
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health.
- UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. (n.d.). National Institutes of Health.
- Analytical methods for the identification of synthetic cannabinoids in biological matrices. (n.d.). ResearchGate.
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink.
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. (2015). ResearchGate.
- Immunoassay screening in urine for synthetic cannabinoids – a feasible approach for forensic applications? (n.d.). ResearchGate.
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. (2015). Semantic Scholar.
- Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. (2019). Journal of Analytical Toxicology.
- Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. (2020). DergiPark.
- A Forensic Analysis of Synthetic Cannabinoids. (2020). Digital Commons @ LIU.
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). MDPI.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2020). National Institutes of Health.
- Rapid Determination of 24 Synthetic and Natural Cannabinoids for LC–MS-MS Screening in Natural Products and Drug Inspection Applications. (2015). Spectroscopy Online.
- Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/M. (2020). DergiPark.
- GC, LC and NMR reveal new semi-synthetic cannabinoid in e-cigarettes. (2024). Technology Networks.
- (PDF) Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. (2020). ResearchGate.
- Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ult. (2023). Wiley Online Library.
- Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. (2021). MDPI.
- In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. (2016). National Institutes of Health.
- Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. (2020). ProBiologists.
- Sensitive screening of synthetic cannabinoids using liquid chromatography quadrupole time‐of‐flight mass spectrometry after. (2021). Wiley Online Library.
- Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS. (2024). National Institutes of Health.
- Journal Pre-proof. (2021). UNICAM.
- Table 2 UHPLC-HRMS data for compounds 1-5. (2016). ResearchGate.
- Metabolism of the new synthetic cannabinoid MDMB-FUBICA and analysis of authentic forensic case samples. (n.d.). ResearchGate.
- Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabino. (2020). OpenBU.
- UPLC-HRMS/MS Screening of New Psychoactive Substances. (2024). LabRulez LCMS.
- Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. (2021). Semantic Scholar.
- TOX-SOP-58 Protocol for the Analysis of Synthetic. (2024). Phoenix Police Department.
- Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. (2022). National Institutes of Health.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2024). PharmaGuru.
- Validation data of the developed method. (n.d.). ResearchGate.
- Accurate Identification of MDMB-Type Synthetic Cannabinoids through Design of Dual Excited-State Intramolecular Proton Transfer Site Probe and Deep-Learning. (2024). ACS Publications.
- Validation parameters measured in the analytical methods used for the identification of synthetic cannabinoids. (n.d.). ResearchGate.
- Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2017). National Institutes of Health.
- Cross-Validations in Regulated Bioanalysis. (2025). IQVIA.
Sources
- 1. Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns | Semantic Scholar [semanticscholar.org]
- 2. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. research.unipd.it [research.unipd.it]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Soft Independent Modeling of Class Analogies for the Screening of New Psychoactive Substances through UPLC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. d-nb.info [d-nb.info]
- 18. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. open.bu.edu [open.bu.edu]
- 20. pharmaguru.co [pharmaguru.co]
A Comparative In-Vivo Analysis of MDMB-FUBINACA and THC: A Guide for Researchers
This guide provides an in-depth, objective comparison of the in-vivo effects of the synthetic cannabinoid MDMB-FUBINACA and the primary psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the significant pharmacological differences between these two compounds. Our analysis is grounded in established scientific literature, offering a clear perspective on the heightened potency and distinct toxicological profile of this compound.
Introduction: A Tale of Two Cannabinoids
Δ⁹-tetrahydrocannabinol (THC) is the most well-known phytocannabinoid, responsible for the characteristic psychoactive effects of cannabis. It acts as a partial agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] In contrast, this compound is a potent, indazole-3-carboxamide-based synthetic cannabinoid that has been associated with numerous hospitalizations and fatalities globally.[3][4] Unlike THC, this compound is a full agonist at the CB1 receptor, a crucial distinction that underpins its dramatically increased potency and severe adverse effects.[5][6][7] This guide will dissect the in-vivo ramifications of this fundamental pharmacological difference.
Pharmacological Profile: A Quantitative Comparison
The profound in-vivo differences between this compound and THC are rooted in their distinct interactions with cannabinoid receptors. The following tables summarize key in-vitro parameters that inform their in-vivo activity.
Table 1: Comparative Receptor Binding Affinity (Ki) and Functional Potency (EC50)
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Source(s) |
| This compound | hCB1 | 0.10 - 1.14 | 0.27 - 3.9 | [3][8][9] |
| hCB2 | 0.12 - 0.13 | 0.14 - 55 | [3] | |
| Δ⁹-THC | hCB1 | 3.87 - 16.17 | ~30-fold less potent than CP55,940 | [3][8][9] |
| hCB2 | ~20-fold less affinity than CP55,940 | Equipotent to CP55,940 | [8] |
Note: A lower Ki value indicates higher binding affinity. EC50 values represent the concentration required for a half-maximal response.
The data clearly illustrate that this compound possesses a significantly higher binding affinity and functional potency at the CB1 receptor compared to THC.[3][8][9] This heightened affinity, coupled with its status as a full agonist, leads to a much stronger and more prolonged activation of the CB1 receptor signaling cascade.
In-Vivo Effects: A Head-to-Head Comparison in Rodent Models
Animal studies provide critical insights into the comparative in-vivo effects of this compound and THC. The following sections detail key findings from established rodent models.
Locomotor Activity
In mice, both this compound and THC induce a dose-dependent suppression of locomotor activity, a classic cannabinoid effect. However, this compound is substantially more potent.
Table 2: Comparative Potency in Suppressing Locomotor Activity in Mice
| Compound | ED50 (mg/kg) | Duration of Effect (at peak dose) | Source(s) |
| This compound | 0.04 | 120 - 440 min | [3] |
| Δ⁹-THC | 7.9 | 120 - 340 min | [3] |
The ED50 value for this compound is nearly 200 times lower than that of THC, highlighting its profound potency in depressing motor function.[3]
Hypothermia
Cannabinoid agonists are known to induce hypothermia. In rats, this compound produces a long-lasting decrease in body temperature at very low doses.
-
This compound: Induces hypothermia at doses ranging from 0.01 to 1 mg/kg. This effect is reversible by the CB1 receptor antagonist rimonabant, confirming its CB1-mediated mechanism.[3] The duration of this effect is significant, with body temperature not returning to normal for up to 8 hours after administration.[3]
-
THC: Also induces hypothermia, but at significantly higher doses compared to this compound.[6]
Drug Discrimination
Drug discrimination assays in rodents are used to assess the subjective effects of psychoactive substances. In mice trained to discriminate THC from a vehicle, this compound fully substitutes for THC, indicating that it produces similar subjective effects.[3][7][10] However, the potency difference is again striking.
-
This compound: ED50 of 0.02 - 0.04 mg/kg for THC-like discriminative stimulus effects.[3][10]
-
THC: The training dose is typically much higher, for example, 5.6 mg/kg.[3][10]
This demonstrates that a much lower dose of this compound is required to produce the same subjective effects as THC, which has significant implications for its abuse potential and the risk of overdose in humans.
Signaling Pathways and Mechanism of Action
The distinct in-vivo effects of this compound and THC are a direct consequence of their differential engagement with the CB1 receptor and its downstream signaling pathways.
Caption: Comparative activation of the CB1 receptor signaling pathway.
As a partial agonist, THC produces a submaximal response even at saturating concentrations. In contrast, this compound, as a full agonist, elicits a much stronger and more sustained activation of G-proteins, leading to a greater inhibition of adenylyl cyclase, a more pronounced decrease in cyclic AMP (cAMP) levels, and more significant modulation of ion channels.[5][11] This amplified signaling cascade is believed to be responsible for the more severe and often life-threatening effects observed with synthetic cannabinoids, such as seizures, cardiotoxicity, and psychosis.[2][7][12]
Experimental Protocols
To ensure the reproducibility and validity of in-vivo comparative studies, standardized experimental protocols are essential. The following are representative methodologies for key behavioral assays.
Locomotor Activity Assessment
Objective: To quantify the dose-dependent effects of this compound and THC on spontaneous locomotor activity in mice.
Methodology:
-
Animal Subjects: Adult male C57BL/6J mice are individually housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared photobeams to automatically record horizontal and vertical activity.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Each mouse is placed in the center of the open-field arena and allowed to explore for a 30-minute habituation period.
-
Following habituation, mice are removed, administered the test compound (this compound, THC, or vehicle) via intraperitoneal (i.p.) injection, and immediately returned to the arena.
-
Locomotor activity is recorded for a specified duration (e.g., 120 minutes).
-
Data is typically binned into 5- or 10-minute intervals to analyze the time course of the drug's effect.
-
Drug Discrimination Assay
Objective: To determine if this compound produces THC-like subjective effects in rats.
Methodology:
-
Animal Subjects: Adult male Sprague-Dawley rats are maintained at approximately 85% of their free-feeding body weight to motivate responding for food rewards.
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.
-
Procedure:
-
Training Phase: Rats are trained to discriminate between i.p. injections of THC (e.g., 3 mg/kg) and vehicle. On THC training days, responses on one lever (the "drug" lever) are reinforced with food pellets, while responses on the other lever are not. On vehicle training days, responses on the opposite lever (the "vehicle" lever) are reinforced. Training continues until a criterion of at least 80% correct responses is met.
-
Testing Phase: Once trained, substitution tests are conducted with various doses of this compound. The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as ≥80% of responses on the drug lever.
-
Caption: Workflow for a drug discrimination experiment.
Conclusion: Implications for Public Health and Drug Development
The in-vivo data unequivocally demonstrate that this compound is a significantly more potent cannabinoid agonist than THC. Its high affinity and full agonism at the CB1 receptor translate to profound and prolonged physiological and behavioral effects at much lower doses. This heightened potency is a major contributing factor to the severe and unpredictable toxicity associated with synthetic cannabinoids. For researchers and drug development professionals, understanding these fundamental differences is paramount for accurately assessing the risks of novel psychoactive substances and for the rational design of safer cannabinoid-based therapeutics. The experimental frameworks presented here provide a basis for the continued investigation and characterization of the ever-evolving landscape of synthetic cannabinoids.
References
- Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). (n.d.). ECDD Repository.
- Critical Review Report: this compound. (n.d.). World Health Organization (WHO).
- Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. (n.d.). MDPI.
- The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice. (2020). PubMed Central.
- Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. (n.d.). MDPI.
- Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., ... & Thomas, B. F. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. The Journal of pharmacology and experimental therapeutics, 365(2), 437–446. [Link]
- AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice. (n.d.). ResearchGate.
- (PDF) Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. (2021). ResearchGate.
- Gamage, T. F., Farquhar, C. E., Lefever, T. W., Marusich, J. A., Kevin, R. C., McGregor, I. S., ... & Thomas, B. F. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. The Journal of pharmacology and experimental therapeutics, 365(2), 437–446. [Link]
- Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. (2022). PubMed Central.
- Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. (2020). Psychedelic Science Review.
- Cannabinoids and Cannabinoid Receptors: The Story so Far. (2020). PubMed Central.
- Characterization of the Behavioral and Molecular Effects of Acute Exposure to the Fourth-Generation Synthetic Cannabinoid, 5F-EDMB-PICA, in Male Mice of Different Age Groups. (n.d.). MDPI.
- Health Risk Behaviors With Synthetic Cannabinoids Versus Marijuana. (2017). PubMed Central.
- Behavioral Pharmacology of Five Novel Synthetic Cannabinoids. (n.d.). PubMed Central.
- Synthetic Cannabinoids Effects on the Brain Versus Cannabis. (2017). UND Scholarly Commons.
- This compound. (n.d.). Wikipedia.
- Long-term consequences of adolescent exposure to the synthetic cannabinoid AB-FUBINACA in male and female mice. (n.d.). ResearchGate.
- Cohen, K., & Weinstein, A. M. (2018). Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective. Frontiers in public health, 6, 162. [Link]
- Traditional marijuana, high-potency cannabis and synthetic cannabinoids: increasing risk for psychosis. (2016). PubMed Central.
- Natural vs Synthetic Cannabinoids. (n.d.). Doane University.
Sources
- 1. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional marijuana, high‐potency cannabis and synthetic cannabinoids: increasing risk for psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ecddrepository.org [ecddrepository.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Synthetic and Non-synthetic Cannabinoid Drugs and Their Adverse Effects-A Review From Public Health Prospective [frontiersin.org]
A Senior Application Scientist's Guide to Differentiating MDMB-FUBINACA from its Structural Isomers
Introduction: The Challenge of Isomeric Ambiguity
MDMB-FUBINACA (methyl (2S)-2-{[1-(4-fluorobenzyl)indazole-3-carbonyl]amino}-3,3-dimethylbutanoate) is a highly potent synthetic cannabinoid receptor agonist (SCRA) that has been a persistent feature in forensic and clinical toxicology casework.[1][2] Its indazole-3-carboxamide core structure, shared by many third-generation SCRAs, contributes to its high affinity for the CB1 receptor, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by orders of magnitude.[1][3] However, the analytical challenge with this compound lies not in its detection, but in its definitive identification amongst a field of structurally similar compounds: its isomers.
These isomers, which include enantiomers and positional isomers, share the same exact mass and elemental formula. This property renders them indistinguishable by low-resolution mass spectrometry alone, creating a significant risk of misidentification. The critical nature of this challenge is underscored by pharmacology; subtle shifts in molecular geometry or substituent position can dramatically alter a compound's potency, efficacy, and metabolic fate, with profound implications for both clinical outcomes and legal scheduling.[4][5]
This guide provides a comprehensive technical overview of robust, field-proven analytical strategies to unambiguously differentiate this compound from its key structural isomers. We will move beyond simple protocol recitation to explain the underlying principles and causal logic behind each methodological choice, empowering researchers, forensic chemists, and drug development professionals to select and implement the most appropriate workflow for their analytical objectives.
The Isomeric Landscape of this compound
To select the correct analytical tool, one must first understand the nature of the isomeric challenge. For this compound, this landscape is primarily defined by two categories: enantiomers and positional isomers.
-
Enantiomers: this compound possesses a single chiral center at the alpha-carbon of its L-tert-leucine methyl ester moiety.[1] This gives rise to two non-superimposable mirror-image isomers: (S)-MDMB-FUBINACA and (R)-MDMB-FUBINACA. The (S)-enantiomer is the form predominantly synthesized and encountered in forensic samples, and it exhibits significantly higher potency at cannabinoid receptors compared to its (R)-counterpart.[1][4][6]
-
Positional Isomers: These isomers maintain the same core structure and functional groups but differ in their arrangement. The most common variations involve the position of the fluorine atom on the N-benzyl group (e.g., 2-fluorobenzyl or 3-fluorobenzyl instead of the standard 4-fluorobenzyl). Other positional isomers could theoretically involve alterations to the indazole ring or the tert-leucinate side chain.[7][8]
Caption: Logical relationship between this compound's enantiomers and a positional isomer.
Analytical Strategy 1: Chiral Chromatography for Enantiomeric Separation
The differentiation of enantiomers is impossible with standard chromatographic techniques. The causal principle behind their separation is the introduction of a chiral environment, most commonly via a Chiral Stationary Phase (CSP), that forces diastereomeric interactions.
Principle of Separation
CSPs contain a single enantiomer of a chiral selector molecule immobilized on the support (e.g., silica gel). When a racemic mixture of this compound passes through the column, the (S) and (R) enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different association/dissociation kinetics and binding energies, leading to differential migration speeds and, consequently, separate elution times. Polysaccharide-based CSPs, such as amylose or cellulose derivatives, have proven highly effective for this class of compounds.[9][10]
Workflow: Chiral High-Performance Liquid Chromatography (HPLC)
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Experimental Protocol: HPLC-PDA
-
System Preparation: An HPLC system equipped with a photodiode array (PDA) detector is used.
-
Column Selection: A Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] column (e.g., 3 µm, 2.1 x 150 mm) is a validated choice for SCRAs with terminal methyl ester moieties.[4][6]
-
Mobile Phase (Isocratic): For reversed-phase mode, a mobile phase of acetonitrile and water is commonly used. For normal-phase, a mixture of hexane and an alcohol modifier like 2-propanol is effective.[9] The exact ratio must be optimized to achieve baseline separation (Resolution, Rs ≥ 1.5).
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol or mobile phase. Dilute to a working concentration of 10-50 µg/mL.
-
Injection & Run: Inject 5-10 µL onto the column. Monitor the elution profile at a suitable wavelength (e.g., ~305 nm).
-
Data Analysis: Identify the two separated peaks corresponding to the (S) and (R) enantiomers based on their retention times. The elution order must be confirmed with certified reference materials.
Expected Data
The primary output is a chromatogram showing two distinct peaks. The quality of separation is quantified by the resolution (Rs), which should ideally be greater than 1.5 for accurate quantification.
| Parameter | (S)-MDMB-FUBINACA | (R)-MDMB-FUBINACA | Separation Quality |
| Retention Time (t_R) | t_R1 (e.g., 8.5 min) | t_R2 (e.g., 10.2 min) | - |
| Resolution (Rs) | - | - | ≥ 1.5 |
Note: Absolute retention times are system-dependent. Elution order must be verified.
Analytical Strategy 2: Mass Spectrometry for Positional Isomer Differentiation
Positional isomers, having identical molecular weights, produce the same precursor ion in MS. Differentiation, therefore, relies on generating and analyzing fragment ions, a process where subtle structural differences can lead to significant changes in fragmentation pathways and product ion abundances.
Principle of Differentiation: Collision-Induced Dissociation (CID)
In tandem mass spectrometry (MS/MS), the precursor ion (e.g., protonated this compound, m/z 398.18) is isolated and subjected to energetic collisions with an inert gas. This Collision-Induced Dissociation (CID) imparts internal energy, causing the ion to fragment at its weakest bonds. Positional isomers, while having the same bonds, may exhibit different bond stabilities or favor alternative fragmentation pathways due to steric hindrance or electronic effects from the altered substituent position. This results in MS/MS spectra with different product ions present or, more commonly, the same product ions at significantly different relative abundances.[7][8]
Workflow: LC-MS/MS (Triple Quadrupole)
Caption: Workflow for differentiating positional isomers using LC-MS/MS.
Experimental Protocol: LC-MS/MS
-
System: A liquid chromatograph coupled to a triple quadrupole (QqQ) or ion trap (LIT) mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: While isomers may co-elute, a standard C18 column is used to provide chromatographic separation from matrix components. A gradient elution with water and acetonitrile (both with 0.1% formic acid) is typical.
-
MS Ionization: ESI in positive ion mode.
-
Precursor Ion Selection: Set the first quadrupole (Q1) to isolate the protonated molecular ion of this compound, [M+H]⁺ at m/z 398.18.
-
Collision Energy Optimization: Inject an authentic standard of one isomer and ramp the collision energy (CE) in the collision cell (q2) to find the optimal energy that produces a rich spectrum of fragment ions.
-
Product Ion Scan: Acquire full product ion spectra for each suspected isomer at the optimized CE.
-
Data Analysis: Compare the product ion spectra. Pay close attention to the ratio of key fragment ions. For fluorobenzyl isomers, the relative abundance of the fluorobenzyl cation (m/z 109.04) versus fragments containing the indazole core can be highly diagnostic.[8][11]
Expected Data
The key to differentiation is not necessarily unique fragments, but reproducible and statistically significant differences in their relative abundances.
| Isomer | Precursor Ion (m/z) | Key Product Ion 1 (m/z) | Key Product Ion 2 (m/z) | Diagnostic Ratio (Ion 1 / Ion 2) |
| This compound (4-fluoro) | 398.18 | 109.04 (fluorobenzyl) | 145.05 (indazole acylium) | High |
| 2-Fluoro Isomer | 398.18 | 109.04 (fluorobenzyl) | 145.05 (indazole acylium) | Low |
| 3-Fluoro Isomer | 398.18 | 109.04 (fluorobenzyl) | 145.05 (indazole acylium) | Intermediate |
Note: Data is illustrative, based on principles from AB-FUBINACA isomer studies.[7][8] Actual ratios must be determined experimentally.
Analytical Strategy 3: Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Elucidation
When reference standards are unavailable or when absolute structural confirmation is required, NMR spectroscopy is the definitive tool. It provides a detailed map of the molecule's atomic framework, making it exceptionally powerful for distinguishing positional isomers.
Principle of Identification
NMR spectroscopy measures the magnetic properties of atomic nuclei (typically ¹H and ¹³C). The exact resonance frequency (chemical shift) of a nucleus is exquisitely sensitive to its local electronic environment. In positional isomers, moving a substituent (like the fluorine atom) changes the electronic environment of nearby nuclei throughout the molecule, leading to predictable and measurable changes in their chemical shifts and spin-spin coupling patterns.[12][13]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: This is the most demanding step. The analyte must be isolated and purified from the sample matrix, often requiring preparative chromatography. A minimum of 1-5 mg of pure material is typically required, dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If further detail is needed, acquire a ¹³C spectrum and 2D correlation spectra (e.g., COSY, HSQC).
-
Data Analysis:
-
¹H NMR: For fluorobenzyl isomers, the aromatic region (approx. 7.0-8.5 ppm) is most diagnostic. The splitting pattern and coupling constants of the protons on the fluorophenyl ring will be distinctly different for 2-, 3-, and 4-fluoro isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms directly bonded to the fluorine and in its vicinity will show significant differences.
-
Causality and Trustworthiness
Unlike chromatographic or mass spectrometric methods that rely on comparison to reference materials, NMR provides fundamental structural data.[12][14] It allows for the de novo identification of an unknown isomer. The self-validating nature of NMR comes from the fact that the entire spectral pattern must be consistent with a proposed structure. A single inconsistency can rule out a potential isomeric assignment, providing an exceptionally high degree of confidence.
Summary and Recommended Workflow
No single technique is optimal for all scenarios. The choice depends on the specific question being asked (enantiomeric purity vs. positional identity), sample availability, and required throughput.
| Technique | Differentiates | Strengths | Limitations |
| Chiral HPLC | Enantiomers | High resolution for enantiomers; Quantitative. | Cannot differentiate positional isomers. |
| GC-MS | Positional Isomers | High throughput; Established libraries.[15][16] | Thermal degradation possible; Similar EI spectra.[17] |
| LC-MS/MS | Positional Isomers | High sensitivity; Good for thermally labile compounds.[18] | Differentiation relies on relative abundances; Requires tuning. |
| NMR | All Isomers | Definitive structural confirmation; No reference needed.[13][14] | Low sensitivity; Requires pure, concentrated sample. |
Recommended Analytical Workflow
A tiered approach is most efficient and reliable for comprehensive characterization.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Identification of this compound in commercially available e-liquid formulations sold for use in electronic cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry and triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
- 12. digitalcommons.molloy.edu [digitalcommons.molloy.edu]
- 13. NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of MDMB-FUBINACA Quantification
This guide provides an in-depth analysis of the inter-laboratory landscape for the quantification of MDMB-FUBINACA, a potent synthetic cannabinoid. Designed for researchers, forensic scientists, and drug development professionals, this document synthesizes data from various studies to offer a comparative perspective on current analytical methodologies. We will delve into the nuances of experimental choices, highlight sources of variability, and provide a validated protocol to serve as a reliable baseline for accurate quantification.
Introduction: The Analytical Challenge of this compound
This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been prevalent in the new psychoactive substances (NPS) market. Its high potency and rapid metabolism present significant challenges for forensic and clinical laboratories. Accurate and precise quantification is crucial for toxicological assessment, law enforcement, and understanding public health risks. However, the lack of standardized methodologies across laboratories can lead to significant discrepancies in reported concentrations, complicating the interpretation of findings. This guide aims to illuminate these challenges and provide a framework for improving consistency in this compound quantification.
The Landscape of this compound Quantification: A Comparative Overview
The primary analytical techniques for the quantification of this compound and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] While both are powerful tools, variations in sample preparation, instrumentation, and method validation parameters contribute to inter-laboratory variability.
Sample Preparation: The First Source of Variation
The initial extraction of this compound from complex matrices is a critical step where significant variability can be introduced. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[3] The choice of solvents and extraction conditions can significantly impact recovery rates. For instance, a simple methanol extraction from seized paper has been shown to recover 83%-86% in a single extraction, with three extractions yielding over 98% recovery.[1][2]
The following diagram illustrates a general workflow for sample preparation, highlighting key decision points that can influence outcomes.
Caption: A generalized workflow for sample preparation.
Analytical Instrumentation and Methodologies
LC-MS/MS is a widely adopted method for the quantification of synthetic cannabinoids due to its high sensitivity and specificity.[3][4][5] However, differences in columns, mobile phases, and mass spectrometer settings can lead to variations in performance. The United Nations Office on Drugs and Crime (UNODC) provides guidance for the validation of such analytical methods.[1][2]
The following table summarizes key validation parameters from various studies, illustrating the range of reported performance characteristics for this compound and related compounds.
| Parameter | Study A (LC-MS/MS) [6] | Study B (UPLC-QDa-MS) [2] | Study C (LC-MS/MS) [4] | Study D (LC-MS/MS) [7] |
| Matrix | Human Blood | Seized Paper | Whole Blood | Oral Fluid |
| Linearity (r²) | >0.99 | 0.998 ± 0.001 | >0.99 | >0.99 |
| LOD (ng/mL) | 0.05-0.1 | 0.059 ± 0.027 | 0.1-0.5 | 0.1-0.5 µg/L |
| LOQ (ng/mL) | 0.05-0.1 | 0.18 ± 0.08 | 0.25 | 0.5-1.5 µg/L |
| Accuracy (%) | 85-115 | Within acceptance criteria | 85-115 | 76-98 (Recovery) |
| Precision (CV%) | <15 | Within acceptance criteria | <15 | <15 |
Note: This table is a synthesis of data from multiple sources for comparative purposes and does not represent a direct inter-laboratory study.
The data highlights that while most methods demonstrate good linearity and precision, the limits of detection (LOD) and quantification (LOQ) can vary. This variability can be attributed to differences in instrumentation, sample matrix, and the specific validation procedures employed by each laboratory.
A Validated Protocol for this compound Quantification using LC-MS/MS
To promote greater consistency, this section provides a detailed, step-by-step protocol for the quantification of this compound in a fortified matrix, based on established methodologies.[1][2][4][6]
Materials and Reagents
-
This compound certified reference material (CRM)
-
Internal Standard (IS) (e.g., this compound-d3)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Phosphate buffer (pH 6)
-
Blank matrix (e.g., drug-free blood, synthetic urine)
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound quantification.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of this compound CRM in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation:
-
To 1 mL of blank matrix, add the internal standard.
-
For calibration standards and QCs, add the corresponding amount of this compound working solution.
-
Vortex mix for 30 seconds.
-
Add 1 mL of phosphate buffer (pH 6) and vortex again.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Use a linear regression model with a weighting factor (e.g., 1/x) to fit the calibration curve.
-
Quantify the QC samples and any unknown samples using the calibration curve.
-
Conclusion and Recommendations
The accurate quantification of this compound is achievable with modern analytical instrumentation. However, inter-laboratory variability remains a significant challenge. This guide has highlighted that differences in sample preparation and analytical methodologies are key contributors to these discrepancies.
To improve the consistency of results, laboratories should:
-
Utilize Certified Reference Materials: Ensure the use of well-characterized CRMs for calibration and quality control.
-
Method Validation: Conduct thorough in-house method validation following international guidelines, such as those from the UNODC.[1][2]
-
Participation in Proficiency Testing: Engage in inter-laboratory comparison studies and proficiency testing schemes to externally validate laboratory performance.
-
Standardized Reporting: Report key method validation parameters to allow for better comparison of data across different studies.
By adopting these practices, the scientific community can move towards more harmonized and reliable quantification of this compound, ultimately leading to a better understanding of its impact on public health and safety.
References
- Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ult. (2025). Journal of Forensic Sciences.
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.).
- Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. (n.d.).
- Inter-Lab Variation within the Cannabis Industry. (2024). AZoLifeSciences.
- Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (n.d.).
- Challenges and Opportunities in Preclinical Research of Synthetic Cannabinoids for Pain Therapy. (n.d.). MDPI.
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (n.d.). Wiley Online Library.
- Comprehensive review of the detection methods for synthetic cannabinoids and c
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. (n.d.).
- Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/M. (2020). DergiPark.
- Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A System
- Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spect. (n.d.). Office of Justice Programs.
- Synthetic cannabinoids: a critical review of challenges and advances in biological sample preparation | Request PDF. (2025).
- Cannabinoids and Synthetic Cannabinoids. (2019). Wiley Analytical Science.
- Quantitation of Synthetic Cannabinoid Receptor Agonists in Postmortem Blood Using a Single Point Calibr
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023).
- 4F‐MDMB‐BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework. (2019).
- Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. (2023).
Sources
- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 2. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. research.unipd.it [research.unipd.it]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Analogs: A Comparative Pharmacological Guide to MDMB-FUBINACA and AMB-FUBINACA
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Synthetic Cannabinoids
In the dynamic field of cannabinoid research, the proliferation of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge and an opportunity for deeper pharmacological understanding. Among the myriad of compounds that have emerged, MDMB-FUBINACA and AMB-FUBINACA stand out due to their potent activity and prevalence in forensic cases. Both are indazole-3-carboxamide derivatives, yet a subtle structural distinction—a single methyl group—drives significant differences in their pharmacological profiles. This guide provides a comprehensive, in-depth comparison of these two potent SCRAs, grounded in experimental data, to elucidate the nuanced structure-activity relationships that govern their interaction with the endocannabinoid system. Our objective is to equip researchers with the foundational knowledge and detailed methodologies necessary to navigate the complexities of these compounds.
Chapter 1: At a Glance - Chemical and Structural Comparison
The fundamental difference between this compound and AMB-FUBINACA lies in the amino acid ester moiety linked to the indazole core. This compound incorporates a tert-leucine methyl ester, whereas AMB-FUBINACA contains a valine methyl ester. This seemingly minor alteration from a dimethyl to an isopropyl group has profound implications for their interaction with cannabinoid receptors.
-
This compound: Methyl (2S)-2-{[1-(4-fluorobenzyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate[1][2]
-
AMB-FUBINACA: Methyl (2S)-2-{[1-(4-fluorobenzyl)-1H-indazole-3-carbonyl]amino}-3-methylbutanoate[3][4]
Both compounds are typically encountered as the (S)-enantiomer, which is known to be more potent than the (R)-enantiomer at both CB1 and CB2 receptors[5].
Chapter 2: Receptor Interaction Profile - An In-Vitro Perspective
The primary molecular targets for both this compound and AMB-FUBINACA are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs). Their interaction with these receptors is characterized by high binding affinity and potent agonism.
Comparative Receptor Binding Affinity (Ki)
Binding affinity, quantified by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. A lower Ki value indicates a higher binding affinity. Both compounds exhibit nanomolar or sub-nanomolar affinity for CB1 and CB2 receptors, significantly exceeding that of Δ⁹-THC.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) | Citation(s) |
| This compound | 0.84 - 1.14 | 0.12 | [6][7] |
| AMB-FUBINACA | 10.04 | 0.79 | [5] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand used, cell preparation).
These data reveal that while both are potent binders, this compound generally displays a higher affinity for both CB1 and CB2 receptors compared to AMB-FUBINACA. The additional methyl group in the tert-leucine moiety of this compound likely contributes to a more favorable interaction within the receptor's binding pocket.
Experimental Protocol: Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound. It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known affinity (e.g., [³H]CP55,940) from the receptor.
Causality of Experimental Choices:
-
Cell System: Human Embryonic Kidney (HEK-293) cells are frequently used because they do not endogenously express cannabinoid receptors but can be reliably transfected to stably express high levels of a single receptor subtype (e.g., hCB1 or hCB2)[8]. This provides a clean and specific system for studying drug-receptor interactions.
-
Radioligand: [³H]CP55,940 is a high-affinity, potent synthetic cannabinoid agonist commonly used as a radioligand in binding assays for both CB1 and CB2 receptors. Its high affinity allows for a strong signal-to-noise ratio.
-
Assay Principle: The competition between the unlabeled test compound and the radioligand for the same binding site follows the law of mass action. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human CB1 or CB2 receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand (e.g., [³H]CP55,940 at a concentration near its Kd).
-
Add increasing concentrations of the unlabeled test compound (this compound or AMB-FUBINACA).
-
To determine non-specific binding, add a high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2) to a separate set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chapter 3: Functional Activity - G-Protein Activation and Downstream Signaling
Beyond binding, the functional activity of a ligand—its ability to activate the receptor and trigger downstream signaling—is paramount. As CB1 and CB2 receptors are primarily coupled to Gi/o proteins, their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.
Comparative Functional Potency (EC50)
Functional potency (EC50) is the concentration of an agonist that produces 50% of its maximal effect. This is often measured through assays like [³⁵S]GTPγS binding, which directly assesses G-protein activation, or cAMP inhibition assays.
Table 2: Comparative Functional Potencies (EC50, nM)
| Compound | CB1 Receptor (EC50, nM) | CB2 Receptor (EC50, nM) | Assay Type | Citation(s) |
| This compound | 0.27 | 0.14 | [³⁵S]GTPγS | [1] |
| 0.06 - 0.66 | 0.76 | cAMP Inhibition | [1] | |
| AMB-FUBINACA | 0.54 | 0.13 | [³⁵S]GTPγS | [5][9] |
| 0.63 | - | cAMP Inhibition | [5] |
Note: Both compounds are full agonists at CB1 and CB2 receptors, meaning they can elicit a maximal response comparable to or greater than reference agonists like CP55,940.
The data indicate that both this compound and AMB-FUBINACA are highly potent full agonists. In line with its higher binding affinity, this compound generally exhibits greater potency (lower EC50) in functional assays compared to AMB-FUBINACA, particularly at the CB1 receptor.
CB1 Receptor Signaling Pathway
The activation of the CB1 receptor by an agonist like this compound or AMB-FUBINACA initiates a cascade of intracellular events.
Caption: CB1 receptor activation by an agonist leads to the inhibition of adenylyl cyclase.
Experimental Protocol: cAMP Inhibition Assay
This functional assay measures the ability of a CB1 or CB2 receptor agonist to inhibit the production of cAMP.
Causality of Experimental Choices:
-
Forskolin: Since CB1/CB2 activation inhibits adenylyl cyclase, the enzyme must first be stimulated to produce a measurable baseline of cAMP. Forskolin is a direct activator of adenylyl cyclase and is used to elevate intracellular cAMP levels. The inhibitory effect of the cannabinoid agonist is then measured as a reduction from this stimulated level.
-
Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for detecting cAMP. It is a competition-based immunoassay where endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. This method is highly sensitive and suitable for high-throughput screening.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing the human CB1 or CB2 receptor.
-
Plate the cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (this compound or AMB-FUBINACA) in an appropriate assay buffer.
-
Aspirate the culture medium from the cells and add the compound dilutions.
-
-
Stimulation and Incubation:
-
Add a solution of forskolin (e.g., 5 µM final concentration) to all wells (except for negative controls) to stimulate adenylyl cyclase.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for cAMP production and its inhibition by the agonist.
-
-
Cell Lysis and Detection:
-
Lyse the cells and perform the HTRF detection according to the manufacturer's instructions (e.g., Cisbio cAMP dynamic 2 kit). This typically involves adding a lysis buffer containing the HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubate for 1 hour at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve.
-
Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the agonist.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression.
-
Caption: Workflow for a typical cAMP inhibition assay.
Chapter 4: In-Vivo Pharmacological Profile
In-vivo studies in animal models are crucial for understanding the physiological and behavioral effects of SCRAs. The classic "cannabinoid tetrad" in mice—suppression of locomotor activity, catalepsy, antinociception, and hypothermia—is a hallmark of CB1 receptor activation.
Comparative In-Vivo Potency (ED50)
The effective dose 50 (ED50) is the dose of a drug that produces a specified effect in 50% of the population. In this context, it reflects the in-vivo potency of the compounds.
Table 3: Comparative In-Vivo Potencies (ED50, mg/kg)
| Effect | Animal Model | This compound (ED50, mg/kg) | AMB-FUBINACA (ED50, mg/kg) | Citation(s) |
| Locomotor Suppression | Mouse | 0.04 | 0.19 | [2][10] |
| Hypothermia | Rat | Induces hypothermia at 0.01 - 1 mg/kg | Induces hypothermia at 0.1 - 1 mg/kg | [8][10] |
| Δ⁹-THC Discrimination | Rat | 0.051 | 0.029 | [2][10] |
The in-vivo data corroborate the in-vitro findings, demonstrating that both are exceptionally potent compounds. This compound is notably more potent than AMB-FUBINACA in suppressing locomotor activity. Interestingly, in a drug discrimination paradigm, which models the subjective psychoactive effects, AMB-FUBINACA appears slightly more potent than this compound. Both compounds are orders of magnitude more potent than Δ⁹-THC in these assays.
Experimental Protocol: Locomotor Activity Assessment in Mice
This experiment quantifies the spontaneous movement of mice to assess the depressant or stimulant effects of a compound.
Causality of Experimental Choices:
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams are used to objectively and continuously measure movement without experimenter interference.
-
Habituation: Mice are habituated to the testing environment and injection procedure to reduce stress-induced alterations in activity and ensure that the observed effects are due to the drug and not novelty or anxiety.
-
Vehicle Control: A vehicle control group (receiving the injection solution without the drug) is essential to account for any effects of the injection procedure itself or the vehicle components on locomotor activity.
Step-by-Step Methodology:
-
Animal Acclimation:
-
House male C57BL/6J mice in a controlled environment (12:12 light:dark cycle, ad libitum food and water).
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
-
Drug Preparation:
-
Prepare a vehicle solution, for example, a mixture of ethanol, Kolliphor EL (or Tween 80), and saline (e.g., in a 1:1:18 or 5:5:90 ratio)[11]. This is necessary to solubilize the highly lipophilic synthetic cannabinoids for injection.
-
Dissolve this compound or AMB-FUBINACA in the vehicle to achieve the desired concentrations for intraperitoneal (i.p.) injection.
-
-
Experimental Procedure:
-
On the test day, inject a group of mice with the vehicle and other groups with different doses of the test compound.
-
Immediately after injection, place each mouse individually into a locomotor activity chamber (e.g., 40 x 40 x 30 cm).
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) automatically using the system's software for a set duration (e.g., 120-180 minutes).
-
-
CB1 Receptor Mediation Confirmation (Optional):
-
To confirm that the observed effects are mediated by the CB1 receptor, pre-treat a separate group of animals with a CB1 antagonist, such as rimonabant (e.g., 1-3 mg/kg, i.p.), 15-30 minutes before administering the synthetic cannabinoid[7][12]. A reversal of the locomotor suppression would confirm CB1 mediation.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total activity over the entire session.
-
Use statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
-
Calculate the ED50 value for locomotor suppression by performing a non-linear regression analysis on the dose-response data.
-
Caption: Workflow for an in-vivo locomotor activity experiment.
Conclusion: A Nuanced Distinction with Significant Consequences
This comparative guide illustrates that the minor structural modification distinguishing this compound from AMB-FUBINACA—the addition of a single methyl group to form a tert-leucine moiety—translates into a discernible and significant alteration of its pharmacological profile. This compound generally exhibits higher binding affinity and in-vitro functional potency, which correlates with its greater potency in inducing locomotor suppression in vivo.
The high potency and efficacy of both compounds underscore the public health concerns associated with their non-medical use. For researchers and drug development professionals, understanding these subtle structure-activity relationships is critical for predicting the pharmacological effects of new analogs and for the rational design of novel therapeutic agents targeting the endocannabinoid system. The detailed experimental protocols provided herein offer a validated framework for the continued investigation and characterization of these and other emerging synthetic cannabinoids.
References
- World Health Organization. (2020). Critical Review Report: this compound. Expert Committee on Drug Dependence. [Link]
- Dinis-Oliveira, R. J., et al. (2021).
- Wikipedia. This compound. [Link]
- Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, this compound, MDMB-CHMICA, and Their Analogues. ACS Chemical Neuroscience. [Link]
- Webb, M., et al. (2023). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Forensic Toxicology. [Link]
- PubChem. This compound.
- Gatch, M. B., & Forster, M. J. (2018). Cannabinoid-like effects of five novel carboxamide synthetic cannabinoids. Neuropharmacology. [Link]
- Oncodesign Services. Radioligand Binding Assay. [Link]
- DEA Diversion Control Division. (2019). FUB-AMB (AMB-FUBINACA; MMB-FUBINACA). [Link]
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Showalter, V. M., et al. (1998). Comparative receptor binding analyses of cannabinoid agonists and antagonists. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Applied Biological Materials Inc. Human Cannabinoid Receptor 1 Stably Expressing HEK293 Cell Line (hCB1). [Link]
- PubChem. Amb-fubinaca, (+-)-.
- ResearchGate. (PDF) Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. [Link]
- World Health Organization. (2018). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). Expert Committee on Drug Dependence. [Link]
- Taffe, M. A., et al. (2017).
- Moreira, F. A., & Crippa, J. A. (2009). The psychiatric side-effects of rimonabant.
- Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
- Huestis, M. A., et al. (2007). Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users. Psychopharmacology. [Link]
- Barbieri, M., et al. (2022). Synthetic cannabinoid JWH-073 alters both acute behavior and in vivo/vitro electrophysiological responses in mice. Frontiers in Pharmacology. [Link]
- De Luca, M. A., et al. (2005).
- Järbe, T. U. C., et al. (2007).
- Grim, T. W., et al. (2017). Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Rinaldi-Carmona, M., et al. (1996). Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain. Life Sciences. [Link]
- Tzavara, E. T., et al. (2003). The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. British Journal of Pharmacology. [Link]
- Velikova, M., et al. (2022).
- Dar-Dar, E., et al. (2015). The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva). Journal of Pharmacology and Experimental Therapeutics. [Link]
- Smoum, R., et al. (2021).
- Borgen, L. A., et al. (1973). Cannabis-induced hypothermia: a dose-effect comparison of crude marihuana extract and synthetic 9 -tetrahydrocannabinol in male and female rats.
- Wiley, J. L., et al. (2013). Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential. Drug and Alcohol Dependence. [Link]
- Lefever, T. W., et al. (2016). METHODOLOGY FOR CONTROLLED ADMINISTRATION OF SMOKED SYNTHETIC CANNABINOIDS JWH-018 AND JWH-073. Journal of Visualized Experiments. [Link]
- Öztürk, Y. E., et al. (2023). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. Toxics. [Link]
- Wang, Y., et al. (2025). Differential cannabinoid-like effects, receptor affinity and physiologically based pharmacokinetics of the synthetic cannabinoids 4F-MDMB-BINACA, 4F-MDMB-BICA and 5F-MDMB-PICA in mice: A comparative study. Toxicology and Applied Pharmacology. [Link]
- Castaneto, M. S., et al. (2014). Synthetic Cannabinoids: Epidemiology, Pharmacodynamics, and Clinical Implications. Drug and Alcohol Dependence. [Link]
- Taffe, M. A. (2012). Cannabidiol fails to reverse hypothermia or locomotor suppression induced by Δ⁹-tetrahydrocannabinol in Sprague-Dawley rats. British Journal of Pharmacology. [Link]
- Semantic Scholar.
- Smith, A. M., et al. (2020). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice. Psychopharmacology. [Link]
- ResearchGate. AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice. [Link]
- Grotenhermen, F. (2023). Cannabis, Extracts, and Individual Phytocannabinoids—All the Same or Substantially Different? A Call for Better Characterization of Cannabis Products. Pharmaceuticals. [Link]
Sources
- 1. Antagonism of Δ9-THC induced behavioral effects by rimonabant: time-course studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid-like effects of five novel carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1-receptor antagonist SR-141716A modulates locomotor activity in OBX-rats [journal-imab-bg.org]
- 4. The Cannabinoid CB1 Receptor Inverse Agonist/Antagonist SR141716A Activates the Adenylate Cyclase/PKA Signaling Pathway Among Other Intracellular Emetic Signals to Evoke Vomiting in Least Shrews (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In-depth comparison of the metabolic and pharmacokinetic behaviour of the structurally related synthetic cannabinoids AMB-FUBINACA and AMB-CHMICA in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of ∆⁹-THC induced behavioral effects by rimonabant: time course studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ecddrepository.org [ecddrepository.org]
- 10. cdn.who.int [cdn.who.int]
- 11. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic cannabinoids found in “spice” products alter body temperature and cardiovascular parameters in conscious male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of MDMB-FUBINACA and Other Synthetic Cannabinoid Receptor Agonists (SCRAs)
Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Off-Target Evaluation
Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse class of new psychoactive substances (NPS).[1] Compounds like MDMB-FUBINACA (also known as 5F-ADB) are notorious for their association with severe and often life-threatening toxicities, including seizures, cardiotoxicity, kidney injury, and death—effects that are disproportionately severe compared to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[2][3] While the primary mechanism for their psychoactive effects is potent agonism at the cannabinoid type 1 (CB1) receptor, the sheer potency and unique toxicological profiles suggest that other mechanisms may be at play.[1][4]
The severe adverse events linked to specific SCRAs, such as the mass hospitalizations associated with AMB-FUBINACA (a structural analogue of this compound), strongly suggest that a simple on-target (CB1/CB2) pharmacological profile is insufficient to explain their full toxicological burden.[1][3] Potential explanations include supraphysiological CB1 receptor efficacy, the formation of toxic metabolites, or engagement with unintended biological targets, commonly referred to as "off-target" effects.[1]
This guide provides a comparative framework for evaluating the off-target effects of this compound against other SCRAs. We will synthesize available experimental data to highlight the differences in their pharmacological promiscuity and discuss the causality behind the experimental designs used to uncover these critical interactions. Understanding these off-target activities is not merely an academic exercise; it is fundamental for the forensic, clinical, and drug development communities to predict and mitigate the public health risks posed by emerging SCRAs.
On-Target Profile: A Foundation of Potency and Efficacy
Before exploring off-target interactions, it is crucial to establish the on-target pharmacology of this compound. Like many of its predecessors, this compound is a high-affinity, high-efficacy agonist at both the CB1 and CB2 receptors. Its affinity for the CB1 receptor is substantially greater than that of Δ⁹-THC, and it acts as a full agonist, whereas Δ⁹-THC is only a partial agonist.[4][5] This means that at a molecular level, this compound can elicit a much stronger signaling response through the CB1 receptor, which is responsible for the profound psychoactive and physiological effects observed.
The choice to quantify both binding affinity (Kᵢ) and functional potency/efficacy (EC₅₀/Eₘₐₓ) is critical. Affinity describes how well a drug binds to a receptor, but efficacy describes its ability to activate that receptor and produce a biological response. Many modern SCRAs, including this compound, are not only "stickier" (higher affinity) but also "louder" (higher efficacy) than Δ⁹-THC, a combination that underpins their heightened toxicity.[4]
Data Presentation: Comparative On-Target Pharmacology
The following table summarizes the binding affinities and functional potencies of this compound and other relevant cannabinoids at human CB1 and CB2 receptors. This data, derived from radioligand binding and functional assays (e.g., cAMP inhibition or [³⁵S]GTPγS binding), provides a quantitative basis for comparing their primary mechanism of action.
| Compound | hCB1 Kᵢ (nM) | hCB2 Kᵢ (nM) | hCB1 EC₅₀ (nM) | hCB2 EC₅₀ (nM) | Reference(s) |
| Δ⁹-THC | 3.87 - 16.17 | ~40 | ~129 (cAMP) | ~134 (cAMP) | [4][5] |
| JWH-018 | ~9.0 | ~2.9 | ~26.7 (GTPγS) | ~10.4 (GTPγS) | [6] |
| AMB-FUBINACA | ~10.0 | ~0.79 | 0.63 (cAMP) | ~18 (GIRK) | [6][7] |
| This compound | 0.10 - 1.14 | 0.12 - 0.13 | 0.06 - 0.66 (cAMP) | 0.14 - 0.76 (cAMP) | [4][5] |
| CP55,940 (Full Agonist) | ~0.6 | ~0.7 | 2.1 (cAMP) | 0.14 (GTPγS) | [4][6] |
Kᵢ: Inhibitory constant, a measure of binding affinity (lower is higher). EC₅₀: Half-maximal effective concentration, a measure of functional potency (lower is more potent).
Off-Target Activity Profile: Unmasking Pharmacological Promiscuity
While high-efficacy CB1 agonism explains many of the acute effects of SCRAs, it may not account for the full spectrum of their toxicity. The structural diversity of SCRAs makes it plausible that they interact with other receptors, particularly at the high concentrations achieved during recreational use.[1][3]
A systematic investigation into the off-target profile of seven SCRAs (including the structurally similar AMB-FUBINACA) was conducted using a high-throughput β-arrestin recruitment assay against a panel of 241 G protein-coupled receptors (GPCRs).[1][8] The causality behind choosing a β-arrestin assay is twofold: first, it is a universal signaling pathway for a vast number of GPCRs, making it an efficient screening platform; second, it captures a dimension of receptor signaling (desensitization, scaffolding) that is distinct from G-protein activation and is increasingly implicated in the nuanced effects of drugs.[9][10]
The results of this screening were revealing. While very few SCRAs showed agonist activity at non-cannabinoid receptors, many exhibited significant antagonist activity at a wide range of GPCRs, but generally only at high concentrations (30 µM).[1][8] For AMB-FUBINACA, the most potent off-target interactions were observed at the histamine H₁ receptor and the α₂B-adrenergic receptor, with inhibitory activity seen at concentrations ≥1 µM.[1][8]
Given the structural and pharmacological similarities between AMB-FUBINACA and this compound, it is highly probable that this compound shares a similar profile of off-target inhibitory activity at high concentrations.[11] Such interactions could contribute significantly to the overall toxicological profile. For example, blockade of histamine or adrenergic receptors could lead to unpredictable cardiovascular or neurological effects, compounding the intense CB1-mediated toxicity.
Data Presentation: Comparative Off-Target Screening Hits (Antagonist Mode)
The table below summarizes key off-target "hits" identified for AMB-FUBINACA and other SCRAs in a comprehensive β-arrestin screening assay.[1][8] These compounds were tested at a single high concentration (30 µM) to identify potential interactions.
| SCRA | Selected Off-Target Hits (% Inhibition at 30 µM) | Reference(s) |
| AMB-FUBINACA | Histamine H₁ (HRH1), Adrenergic α₂B (ADRA2B), Oxytocin (OXT), Chemokine Receptors (e.g., CCR8) | [1][8] |
| XLR-11 | Adrenergic α₂C (ADRA2C), Neuropeptide FF (NPFFR1), Melanin-Concentrating Hormone (MCHR1) | [1][8] |
| CUMYL-PINACA | Histamine H₁ (HRH1), Adrenergic α₂B (ADRA2B), Muscarinic M₃ (CHRM3) | [1][8] |
| JWH-018 | Serotonin 5-HT₂B (weak antagonist) | [1][3] |
Note: This data represents inhibitory activity at a high concentration and does not imply physiological relevance at typical user doses unless confirmed with full concentration-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and the workflows used to probe them is essential for a deeper understanding of SCRA pharmacology.
On-Target Signaling: CB1 Receptor Activation
Upon binding by an agonist like this compound, the CB1 receptor undergoes a conformational change, initiating two major signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. The G-protein pathway (primarily via Gαᵢ/ₒ) leads to the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of ion channels, which are responsible for the acute psychoactive effects. The β-arrestin pathway is primarily involved in receptor desensitization and internalization, but can also initiate distinct signaling events. The relative activation of these pathways (biased signaling) may differ between SCRAs and contribute to their unique toxicological profiles.[7]
Caption: Canonical G-protein and β-arrestin signaling pathways activated by a SCRA at the CB1 receptor.
Experimental Workflow: GPCR Off-Target Screening
The process of screening for off-target effects is a systematic, multi-step process designed to cast a wide net and then confirm specific interactions. The workflow below illustrates a typical β-arrestin recruitment-based screening campaign. The initial "single-point" screen is a cost-effective way to identify potential interactions from a large library of receptors, which are then validated with more rigorous concentration-response experiments to determine potency (IC₅₀ or EC₅₀).
Caption: Workflow for identifying off-target GPCR activity using a high-throughput screening approach.
Experimental Protocols
Scientific integrity requires that protocols are described with sufficient detail to be self-validating and reproducible. Below are methodologies for key assays used to characterize SCRA pharmacology.
Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)
Causality: This assay directly measures the affinity of a test compound (e.g., this compound) for a target receptor (e.g., CB1) by quantifying its ability to displace a known radioactive ligand. It is the gold standard for determining the Kᵢ value.
Methodology:
-
Preparation of Membranes: Use cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., HEK293 or CHO cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (providing the receptor).
-
A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940).
-
Increasing concentrations of the unlabeled test compound (this compound) across a wide range (e.g., 10⁻¹² to 10⁻⁵ M).
-
Include controls for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove residual unbound ligand.
-
Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (Cheng-Prusoff equation) to calculate the IC₅₀, which is then converted to the Kᵢ value.
Protocol 2: β-Arrestin Recruitment Assay for Off-Target Screening (Antagonist Mode)
Causality: This cellular assay quantifies the ability of a test compound to block receptor activation by a known agonist. It is a robust method for high-throughput screening of antagonist activity across many different GPCRs.[9][10]
Methodology:
-
Cell Plating: Use a commercially available cell line engineered for the assay (e.g., PathHunter® β-arrestin cells from Eurofins DiscoverX), where the GPCR of interest is tagged with one enzyme fragment and β-arrestin is tagged with a complementary fragment.[9] Seed the cells into 384-well assay plates and incubate overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of the test SCRA (e.g., this compound) in assay buffer. Also, prepare a known agonist for the target receptor at a concentration that elicits an 80% maximal response (EC₈₀).
-
Compound Incubation (Antagonist Step): Add the diluted SCRA to the cell plates. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow the potential antagonist to bind to the receptor.
-
Agonist Challenge: Add the EC₈₀ concentration of the known agonist to all wells (except for negative controls). This will challenge the receptor and induce β-arrestin recruitment in the absence of an antagonist.
-
Incubation: Incubate the plate for 90 minutes at 37°C or room temperature to allow for β-arrestin recruitment and enzyme fragment complementation.
-
Signal Detection: Add the detection reagents, which contain a substrate for the complemented enzyme. This reaction generates a chemiluminescent signal. Incubate in the dark for 60 minutes.
-
Data Readout: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data using vehicle control (0% inhibition) and agonist-only control (100% activity). Plot the normalized response against the log concentration of the SCRA. Use a non-linear regression model to calculate the IC₅₀, representing the concentration at which the SCRA inhibits 50% of the agonist-induced signal.
Conclusion and Future Directions
The pharmacological profile of this compound is defined by exceptionally high affinity and efficacy at the CB1 receptor, which is the primary driver of its profound and dangerous effects. However, this guide synthesizes evidence suggesting that the toxicological narrative is more complex. Comprehensive screening of structurally similar SCRAs reveals a propensity for off-target interactions, particularly antagonist activity at other GPCRs, at high concentrations.[1][8] While direct, broad screening data for this compound is a critical research gap, the activity of AMB-FUBINACA at histamine and adrenergic receptors provides a strong, data-driven hypothesis for its likely off-target profile.[1][8]
These potential off-target effects, combined with its extreme on-target potency, likely contribute to the unpredictable and severe clinical outcomes observed in users. For researchers and drug development professionals, this underscores a critical principle: a comprehensive safety assessment of any novel psychoactive compound must extend beyond its primary target. High-throughput screening methods, such as the β-arrestin recruitment assay, are indispensable tools in this effort, providing a systematic way to flag potential pharmacological liabilities early in the evaluation process. Future research must prioritize the direct and comprehensive off-target profiling of this compound and other emerging SCRAs to better understand and predict their unique toxicological signatures.
References
- National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]
- Soethoudt, M., et al. (2017). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. In: Methods in Molecular Biology. [Link]
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
- Armstrong, S. P., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. [Link]
- Lobato-Freitas, D., et al. (2021).
- Eurofins DiscoverX. (2017). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. [Link]
- Al-Qahtani, S., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. Toxics. [Link]
- World Health Organization. (2025). Critical Review Report: this compound. [Link]
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11.
- Banister, S. D., et al. (2022). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs.
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. PubMed. [Link]
- Kevin, R. C., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers. [Link]
- Patel, M., et al. (2021). Do toxic synthetic cannabinoid receptor agonists have signature in vitro activity profiles? A case study of AMB-FUBINACA.
- Vikingsson, S., et al. (2024). Potential Implications of Multi-Drug Exposure with Synthetic Cannabinoids: A Scoping Review of Human Case Studies. Semantic Scholar. [Link]
- Gamage, T. F., et al. (2018). Molecular and behavioral pharmacological characterization of abused synthetic cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-fluoro-CUMYL-PICA.
- Asaoka, Y., et al. (2016). A new designer drug 5F-ADB activates midbrain dopaminergic neurons but not serotonergic neurons.
- Greig, C., et al. (2020). A biased agonist of the cannabinoid CB1 receptor is a pain-relieving molecule with limited side effects. AURA - University of Aberdeen. [Link]
- Hancox, J. C., et al. (2020). Synthetic cannabinoids and potential cardiac arrhythmia risk: an important message for drug users.
- Canna, A., et al. (2020). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology. [Link]
- The Mount Sinai Hospital / Mount Sinai School of Medicine. (2024). How psychedelic drugs interact with serotonin receptors to potentially produce therapeutic benefits. ScienceDaily. [Link]
- Daily, D. N., et al. (2022).
- Fekete, S., et al. (2021). Lethal case of myocardial ischemia following overdose of the synthetic cannabinoid ADB-FUBINACA.
Sources
- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs [frontiersin.org]
- 3. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 4. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and this compound, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of MDMB-FUBINACA Binding Kinetics at CB1 Receptors: A Guide for Researchers
In the rapidly evolving landscape of cannabinoid research, understanding the intricate interactions between novel psychoactive substances and their biological targets is paramount. This guide provides a comprehensive comparative analysis of the binding kinetics of MDMB-FUBINACA at the cannabinoid type 1 (CB1) receptor, juxtaposed with other relevant synthetic and classical cannabinoids. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, presents self-validating protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of this compound's Interaction with CB1 Receptors
This compound, a potent synthetic cannabinoid, has garnered significant attention due to its high affinity and efficacy at the CB1 receptor.[1] Unlike Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis which acts as a partial agonist, this compound is a full agonist.[1] This distinction in functional activity is crucial as it underpins the often more intense and unpredictable physiological and psychoactive effects associated with synthetic cannabinoids.[[“]][[“]] A thorough understanding of its binding kinetics—not just its affinity but also the rates of association and dissociation—is critical for elucidating its pharmacological profile, predicting its potential for toxicity, and guiding the development of safer therapeutic alternatives.
The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a key role in various physiological processes.[4][5] Upon activation by an agonist like this compound, the CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][6] However, the signaling cascade is more complex, also involving β-arrestin pathways which are implicated in receptor desensitization, internalization, and potentially distinct downstream effects.[7][8] The ability of a ligand to preferentially activate one pathway over another, a concept known as biased agonism, is a key area of investigation in modern pharmacology.
Comparative Binding Affinity and Functional Potency at the CB1 Receptor
The interaction of a ligand with its receptor is characterized by several key parameters. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a stronger interaction. The half-maximal effective concentration (EC50) reflects the functional potency of an agonist in eliciting a cellular response. While direct kinetic data, such as association (kon) and dissociation (koff) rates, for this compound are not widely published, a comparative analysis of Ki and EC50 values provides valuable insights into its pharmacological profile relative to other cannabinoids.
| Compound | Receptor | Ki (nM) | EC50 (nM) | Agonist Type | Citation(s) |
| This compound | hCB1 | 0.84 ± 0.11 | 0.2668 | Full | [9] |
| MMB-FUBINACA | hCB1 | ~3-fold less than CP55,940 | - | Full | [9] |
| Δ⁹-THC | hCB1 | 37.3 ± 4.5 | - | Partial | [9] |
| CP55,940 | hCB1 | 1.15 ± 0.17 | - | Full | [9] |
| JWH-018 | hCB1 | - | - | Full | [[“]][10] |
| JWH-210 | hCB1 | 9.52 x 10-4 | - | - | [11] |
| JWH-250 | hCB1 | 6.54 x 10-3 | - | - | [11] |
| RCS-4 | hCB1 | 0.0275 | - | - | [11] |
Note: A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of a drug that gives a half-maximal response.
As the data illustrates, this compound exhibits a significantly higher binding affinity for the human CB1 receptor compared to the classical cannabinoid Δ⁹-THC.[9] Its affinity is also higher than that of the well-characterized synthetic agonist CP55,940.[9] This high affinity, coupled with its full agonist activity, contributes to its profound effects. Minor structural modifications, such as the difference between this compound and its analog MMB-FUBINACA, can significantly impact these pharmacological properties.[9]
Experimental Methodologies for Characterizing CB1 Receptor Binding
The determination of binding kinetics and affinity relies on robust and well-validated experimental techniques. Radioligand binding assays are the gold standard for measuring ligand affinity, while advanced techniques like Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can provide real-time kinetic data.[12][13][14]
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9][15]
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with a source of CB1 receptors (e.g., cell membranes from HEK293 cells expressing the receptor or brain tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).[15] As the concentration of the unlabeled compound increases, it competes with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[15]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or homogenize brain tissue (e.g., rat or mouse brain) in a cold lysis buffer.[16][17]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.[18]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or near its Kd value for optimal sensitivity).[15]
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, add a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM unlabeled CP-55,940).[15]
-
For determining total binding, add only the assay buffer and radioligand.
-
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.[12][18]
-
Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
-
Quantification:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Competition Binding Assay:
Caption: Workflow of a radioligand competition binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing both association (kon) and dissociation (koff) rates.[13][19]
Principle: One of the binding partners (e.g., the purified CB1 receptor) is immobilized on a sensor chip. The other binding partner (the analyte, e.g., a cannabinoid) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring this signal over time, one can determine the on-rate (during the association phase) and the off-rate (during the dissociation phase). The equilibrium dissociation constant (KD) can then be calculated as koff/kon.
General Protocol Outline:
-
CB1 Receptor Immobilization: Purified and solubilized CB1 receptor is immobilized onto a sensor chip.
-
Analyte Injection: A solution containing the cannabinoid of interest is injected and flows over the sensor surface, allowing for association.
-
Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the cannabinoid from the receptor is monitored.
-
Regeneration: The sensor surface is washed to remove any remaining bound analyte, preparing it for the next cycle.
While powerful, applying SPR to GPCRs like CB1 can be challenging due to the need for purified, stable, and functional receptors.[13]
CB1 Receptor Signaling Pathways: G Protein vs. β-Arrestin
The binding of this compound to the CB1 receptor initiates a complex cascade of intracellular signaling events. As a full agonist, it potently activates the canonical G-protein pathway and also engages the β-arrestin pathway.
G-Protein Dependent Signaling
The primary signaling mechanism for the CB1 receptor is through the Gi/o family of G proteins.[4][6]
Signaling Cascade:
-
Agonist Binding: this compound binds to the CB1 receptor, stabilizing it in an active conformation.[6][20]
-
G-Protein Coupling: The activated receptor recruits and activates a heterotrimeric Gi/o protein.
-
GTP/GDP Exchange: The Gα subunit of the Gi protein releases GDP and binds GTP, causing the dissociation of the Gα-GTP and Gβγ subunits.
-
Downstream Effects:
Caption: this compound G-protein signaling pathway.
β-Arrestin Dependent Signaling and Biased Agonism
In addition to G-protein signaling, agonist-bound GPCRs can be phosphorylated by G protein-coupled receptor kinases (GRKs), which then leads to the recruitment of β-arrestins.[8] This process is crucial for receptor desensitization and internalization, but β-arrestins can also act as scaffolds for other signaling proteins, initiating G protein-independent signaling cascades.
Recent studies using cryo-electron microscopy have revealed the structure of the CB1-β-arrestin-1 complex bound to this compound, providing insights into the molecular basis of β-arrestin recruitment.[7] The ability of some ligands to preferentially activate either the G-protein or the β-arrestin pathway is known as biased agonism. This is a significant area of research, as it may be possible to design drugs that selectively activate therapeutic pathways while avoiding those that cause adverse effects. This compound has been shown to be a highly efficacious agonist in recruiting β-arrestin.[1][21]
Caption: this compound β-arrestin signaling pathway.
Conclusion and Future Directions
This compound exhibits high affinity and full agonist activity at the CB1 receptor, distinguishing it from the partial agonism of THC. This guide has provided a comparative overview of its binding characteristics and detailed the primary experimental methodologies used for their determination. The elucidation of its dual signaling through both G-protein and β-arrestin pathways is critical for understanding its complex pharmacological profile.
Future research should focus on obtaining direct kinetic parameters (kon and koff) for this compound and other synthetic cannabinoids to provide a more complete picture of their receptor interactions. Further investigation into the biased agonism of these compounds will be instrumental in developing novel therapeutics with improved safety profiles. The protocols and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing our understanding of the endocannabinoid system and the impact of novel psychoactive substances.
References
- Snapshot of the cannabinoid receptor 1-arrestin complex unravels the biased signaling mechanism. The Library Search. [Link]
- Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. PMC - PubMed Central. [Link]
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. PMC - NIH. [Link]
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. OSTI.GOV. [Link]
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. BioKB. [Link]
- Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. The Weizmann Institute of Science - Research Portal. [Link]
- Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Consensus. [Link]
- Do synthetic cannabinoids like K2/Spice have a stronger binding affinity for CB1 receptors than THC? Consensus. [Link]
- CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]
- Cannabinoid 1 (CB1)
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]
- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Frontiers. [Link]
- Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activ
- MOLECULAR MODELING OF CANNABINOID BINDING TO THE CB1 RECEPTOR: COMPARING CANNABIS SATIVA AND SYNTHETIC CANNABINOIDS.
- Radioligand Binding Assay. Gifford Bioscience. [Link]
- Assay of CB1 Receptor Binding. PubMed. [Link]
- (PDF) Assay of CB1 Receptor Binding.
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PubMed. [Link]
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. PubMed. [Link]
- (PDF) Cannabinoid 1 (CB1) receptor arrestin subtype‐selectivity and phosphorylation dependence.
- Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. NIH. [Link]
Sources
- 1. Cannabinoid 1 (CB1) receptor arrestin subtype‐selectivity and phosphorylation dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 6. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.lib.umanitoba.ca [search.lib.umanitoba.ca]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex (Journal Article) | OSTI.GOV [osti.gov]
- 21. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Zebrafish (Danio rerio) as a Model for MDMB-FUBINACA Metabolism Studies
This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals on the validation and application of the zebrafish model for investigating the metabolism of the potent synthetic cannabinoid, MDMB-FUBINACA. We will explore the comparative metabolic pathways, present detailed experimental protocols, and offer insights into the causality behind methodological choices, ensuring a scientifically rigorous approach.
The Challenge: Unraveling Synthetic Cannabinoid Metabolism
This compound (methyl 2-[1-(4-fluorobenzyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoate) is a highly potent synthetic cannabinoid receptor agonist (SCRA) that has been associated with severe toxicity and fatalities.[1][2] A significant challenge in clinical and forensic toxicology is the rapid and extensive metabolism of these compounds in the human body.[3] Often, the parent compound is undetectable in biological samples, making the identification of its metabolites crucial for confirming exposure and understanding its toxicological profile.[2][4]
Traditional in vitro models, such as human liver microsomes (HLMs), provide valuable insights but lack the complexity of a whole-organism system.[5] Rodent models, while comprehensive, are costly and present ethical considerations, making them less suitable for higher-throughput screening.[6][7] This necessitates the validation of alternative in vivo models that are both predictive of human metabolism and scalable.
The Zebrafish Model: A Powerful Tool for Metabolism Studies
The zebrafish (Danio rerio) has emerged as a premier vertebrate model for toxicology and drug discovery.[8][9] Its value in metabolism studies is grounded in several key advantages:
-
Genetic & Physiological Homology: Zebrafish share approximately 70% of their genes with humans, and critical metabolic pathways are highly conserved.[7][10][11] They possess a functional liver and express a wide range of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs), which are essential for Phase I and Phase II metabolism.[12][13][14]
-
High-Throughput Capability: Their small size, rapid external development, and high fecundity allow for cost-effective, large-scale studies.[6][10]
-
Optical Transparency: The transparency of zebrafish embryos and larvae enables real-time, non-invasive visualization of organ development and drug distribution.[7][9]
-
Adherence to 3Rs Principles: Utilizing zebrafish larvae (up to 5 days post-fertilization) is considered an alternative to animal testing in many regulatory frameworks, aligning with the principles of Replacement, Reduction, and Refinement in animal research.[15][16]
Despite these advantages, it is crucial to acknowledge limitations, such as differences in liver architecture and the need to validate specific metabolic pathways against human data.[8][13]
Comparative Metabolism: this compound in Humans vs. Zebrafish
The cornerstone of validating the zebrafish model is demonstrating its ability to replicate the metabolic profile observed in humans. The primary metabolic reactions for indazole-derived SCRAs like this compound involve ester hydrolysis, oxidative modifications, and subsequent conjugation.[17][18]
Major Metabolic Pathways of this compound
Studies using human liver microsomes, hepatocytes, and authentic human samples have identified several key biotransformations for this compound and structurally similar compounds:
-
Ester Hydrolysis: The most prominent pathway is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid metabolite.[17][19] This metabolite is often the most abundant found in biological samples.[2][17]
-
Hydroxylation: Oxidation can occur at various positions on the molecule, including the N-alkyl chain and the indazole ring.[17][18]
-
Dihydrodiol Formation: The formation of dihydrodiol metabolites is another identified pathway.[17]
-
N-Dealkylation: Cleavage of the fluorobenzyl group can occur.[17]
-
Phase II Conjugation: The hydroxylated and carboxylated metabolites can undergo glucuronidation to facilitate excretion.[17]
Research on similar synthetic cannabinoids has shown a remarkable overlap between the metabolites produced in zebrafish and those from human-derived systems. For instance, a study on AMB-FUBINACA identified 16 of the same 17 metabolites in both zebrafish and human liver microsome models.[17] Similarly, studies on 4F-MDMB-BINACA demonstrated a high degree of similarity between metabolites detected in zebrafish and those in human biosamples.[20][21]
Data Presentation: Metabolite Profile Comparison
The following table summarizes the expected concordance between human and zebrafish metabolic profiles for this compound, based on data from analogous compounds.
| Biotransformation Pathway | Metabolite Type | Commonly Detected in Human Samples | Detected in Zebrafish Models (Validated with Analogues) | Reference |
| Phase I | ||||
| Ester Hydrolysis | Carboxylic Acid | Yes (Major) | Yes (Major) | [17][19] |
| Ester Hydrolysis + Dehydrogenation | Carboxylic Acid | Yes | Yes | [22] |
| Monohydroxylation | Hydroxylated Metabolite | Yes | Yes | [17][18] |
| Dihydrodiol Formation | Dihydrodiol Metabolite | Yes | Yes | [17] |
| N-Dealkylation (Loss of Fluorobenzyl) | Dealkylated Metabolite | Yes | Yes | [17] |
| Phase II | ||||
| Glucuronidation | Glucuronide Conjugate | Yes | Yes | [17][22] |
Experimental Validation: Protocols and Methodologies
This section provides a detailed workflow for a validation study. The causality behind key steps is explained to ensure a robust and self-validating experimental design.
Experimental Workflow Diagram
Caption: Workflow for validating the zebrafish model for this compound metabolism.
Step-by-Step Protocol
1. Zebrafish Husbandry and Larvae Collection
-
Method: Maintain adult zebrafish (Danio rerio) under standard conditions (e.g., 28.5°C, 14/10-hour light/dark cycle). Collect freshly fertilized eggs and raise them in embryo medium.
-
Rationale: Standardized conditions are critical for reproducible results. Larvae are typically used at 5-6 days post-fertilization (dpf) when their liver and metabolic systems are considered functional.[23] Using larvae at this stage ensures the model's relevance for metabolism studies.
2. This compound Exposure
-
Method (Static Immersion):
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in embryo medium to the final desired concentration (e.g., 1 µg/mL), ensuring the final DMSO concentration is non-toxic (<0.1%).[22][24]
-
Transfer groups of larvae (e.g., 20-30 individuals) into wells of a multi-well plate containing the exposure solution. Include a vehicle control group (DMSO in embryo medium).
-
Incubate for a defined period, typically 24 hours, at 28.5°C.[22]
-
-
Method (Microinjection - Alternative):
-
For compounds with poor water solubility or to bypass absorption barriers, microinjection is a superior method.[25][26]
-
Prepare the dosing solution and load it into a microinjection needle.
-
Anesthetize larvae and inject a precise volume (e.g., 1-2 nL) into the yolk sac or directly into circulation (e.g., caudal vein).[25][27]
-
-
Rationale: The route of administration can significantly impact the resulting metabolite profile.[25][26] While immersion is simpler and suitable for high-throughput screening, microinjection provides a more controlled dose and mimics systemic exposure, often yielding a greater number of detectable metabolites.[25]
3. Sample Preparation and Metabolite Extraction
-
Method:
-
After exposure, collect the larvae and wash them thoroughly with clean embryo medium to remove any residual compound.
-
Pool the larvae (e.g., 20 larvae per sample) in a microcentrifuge tube, remove excess medium, and flash-freeze.
-
Add ice-cold acetonitrile and a lysis matrix (e.g., ceramic beads).
-
Homogenize the tissue using a bead beater.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.
-
Collect the supernatant containing the metabolites and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for analysis.
-
-
Rationale: Acetonitrile is used to simultaneously precipitate proteins and extract a broad range of metabolites. Pooling larvae is necessary to obtain sufficient material for analysis.[28] A thorough wash is critical to ensure that analysis reflects metabolized compound, not just surface contamination.
4. Analytical Detection by LC-HRMS
-
Method:
-
Employ a Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Q-TOF or Orbitrap).[21][29]
-
Use a reverse-phase C18 column for chromatographic separation.
-
Acquire data in both full scan and data-dependent MS/MS modes to collect accurate mass precursor ion data and fragmentation spectra for structural elucidation.
-
-
Rationale: LC-HRMS is essential for this work. It allows for the detection of unknown metabolites by searching for predicted biotransformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation following hydrolysis) from the parent drug's accurate mass. The MS/MS fragmentation patterns are then used to propose the structure of the identified metabolites.[17][30]
This compound Metabolic Pathway Diagram
Caption: Key metabolic pathways of this compound.
Conclusion and Future Outlook
The zebrafish model presents a robust, scalable, and ethically sound system for studying the metabolism of synthetic cannabinoids like this compound. The high degree of conservation in metabolic pathways, particularly the prominence of ester hydrolysis and subsequent oxidative modifications, validates its use as a predictive tool for human metabolism.[17][21][30] By following rigorous, well-rationalized protocols, researchers can confidently use this model to identify potential biomarkers of exposure, investigate metabolic pathways of new psychoactive substances, and perform initial toxicological screening.
Future work should continue to build a comprehensive library of comparative metabolism data between zebrafish and human systems for a wider range of compounds. Combining metabolomics with other "omics" approaches in zebrafish, such as transcriptomics, can further elucidate the mechanisms of toxicity and the specific enzymes involved in SCRA biotransformation.
References
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. (n.d.). ResearchGate.
- Zebrafish in Toxicology and Environmental Health. (2015). PubMed Central.
- [Research progress of zebrafish used in drug metabolism]. (2015). PubMed.
- The State of the Art of the Zebrafish Model for Toxicology and Toxicologic Pathology Research—Advantages and Current Limitations. (2005). PubMed Central.
- Zebrafish Model in Pharmaceutical Research: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Zebrafish as model organisms for studying drug-induced liver injury. (2015). PubMed.
- Zebrafish as a model for drug induced liver injury: state of the art and beyond. (2023). Journal of the Turkish-German Gynecological Association.
- Advantages and Disadvantages of the Use of Zebrafish in Biomedical Research. (n.d.). IntechOpen.
- Zebrafish: A Preclinical Model for Drug Screening. (n.d.). Animalab.
- Zebrafish in Toxicology Research: Advantages and Limitations. (2018). UKEssays.com.
- Use of Zebrafish in Drug Discovery Toxicology. (2020). ACS Publications.
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). United Nations Office on Drugs and Crime.
- Metabolism of third generation synthetic cannabinoids using zebrafish larvae. (2022). Forensic Toxicology.
- Drug Administration Routes Impact the Metabolism of a Synthetic Cannabinoid in the Zebrafish Larvae Model. (2020). PubMed Central.
- Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. (2021). PubMed Central.
- Induction of Liver Size Reduction in Zebrafish Larvae by the Emerging Synthetic Cannabinoid 4F-MDMB-BINACA and Its Impact on Drug Metabolism. (2022). PubMed Central.
- Drug Administration Routes Impact the Metabolism of a Synthetic Cannabinoid in the Zebrafish Larvae Model. (2020). PubMed.
- Zebrafish as an Animal Model in Cannabinoid Research. (2023). MDPI.
- Induction of Liver Size Reduction in Zebrafish Larvae by the Emerging Synthetic Cannabinoid 4F-MDMB-BINACA and Its Impact on Drug Metabolism. (2022). Semantic Scholar.
- Metabolic pathways of AMB-FUBINACA. The main biotransformation... (n.d.). ResearchGate.
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. (2019). Semantic Scholar.
- Use of Zebrafish in Drug Discovery Toxicology. (2020). PubMed Central.
- In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. (n.d.). ResearchGate.
- In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. (2016). PubMed Central.
- Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2024). MDPI.
- Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS. (2022). PubMed.
- Induction of Liver Size Reduction in Zebrafish Larvae by the Emerging Synthetic Cannabinoid 4F-MDMB-BINACA and Its Impact on Drug Metabolism. (2022). MDPI.
- In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. (2022). National Institutes of Health.
- [Metabolism of New Psychoactive Substances 4F-MDMB-BUTINACA in Zebrafish]. (2022). PubMed.
- Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. (n.d.). National Institute of Justice.
- Crystal Structure of CB1 and this compound Gives Insight Into Synthetic Cannabinoids' Potency. (2020). Psychedelic Science Review.
- Pharmacokinetics in Zebrafish Embryos (ZFE) Following Immersion and Intrayolk Administration: A Fluorescence-Based Analysis. (2021). MDPI.
- In-plate toxicometabolomics of single zebrafish embryos. (2020). RSC Publishing.
- Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS. (n.d.). ResearchGate.
- Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment. (2021). National Institute of Justice.
- Schematic diagram of the zebrafish embryo exposure experiment. Each... (n.d.). ResearchGate.
- In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis. (n.d.). Diva-portal.org.
- Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. (2021). PubMed Central.
Sources
- 1. psychedelicreview.com [psychedelicreview.com]
- 2. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds: A Stability Assessment | National Institute of Justice [nij.ojp.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. ojp.gov [ojp.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. animalab.eu [animalab.eu]
- 8. Zebrafish in Toxicology and Environmental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The State of the Art of the Zebrafish Model for Toxicology and Toxicologic Pathology Research—Advantages and Current Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. ukessays.com [ukessays.com]
- 12. [Research progress of zebrafish used in drug metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zebrafish as model organisms for studying drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zebrafish as a model for drug induced liver injury: state of the art and beyond [explorationpub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of Zebrafish in Drug Discovery Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Zebrafish as an Animal Model in Cannabinoid Research | MDPI [mdpi.com]
- 21. Study on the metabolic process of synthetic cannabinoids 4F-MDMB-BINACA and 4F-MDMB-BICA in human liver microsome and zebrafish model via UHPLC-QE Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Metabolism of New Psychoactive Substances 4F-MDMB-BUTINACA in Zebrafish] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pharmacokinetics in Zebrafish Embryos (ZFE) Following Immersion and Intrayolk Administration: A Fluorescence-Based Analysis | MDPI [mdpi.com]
- 25. Drug Administration Routes Impact the Metabolism of a Synthetic Cannabinoid in the Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Drug Administration Routes Impact the Metabolism of a Synthetic Cannabinoid in the Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Induction of Liver Size Reduction in Zebrafish Larvae by the Emerging Synthetic Cannabinoid 4F-MDMB-BINACA and Its Impact on Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In-plate toxicometabolomics of single zebrafish embryos - Molecular Omics (RSC Publishing) DOI:10.1039/D0MO00007H [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Metabolism of third generation synthetic cannabinoids using zebrafish larvae. | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of MDMB-FUBINACA-Induced Hypothermia and the Thermoregulatory Effects of Other Cannabinoids
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the hypothermic effects induced by the potent synthetic cannabinoid MDMB-FUBINACA against other notable cannabinoids, including Δ⁹-tetrahydrocannabinol (THC) and various synthetic cannabinoid receptor agonists (SCRAs). The content herein is synthesized from peer-reviewed experimental data to support research and development in pharmacology and toxicology.
Introduction: The Significance of Cannabinoid-Induced Hypothermia
Hypothermia, a decrease in core body temperature, is a hallmark physiological response to the activation of the cannabinoid type 1 (CB1) receptor in the central nervous system.[1] This response is a critical endpoint in preclinical studies, often used to determine the potency and efficacy of novel cannabinoid compounds. This compound, a highly potent indazole-3-carboxamide synthetic cannabinoid, has been associated with significant public health concerns. Understanding its profound physiological effects, particularly on thermoregulation, in comparison to both the primary psychoactive component of cannabis, THC, and other SCRAs, is crucial for predicting toxicity and developing potential therapeutic interventions. This guide will dissect the underlying mechanisms, detail experimental protocols, and present a comparative analysis of these effects.
The Neurobiological Basis of Cannabinoid-Induced Hypothermia
The body's thermostat is primarily regulated by the hypothalamus, a small region in the brain. Cannabinoid-induced hypothermia is mediated predominantly by the activation of CB1 receptors, which are densely expressed in the central nervous system, including the preoptic area of the anterior hypothalamus.[2][3][4]
Activation of these G-protein coupled receptors (GPCRs) by an agonist like this compound or THC initiates a signaling cascade.[5] This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) production.[6] This cascade ultimately alters the firing rate of thermosensitive neurons in the hypothalamus, effectively lowering the body's thermoregulatory set-point and leading to a reduction in core body temperature.[3][7] Studies have confirmed that the hypothermic effects of various cannabinoids can be blocked by pretreatment with a CB1 receptor antagonist, such as rimonabant, confirming the central role of this receptor.[6][8][9]
View Cannabinoid-CB1 Receptor Signaling Pathway Diagram
Caption: CB1 receptor activation pathway leading to hypothermia.
Experimental Protocol for Assessing Cannabinoid-Induced Hypothermia
To ensure data integrity and reproducibility, a standardized protocol is essential. The following methodology is a synthesis of common practices in preclinical cannabinoid research.[2][10]
Objective: To measure the change in core body temperature in a rodent model following the administration of a cannabinoid agonist.
Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.[10]
Materials:
-
Test cannabinoid (e.g., this compound)
-
Vehicle solution (e.g., 5% ethanol, 5% Kolliphor EL, 90% saline)
-
CB1 antagonist (e.g., rimonabant) for validation studies
-
Digital rectal thermometer or implantable telemetry transmitters
-
Animal scale and appropriate housing
Step-by-Step Protocol:
-
Animal Acclimation: House animals in a temperature-controlled environment (e.g., 22°C) with a standard 12-hour light/dark cycle for at least one week prior to the experiment to minimize stress-induced temperature fluctuations.
-
Baseline Temperature Measurement (T0): On the day of the experiment, allow animals to acclimate to the testing room for at least 60 minutes. Measure the baseline core body temperature using a rectal thermometer lubricated with petroleum jelly or by reading from the telemetry system. This initial reading serves as the control for each animal.
-
Drug Preparation and Administration: Dissolve the test cannabinoid in the vehicle solution to the desired concentrations. Administer the compound or vehicle control via a consistent route, typically intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[1] The choice of route can influence the onset and duration of effects.
-
Post-Injection Monitoring: Measure core body temperature at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) after administration.[11] The timing is critical as different cannabinoids have different pharmacokinetic profiles.[9]
-
Data Analysis: Calculate the change in temperature (ΔT) from baseline (T0) for each time point. Data are typically expressed as the mean ± SEM. Statistical analysis (e.g., two-way ANOVA) is used to compare the effects of different doses of the cannabinoid against the vehicle control group.
-
Validation (Optional but Recommended): To confirm CB1-mediated effects, a separate group of animals can be pre-treated with a CB1 antagonist like rimonabant (e.g., 3 mg/kg, i.p.) 30-60 minutes before administering the cannabinoid agonist.[9] A significant attenuation or complete blockade of the hypothermic effect validates the mechanism of action.[8][12]
Comparative Analysis of Hypothermic Effects
The primary distinction between this compound, THC, and other SCRAs lies in their potency and efficacy at the CB1 receptor. THC is a partial agonist, whereas many synthetic cannabinoids, including this compound, are full agonists with higher binding affinities.[6][13] This translates to more profound physiological effects at lower doses.
| Cannabinoid | Animal Model | Route | Effective Dose Range (Hypothermia) | Max. Temp. Drop (°C) | Key Findings & Potency Rank |
| This compound | Rat | i.p. | 0.01 - 1 mg/kg | > 3°C at 0.3 mg/kg | Extremely potent; effects are long-lasting (up to 8 hours) and CB1-mediated.[6][14] |
| Δ⁹-THC | Rat / Mouse | s.c. / i.p. | 10 - 30 mg/kg | ~2-5°C | The benchmark partial agonist. Significantly less potent than most SCRAs.[8][15][16] |
| AB-FUBINACA | Mouse | i.p. | 1 - 3 mg/kg | ~2°C | Induces classic cannabinoid effects, including hypothermia, which are blocked by rimonabant.[9][17][18] |
| AMB-FUBINACA | Mouse | i.p. | 0.1 - 3 mg/kg | ~2°C at 0.3 mg/kg | Dose-dependent hypothermia; effects are CB1-dependent.[12][19] |
| JWH-018 | Rat | s.c. | 0.3 - 3 mg/kg | Not specified, but potent | A full agonist with greater potency than THC.[8][13] Tolerance to hypothermic effects develops with repeated exposure.[10][11] |
| CP55,940 | Rat | s.c. | < 3 mg/kg | Not specified, but most potent in study | A research cannabinoid with very high potency, often exceeding other SCRAs.[2][8] |
Table summarizing the hypothermic effects of various cannabinoids based on available preclinical data.
In-Depth Comparison:
-
Potency: The data clearly show that this compound is among the most potent SCRAs, inducing significant hypothermia at doses as low as 0.01 mg/kg.[6] In contrast, THC requires doses that are orders of magnitude higher to produce a comparable drop in temperature.[8] Studies directly comparing various SCRAs have established a rank order of potency for inducing hypothermia, often placing compounds like CP55,940 and this compound at the top, followed by JWH-018 and AM2201, with THC being considerably less potent.[2][8]
-
Duration of Action: this compound is noted for its long-lasting hypothermic effect, with body temperature not returning to baseline for up to 8 hours post-administration in rats.[6] The effects of AB-FUBINACA in mice have been observed to be shorter-lived, abating around 3 hours post-injection, which is still longer than its detectable presence in the brain might suggest.[9] THC-induced hypothermia can also be long-lasting, with peak effects often seen 2-4 hours after injection.[20]
-
Mechanism of Action: Across the board, the hypothermic effect of these diverse compounds is consistently shown to be mediated by the CB1 receptor.[6][8][12] This is a critical point of validation, as the blockade of this effect by a CB1 antagonist like rimonabant is a standard method for confirming a cannabinoid-like mechanism.[8][9]
Discussion and Implications for Research
The dramatic differences in potency highlight the significant danger posed by SCRAs like this compound. Their status as full agonists at the CB1 receptor can lead to an overstimulation of the endocannabinoid system, resulting in severe and potentially life-threatening physiological consequences, including profound hypothermia.[14]
For drug development professionals, the hypothermia assay serves as a reliable in vivo tool for screening compounds for CB1 agonist activity. The dose-response relationship can provide a clear indication of a compound's potency and intrinsic efficacy. Furthermore, understanding that tolerance can develop to the hypothermic effects of cannabinoids like JWH-018 with repeated administration has implications for studying chronic exposure and dependence.[10][11]
Future research should continue to characterize the unique pharmacological profiles of new emerging SCRAs. Investigating potential "biased signaling," where a ligand might preferentially activate certain downstream pathways over others, could lead to the development of safer therapeutic cannabinoids that retain desired effects while minimizing adverse reactions like severe hypothermia.[5]
Conclusion
This compound induces a powerful and long-lasting hypothermic response at doses significantly lower than THC and many other synthetic cannabinoids. This effect is a direct consequence of its high potency and efficacy as a full agonist at the CB1 receptor. The comparative data underscore the value of the hypothermia model in preclinical cannabinoid research for assessing the potency and mechanism of action of novel compounds. This understanding is paramount for both public health risk assessment and the strategic development of new cannabinoid-based therapeutics.
References
- Schindler, C. W., et al. (2017). Synthetic cannabinoids found in "spice" products alter body temperature and cardiovascular parameters in conscious male rats. Drug and Alcohol Dependence, 179, 387-394. [Link]
- Schindler, C. W., et al. (2017).
- Wikipedia. (n.d.). JWH-018. [Link]
- Schreiber, T., et al. (2019). Functional effects of synthetic cannabinoids versus Δ 9 -THC in mice on body temperature, nociceptive threshold, anxiety, cognition, locomotor/exploratory parameters and depression.
- Schmeling, W. T., & Hosko, M. J. (1977). Evidence for a caudal brainstem site of action for cannabinoid induced hypothermia. Brain Research. [Link]
- Kevin, R. C., et al. (2018). Repeated Exposure to the "Spice" Cannabinoid JWH-018 Induces Tolerance and Enhances Responsiveness to 5-HT1A Receptor Stimulation in Male Rats.
- Schindler, C. W., et al. (2015). Body temperature and cardiovascular effects of some synthetic cannabinoids found in “spice” products.
- University of Otago. (n.d.). Factors influencing the toxicity of AMB-FUBINACA, a synthetic cannabinoid. [Link]
- Almada, R. C., et al. (2008). Endogenous cannabinoids induce fever through the activation of CB1 receptors. British Journal of Pharmacology, 154(5), 1103–1111. [Link]
- Schmeling, W. T., & Hosko, M. J. (1978). Effect of delta 9-tetrahydrocannabinol on hypothalamic thermosensitive units. Brain Research, 149(2), 522-526. [Link]
- Fitton, A., & Pertwee, R. G. (1982). Changes in body temperature and oxygen consumption rate of conscious mice produced by intrahypothalamic and intracerebroventricular injections of delta 9-tetrahydrocannabinol. British Journal of Pharmacology, 75(2), 409-414. [Link]
- Perwitz, N., et al. (2015). Endocannabinoid regulation in white and brown adipose tissue following thermogenic activation. Journal of Lipid Research, 56(12), 2377-2386. [Link]
- Fatty15. (2025).
- Kevin, R. C., et al. (2018). Repeated Exposure to the “Spice” Cannabinoid JWH-018 Induces Tolerance and Enhances Responsiveness to 5-HT1A Receptor Stimulation in Male Rats.
- ResearchGate. (n.d.). Hypothermic response to THC. [Link]
- De-Vito, E. E., et al. (2020). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice. Drug and Alcohol Dependence, 214, 108179. [Link]
- Veriheal. (2024). Does Cannabis Have Cooling Properties?
- Wenger, T., & Moldrich, G. (2002). The role of endocannabinoids in the hypothalamic regulation of visceral function.
- R Discovery. (n.d.). THC-induced Hypothermia Research Articles. [Link]
- World Health Organization. (2025). Critical Review Report: this compound. [Link]
- Canna, K., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, this compound, NNEI, and MN-18 during exposure to high temperatures.
- Taffe, M. A. (2020). Translational models of cannabinoid vapor exposure in laboratory animals. Neuropharmacology, 177, 108253. [Link]
- Alves, V. L., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals, 14(3), 186. [Link]
- The Emerald Magazine. (2019).
- De-Vito, E. E., et al. (2020). The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice.
- ResearchGate. (n.d.). Time-course of THC-induced hypothermia. [Link]
- Fundación CANNA. (n.d.). How we can study cannabinoid-induced effects in mice? [Link]
- McMahon, L. R., & Koek, W. (2007). Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia. Psychopharmacology, 192(2), 275-285. [Link]
- Ibsen, M. S., et al. (2017). CB1 Cannabinoid Receptor Signaling and Biased Signaling. Molecules, 22(11), 1864. [Link]
- Taffe, M. A., et al. (2012). Δ9-Tetrahydrocannabinol attenuates MDMA-induced hyperthermia in rhesus monkeys. British Journal of Pharmacology, 165(2), 422-431. [Link]
- Schreiber, T., et al. (2019). Functional effects of synthetic cannabinoids versus Δ⁹‐THC in mice on body temperature, nociceptive threshold, anxiety, memory function, locomotor and exploratory parameters, and depression. Brain and Behavior, 9(4), e01256. [Link]
- Morley, K. C., et al. (2004). Cannabinoids prevent the acute hyperthermia and partially protect against the 5-HT depleting effects of MDMA ("Ecstasy") in rats.
- Taffe, M. A., et al. (2012). Δ9-Tetrahydrocannabinol attenuates MDMA-induced hyperthermia in rhesus monkeys. British Journal of Pharmacology, 165(2), 422-431. [Link]
- Canna, K., et al. (2020). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, this compound, NNEI, and MN-18 during exposure to high temperatures. Forensic Toxicology, 38(2), 440-453. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic cannabinoids found in “spice” products alter body temperature and cardiovascular parameters in conscious male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of delta 9-tetrahydrocannabinol on hypothalamic thermosensitive units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in body temperature and oxygen consumption rate of conscious mice produced by intrahypothalamic and intracerebroventricular injections of delta 9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CB1 Cannabinoid Receptor Signaling and Biased Signaling | MDPI [mdpi.com]
- 6. cdn.who.int [cdn.who.int]
- 7. The role of endocannabinoids in the hypothalamic regulation of visceral function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic cannabinoids found in "spice" products alter body temperature and cardiovascular parameters in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repeated Exposure to the "Spice" Cannabinoid JWH-018 Induces Tolerance and Enhances Responsiveness to 5-HT1A Receptor Stimulation in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. JWH-018 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Δ9-Tetrahydrocannabinol attenuates MDMA-induced hyperthermia in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Functional effects of synthetic cannabinoids versus Δ<sup>9</sup>‐THC in mice on body temperature, nociceptive threshol… [ouci.dntb.gov.ua]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Translational models of cannabinoid vapor exposure in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Analytical Methods for MDMB-FUBINACA
Introduction: The Analytical Imperative for a Moving Target
MDMB-FUBINACA and its analogs represent a significant challenge in the landscape of novel psychoactive substances (NPS). As a potent synthetic cannabinoid receptor agonist (SCRA), its clandestine production and rapid structural evolution necessitate robust and adaptable analytical methodologies for its detection and quantification in diverse matrices, from seized materials to complex biological specimens.[1][2] The forensic, clinical, and research communities require a clear understanding of the strengths and limitations of available analytical techniques to ensure accurate identification, informed toxicological assessment, and effective monitoring of this ever-shifting target.
This guide provides an in-depth comparison of established and emerging analytical techniques for this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing a framework for researchers, scientists, and drug development professionals to select the most appropriate methodology for their specific application. Every protocol described is designed as a self-validating system, grounded in authoritative standards and supported by experimental data.
The Analytical Arsenal: A Comparative Overview
The detection and quantification of this compound rely on a suite of analytical techniques, each with its own set of advantages and disadvantages. The choice of method is often dictated by the required sensitivity, selectivity, sample matrix, and the specific question being addressed (e.g., qualitative screening vs. quantitative confirmation).
Established "Gold Standard" Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of forensic and toxicological analysis for synthetic cannabinoids.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that offers high chromatographic resolution and is particularly effective for the analysis of volatile and thermally stable compounds.[5] However, for many synthetic cannabinoids, including this compound, derivatization is often required to improve volatility and thermal stability, adding a layer of complexity to sample preparation.[6] While electron ionization (EI) provides reproducible fragmentation patterns for library matching, the molecular ion is often weak or absent, which can complicate the identification of novel analogs.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the go-to method for the analysis of synthetic cannabinoids in biological matrices.[8][9] Its primary advantage lies in its ability to analyze non-volatile and thermally labile compounds without the need for derivatization. The use of soft ionization techniques like electrospray ionization (ESI) typically produces a prominent protonated molecule ([M+H]⁺), which is invaluable for determining the molecular weight of unknown compounds.[3] The tandem mass spectrometry (MS/MS) capability provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM), making it ideal for targeted quantification in complex matrices like blood and urine.[10][11]
Emerging and Advanced Methodologies
The rapid emergence of new analogs necessitates analytical approaches that can not only detect known compounds but also identify novel, unexpected ones.
-
High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometry offer significant advantages over traditional tandem quadrupoles.[2][12] The high mass accuracy and resolution of HRMS allow for the determination of the elemental composition of a compound, providing a powerful tool for the identification of unknown metabolites and novel analogs without the need for a certified reference standard.[13] This "non-targeted" screening capability is crucial for staying ahead of the ever-changing landscape of NPS.[2][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a routine screening tool due to its lower sensitivity compared to mass spectrometry, NMR is an indispensable technique for the unambiguous structural elucidation of new synthetic cannabinoids.[14][15][16] By providing detailed information about the chemical environment of each atom in a molecule, 1D and 2D NMR experiments are critical for confirming the identity of newly synthesized reference materials and for characterizing the structure of unknown substances in seized materials.[14][15]
-
Immunoassays: These methods offer a rapid and cost-effective approach for preliminary screening of large numbers of samples.[3][4] However, their utility for synthetic cannabinoids is often limited by cross-reactivity issues. The vast structural diversity of SCRAs means that an immunoassay designed for one compound may not detect a closely related analog, leading to false-negative results.[4] Therefore, all presumptive positive results from immunoassays must be confirmed by a more specific technique like GC-MS or LC-MS/MS.[3]
Quantitative Data at a Glance: A Comparative Table
The following table summarizes key performance metrics for the most common analytical techniques used for this compound analysis. These values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
| Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Throughput | Strengths | Limitations |
| GC-MS | 0.1 - 10 ng/mL | 0.5 - 25 ng/mL | >0.99 | Moderate | High chromatographic resolution, extensive spectral libraries.[7] | Often requires derivatization, potential for thermal degradation.[6] |
| LC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | >0.99 | High | High sensitivity and selectivity, no derivatization needed.[8][10] | Matrix effects can suppress ion signals.[9] |
| HRMS (QTOF/Orbitrap) | 0.05 - 5 ng/mL | 0.1 - 10 ng/mL | >0.99 | Moderate-High | Non-targeted screening, accurate mass for unknown identification.[12][13] | Higher instrument cost, more complex data analysis. |
| Immunoassay | 1 - 20 ng/mL | N/A | N/A | Very High | Rapid, cost-effective for large-scale screening.[3] | High potential for false negatives due to limited cross-reactivity.[4] |
| NMR | µg - mg range | N/A | N/A | Low | Unambiguous structure elucidation.[14][15] | Low sensitivity, not suitable for trace analysis. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, detailed methodologies for the two most prevalent confirmatory techniques are outlined below.
Protocol 1: LC-MS/MS Analysis of this compound in Urine
This protocol is designed for the sensitive and selective quantification of this compound and its primary metabolites in urine samples.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 1 mL of urine, add an internal standard solution.
- Perform enzymatic hydrolysis to cleave glucuronide conjugates of metabolites.[12][17]
- Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[10]
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with a weak organic solvent to remove interferences.
- Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).[10]
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[10]
2. LC-MS/MS Parameters:
- Chromatographic Column: A C18 reversed-phase column is typically used for the separation of synthetic cannabinoids.[12]
- Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.[12]
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and its metabolites for enhanced selectivity and sensitivity.[10]
3. Method Validation:
- The method must be validated according to established guidelines (e.g., UNODC, FDA).[3][18]
- Validation parameters should include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effect.[19][20]
Protocol 2: GC-MS Analysis of this compound in Seized Herbal Material
This protocol is suitable for the identification and quantification of this compound in herbal matrices.
1. Sample Preparation (Solvent Extraction):
- Homogenize a representative portion of the seized material.
- Extract a known weight of the homogenized material with an organic solvent such as methanol or acetonitrile via sonication.[4]
- Centrifuge the mixture and collect the supernatant.
- Filter the supernatant to remove any particulate matter.
- An aliquot of the extract can be derivatized if necessary, though for many newer generation GC-MS systems, this may not be required.
2. GC-MS Parameters:
- GC Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.[21]
- Carrier Gas: Helium at a constant flow rate.
- Injection: Splitless injection mode is often employed for trace analysis.
- Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
- Mass Spectrometry: Operate in electron ionization (EI) mode.
- Detection: Scan mode for qualitative analysis and comparison with spectral libraries, and selected ion monitoring (SIM) mode for targeted quantification.
3. Method Validation:
- Validate for specificity, linearity, LOD, LOQ, accuracy, and precision.
- The use of an appropriate internal standard is crucial for accurate quantification.
Visualizing the Workflow: Analytical Pathways
The following diagrams illustrate the typical workflows for the analysis of this compound using LC-MS/MS and GC-MS.
Caption: GC-MS workflow for this compound in seized material.
Conclusion: An Integrated Approach for a Dynamic Challenge
The analytical landscape for this compound is diverse, with a range of techniques available to meet different scientific and forensic needs. While LC-MS/MS remains the workhorse for quantitative analysis in biological matrices due to its superior sensitivity and specificity, the non-targeted capabilities of HRMS are becoming increasingly vital for identifying novel analogs and metabolites. [12][13]GC-MS continues to be a reliable tool, particularly for the analysis of seized materials. For unambiguous structural confirmation of new entities, NMR spectroscopy is the ultimate authority. [14][15] An effective strategy for tackling the challenge of this compound and other NPS involves an integrated approach. Rapid screening with techniques like immunoassays can be employed for high-throughput preliminary testing, with all presumptive positives confirmed by a robust and validated mass spectrometric method. The continuous evolution of these substances underscores the need for ongoing method development and validation to ensure that our analytical capabilities keep pace with the ever-changing landscape of synthetic drugs.
References
- Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches. (2025). Journal of Forensic Sciences. [Link]
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. (2017). Analytical and Bioanalytical Chemistry. [Link]
- Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2017). Drug Testing and Analysis. [Link]
- Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023). Molecules. [Link]
- Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (2021).
- Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A System
- Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. (2020).
- Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. (2020). ProBiologists. [Link]
- GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. (2024). Future Science. [Link]
- Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (2014). Forensic Toxicology. [Link]
- Gas chromatography-flame ionization detector analysis of AMB-Fubinaca from criminal evidences in Vietnam. (2021). Science, Engineering and Health Studies. [Link]
- Detection of metabolites of two synthetic cannabimimetics, this compound and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. (2017). Semantic Scholar. [Link]
- Detection of some synthetic cannabinoids (FUB-AMB and AB-FUBINACA) in blood and urine using gas chromatography-mass spectrometry liquid–liquid extraction. (2020). ProBiologists. [Link]
- In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. (2017). Journal of Analytical Toxicology. [Link]
- Metabolism of the new synthetic cannabinoid MDMB-FUBICA and analysis of authentic forensic case samples. (2017).
- Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. (2021). Trends in Analytical Chemistry. [Link]
- Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022). Molecules. [Link]
- Identification and Structural Elucidation of a New Synthetic Cannabinoid, MDMB-5'Br-PINACA, in Seized Herbal Materials. (2025). Drug Testing and Analysis. [Link]
- Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2020). Journal of Forensic Sciences. [Link]
- Simultaneous determination of 4F-MDMB BINACA, a new synthetic cannabinoid, and its metabolites in human blood samples by LC-MS/MS. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Monitoring metabolism of synthetic cannabinoid 4F-MDMB-BINACA via high-resolution mass spectrometry assessed in cultured hepatoma cells, human liver microsomes and authentic human urine specimens. (2020). Forensic Toxicology. [Link]
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. (2022).
- Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. (2024). Forensic Sciences Research. [Link]
- Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases. (2022).
- Analytical Challenges for Identification of New Psychoactive Substances. (2022). Brazilian Journal of Analytical Chemistry. [Link]
- Synthetic cannabinoids in biological specimens: A review of current analytical methods and sample preparation techniques. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Identification and Structural Elucidation of a New Synthetic Cannabinoid, MDMB-5'Br-PINACA, in Seized Herbal Materials. (2025). Drug Testing and Analysis. [Link]
- NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. (2025). Magnetic Resonance in Chemistry. [Link]
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). Journal of Analytical Methods in Chemistry. [Link]
- Analytical techniques for the detection of novel psychoactive substances and their metabolites. (2018). Current Topics in Behavioral Neurosciences. [Link]
- Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019-2023 using GC-MS and NMR spectroscopy. (2024).
- Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009).
- Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. (2015). Journal of Analytical Toxicology. [Link]
- Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. (2025). Bioanalysis. [Link]
- Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and biomarkers of intake in biological matrices. (2019). University of Bologna. [Link]
- AI Methods for New Psychoactive Substance (NPS) Design and Analysis. (2024). International Journal of Molecular Sciences. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probiologists.com [probiologists.com]
- 6. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.unipd.it [research.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ojp.gov [ojp.gov]
- 14. Identification and Structural Elucidation of a New Synthetic Cannabinoid, MDMB-5'Br-PINACA, in Seized Herbal Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 19. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. probiologists.com [probiologists.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of MDMB-FUBINACA for Laboratory Professionals
As research into novel psychoactive substances continues to expand, the safe management and disposal of potent synthetic cannabinoids like MDMB-FUBINACA are of paramount importance within the scientific community. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound, safeguarding both laboratory personnel and the environment. Adherence to these protocols is not merely a matter of best practice but a legal and ethical obligation.
This compound is classified as a DEA Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1] Its potent pharmacological activity and incompletely characterized toxicological profile demand meticulous handling and disposal procedures.[2] This document synthesizes regulatory requirements with practical, field-proven insights to create a self-validating system for your laboratory's waste management program.
Understanding the Hazard Profile of this compound
A thorough understanding of the chemical and toxicological properties of this compound is foundational to its safe handling and disposal.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoate | [1] |
| Molecular Formula | C₂₂H₂₄FN₃O₃ | [2] |
| Molecular Weight | 397.4 g/mol | [1] |
| Appearance | Typically a neat solid | [2] |
| Solubility | Soluble in organic solvents like ethanol or acetone.[3] | [3] |
Toxicological & Stability Insights
This compound is categorized as harmful if swallowed, in contact with skin, or if inhaled.[4][5] The primary concern during disposal is not only the parent compound's pharmacological activity but also its degradation products. Critically, studies have shown that thermal degradation of this compound at temperatures above 400°C can result in the formation of highly toxic compounds, including:
This thermal instability underscores the importance of avoiding disposal methods that involve high heat, such as standard incineration, unless conducted in a specialized, licensed facility capable of handling such hazardous materials.
Regulatory Framework: DEA and EPA Compliance
The disposal of this compound is governed by two primary federal agencies in the United States: the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
-
DEA: As a Schedule I controlled substance, all disposal must comply with 21 CFR Part 1317.[8] The core mandate is to render the substance "non-retrievable," meaning it is permanently altered in its physical or chemical state, making it unavailable and unusable for all practical purposes.[9]
-
EPA: Under the Resource Conservation and Recovery Act (RCRA), chemical waste that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[10][11] Laboratories are considered hazardous waste generators and must adhere to "cradle-to-grave" management standards.[11][12]
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins with safe handling and meticulous waste segregation at the point of generation.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, with consideration for disposable gowns for larger quantities.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14] For weighing procedures, an enclosure or ventilated balance safety enclosure is recommended.
Waste Stream Identification and Segregation
Proper segregation is critical to prevent accidental reactions and ensure compliant disposal.
Caption: Waste segregation decision tree for this compound.
-
Controlled Substance Waste: This stream is for the pure, unused, or expired this compound compound itself. This waste requires DEA-compliant "non-retrievable" disposal procedures.
-
Hazardous Chemical Waste: This includes solvents, reaction mixtures, and rinsate contaminated with this compound. This waste must be collected in a designated, properly labeled hazardous waste container.[15] The container must be kept closed except when adding waste.[10]
-
Contaminated Sharps: Needles, Pasteur pipettes, and broken glassware contaminated with this compound must be placed in a puncture-resistant sharps container.[16]
-
Contaminated Solid Waste: This includes gloves, weigh boats, bench paper, and empty vials. While these items may contain only trace amounts, they should be collected in a clearly labeled, sealed bag or container for hazardous waste pickup. Note: Empty containers that held acutely toxic waste must be managed as hazardous waste and should not be triple-rinsed into the sink.[15][17]
Step-by-Step Disposal Protocols
The appropriate disposal path depends on the nature of the waste stream. The following workflow outlines the decision-making process and required actions.
Caption: Decision workflow for this compound disposal.
Protocol 1: Disposal of Pure this compound (Controlled Substance Waste)
This protocol is for the disposal of the active compound itself and requires rendering it non-retrievable.
Method A: On-Site Destruction via Chemical Digestion
This is often the most direct method for research laboratories.
-
Acquire Materials: Purchase a commercially available active-charcoal chemical digestion system, such as Rx Destroyer™ or DRUGBUSTER®.[9] These systems contain a chemical slurry that denatures the active compound.
-
Documentation (Pre-Destruction): Two authorized employees must witness the process. Before destruction, complete the DEA Form 41, "Registrant Record of Controlled Substances Destroyed."[9][18] Record the drug name, quantity, and form.
-
Destruction: In a designated area and inside a chemical fume hood, carefully add the this compound to the chemical digestion container. Follow the manufacturer's instructions precisely regarding the ratio of the compound to the slurry.
-
Agitation: Secure the container lid and agitate as directed to ensure complete mixing and adsorption onto the activated charcoal.
-
Final Disposal: Once the process is complete, the sealed container is now considered hazardous chemical waste. Label it appropriately and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[19]
-
Recordkeeping: Retain the completed DEA Form 41 for a minimum of two years (though five years is recommended).[9][18]
Method B: Transfer to a DEA-Registered Reverse Distributor
For larger quantities or if on-site destruction is not feasible, a reverse distributor is the required pathway.[18][19]
-
Identify a Reverse Distributor: Contact your local DEA Diversion Control Division office for a list of authorized reverse distributors.[19]
-
Initiate Transfer: Contact the chosen reverse distributor to arrange the transfer. For a Schedule I substance, this transfer must be documented on a DEA Form 222.[19]
-
Packaging and Documentation: Securely package the this compound as per the reverse distributor's instructions. Both the registrant and the reverse distributor must maintain records of the transfer.
-
Recordkeeping: Keep all documentation, including the executed DEA Form 222, for a minimum of two years.
Protocol 2: Disposal of Contaminated Hazardous Waste (Liquids and Solids)
This protocol applies to solvents, rinsate, and solid materials contaminated with this compound.
-
Container Selection: Use only chemically compatible containers designed for hazardous waste.[10][17] Never use food-grade containers.[10] Ensure the container has a secure, leak-proof lid.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all contents (e.g., "Methanol," "this compound")
-
The approximate percentages of each constituent
-
The date accumulation started
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[17] The container must remain closed at all times except when adding waste.[10]
-
Secondary Containment: Place the waste container in a secondary bin or tray to contain any potential leaks.[20]
-
Arrange Pickup: Once the container is full (do not exceed 90% capacity) or approaching the accumulation time limit (typically 90 days), contact your institution's EHS office to schedule a waste pickup.[20][21]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. For larger spills of powder, respiratory protection may be necessary.
-
Containment: For liquid spills, use an absorbent material (e.g., sand, diatomite, or universal binders) to contain the spill.[4] For solid spills, gently cover with damp paper towels to prevent the powder from becoming airborne.
-
Cleanup: Carefully collect all contaminated materials using scoops or forceps. Do not dry sweep. Place all cleanup materials into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Documentation: Document the spill and the disposal of the resulting waste in laboratory records.
By integrating these scientifically grounded and regulatory-compliant procedures into your laboratory's standard operating protocols, you build a robust system of safety and accountability. This not only ensures the protection of your research team but also demonstrates a profound commitment to environmental stewardship and scientific integrity.
References
- World Health Organization. (2020). Critical Review Report: this compound. [Link]
- PubChem. This compound.
- The Ohio State University. Controlled Substances.
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- Emory University. (2024). Proper Destruction of Controlled Substances (C/S) and Dangerous Drugs (D/D). [Link]
- Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology, 44(5), 459-468. [Link]
- Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Forensic Toxicology, 37(1), 17-26. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [Link]
- Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids... Forensic Toxicology, 37(1), 17-26. [Link]
- Drug Enforcement Administration. (2022). Researcher's Manual. Diversion Control Division. [Link]
- Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids...
- Drug Enforcement Administration. Drug Disposal Information. Diversion Control Division. [Link]
- Texas Christian University. Controlled Substance Waste. Environmental Health & Safety. [Link]
- IPS-Integrated Project Services, LLC. (2019). Handling & Processing of Potent Compounds: A Holistic Approach. [Link]
- JJ Safety. (2025).
- Maxon Chemicals. (2025). Handling Synthetic Cannabinoids: Safe Lab Procedures. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste. [Link]
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]
- U.S. Environmental Protection Agency. (2025).
- Aenova Group. Safe and Efficient Handling of High Potent Drug Products. [Link]
- Centers for Disease Control and Prevention.
- Princeton University. Laboratory Waste Management Guidelines. Environmental Health & Safety. [Link]
- Polovich, M. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. Journal of Infusion Nursing, 38(6S), S25-S28. [Link]
- Hazardous Waste Experts. Cannabis and Hemp Waste Disposal Services. [Link]
- National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. [Link]
- United Nations Office on Drugs and Crime. (2020).
- Ministry of Health, Zambia. Laboratory Waste Management Guidelines. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. This compound | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.who.int [cdn.who.int]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, this compound, NNEI, and MN-18 during exposure to high temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, this compound, NNEI, and MN-18 during exposure to high temperatures. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 9. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. maxonchemicals.it.com [maxonchemicals.it.com]
- 15. odu.edu [odu.edu]
- 16. washinhcf.org [washinhcf.org]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. rcra.emory.edu [rcra.emory.edu]
- 19. Controlled Substance Waste [ehs.tcu.edu]
- 20. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment and Handling of MDMB-FUBINACA
For Immediate Implementation by Laboratory Personnel
MDMB-FUBINACA is a highly potent synthetic cannabinoid, recognized for its significant toxicity and association with severe adverse health effects, including fatalities.[1][2] As a Schedule I controlled substance in the United States, its handling in a research setting demands the most stringent safety protocols to mitigate the risks of occupational exposure.[1][3] This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. It is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Understanding the Hazard: Why Extreme Caution is Non-Negotiable
This compound's high potency means that even minute quantities can elicit significant pharmacological effects.[2][4] Anecdotal reports suggest that doses in the microgram range are sufficient for intoxication, highlighting the profound risk associated with handling the powdered form of this compound.[2] Inhalation of airborne particles and dermal contact are primary routes of accidental exposure. The physiological and toxicological properties of this compound have not been fully elucidated in controlled studies, meaning every interaction with this compound must be approached with the highest degree of caution.[5]
Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)
The foundation of safely handling this compound lies in a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by meticulous use of appropriate Personal Protective Equipment (PPE).
Engineering Controls: Your First Line of Defense
All manipulations of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the aerosolization of particles into the laboratory environment.[6] For weighing procedures, the use of a ventilated balance enclosure is highly recommended to maintain containment.[7][8] For operations with a higher risk of aerosol generation, a glove box or an isolator should be considered.[4][9]
Personal Protective Equipment (PPE): A Detailed Protocol
Standard laboratory attire, such as long pants and closed-toe shoes, is mandatory. The following PPE is required when handling this compound in any form:
| PPE Component | Specifications and Rationale |
| Gloves | Double-gloving with nitrile gloves is mandatory. The outer glove provides the primary barrier, while the inner glove offers secondary protection in case of a breach of the outer glove.[1][6][10][11] Regularly inspect the outer glove for any signs of degradation or contamination and replace it immediately if compromised. |
| Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs is required to prevent contamination of personal clothing. This should be removed and disposed of as contaminated waste before leaving the designated work area. |
| Eye Protection | Chemical splash goggles are required to protect the eyes from both splashes and airborne particles. |
| Respiratory Protection | Due to the high potency and potential for aerosolization of this compound powder, a Powered Air-Purifying Respirator (PAPR) is the industry standard for respiratory protection when handling potent compounds.[12] If a PAPR is not available, a fit-tested N95 respirator is the minimum requirement for handling small quantities in a ventilated enclosure.[13][14] |
Operational Plan: Step-by-Step Guidance for Safe Handling
Weighing and Sample Preparation
-
Preparation: Before beginning, ensure the ventilated balance enclosure is clean and functioning correctly. Prepare all necessary equipment (spatulas, weigh boats, vials, etc.) and have them within easy reach to minimize movement.
-
Donning PPE: Follow the PPE protocol outlined above, ensuring a proper fit for all equipment.
-
Weighing: Carefully weigh the desired amount of this compound. Use gentle movements to avoid creating airborne dust.
-
Solubilization: If preparing a solution, add the solvent to the vial containing the weighed powder within the ventilated enclosure. Cap the vial securely before removing it from the enclosure. Acetone or ethanol are commonly used solvents for synthetic cannabinoids.[15][16]
-
Post-Weighing: Decontaminate all surfaces and equipment immediately after use (see Decontamination Protocol below). Dispose of all single-use items as contaminated waste.
Experimental Workflow
The following diagram illustrates the critical control points and safety procedures for a typical experimental workflow involving this compound.
Caption: Key safety checkpoints in the this compound handling workflow.
Decontamination and Disposal Plan
Decontamination Protocol
Effective decontamination is crucial to prevent cross-contamination and secondary exposure.
-
Surfaces: Clean all work surfaces within the ventilated enclosure and any other potentially contaminated areas with a laboratory detergent solution effective for organic residues, such as Alconox or Detonox.[17] Follow this with a rinse of 70% ethanol.
-
Equipment: Reusable equipment should be thoroughly cleaned with the same detergent solution. If possible, dedicate a set of equipment solely for use with this compound.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.
-
Alert: Notify your laboratory supervisor and institutional safety officer.
-
Contain: For small spills within a fume hood, use an absorbent material to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. For powdered spills, gently cover with a damp paper towel to avoid creating dust before cleaning.[18] All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
As a Schedule I controlled substance, the disposal of this compound is strictly regulated by the Drug Enforcement Administration (DEA).[19][20] The primary requirement is that the substance be rendered "non-retrievable."[21][22][23][24]
-
Bulk Quantities: Unwanted or expired bulk this compound must be disposed of through a DEA-registered reverse distributor.[5] Incineration is currently the only DEA-reviewed method that meets the "non-retrievable" standard for inventory.[15][25][26]
-
Contaminated Waste: All disposable items that have come into contact with this compound (gloves, lab coats, pipette tips, vials, etc.) must be collected in a designated, sealed hazardous waste container.
-
Trace Amounts and "Wastage": For trace amounts remaining in vials or on equipment, chemical destruction can be an effective method to render the compound non-retrievable. Commercially available drug deactivation systems containing activated carbon, such as Rx Destroyer, can be used for this purpose.[21][22][23] The active ingredients are adsorbed and neutralized by the activated carbon. The resulting mixture can then be disposed of as hazardous waste according to institutional guidelines.
Important: Always document the disposal of controlled substances on a DEA Form 41, and maintain meticulous records for a minimum of five years.[5][22]
Conclusion: A Commitment to Safety
The handling of this compound is a high-risk activity that demands a comprehensive and unwavering commitment to safety. By adhering to the engineering controls, PPE requirements, and operational and disposal plans outlined in this guide, researchers can significantly mitigate the risks of occupational exposure and ensure a safe laboratory environment. Your diligence is paramount to protecting yourself, your colleagues, and the integrity of your research.
References
- 3.4.2 Double Gloving | Environment, Health and Safety. (n.d.). Retrieved January 4, 2026, from University of Colorado Boulder website: [Link]
- Double Gloving: Protecting Workers and Environments in Various Industries | R&R Lotion®. (n.d.).
- The challenge of handling highly potent API and ADCs in analytical chemistry. (2022, June 28). European Pharmaceutical Review.
- Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing. (n.d.). BiomatiQ.
- Use and Disposal of Controlled Substances Used for Research. (n.d.). Kansas State University.
- The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins Scientific.
- Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
- Effective and Efficient Weighing of Potent Compounds. (n.d.). Pharmaceutical Technology.
- Researcher's Manual. (2022, June 16). DEA Diversion Control Division.
- Why Double-Glove in Cleanrooms and Laboratories? Importance of Protection and Choosing the Right Gloves. (n.d.). SHIELD Scientific.
- Double gloving when handling cytotoxic drugs. (2009, March 2). Hospital Pharmacy Europe.
- Highly Potent API Development | Explore HPAPI Manufacturing Best Practices For Safety. (n.d.). UPM Pharmaceuticals.
- Controlled Substances. (2025, May 28). University of Pennsylvania EHRS.
- Controlled Substances. (n.d.). Enterprise for Research, Innovation and Knowledge at Ohio State.
- 3M Respirator Selection Guide. (n.d.). 3M.
- Disposal. (n.d.). The Ohio State University.
- Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS.
- Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management. (2024, May 20). Stericycle.
- This compound | C22H24FN3O3 | CID 119025665. (n.d.). PubChem.
- Controlled Substance Disposal Solutions. (n.d.). Daniels Health.
- How to set up a project for handling highly potent products. (2023, February 8). Cleanroom Technology.
- Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals.
- Adverse Effects of Synthetic Cannabinoids: Management of Acute Toxicity and Withdrawal. (n.d.). SpringerLink.
- Disposal of Controlled Substances. (2014, September 9). Federal Register.
- Instructions for Cleaning Spills of Liquid Hazardous Drugs. (n.d.). Duke University Occupational and Environmental Safety Office.
- OSHA Respirator Requirements for Selected Chemicals. (n.d.). NIOSH | CDC.
- Best practices for disposal of controlled substances. (n.d.). Practice Greenhealth.
- Automated Weighing of Potent Compounds. (n.d.). Mettler Toledo.
- Managing Hazardous Drug Exposures: Information for Healthcare Settings. (n.d.). CDC.
- 3M Respirator Selection Guide. (n.d.). 3M.
- NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (n.d.). CDC.
- How Do I Choose the Right Respiratory Protective? (n.d.). REDA Safe.
- Guide to Hazardous Drug Spill Management and Documentation. (n.d.). Contec Inc.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- Chemical Spill Cleanup. (2021, June 22). YouTube.
- Laboratory Equipment Decontamination Procedures. (n.d.). Wayne State University.
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- Handling of high potency drugs: process and containment. (n.d.). WIT Press.
- Isolation, detection and identification of synthetic cannabinoids in alternative formulations or dosage forms. (n.d.). King's Research Portal.
- EHS-0026: Laboratory Cleaning, Decontaminating, and Decommissioning. (2021, April 30). MIT EHS.
- Guidelines on Handling Hazardous Drugs. (n.d.). ASHP.
- NIOSH Table 1,2 & 3. (2019, March 11). Environmental Health & Safety.
- Influence of Decontaminating Agents and Swipe Materials on Laboratory Simulated Working Surfaces Wet Spilled with Sodium Pertechnetate. (n.d.). ResearchGate.
Sources
- 1. 3.4.2 Double Gloving | Environment, Health and Safety [ehs.cornell.edu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 5. k-state.edu [k-state.edu]
- 6. rrlotion.com [rrlotion.com]
- 7. pharmtech.com [pharmtech.com]
- 8. mt.com [mt.com]
- 9. witpress.com [witpress.com]
- 10. Double Donning Gloves for Cleanroom Safety & Compliance | Ansell India [ansell.com]
- 11. Why Double-Glove in Cleanrooms and Laboratories? Importance of Protection and Choosing the Right Gloves [shieldscientific.com]
- 12. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 13. cdc.gov [cdc.gov]
- 14. Stay Safe and Breathe Easy: A Shopper's Guide to Choosing the Perfect Respiratory Protective Gear - Industrial Safety and Health Knowledge and Resources [redasafe.com]
- 15. usbioclean.com [usbioclean.com]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 17. technotes.alconox.com [technotes.alconox.com]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 20. Controlled Substances | PennEHRS [ehrs.upenn.edu]
- 21. Controlled Substances | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 22. research.cfaes.ohio-state.edu [research.cfaes.ohio-state.edu]
- 23. danielshealth.com [danielshealth.com]
- 24. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 25. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 26. practicegreenhealth.org [practicegreenhealth.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
